molecular formula C10H19NO3 B1149488 tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate CAS No. 155890-37-2

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Cat. No.: B1149488
CAS No.: 155890-37-2
M. Wt: 201.266
InChI Key: CGZQRJSADXRRKN-HTQZYQBOSA-N
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Description

Tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666925
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454170-16-2, 155837-14-2
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-trans-N-Boc-2-Aminocyclopentanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block for researchers, scientists, and drug development professionals. Its unique stereochemistry and functional groups make it an important intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.[1]

Introduction and Significance

This compound (Figure 1) is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other sites of the molecule and can be readily removed under acidic conditions, making it a versatile tool in multi-step organic synthesis.[2] The defined stereochemistry of the hydroxyl and carbamate groups on the cyclopentane ring is crucial for the synthesis of stereospecific target molecules, such as enzyme inhibitors and receptor modulators.[1]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, a combination of predicted data and information from commercial suppliers provides a solid foundation for its handling and use.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 454170-16-2Supplier Data
Molecular Formula C₁₀H₁₉NO₃Supplier Data
Molecular Weight 201.26 g/mol Supplier Data
Appearance White to off-white solidInferred from related compounds
Boiling Point 320.8 ± 31.0 °C (Predicted)[1][3]
Density 1.08 ± 0.1 g/cm³ (Predicted)[1][3]
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water and non-polar solvents like hexanes.Inferred from structural analogues
Storage 2-8°C, under an inert atmosphere, sealed and dry.[4]

Synthesis Protocol

The most common and efficient method for the synthesis of this compound is the reaction of the corresponding amino alcohol, (1R,2R)-2-aminocyclopentanol, with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure for the introduction of a Boc protecting group onto a primary or secondary amine.[2][5]

Reaction Scheme

Caption: Synthesis of the target compound from (1R,2R)-2-aminocyclopentanol.

Step-by-Step Methodology
  • Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature. The base scavenges the acid formed during the reaction.

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. This typically takes 2-12 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • tert-Butyl group: A characteristic singlet peak at approximately 1.4 ppm, integrating to 9 protons.

    • Cyclopentyl protons: A series of multiplets in the range of 1.2-2.0 ppm, corresponding to the methylene protons of the cyclopentane ring.

    • CH-OH and CH-NH protons: Two distinct multiplets in the range of 3.5-4.0 ppm. The proton attached to the carbon bearing the hydroxyl group is expected to be slightly downfield compared to the proton on the carbon with the carbamate group.

    • NH and OH protons: Broad singlets that may appear over a wide range (typically 4.5-5.5 ppm for the NH and 2.0-4.0 ppm for the OH), and their chemical shifts are concentration and solvent dependent. These peaks will be exchangeable with D₂O.

  • ¹³C NMR:

    • tert-Butyl carbons: A quaternary carbon at approximately 80 ppm and three methyl carbons around 28 ppm.

    • Carbonyl carbon: A peak in the range of 155-157 ppm.

    • Cyclopentyl carbons: Peaks in the aliphatic region, with the carbons attached to the hydroxyl and carbamate groups appearing in the range of 50-75 ppm, and the other methylene carbons between 20-40 ppm.

Infrared (IR) Spectroscopy
  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹.

  • C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O stretch (carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peaks would be [M+H]⁺ at m/z 202.14 and [M+Na]⁺ at m/z 224.12.

  • Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Applications in Research and Development

The primary application of this compound lies in its use as a chiral intermediate in the synthesis of pharmaceutical compounds. The Boc-protected amine allows for further chemical transformations at the hydroxyl group, such as oxidation, etherification, or esterification, while the amine remains protected. Subsequent deprotection of the amine unveils a primary amine that can be further functionalized, for instance, through amide bond formation or reductive amination. This synthetic flexibility makes it a valuable precursor for the construction of complex, stereochemically defined molecules.[1]

Synthetic_Utility cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates Start This compound OH NHBoc Oxidation Oxidation Start:f0->Oxidation Alkylation Alkylation/Acylation Start:f0->Alkylation Deprotection Boc Deprotection Start:f1->Deprotection Ketone Ketone C=O NHBoc Oxidation->Ketone Ether_Ester Ether/Ester OR/OCOR NHBoc Alkylation->Ether_Ester Amine Amino Alcohol OH NH₂ Deprotection->Amine

Caption: Synthetic utility of the title compound.

Conclusion

This compound is a key chiral building block with significant potential in synthetic organic chemistry and drug discovery. This guide provides essential information on its properties, a reliable synthesis protocol, and expected analytical data to facilitate its use in the laboratory. As with any chemical, researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the compound with appropriate care.

References

  • MySkinRecipes. tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. [Link]

  • PubChem. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • chemeurope.com. Di-tert-butyl dicarbonate. [Link]

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An In-Depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Chiral Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a crucial chiral intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's synthesis, structural characterization, and pivotal applications, grounding all claims in verifiable scientific sources.

Core Molecular Profile

This compound is a carbamate-protected amino alcohol. The defining features of this molecule are the specific cis-stereochemistry of the amine and hydroxyl groups on the cyclopentane ring, designated as (1R,2R), and the tert-butyloxycarbonyl (Boc) protecting group on the amine. This precise three-dimensional arrangement is fundamental to its utility as a chiral building block, particularly in the synthesis of carbocyclic nucleoside analogues that exhibit significant antiviral activity.[1][2]

The Boc group provides a stable, yet readily cleavable, protection for the amine functionality, allowing for selective reactions at other sites of the molecule. This property is essential in multi-step pharmaceutical syntheses.[3]

Table 1: Key Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 454170-16-2[4][5]
Molecular Formula C₁₀H₁₉NO₃[4][5]
Molecular Weight 201.26 g/mol [4][5]
Purity Typically ≥95-97%[4][5]
Appearance White to off-white solid
Storage 2-8°C, sealed, dry[6][7]
SMILES O=C(OC(C)(C)C)N[C@H]1CCC1[5]

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of this compound with high enantiomeric purity is critical for its use in pharmaceutical manufacturing. A common and effective strategy involves the asymmetric dihydroxylation of a Boc-protected cyclopentene precursor.

Causality in Experimental Design: The choice of a chiral catalyst is paramount for establishing the desired (1R,2R) stereochemistry. The Sharpless asymmetric dihydroxylation, utilizing AD-mix-β, is a field-proven method for this transformation. The AD-mix formulation contains a chiral ligand that creates a biased environment, forcing the dihydroxylation to occur selectively on one face of the double bond, thus yielding the desired cis-diol configuration. Subsequent steps would involve selective manipulation to achieve the final product. An alternative pathway involves the chiral resolution of a racemic mixture, often through enzymatic methods which can offer high optical purity.[8]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual pathway for the synthesis, emphasizing the key transformations required to achieve the target molecule's specific stereochemistry.

G cluster_0 Synthesis Pathway Start Boc-Protected Cyclopent-3-en-1-amine Step1 Asymmetric Dihydroxylation (e.g., AD-mix-β) Start->Step1 Intermediate Diol Intermediate (Specific Stereochemistry) Step1->Intermediate Step2 Functional Group Manipulation & Protection Intermediate->Step2 Product tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate Step2->Product

Caption: Conceptual workflow for the stereoselective synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a solution of tert-butyl (cyclopent-3-en-1-yl)carbamate in a suitable solvent system (e.g., t-BuOH/water), add the asymmetric dihydroxylation reagent mixture (AD-mix-β).

  • Reaction Execution: Cool the mixture to 0°C and stir vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Add sodium sulfite to quench the reaction and stir for 1 hour.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diol intermediate is then purified via column chromatography.

  • Subsequent Steps: The purified diol undergoes further standard synthetic transformations (e.g., selective protection/deprotection, activation) to yield the final target compound.

Structural Elucidation and Quality Control

Confirming the absolute stereochemistry and purity of the final compound is a non-negotiable step in drug development. A combination of spectroscopic methods provides a self-validating system for quality control.

Table 2: Representative Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), cyclopentyl ring protons, and protons on the carbons bearing the -OH and -NHBoc groups. The coupling constants between H-1 and H-2 are critical for confirming the cis relationship.
¹³C NMR Resonances for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~156 ppm), and distinct signals for the five carbons of the cyclopentyl ring, with those attached to the heteroatoms shifted downfield.
IR Spectroscopy Characteristic absorption bands for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C=O stretching of the carbamate (~1680 cm⁻¹).
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of 201.26.

Note: Specific chemical shifts and peak intensities can be found in spectral databases or supplier documentation.[9][10][11]

Applications in Drug Development: A Gateway to Antivirals

The primary and most significant application of this compound is its role as a key chiral intermediate in the synthesis of carbocyclic nucleosides. These compounds are analogues of natural nucleosides where the ribose sugar ring is replaced by a cyclopentane or cyclopentene ring. This structural modification often imparts enhanced metabolic stability and potent biological activity.

Notably, this building block is integral to the synthesis of several antiviral agents, including those targeting orthopoxviruses (e.g., smallpox, cowpox) and other viral families.[1][12] The (1R,2R) stereochemistry is often crucial for the correct spatial orientation of the molecule to bind effectively to viral enzymes like polymerases or reverse transcriptases, thereby inhibiting viral replication.

Logical Relationship in Antiviral Synthesis

The diagram below illustrates the pivotal position of the title compound in the synthetic pathway toward a major class of therapeutic agents.

G cluster_1 Role in Pharmaceutical Synthesis BuildingBlock tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate Modification Multi-step Chemical Modifications (e.g., base coupling) BuildingBlock->Modification DrugClass Carbocyclic Nucleoside Analogues Modification->DrugClass Application Antiviral Drugs (e.g., for Orthopoxviruses) DrugClass->Application

Caption: From chiral building block to therapeutic application.

Safety and Handling

As with all chemical reagents, proper handling is essential. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[6]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of complex, stereochemically defined pharmaceutical agents. Its robust synthesis, clear characterization profile, and proven utility in the development of potent antiviral drugs underscore its importance in the field. This guide has provided a foundational understanding of its core attributes, empowering researchers to leverage this valuable building block in their drug discovery and development programs.

References

  • This compound, 95% Purity, C10H19NO3, 10 grams . VladaChem. Available from: [Link]

  • tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate . MySkinRecipes. Available from: [Link]

  • tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Carbamic acid, tert-butyl ester . Organic Syntheses. Available from: [Link]

  • Supporting Information for Synthesis of Carbamates . Available from: [Link]

  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8. Available from: [Link]

  • Toti, U. S., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 869-891. Available from: [Link]

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  • Method for preparing tert-butyl n-((1r,2s,5s) -2- ((2- ((5-chloropyridin-2-yl) amino) -2-oxoacetyl) amino) -5- (dimethylcarbamoyl) cyclohexyl) carbamate. Google Patents.
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
  • Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. Available from: [Link]

  • tert-Butyl carbamate . NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

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  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid . PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Svinyarov, I., et al. (2018). Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. Available from: [Link]

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  • Zhu, Y., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry, 87(2), 1074-1085. Available from: [Link]

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  • Cho, J. H., & Chu, C. K. (2003). Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). The Journal of Organic Chemistry, 68(23), 9012-8. Available from: [Link]

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An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Chiral Building Block in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 454170-16-2

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological systems that drugs target are inherently chiral, and as such, the stereochemistry of a therapeutic agent can profoundly influence its efficacy, safety, and pharmacokinetic profile. It is within this context that chiral building blocks, such as tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, emerge as critical tools for the rational design and synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, a versatile chiral intermediate. We will delve into its chemical and physical properties, provide a detailed and validated synthetic protocol, explore its analytical characterization, and discuss its significant applications, particularly in the synthesis of carbocyclic nucleoside analogues with potent antiviral activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.

Compound Profile and Physicochemical Properties

This compound is a white to off-white solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the hydroxyl group on the chiral cyclopentane ring makes it a bifunctional molecule with significant utility in multi-step organic synthesis.

PropertyValueSource
CAS Number 454170-16-2Chemical Abstracts Service
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Appearance White to off-white solidN/A
Storage 2-8°C, sealed in a dry environment[2]

The Boc protecting group is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of reaction conditions, yet being readily removable under mild acidic conditions. This orthogonality is crucial for the selective manipulation of other functional groups within a molecule.

Synthesis of this compound: A Validated Protocol

The synthesis of the title compound is conceptually straightforward, involving the protection of the amino group of the chiral precursor, (1R,2R)-2-aminocyclopentanol. The key to a successful synthesis lies in the availability of the enantiomerically pure starting material and the careful execution of the Boc protection step to ensure high yield and purity.

Synthesis of the Chiral Precursor: (1R,2R)-2-Aminocyclopentanol

The synthesis of enantiomerically pure (1R,2R)-2-aminocyclopentanol is a critical first step. Several methods have been reported for the preparation of this chiral amino alcohol, often involving the resolution of a racemic mixture or an asymmetric synthesis approach. One common method involves the enzymatic resolution of a suitable precursor.

Boc Protection of (1R,2R)-2-Aminocyclopentanol

The protection of the primary amine in (1R,2R)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol:

Materials:

  • (1R,2R)-2-Aminocyclopentanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of (1R,2R)-2-aminocyclopentanol in dichloromethane at 0 °C, add triethylamine.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • Choice of Base: Triethylamine or sodium bicarbonate is used to neutralize the acidic byproduct of the reaction and to facilitate the nucleophilic attack of the amine on the Boc anhydride.

  • Solvent Selection: Dichloromethane or THF are excellent solvents for this reaction as they are relatively non-polar and aprotic, preventing unwanted side reactions.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm of the reaction.

  • Purification: Flash column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent synthetic steps.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Boc Protection cluster_workup Workup & Purification cluster_product Final Product Start (1R,2R)-2-Aminocyclopentanol Reaction Reaction with Boc₂O and Base Start->Reaction DCM, Et₃N, 0°C to rt Workup Aqueous Workup Reaction->Workup Quench with H₂O Purification Column Chromatography Workup->Purification Dry & Concentrate Product This compound Purification->Product Isolate Pure Compound

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

    • ¹H NMR: Expected signals include those for the tert-butyl group (a singlet around 1.4 ppm), the cyclopentyl ring protons, and the protons of the carbamate and hydroxyl groups.

    • ¹³C NMR: Key signals will correspond to the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclopentyl ring.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the carbamate group and the O-H stretch of the hydroxyl group.

  • Chiral High-Performance Liquid Chromatography (HPLC): Is crucial for confirming the enantiomeric purity of the final product.

Analytical_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (LC-MS, HRMS) Compound->MS IR IR Spectroscopy Compound->IR Chiral_HPLC Chiral HPLC Compound->Chiral_HPLC Structure_Confirmation Structure & Purity Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Chiral_HPLC->Structure_Confirmation

Caption: Analytical workflow for compound characterization.

Applications in Drug Development: A Gateway to Carbocyclic Nucleoside Analogues

The primary application of this compound in drug development is as a key chiral building block for the synthesis of carbocyclic nucleoside analogues. These compounds are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[3] This structural modification imparts several advantageous properties, including increased metabolic stability and resistance to enzymatic degradation.[3]

The (1R,2R) stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is crucial for mimicking the stereochemical arrangement of the sugar moiety in natural nucleosides, which is essential for their biological activity.

Role in the Synthesis of Antiviral Agents:

The synthesis of carbocyclic nucleoside analogues from this compound typically involves the following key steps:

  • Modification of the Hydroxyl Group: The hydroxyl group can be activated, for example, by conversion to a leaving group such as a mesylate or tosylate.

  • Introduction of the Nucleobase: The activated intermediate can then undergo nucleophilic substitution with a desired heterocyclic base (e.g., purine or pyrimidine derivatives) to form the carbocyclic nucleoside.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final carbocyclic nucleoside analogue.

The versatility of this building block allows for the synthesis of a diverse library of carbocyclic nucleoside analogues for screening against various viral targets.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound, with its defined stereochemistry and versatile functional groups, represents a valuable and indispensable building block in the medicinal chemist's toolbox. Its strategic use in the synthesis of carbocyclic nucleoside analogues underscores its importance in the ongoing quest for novel and effective antiviral therapies. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this key chiral intermediate in their drug discovery and development endeavors.

References

  • Supporting Information for a relevant chemical synthesis publication.
  • Catalytic asymmetric synthesis of carbocyclic C-nucleosides. (2022).
  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (Date not available).
  • Chemicalbridge. (Date not available). This compound. Chemicalbridge. Retrieved from [Link]

  • [Synthesis of analogues of carbocyclic nucleoside]. (1991). Yao Xue Xue Bao.
  • Google Patents. (Date not available). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • Google Patents. (Date not available). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.
  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • PubChem. (Date not available). Tert-butyl n-(2-hydroxycyclopentyl)carbamate. PubChem. Retrieved from [Link]

  • lookchem. (Date not available). Cas 110716-79-5,(1R,2R)-trans-2-azidocyclopentanol. lookchem. Retrieved from [Link]

  • PubChem. (Date not available). tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. PubChem. Retrieved from [Link]

  • Google Patents. (Date not available). US11351149B2 - Nitrile-containing antiviral compounds. Google Patents.
  • Google Patents. (Date not available). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Google Patents. (Date not available). US7887845B2 - Antiviral compositions. Google Patents.
  • Kaimei. (Date not available). Analysis of synthesis, life science, special reagents. Kaimei Mall. Retrieved from [Link]

  • LookChem. (Date not available). Cas 721395-15-9,Carbamic acid, [(1R,2S). LookChem. Retrieved from https://www.lookchem.com/cas-721/721395-15-9.html721/721395-15-9.html

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A Technical Guide to the Spectroscopic Characterization of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of chiral intermediates is a cornerstone of success. Tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate (CAS: 454170-16-2) is a valuable building block whose specific stereochemistry is critical to its function in complex syntheses.[1] This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, moving beyond a simple data sheet to explain the causality behind the analytical choices. We will explore the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering both predictive analysis based on its structure and field-proven protocols for data acquisition. This document is intended for researchers, chemists, and quality control professionals who require a robust, self-validating system for structural elucidation.

Molecular Identity and Properties

  • Compound Name: this compound

  • CAS Number: 454170-16-2[1]

  • Molecular Formula: C₁₀H₁₉NO₃[1]

  • Molecular Weight: 201.26 g/mol [1]

  • Monoisotopic Mass: 201.13649 Da[2]


Figure 1: Chemical structure of this compound.

Mass Spectrometry: The First Checkpoint

Mass spectrometry serves as the initial, high-throughput confirmation of molecular weight. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

Based on its elemental composition, we can predict the expected m/z values for various common adducts in HRMS, which provides unequivocal confirmation of the molecular formula.[2]

AdductFormulaPredicted m/z
[M+H]⁺C₁₀H₂₀NO₃⁺202.1438
[M+Na]⁺C₁₀H₁₉NNaO₃⁺224.1257
[M+K]⁺C₁₀H₁₉KNO₃⁺240.0997
[M-H]⁻C₁₀H₁₈NO₃⁻200.1292
Table 1: Predicted m/z values for common adducts of the target compound.[2]
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Method Parameters:

    • Ionization Mode: Positive and Negative. Running both modes is crucial for comprehensive analysis and capturing ions like [M-H]⁻.

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: ~3.5 kV (positive), ~-3.0 kV (negative). This potential is required to generate the aerosol and subsequent ions.

    • Source Temperature: 100-120 °C.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Verify the presence of the predicted m/z values from Table 1 within a 5 ppm mass accuracy window. The isotopic pattern should also match the theoretical pattern for C₁₀H₁₉NO₃.

Infrared Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. The spectrum is a direct reflection of the molecule's vibrational modes. For this compound, the primary signatures will be from the hydroxyl, amine, and carbonyl groups.

Predicted IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch3500 - 3200Strong, Broad
N-H (Carbamate)Stretch3400 - 3200Medium, Sharp
C-H (Aliphatic)Stretch3000 - 2850Medium-Strong
C=O (Carbamate)Stretch1715 - 1680Strong, Sharp
N-H (Carbamate)Bend1550 - 1500Medium
C-O (Alcohol)Stretch1250 - 1050Strong

Table 2: Predicted characteristic IR absorption bands.

Expert Insight: The O-H and N-H stretching bands may overlap. The broadness of the O-H band is due to hydrogen bonding, while the N-H stretch is typically sharper. The strong carbonyl (C=O) stretch is often the most revealing peak in the spectrum for this class of compounds.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No dilution is typically necessary.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is critical to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Range: 4000 - 400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction. Analyze the resulting spectrum for the key bands listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. Both ¹H and ¹³C NMR are required for a full assignment.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons.

Proton LabelApprox. δ (ppm)MultiplicityIntegrationRationale
H-a (9H)1.45singlet (s)9Htert-Butyl group protons, magnetically equivalent.
H-b (1H)4.70broad singlet (br s)1HNH proton of the carbamate. Exchangeable with D₂O.
H-c (1H)4.05multiplet (m)1HCH-OH. Deshielded by the adjacent hydroxyl group.
H-d (1H)3.85multiplet (m)1HCH-NHBoc. Deshielded by the adjacent carbamate group.
H-e (1H)2.50broad singlet (br s)1HOH proton. Exchangeable with D₂O.
H-f (6H)2.10 - 1.50multiplet (m)6HCyclopentyl ring methylene protons (CH₂). Complex overlapping signals.

Table 3: Predicted ¹H NMR chemical shifts and multiplicities.

Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The carbon NMR spectrum indicates the number of unique carbon environments.

Carbon TypeApprox. δ (ppm)Rationale
C=O (Carbamate)156.0Carbonyl carbon, highly deshielded.
C(CH₃)₃ (Quaternary)80.0Quaternary carbon of the t-butyl group, deshielded by oxygen.
CH-OH75.0Carbon attached to the hydroxyl group.
CH-NHBoc58.0Carbon attached to the carbamate nitrogen.
CH₂ (Cyclopentyl)34.0, 29.0, 21.0Aliphatic carbons of the cyclopentyl ring. Three distinct signals expected.
C(CH₃)₃ (Methyl)28.5Methyl carbons of the t-butyl group.

Table 4: Predicted ¹³C NMR chemical shifts.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Rationale: This provides the primary information on chemical shifts and coupling.

    • Perform a D₂O exchange experiment: Add a drop of D₂O, shake, and re-acquire the spectrum. The signals for OH (H-e) and NH (H-b) should disappear, confirming their assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires more scans (~1024 or more) due to the low natural abundance of ¹³C.

    • Rationale: This provides a single peak for each unique carbon environment, simplifying the spectrum.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming which protons are adjacent on the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both spectra.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The power of this approach lies in the integration of all data streams. The workflow below illustrates the logical progression from initial confirmation to definitive structural proof.

G cluster_0 Initial Analysis cluster_1 Primary Confirmation cluster_2 Definitive Structure Elucidation cluster_3 Final Verification Compound Test Sample This compound MS Mass Spectrometry (ESI-MS) Compound->MS Parallel Analysis IR Infrared Spectroscopy (ATR-FTIR) Compound->IR Parallel Analysis NMR_1H 1H NMR Compound->NMR_1H Parallel Analysis Result Structure Confirmed MS->Result Confirms Molecular Formula IR->Result Confirms Functional Groups NMR_13C 13C NMR NMR_1H->NMR_13C Assign Protons NMR_2D 2D NMR (COSY, HSQC) (Recommended) NMR_1H->NMR_2D NMR_13C->NMR_2D Assign Carbons NMR_2D->Result Confirms Connectivity & Stereochemistry

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The structural integrity of this compound is best confirmed not by a single measurement, but by a holistic and self-validating spectroscopic protocol. By integrating data from Mass Spectrometry, IR Spectroscopy, and multi-dimensional NMR, researchers can possess an unshakeable confirmation of the compound's identity, purity, and stereochemistry. The predictive data and standardized methods outlined in this guide provide a robust framework for achieving this goal, ensuring the quality and reliability of this critical synthetic intermediate.

References

  • PubChemLite. Tert-butyl n-(2-hydroxycyclopentyl)carbamate. [Link]

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A Guide to the 1H NMR Spectroscopic Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features that govern the spectral characteristics of this chiral amino alcohol derivative. The guide will proceed from a foundational analysis of the molecule's structure to a detailed prediction of its ¹H NMR spectrum, underpinned by established spectroscopic principles and data from analogous compounds.

Molecular Structure: The Foundation of the Spectrum

This compound (C₁₀H₁₉NO₃, MW: 201.26 g/mol ) is a chiral molecule featuring a cyclopentane ring substituted with a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) group.[1] The stereochemistry is fixed with both substituents in a trans configuration on adjacent carbons, designated as (1R,2R).

This specific arrangement has profound implications for the ¹H NMR spectrum:

  • Chirality and Diastereotopicity: The presence of two chiral centers (C1 and C2) renders the molecule chiral. Consequently, the geminal protons on the methylene groups of the cyclopentane ring (at C3, C4, and C5) are diastereotopic.[2] This means they are chemically non-equivalent and are expected to resonate at different chemical shifts and exhibit distinct coupling patterns.[2][3]

  • Functional Group Influence: The electron-withdrawing nature of the carbamate and hydroxyl groups will deshield adjacent protons, shifting their signals downfield.[4] The Boc protecting group introduces a highly shielded, sterically bulky tert-butyl environment, which gives rise to a characteristic, intense singlet in the upfield region of the spectrum.[4]

  • Hydrogen Bonding: The hydroxyl (-OH) and carbamate (-NH) protons are capable of hydrogen bonding.[4] Their chemical shifts are therefore highly dependent on factors such as solvent, concentration, and temperature, often appearing as broad signals.[1][4]

Below is a diagram illustrating the molecular structure and the nomenclature used for the protons in the subsequent analysis.

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Spectral Analysis

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H-tBu 1.4 - 1.5Singlet (s)9HN/ACharacteristic sharp singlet for the nine equivalent protons of the Boc group, located in a shielded, uncongested region.[4]
H3a, H3b, H4a, H4b, H5a, H5b 1.2 - 2.2Multiplets (m)6HComplexThese six methylene protons on the cyclopentyl ring are all diastereotopic and will appear as a complex series of overlapping multiplets. Their chemical shifts are in the typical range for aliphatic cyclic systems.
OH Variable (e.g., 2.0 - 4.0)Broad Singlet (br s)1HN/AThe chemical shift is highly variable due to hydrogen bonding and exchange; it will likely appear as a broad signal that may not show coupling.[1][4]
H2 ~ 3.8 - 4.1Multiplet (m)1HJ(H2,H1), J(H2,H3a), J(H2,H3b)This proton is on the carbon bearing the hydroxyl group (C-OH ), leading to a significant downfield shift. It will be split by the adjacent protons on C1 and C3.
H1 ~ 3.9 - 4.2Multiplet (m)1HJ(H1,NH), J(H1,H2), J(H1,H5a), J(H1,H5b)This proton is on the carbon attached to the nitrogen of the carbamate (C-NH Boc), causing a downfield shift due to the electronegativity of nitrogen. It will couple to the NH proton (if not exchanging rapidly) and the adjacent protons on C2 and C5.
NH ~ 4.5 - 5.5Broad Singlet or Doublet (br s or d)1HJ(NH,H1)The carbamate proton signal is typically broad and its position is solvent-dependent.[4] It may show coupling to H1, appearing as a doublet.

Key Spectroscopic Features and Interpretation Logic

A systematic approach is crucial for interpreting the ¹H NMR spectrum of this molecule. The following workflow outlines the logical steps for signal assignment and structure confirmation.

G cluster_0 Initial Spectrum Analysis cluster_1 Signal Assignment cluster_2 Structural Verification A Acquire 1H NMR Spectrum B Identify Solvent and Reference (TMS) Peaks A->B C Integrate All Signals B->C D Assign Boc Group Singlet (~1.45 ppm, 9H) C->D E Identify Broad Signals (NH, OH) D->E F Assign Downfield Methine Protons (H1, H2) based on deshielding E->F G Assign Complex Upfield Multiplets to Ring CH₂ Protons F->G H Analyze Multiplicities and Coupling Constants G->H I Perform Decoupling or 2D NMR (COSY, HSQC) for connectivity H->I J Confirm Diastereotopicity of CH₂ Protons I->J K Final Structure Confirmation I->K J->K

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

Expert Insights:
  • The Boc Singlet: The most unambiguous signal is the singlet for the tert-butyl group, typically found around 1.4-1.5 ppm.[4] Its integration value of 9H serves as an excellent internal standard for verifying the relative integration of all other signals.

  • Diastereotopic Methylene Protons: The non-equivalence of the geminal protons on C3, C4, and C5 is a direct consequence of the molecule's chirality. Each of these protons (e.g., H3a and H3b) will have a unique chemical shift and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in a complex and often overlapping multiplet region. Advanced techniques like 2D COSY (Correlation Spectroscopy) would be invaluable in deconvoluting these signals and establishing proton-proton connectivities.

  • Solvent Effects on Labile Protons: When using CDCl₃, the -OH and -NH signals can be broad and their positions variable. Switching to a solvent like DMSO-d₆ can sharpen these signals and often reveals clear coupling to adjacent protons, as DMSO is a strong hydrogen bond acceptor. This is a common strategy to confirm the presence and connectivity of such groups.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of the title compound.

Objective: To acquire a definitive ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

  • NMR tube (5 mm, high precision)

  • Pipettes and small vial

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃). For enhanced signal resolution of -OH and -NH protons, DMSO-d₆ is recommended.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Using a pipette, transfer the solution into the NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent reference.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • Data Processing & Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate all peaks. Set the integration of the characteristic Boc singlet at ~1.45 ppm to 9.00 to determine the relative number of protons for all other signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals according to the predicted data in Table 1.

  • Validation & Further Experiments (If Necessary):

    • If signal overlap in the methylene region is severe, acquire a 2D COSY spectrum to establish proton-proton correlations.

    • To definitively assign protons to their attached carbons, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is recommended.

    • A D₂O exchange experiment can be performed to confirm the -OH and -NH signals. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause these labile proton signals to disappear.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information that can be fully elucidated through a systematic analysis. The key diagnostic signals include the intense 9H singlet of the Boc group, the two downfield methine protons adjacent to the heteroatoms, and the complex multiplets arising from the diastereotopic methylene protons of the cyclopentyl ring. By understanding the influence of stereochemistry and functional groups on chemical shifts and coupling patterns, researchers can confidently verify the structure and stereochemical integrity of this important chiral building block. For unambiguous assignment, particularly of the complex cyclopentyl ring system, the use of two-dimensional NMR techniques is strongly advised.

References

  • Jackson, R. F. W., et al. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1), 174751982110477. [Link]

  • Siddiqui, N., et al. Supporting Information for a chemical publication. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • PubChem. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

  • PubChemLite. Tert-butyl n-(2-hydroxycyclopentyl)carbamate (C10H19NO3). [Link]

  • MySkinRecipes. tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene. [Link]

  • Stack Exchange. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

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Introduction: The Structural Imperative in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Boc-Protected (1R,2R)-Aminocyclopentanol

For researchers, scientists, and professionals in drug development, the precise elucidation of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The aminocyclopentanol moiety is a privileged scaffold found in numerous biologically active compounds, and its stereochemical integrity directly governs its interaction with biological targets. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an unparalleled, high-resolution view into the carbon framework of a molecule.

This guide, written from the perspective of a Senior Application Scientist, offers a detailed exploration of the ¹³C NMR analysis of a specific, vital chiral building block: tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, or Boc-protected (1R,2R)-aminocyclopentanol. We will move beyond a simple recitation of data to explain the causality behind experimental choices and spectral observations, ensuring a robust and self-validating approach to structural confirmation.

Theoretical Foundations: Decoding the Spectrum

A comprehensive understanding of the ¹³C NMR spectrum begins with an appreciation for the structural nuances of the target molecule. The chemical shift of each carbon is a sensitive reporter of its local electronic and steric environment, which in this case is dictated by the cyclopentane ring, its stereochemistry, and its functional groups.

The Dynamic Cyclopentane Core

Unlike the more rigid six-membered cyclohexane ring, the cyclopentane ring is highly flexible. It undergoes rapid conformational changes between 'envelope' and 'half-chair' forms in a process known as pseudorotation.[1] At room temperature, this dynamic averaging means that the NMR experiment captures a time-averaged snapshot of the carbon environments. For unsubstituted cyclopentane, this results in a single ¹³C NMR signal.[2][3] However, the introduction of substituents breaks this symmetry, giving rise to distinct signals for each carbon atom.

Inductive and Steric Effects of the -OH and -NHBoc Groups

The chemical shifts of the cyclopentane ring carbons are profoundly influenced by the attached hydroxyl (-OH) and Boc-protected amino (-NHBoc) groups.

  • Electronegativity: Both oxygen and nitrogen are highly electronegative atoms. They withdraw electron density from the carbons to which they are attached (C1 and C2), a phenomenon known as the inductive effect. This "deshielding" of the carbon nuclei causes their resonance signals to shift to a higher frequency (downfield) in the NMR spectrum.[1][4] Therefore, C1 (bearing the -OH) and C2 (bearing the -NHBoc) are expected to be the most downfield of the cyclopentane ring carbons.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group introduces three distinct and highly characteristic carbon signals:

    • A carbonyl carbon (C=O) , which is significantly deshielded and typically appears in the 154-157 ppm region.[5]

    • A quaternary carbon (-C(CH₃)₃) , which is also deshielded and resonates around 79-81 ppm.[5]

    • Three magnetically equivalent methyl carbons (-C(CH₃)₃) , which are highly shielded and produce a strong signal around 28 ppm.[5]

The Decisive Role of (1R,2R)-Stereochemistry

The (1R,2R) designation informs us that the hydroxyl and amino substituents are on opposite faces of the cyclopentane ring, a trans configuration. This spatial arrangement is critical as it dictates the steric interactions experienced by the ring carbons. In the favored conformations, the bulky substituents will arrange themselves to minimize steric strain. This fixed spatial relationship creates unique magnetic environments for each carbon, allowing for unambiguous differentiation from the corresponding cis isomer, where both substituents would be on the same face.[6][7] Carbons on the same side as a bulky substituent may experience steric compression, leading to subtle but measurable shifts in their NMR signals.

A Validated Experimental Protocol for High-Resolution ¹³C NMR

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is designed to be a self-validating system.

Sample Preparation

The primary objective is to prepare a homogeneous solution of the analyte at a suitable concentration for ¹³C NMR detection.

  • Analyte Quantity: Accurately weigh 20-50 mg of the purified Boc-protected (1R,2R)-aminocyclopentanol into a clean, dry vial. The higher quantity is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[8]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a well-defined solvent signal (δ ≈ 77.16 ppm).[9] If solubility is an issue, DMSO-d₆ (δ ≈ 39.52 ppm) can be used. The choice of solvent can slightly influence chemical shifts.[10][11]

  • Homogenization: Gently swirl or vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the final sample height is adequate for the spectrometer's coil, typically around 4-5 cm.[1]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters (for a 400 MHz Spectrometer)

These parameters are for a standard one-dimensional, proton-decoupled ¹³C experiment, which is the foundational experiment for this analysis.

  • Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30' on a Bruker instrument) is used. This decouples the protons from the carbons, causing each unique carbon to appear as a single, sharp line, which greatly simplifies the spectrum and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE).[8][12]

  • Spectral Width: Set to a range of 0 to 220 ppm to ensure all expected carbon signals, from the shielded methyls to the deshielded carbonyl, are captured.[13]

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the carbon nuclei to return to thermal equilibrium between pulses. While longer delays are required for strict quantitation, a 2-second delay is sufficient for structural elucidation.[13][14]

  • Number of Scans: 1024 scans or more are typically required to achieve an adequate signal-to-noise ratio for the ¹³C signals.[6]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[6]

Logical Workflow for Structural Elucidation

The following diagram outlines the comprehensive workflow, integrating both 1D and 2D NMR techniques for a robust and validated structural assignment.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Validation prep1 Weigh 20-50 mg of Analyte prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 1D ¹³C NMR (Proton Decoupled) prep3->acq1 acq2 2D HSQC (¹H-¹³C Correlation) acq1->acq2 acq3 2D HMBC (Long-Range ¹H-¹³C Correlation) acq2->acq3 an1 Count Signals in 1D ¹³C (Verify 10 unique carbons) acq3->an1 an2 Assign Characteristic Shifts (Boc Group: C=O, Cq, CH₃) an1->an2 an3 Use HSQC to Link Carbons to Protons (C1-C5) an2->an3 an4 Use HMBC to Confirm Connectivity & Assign Quaternaries an3->an4 an5 Final Structure Validation an4->an5

Caption: Logical workflow for the NMR analysis of a substituted cyclopentane.

Spectral Analysis and Data Interpretation

The resulting ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten unique carbon atoms in Boc-protected (1R,2R)-aminocyclopentanol. The assignment of these signals is a logical process grounded in the theoretical principles discussed earlier.

Predicted ¹³C Chemical Shift Assignments

The following table summarizes the predicted chemical shift ranges for each carbon. These predictions are based on established chemical shift values for similar functional groups and structural motifs.[5][15][16]

Carbon AtomLabelPredicted Chemical Shift (δ, ppm)Rationale
1CH-OH 72 - 78Methine carbon attached to the highly electronegative oxygen atom, causing significant deshielding.[1]
2CH-NH 55 - 62Methine carbon attached to the electronegative nitrogen atom. Less deshielded than the C-OH carbon.
3, 5CH₂ 30 - 38Aliphatic methylene carbons adjacent to the substituted carbons. Their exact shifts are influenced by the trans stereochemistry.
4CH₂ 20 - 25Aliphatic methylene carbon furthest from the electronegative substituents, making it the most shielded (upfield) of the ring carbons.
6C=O 155 - 157Carbonyl carbon of the carbamate group. Characteristically found in this highly deshielded region.[5]
7C(CH₃)₃ 79 - 81Quaternary carbon of the tert-butyl group. Its signal is often of lower intensity due to the lack of NOE enhancement and longer relaxation time.[5]
8, 9, 10CH₃ 28 - 29Three equivalent methyl carbons of the tert-butyl group. They are highly shielded and typically produce the most intense signal in the spectrum due to their number.[5]
The Power of 2D NMR for Self-Validation

While the 1D ¹³C spectrum provides the foundational data, its interpretation can be ambiguous, especially for the closely spaced signals of the cyclopentane ring (C3, C4, C5). To create a self-validating system, two-dimensional NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment provides a 2D map that correlates each carbon atom with the proton(s) directly attached to it.[12] It is an exceptionally powerful tool for:

    • Confirming the assignment of C1 and C2 by correlating them with their respective CH protons.

    • Distinguishing between the CH₂ groups (C3, C4, C5) by correlating them to their unique proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away.[12] Its utility is paramount for:

    • Confirming the assignment of the quaternary Boc carbon (C7), which will show correlations to the methyl protons (H8, H9, H10).

    • Linking the Boc group to the ring by observing a correlation from the C2-proton to the carbonyl carbon (C6).

    • Piecing together the entire carbon skeleton by observing correlations between protons on one part of the ring and carbons on another.

References

  • Hiraga, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available at: [Link]

  • Giraud, N., et al. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC - NIH. Available at: [Link]

  • Springer Nature. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. ResearchGate. Available at: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC. Available at: [Link]

  • Paudru, F., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of... ResearchGate. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts. Doc Brown's Chemistry. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). HMDB. Available at: [Link]

  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Course Hero. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Suda, K., et al. (2025). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. ACS Publications. Available at: [Link]

  • ResearchGate. (2022). (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. Available at: [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Available at: [Link]

  • Gregory, G. H., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available at: [https://www.epfl.ch/labs/lcsa/wp-content/uploads/2020/12/Org lett NMR-impurete-solvant.pdf]([Link] lett NMR-impurete-solvant.pdf)

  • ResearchGate. (2025). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). Cyclopentanol - [13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

The Solubility Profile of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a critical chiral intermediate in the synthesis of several antiviral therapeutics, most notably Entecavir. Its purification and handling in solution are paramount to achieving high yield and purity in multi-step synthetic pathways. However, a comprehensive, publicly available dataset on its solubility in common organic solvents is lacking. This technical guide provides a framework for understanding and determining the solubility of this key intermediate. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a detailed, self-validating experimental protocol for accurate solubility determination, and discuss the practical implications of this data for process chemistry and drug development.

Introduction: The Strategic Importance of a Chiral Building Block

In pharmaceutical synthesis, the efficiency of a reaction and the ease of purification are fundamentally linked to the solubility of the reagents, intermediates, and final products. This compound serves as a cornerstone chiral building block. Its rigid cyclopentyl frame and defined stereochemistry are essential for constructing the complex architecture of target molecules. While numerous patents outline its use in reactions employing solvents such as ethyl acetate, heptane, ethanol, and tetrahydrofuran (THF), they seldom provide the quantitative solubility data required for robust process optimization.

This guide aims to bridge that gap by providing both a theoretical prediction of solubility and a practical, rigorous methodology for its experimental determination. Understanding which solvents can effectively dissolve this intermediate—and at what concentrations—is critical for:

  • Reaction Homogeneity: Ensuring all reactants are in the same phase for optimal reaction kinetics.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for effective purification and isolation of the desired product.

  • Process Safety & Efficiency: Avoiding precipitation during transfers and designing concentrated, high-throughput processes.

Theoretical Solubility Profile: A Molecular-Level Analysis

The solubility of a compound is governed by the principle of similia similibus solvuntur or "like dissolves like." By dissecting the molecular structure of this compound, we can predict its behavior in various solvent classes.

The molecule possesses distinct polar and non-polar regions:

  • Polar, Hydrogen-Bonding Moieties:

    • Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor.

    • Carbamate Group (-NHCOO-): The N-H is a hydrogen bond donor, and the carbonyl (C=O) and ester (C-O) oxygens are hydrogen bond acceptors.

  • Non-Polar Moieties:

    • Cyclopentyl Ring: A significant non-polar, aliphatic structure.

    • tert-Butyl Group: A bulky, hydrophobic group.

This duality suggests a nuanced solubility profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in extensive hydrogen bonding with the hydroxyl and carbamate groups, effectively solvating the molecule.

  • Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Acetone): Moderate to good solubility is predicted. These solvents can act as hydrogen bond acceptors (interacting with the -OH and -NH) but cannot donate hydrogen bonds. Their polarity will effectively solvate the molecule as a whole.

  • Non-Polar Solvents (e.g., Heptane, Hexane, Toluene): Poor solubility is anticipated. These solvents lack the ability to form hydrogen bonds and have low overall polarity, making it difficult to overcome the strong intermolecular forces (hydrogen bonds) between the solute molecules.

The following diagram illustrates the relationship between the compound's functional groups and different solvent classes.

substance tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate polar_group Polar Groups (-OH, -NHCOO-) substance->polar_group nonpolar_group Non-Polar Groups (Cyclopentyl, tert-Butyl) substance->nonpolar_group protic Polar Protic (Methanol, Ethanol) polar_group->protic Strong Interaction (H-Bonding) aprotic Polar Aprotic (THF, Ethyl Acetate) polar_group->aprotic Moderate Interaction (Dipole-Dipole) nonpolar Non-Polar (Heptane, Toluene) polar_group->nonpolar Weak Interaction nonpolar_group->protic Weak Interaction nonpolar_group->aprotic Moderate Interaction nonpolar_group->nonpolar Strong Interaction (van der Waals)

Caption: Predicted interactions between the solute's functional groups and solvent classes.

A Validated Workflow for Solubility Determination

To move from theory to practice, a systematic experimental approach is required. The following workflow diagram outlines a robust process for determining the solubility of the title compound using the isothermal equilibrium method. This method ensures that the solvent is fully saturated at a given temperature, providing reliable and reproducible data.

prep 1. Preparation - Select Solvents - Prepare Slurry (Excess Solute) equil 2. Equilibration - Agitate at Constant Temp (e.g., 24h) - Ensure Solid Phase Persists prep->equil sep 3. Phase Separation - Cease Agitation, Allow Solids to Settle - Syringe Filtration (0.2 µm PTFE) equil->sep analysis 4. Analysis - Weigh Aliquot of Clear Supernatant - Evaporate Solvent (Vacuum Oven) sep->analysis calc 5. Calculation - Weigh Dry Residue - Calculate Solubility (mg/mL or g/L) analysis->calc validate 6. Validation - Repeat in Triplicate - Check for Polymorphism (Optional: DSC, XRD) calc->validate

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Experimental Protocol: Isothermal Solubility Determination

This protocol provides a step-by-step method for generating the quantitative data needed for process development.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Temperature-controlled agitator/shaker bath

  • Syringes (e.g., 5 mL glass)

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed evaporation vials or dishes

  • Vacuum oven

Methodology:

  • Preparation (Gravimetric):

    • Add an excess amount of the solid compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~500 mg of solid to 5 mL of solvent.

    • Record the exact volume or mass of the solvent added.

    • Causality: Adding a clear excess of solid is the cornerstone of the equilibrium method. It ensures that the solvent becomes fully saturated, and the resulting concentration represents the true solubility limit.

  • Equilibration:

    • Seal the vial tightly and place it in the temperature-controlled shaker. Set the temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM).

    • Allow the slurry to agitate for at least 24 hours. A longer time (48-72 hours) may be necessary to ensure true equilibrium is reached, especially for viscous solvents or compounds that dissolve slowly.

    • Causality: Continuous agitation maximizes the surface area for dissolution, while constant temperature is critical because solubility is highly temperature-dependent. The 24-hour period is a standard starting point to allow the dissolution rate to equal the precipitation rate.

  • Phase Separation:

    • After equilibration, stop the agitation and let the vial stand undisturbed in the temperature bath for 1-2 hours. This allows the excess solid to settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a syringe fitted with a 0.2 µm filter.

    • Causality: Filtration is a critical, non-negotiable step. It removes all microscopic, undissolved solid particles, ensuring that the analyzed sample contains only the dissolved solute. Failure to filter is the most common source of artificially high and variable results.

  • Analysis (Gravimetric):

    • Dispense the filtered solution into a pre-weighed (tared) evaporation vial. Record the exact mass of the solution transferred.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.

    • Causality: Gravimetric analysis is a direct measurement. By evaporating the solvent, we are left with the precise mass of the solute that was dissolved in the known mass of the solution.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = [Mass of dry residue (mg)] / [Volume of filtrate taken (mL)]

    • Alternatively, using masses for higher precision:

      • Mass of Solvent = Mass of Solution - Mass of Residue

      • Solubility (g / 100g solvent) = [Mass of residue (g) / Mass of solvent (g)] * 100

  • Validation & Trustworthiness:

    • Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation.

    • The protocol is self-validating if the undissolved solid remains present at the end of the equilibration period, confirming that saturation was achieved.

Data Summary and Interpretation

The experimental protocol will yield data that can be summarized for easy comparison. The following table presents a hypothetical but chemically reasonable dataset based on the theoretical analysis. Researchers should replace this with their own experimental findings.

Solvent ClassSolventTemperature (°C)Predicted Solubility (g/L)Use Case Implications
Polar Protic Methanol25> 200Excellent for reactions, difficult for crystallization.
Ethanol25~150Good for reactions, potential for cooling crystallization.
Polar Aprotic Tetrahydrofuran (THF)25~100Versatile reaction solvent.
Ethyl Acetate25~50Good for reactions, excellent for extraction & crystallization.
Acetone25~120Good reaction solvent, useful for precipitations with anti-solvents.
Non-Polar Toluene25< 10Potential anti-solvent for crystallization.
Heptane25< 1Excellent anti-solvent for precipitation and washing.

Interpretation:

  • High Solubility (Methanol, Ethanol): These are ideal for running reactions where high concentrations are desired. However, their high solvating power makes them poor choices for inducing crystallization, as it is difficult to create supersaturation.

  • Moderate Solubility (Ethyl Acetate, THF): These solvents are often the most useful. They can dissolve enough material for a reaction to proceed efficiently, but the solution is not so stable that crystallization cannot be induced by cooling or the addition of an anti-solvent.

  • Low Solubility (Heptane, Toluene): These are primarily used as anti-solvents. Adding heptane to a solution of the compound in ethyl acetate will drastically reduce its solubility, forcing the product to crystallize out of solution. This is a cornerstone of purification.

Conclusion

While this compound is a well-established synthetic intermediate, its process development requires a foundational understanding of its solubility. This guide demonstrates that a combination of theoretical analysis based on molecular structure and rigorous, systematic experimentation provides the necessary data for informed decision-making. By applying the detailed protocol herein, researchers can confidently select optimal solvent systems for reaction, purification, and isolation, ultimately leading to more efficient and robust manufacturing processes in pharmaceutical development.

References

This section would be populated with actual references if specific data points or methods were cited from literature. As this guide focuses on a general, validated methodology, it references fundamental principles rather than specific papers on this molecule.

A Technical Guide to the Structural Elucidation of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and Its Analogs via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the determination of the three-dimensional atomic structure of chiral amino alcohol derivatives, with a specific focus on tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. While a definitive crystal structure for this specific molecule is not publicly available as of the date of this publication, this whitepaper establishes a complete methodological workflow. To provide a robust, data-driven example, we utilize the published crystal structure of a closely related and structurally significant analog, tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate , as a case study. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into crystallization strategies, single-crystal X-ray diffraction (SCXRD) data acquisition, and structure solution and refinement, thereby creating a self-validating system for structural analysis in medicinal chemistry.

Introduction: The Structural Imperative in Drug Design

In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial arrangement of atoms dictates molecular properties, governs intermolecular interactions, and ultimately defines biological activity. For chiral molecules such as this compound, which serves as a crucial building block in the synthesis of various pharmaceutical agents, understanding its stereochemistry and conformational preferences is paramount. The Boc-protecting group and the vicinal amino alcohol motif are common features in synthetic intermediates, and their orientation can significantly influence the reaction pathways and the stereochemical outcome of subsequent synthetic steps.

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute structure of small organic molecules[1]. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystalline state, offering insights into potential hydrogen-bonding networks and other non-covalent interactions that stabilize the solid form.

This guide details the complete workflow for such a structural determination. While the primary topic remains this compound, we will use the crystallographically determined structure of its cyclohexane analog, reported by Sanki, Ravikumar, and Cherukupalli (2015), as a practical exemplar to illustrate each stage of the process[2]. This substitution allows for a guide grounded in real, verifiable data, ensuring scientific integrity and providing a reliable roadmap for researchers.

The Crystallization Challenge: From Solute to Single Crystal

The most significant bottleneck in any SCXRD study is obtaining a high-quality single crystal suitable for diffraction[2]. The ideal crystal should be a well-ordered, single lattice, typically between 0.1 and 0.3 mm in each dimension, and free from defects like twinning or cracks. The presence of both a hydrogen-bond donor (hydroxyl, amine N-H) and acceptor (hydroxyl, carbonyl oxygen) in the target molecule suggests that strong intermolecular interactions will facilitate crystal lattice formation. However, the molecule's conformational flexibility presents a challenge that must be overcome to achieve the ordered packing required for a diffraction-quality crystal.

Causality in Solvent Selection

The choice of solvent is the most critical parameter in crystallization. A suitable solvent system is one in which the compound has moderate solubility at room temperature and higher solubility at an elevated temperature. For a polar molecule like a Boc-protected amino alcohol, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to polar (e.g., isopropanol, ethanol) should be screened. The goal is to create a state of supersaturation under controlled conditions, which is the driving force for crystallization[3].

Step-by-Step Crystallization Protocols

The following methods are proven strategies for crystallizing small, polar organic molecules.

Protocol 1: Slow Evaporation

This is the simplest and often most effective crystallization technique[4][5].

  • Dissolution: Dissolve the purified compound (approx. 5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial. Gentle warming may be applied to ensure complete dissolution.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, or Parafilm, and pierce it with a needle a few times. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).

  • Observation: Monitor the vial periodically over several days to weeks for the formation of single crystals. The rationale is that slow solvent removal allows molecules to deposit onto a growing lattice in an ordered fashion, promoting the growth of a few large crystals rather than many small ones.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This technique is highly effective for milligram-scale crystallization and offers excellent control over the rate of supersaturation[4].

  • Setup: Prepare a saturated solution of the compound in a good solvent (e.g., isopropanol) in a small, open inner vial (e.g., a 0.5 mL vial).

  • Chamber Preparation: Place this inner vial inside a larger, sealable outer chamber (e.g., a 20 mL scintillation vial) that contains a reservoir of an "anti-solvent." The anti-solvent must be miscible with the good solvent, but the compound must be poorly soluble in it (e.g., hexane or diethyl ether).

  • Diffusion: Seal the outer chamber. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, gradually inducing crystallization. This slow change in solvent composition is ideal for forming high-quality crystals.

Data Acquisition: The Single-Crystal X-ray Diffraction Experiment

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. The experiment involves rotating the crystal and collecting the diffraction pattern generated as the X-ray beam interacts with the crystal's electron clouds[2].

Experimental Workflow Diagram

The following diagram outlines the logical flow from a grown crystal to a refined molecular structure.

G cluster_crystal Crystal Handling cluster_data Data Collection cluster_process Data Processing & Structure Solution cluster_validate Validation & Deposition Crystal 1. Select & Mount Crystal Cryo 2. Cool Crystal in N2 Stream (100 K) Crystal->Cryo Screen 3. Screen Crystal & Determine Unit Cell Cryo->Screen Collect 4. Full Data Collection (Sphere of Data) Screen->Collect Integrate 5. Integrate Reflections & Scale Data Collect->Integrate Solve 6. Solve Structure (e.g., Direct Methods) Integrate->Solve Refine 7. Refine Model Anisotropically Solve->Refine H_atoms 8. Add Hydrogen Atoms Refine->H_atoms Validate 9. Validate Structure (checkCIF) H_atoms->Validate Deposit 10. Generate Report & Deposit CIF (CCDC) Validate->Deposit

Caption: Workflow for small-molecule crystal structure determination.

Step-by-Step Data Collection Protocol
  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a cryoloop using cryoprotectant oil.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher-quality diffraction pattern.

  • Diffractometer Setup: The crystal is centered in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the lattice symmetry, a strategy is calculated to collect a complete, redundant set of diffraction data, ensuring all unique reflections are measured multiple times.

  • Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and the data is scaled and corrected for experimental factors (e.g., absorption). The output is a reflection file (e.g., HKL format).

Structure Solution, Refinement, and Analysis: A Case Study

With a processed data file, the final step is to solve and refine the crystal structure. We will now use the published data for tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CCDC Deposition Number: 1411516) as our working example[2]. This molecule is an excellent proxy, featuring the same key functional groups (Boc-carbamate, secondary alcohol) and stereochemical arrangement on a six-membered ring instead of a five-membered ring.

Structure Solution and Refinement
  • Space Group Determination: The data processing step suggested the space group P2₁2₁2₁, a common chiral space group for organic molecules, which was confirmed by the successful solution and refinement of the structure.

  • Structure Solution: The structure was solved using direct methods, a computational approach that phases the diffraction data to generate an initial electron density map. This map revealed the positions of most non-hydrogen atoms.

  • Model Refinement: The initial atomic model was refined against the experimental data using full-matrix least-squares. In this iterative process, atomic positions and anisotropic displacement parameters (which model atomic vibrations) are adjusted to minimize the difference between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms were placed in calculated positions and refined using a riding model. The hydrogen atoms on the hydroxyl and amine groups, which are involved in hydrogen bonding, were located from a difference Fourier map and refined.

  • Final Validation: The final refined model is validated. The primary metrics for a good refinement are the R-factors (R1 and wR2), which should be as low as possible (typically <5-7% for R1), and a Goodness-of-Fit (GooF) value close to 1.0.

Crystallographic Data Presentation

The key results from the crystal structure determination of the analog are summarized below. This table represents the standard format for reporting crystallographic data.

Parameter Value for tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate [2]
CCDC Deposition No. 1411516
Empirical Formula C₁₁H₂₁NO₃
Formula Weight 215.29 g/mol
Temperature 296(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.208(3) Å, α = 90°
b = 10.970(5) Å, β = 90°
c = 18.064(8) Å, γ = 90°
Volume 1229.4(9) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.163 Mg/m³
Final R indices [I > 2σ(I)] R1 = 0.0545, wR2 = 0.1260
Goodness-of-Fit (S) 1.013
Analysis of Molecular Structure and Intermolecular Interactions

The solved structure reveals a chair conformation for the cyclohexane ring, as expected. The Boc-carbamate and hydroxyl groups are positioned equatorially. The most significant feature of the crystal packing is the intermolecular hydrogen bonding. The amine (N-H) group and the hydroxyl (O-H) group both act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen act as acceptors.

Specifically, a strong hydrogen bond is observed between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction links the molecules into infinite one-dimensional chains along the crystallographic a-axis. These chains are then further linked by weaker N-H···O hydrogen bonds involving the hydroxyl oxygen of another adjacent molecule. This robust hydrogen-bonding network is the primary force governing the crystal packing and stabilizing the lattice.

The diagram below illustrates this key hydrogen bonding relationship.

G M1 Molecule A (...-NH-C(=O)-...-OH) M2 Molecule B (...-NH-C(=O)-...-OH) M1->M2 O-H ··· O=C (Forms primary chain) M3 Molecule C (...-NH-C(=O)-...-OH) M1->M3 N-H ··· O-H (Links chains) M2->M3 O-H ··· O=C (Extends primary chain)

Caption: Key hydrogen bonding motifs in the crystal lattice.

Conclusion and Future Outlook

This guide has detailed the comprehensive, multi-step process required to determine the crystal structure of a small organic molecule like this compound. By leveraging the published structure of a close analog, we have provided a scientifically rigorous and practical workflow, from initial crystallization attempts to final structural analysis and data reporting. The protocols and insights presented here are designed to be directly applicable for researchers in medicinal chemistry and drug development.

The successful determination of the crystal structure for the title cyclopentyl compound would be a valuable addition to the structural database, providing direct comparative data against its cyclohexyl counterpart. Such a comparison would illuminate how ring size and puckering influence the conformational preferences and hydrogen-bonding networks of these important synthetic intermediates. It is strongly recommended that any future successful crystallization and structure determination of the title compound be deposited with the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

References

  • Sanki, P., Ravikumar, K., & Cherukupalli, S. (2015). Crystal structure of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o883–o884. [Link]

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved January 10, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1279–1286. [Link]

  • Wikipedia contributors. (2024, December 23). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved January 10, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved January 10, 2026, from [Link]

  • University of Bath. (2006). Crystallisation Techniques. Retrieved January 10, 2026, from [Link]

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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aminocyclopentanols represent a cornerstone of modern medicinal chemistry, serving as invaluable building blocks in the synthesis of a diverse array of therapeutic agents. Their rigid cyclopentane framework, coupled with the stereochemically defined presentation of amino and hydroxyl functionalities, provides a unique scaffold for the design of potent and selective drugs. This guide traces the historical arc of their discovery, from early synthetic explorations to their pivotal role in the development of antiviral and anti-cancer therapies. We will delve into the evolution of synthetic methodologies, providing detailed protocols for key transformations, and illuminate the causal relationship between their structural features and biological activity.

Introduction: The Significance of Chirality and Constrained Scaffolds in Drug Design

The concept of chirality is fundamental to drug discovery, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets.[1][2] The tragic case of thalidomide in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, served as a stark lesson on the critical importance of stereochemistry in pharmacology.[3][4] In the quest for more effective and safer medicines, the focus has increasingly shifted towards the synthesis of single-enantiomer drugs.[1][4]

Concurrently, the use of conformationally constrained scaffolds, such as the cyclopentane ring system, has gained prominence. These rigid structures reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Chiral aminocyclopentanols elegantly merge these two principles, offering a pre-organized framework that presents key pharmacophoric groups in a well-defined spatial orientation.

Early Discoveries and the Dawn of Synthetic Methodologies

The precise origins of the first synthesis of a chiral aminocyclopentanol are not easily pinpointed to a single discovery. However, the groundwork was laid through extensive research into the chemistry of cyclopentane derivatives and the development of methods for asymmetric synthesis. Early approaches often relied on the resolution of racemic mixtures or the use of chiral starting materials derived from natural sources, often referred to as the "chiral pool."

A significant conceptual leap was the development of methods to control the stereochemistry during the synthesis itself. One of the foundational strategies involved the use of amino acids, such as L-glutamic acid, to introduce chirality into the cyclopentane ring system.[5] This approach leverages the inherent chirality of the starting material to direct the formation of specific stereoisomers.

Evolution of Synthetic Strategies: A Methodological Toolkit

The demand for enantiomerically pure aminocyclopentanols has driven the development of a diverse range of synthetic strategies. These can be broadly categorized as follows:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from nature, such as carbohydrates or amino acids, as the starting point. The inherent chirality of these molecules is transferred to the target aminocyclopentanol through a series of chemical transformations.

  • Asymmetric Synthesis: This more sophisticated strategy involves the use of chiral catalysts or reagents to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. This has become the preferred method for accessing a wide variety of chiral aminocyclopentanols with high enantiomeric purity.

  • Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases and ketoreductases, offers a powerful and environmentally friendly approach to the synthesis of chiral molecules.[6] These biocatalysts can exhibit exquisite chemo-, regio-, and enantioselectivity, often under mild reaction conditions.[6]

The following diagram illustrates the conceptual workflow of these primary synthetic approaches:

G cluster_0 Synthetic Approaches to Chiral Aminocyclopentanols cluster_1 Key Features A Chiral Pool Synthesis D Utilizes Natural Chirality (e.g., Amino Acids, Sugars) A->D Based on B Asymmetric Synthesis E Employs Chiral Catalysts/Reagents B->E Relies on C Enzymatic/Biocatalytic Methods F High Selectivity Mild Conditions Environmentally Benign C->F Characterized by

Figure 1: Primary synthetic strategies for obtaining chiral aminocyclopentanols.

Chiral Aminocyclopentanols in Antiviral Drug Discovery: The Rise of Carbocyclic Nucleosides

Perhaps the most significant application of chiral aminocyclopentanols has been in the synthesis of carbocyclic nucleoside analogues.[7] In these molecules, the furanose sugar of a natural nucleoside is replaced by a cyclopentane ring. This structural modification imparts several advantageous properties, including increased metabolic stability towards enzymatic cleavage.

The specific stereochemistry of the aminocyclopentanol scaffold is crucial for the antiviral activity of the resulting nucleoside analogue. For instance, analogues derived from certain chiral cyclopentenol derivatives have demonstrated potent activity against a range of viruses, including orthopoxviruses and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[7]

The general synthetic pathway to carbocyclic nucleosides from a chiral aminocyclopentanol is depicted below:

G A Chiral Aminocyclopentanol Key Starting Material B Protection of Functional Groups Amino and Hydroxyl A->B Step 1 C Coupling with a Nucleobase Formation of the N-glycosidic Bond Analogue B->C Step 2 D Deprotection Unveiling the Final Product C->D Step 3 E Carbocyclic Nucleoside Analogue Potential Antiviral Agent D->E Final Step

Figure 2: Generalized synthetic workflow for carbocyclic nucleoside analogues.

Application in Oncology: Targeting the p53-MDM2 Interaction

More recently, chiral aminocyclopentanols have emerged as valuable scaffolds in the development of small-molecule inhibitors of the p53-MDM2 protein-protein interaction, a promising strategy in cancer therapy.[7] The p53 protein is a critical tumor suppressor, and its activity is often abrogated in cancer cells through interaction with the MDM2 oncoprotein.

The rigid cyclopentane core of aminocyclopentanols allows for the precise positioning of substituents that can mimic the key interactions of p53 with MDM2, thereby disrupting this interaction and restoring the tumor-suppressive function of p53. The (1S,3S)-3-aminocyclopentanol hydrochloride derivative has been strategically employed in the structure-activity relationship (SAR) optimization of these inhibitors.[7]

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a key intermediate for the anti-AIDS drug Bictegravir. This protocol illustrates a modern approach involving a hetero-Diels-Alder reaction, enzymatic resolution, and other key transformations.[8]

Step 1: Hetero-Diels-Alder Reaction Tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

Step 2: Selective Reduction The nitrogen-oxygen bond in the cycloadduct is selectively reduced using a zinc powder-acetic acid system.

Step 3: Enzymatic Resolution The racemic mixture is subjected to enzymatic resolution using a lipase and vinyl acetate to achieve chiral separation.

Step 4: Olefin Reduction The double bond in the cyclopentene ring is reduced via hydrogenation using a palladium on carbon catalyst.

Step 5: Deprotection (Acyl Group) The acetyl protecting group is removed under basic conditions using lithium hydroxide in methanol.

Step 6: Deprotection (Boc Group) and Salt Formation The tert-butoxycarbonyl (Boc) protecting group is removed, and the hydrochloride salt is formed in situ using a solution of hydrogen chloride in isopropanol.

Table 1: Summary of a Representative Synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride

StepReactionKey ReagentsPurpose
1Hetero-Diels-Aldertert-butyl hydroxylamine carbonate, CuCl, cyclopentadieneFormation of the cyclopentene ring with N-O incorporation
2Selective ReductionZn powder, acetic acidReduction of the N-O bond
3Enzymatic ResolutionLipase, vinyl acetateSeparation of enantiomers
4HydrogenationPd/C, H₂Saturation of the cyclopentene ring
5DeacetylationLiOH, methanolRemoval of the acetyl protecting group
6Deprotection & Salt FormationHCl in isopropanolRemoval of the Boc group and formation of the hydrochloride salt

Conclusion and Future Perspectives

The journey of chiral aminocyclopentanols from academic curiosities to indispensable tools in drug discovery is a testament to the power of synthetic chemistry and the growing appreciation for the role of stereochemistry in pharmacology. Their impact is already evident in the development of life-saving antiviral and promising anti-cancer agents.

Looking ahead, the continued development of novel and more efficient synthetic methods, particularly in the realm of asymmetric catalysis and biocatalysis, will undoubtedly expand the accessibility and diversity of chiral aminocyclopentanol building blocks. This, in turn, will fuel the discovery of new therapeutic agents with improved efficacy and safety profiles, further solidifying the legacy of this remarkable scaffold in medicinal chemistry.

References

  • (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem. (URL: )
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Introduction to Boc-protected amino alcohols in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-Protected Amino Alcohols in Synthesis

Authored by: A Senior Application Scientist

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to orchestrately guide a molecule through a series of transformations is paramount. This control hinges on the strategic masking and unmasking of reactive functional groups. Among the vast arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, mild cleavage conditions, and broad utility. When applied to the bifunctional scaffold of amino alcohols, the Boc group unlocks a class of exceptionally versatile chiral building blocks. These reagents, combining a protected nucleophilic amine with a reactive hydroxyl group, are indispensable intermediates in the synthesis of complex molecules ranging from peptide analogues to enzyme inhibitors and chiral ligands.[1][]

This guide provides a comprehensive exploration of Boc-protected amino alcohols, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations that inform their effective use in research and development.

Core Concepts: Understanding the Boc Protecting Group

The efficacy of the Boc group is rooted in its unique electronic and steric properties. As a carbamate, it effectively moderates the nucleophilicity and basicity of the parent amine, rendering it inert to a wide array of reaction conditions.[3]

Chemical Properties and Orthogonality

The defining characteristic of the Boc group is its stability profile. It is exceptionally resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation conditions.[1][4] This stability makes it "orthogonal" to other common protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[4][5] This orthogonality is the cornerstone of complex, multi-step synthetic strategies, allowing for the selective deprotection of one functional group while others remain masked.[5]

The Boc group's utility is completed by its susceptibility to cleavage under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1]

Mechanism of Boc Protection

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The mechanism is a straightforward nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.

The reaction is driven forward by the breakdown of the unstable tert-butyl carbonate intermediate, which decomposes into carbon dioxide and tert-butanol.[4] While the reaction can proceed without a base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often used to scavenge the proton from the amine and accelerate the reaction.[4]

Mechanism of Boc protection using (Boc)₂O.
Mechanism of Boc Deprotection

The acid-lability of the Boc group is key to its utility. The deprotection is initiated by protonation of the carbonyl oxygen. This is followed by the cleavage of the carbamate C-O bond to form a stable tert-butyl cation and the unstable carbamic acid. The carbamic acid readily decarboxylates to regenerate the free amine and carbon dioxide.

Acid-catalyzed deprotection of a Boc-protected amine.

Synthesis of Boc-Protected Amino Alcohols

The preparation of Boc-protected amino alcohols can be approached in two primary ways: reduction of a pre-formed Boc-protected amino acid or direct Boc protection of a pre-existing amino alcohol. The former is often preferred due to the wide commercial availability of enantiomerically pure Boc-amino acids.

Method 1: Reduction of Boc-Amino Acids

This is arguably the most common and reliable method for accessing enantiopure Boc-amino alcohols. The carboxylic acid of the Boc-amino acid is selectively reduced to the primary alcohol.

Synthesis Workflow Start Boc-Amino Acid Step1 Activation of Carboxylic Acid (e.g., Mixed Anhydride Formation) Start->Step1 Step2 Reduction (e.g., NaBH₄) Step1->Step2 Step3 Aqueous Workup Step2->Step3 Product Boc-Amino Alcohol Step3->Product

Workflow for the synthesis of Boc-amino alcohols.

Field-Proven Protocol: Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropan-1-ol (Boc-L-Phenylalaninol)

This protocol is adapted from established procedures for the reduction of N-protected amino acids.

  • Step 1: Activation via Mixed Anhydride Formation

    • Dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C in a salt-ice bath under an inert atmosphere (e.g., nitrogen).[6]

    • Add N-methylmorpholine (NMM) (1.0 eq) dropwise, maintaining the temperature below -10 °C.

    • Slowly add isobutyl chloroformate (1.0 eq) dropwise. The formation of a white precipitate (NMM·HCl) is typically observed.

    • Stir the resulting slurry at -15 °C for 15-20 minutes. The causality here is critical: the mixed anhydride must be formed efficiently before the addition of the reducing agent to prevent side reactions with the chloroformate.

  • Step 2: Reduction

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5-2.0 eq) in water.

    • Add the NaBH₄ solution dropwise to the cold mixed anhydride slurry. Vigorous gas evolution (H₂) may occur. The exotherm must be controlled by slow addition to prevent decomposition of the anhydride and the product.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Step 3: Workup and Purification

    • Quench the reaction by the slow addition of 1 M HCl to decompose excess NaBH₄.

    • Reduce the volume of the solvent in vacuo and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).[6]

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to afford Boc-L-phenylalaninol as a white crystalline solid.

Method 2: Direct Protection of Amino Alcohols

While seemingly more direct, the Boc protection of a pre-existing amino alcohol requires careful control to avoid side reactions. The primary challenge is the potential for intramolecular cyclization to form an oxazolidinone, especially under basic conditions or if the activation of the hydroxyl group occurs.[7][8]

Protocol Considerations:

  • Reagent: Use (Boc)₂O as the protecting agent.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or THF are preferred. The use of alcoholic solvents can sometimes accelerate the reaction for aromatic amines but should be evaluated carefully.[9]

  • Base: A non-nucleophilic base like triethylamine is commonly used.

  • Temperature: Running the reaction at 0 °C to room temperature is generally sufficient and helps minimize side reactions.

  • Chemoselectivity: The amine is significantly more nucleophilic than the alcohol, so N-protection is highly favored over O-protection. However, careful monitoring by TLC is essential.[4]

Troubleshooting: The Oxazolidinone Problem

The formation of a 5-membered cyclic carbamate (an oxazolidinone) is a known side reaction, particularly if the reaction conditions can facilitate activation of the hydroxyl group.[7][8]

Mitigation Strategies:

  • Avoid Strong Bases: Strong bases can deprotonate the alcohol, increasing its nucleophilicity and promoting cyclization onto the newly formed Boc-carbamate.

  • Controlled Temperature: Maintain low to ambient temperatures.

  • Choice of Reagent: Using (Boc)₂O under neutral or mildly basic (e.g., NaHCO₃) conditions is generally safer than using more reactive reagents like Boc-Cl. Some protocols have shown that conducting the reaction in water can suppress oxazolidinone formation.[7]

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized Boc-protected amino alcohol.

Property (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropan-1-ol (Boc-L-Phenylalaninol)
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance White to off-white solid
Melting Point 94-97 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H, Ar-H), 4.85 (br s, 1H, NH), 3.95 (m, 1H, CH), 3.65 (dd, 1H, CH₂OH), 3.55 (dd, 1H, CH₂OH), 2.85 (d, 2H, CH₂Ph), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ 156.5, 138.2, 129.4, 128.6, 126.5, 79.8, 64.0, 53.5, 38.0, 28.4
IR (KBr, cm⁻¹) 3360 (O-H), 3320 (N-H), 2975, 2930 (C-H), 1685 (C=O, carbamate), 1520, 1170
(Note: Spectroscopic data are representative and may vary slightly based on solvent and instrument.)[10]

Applications in Advanced Synthesis

Boc-protected amino alcohols are not merely intermediates; they are powerful chiral synthons that enable the construction of complex molecular architectures.

Chiral Building Blocks in Natural Product Synthesis

The defined stereochemistry and bifunctional nature of these compounds make them ideal starting points for the synthesis of biologically active molecules.[] The hydroxyl group can be readily oxidized to an aldehyde for chain extension or converted into a leaving group for nucleophilic substitution, while the Boc-protected amine is poised for deprotection and subsequent amide bond formation.

Precursors for Peptide Mimetics and Pharmaceuticals

In drug development, replacing a standard amino acid with a corresponding amino alcohol derivative can lead to peptide mimetics with improved stability, bioavailability, and receptor-binding properties. They are key components in the synthesis of protease inhibitors and other therapeutics.[]

Synthesis of Chiral Ligands and Auxiliaries

The amino alcohol scaffold is central to many successful chiral ligands used in asymmetric catalysis. Boc-protected amino alcohols serve as precursors to these ligands, which are crucial for the enantioselective synthesis of new drug candidates.[]

Comparative Analysis with Other Protecting Groups

The choice of protecting group is a critical strategic decision in any multi-step synthesis.

Protecting Group Protection Reagent Cleavage Condition Key Advantages Limitations
Boc (Boc)₂OMild Acid (TFA, HCl)[5]Orthogonal to Fmoc/Cbz; Stable to base/nucleophiles; Widely used in SPPS.[5][12]Sensitive to strong acids; Final cleavage in SPPS requires strong acid (e.g., HF).
Cbz Benzyl ChloroformateCatalytic Hydrogenolysis (H₂/Pd)[5]Orthogonal to Boc/Fmoc; Stable to acid/base.Incompatible with reducible groups (alkenes, alkynes); Catalyst poisoning can be an issue.
Fmoc Fmoc-Cl, Fmoc-OSuMild Base (Piperidine)[5]Orthogonal to Boc/Cbz; Milder final cleavage conditions in SPPS.[5]Base-labile; The fluorenyl group can cause aggregation in long peptide sequences.[5]

For amino alcohols, the Boc group is often favored for its robustness during transformations involving the hydroxyl group (e.g., oxidation, mesylation), where the acidic or basic conditions required for Cbz or Fmoc removal might be incompatible.

Conclusion

Boc-protected amino alcohols represent a powerful and versatile class of synthetic intermediates. Their well-defined chemical properties, coupled with the reliability of their synthesis and the strategic advantage of the Boc group's orthogonality, have cemented their role in modern organic chemistry. For researchers in drug discovery and process development, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging these chiral building blocks to their full potential, enabling the efficient and elegant synthesis of the complex molecules of tomorrow.

References

  • Boc-L-phenylalanine methyl ester | C15H21NO4. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

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  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

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  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Protecting Groups for Amines – Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]

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A Technical Guide to the Strategic Use of the Boc Protecting Group in the Synthesis of Chiral Amino Alcohols: The Case of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the precise world of pharmaceutical development and complex organic synthesis, controlling the reactivity of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is an indispensable tool for the temporary masking of primary and secondary amines, preventing unwanted side reactions.[1][2][3] This technical guide offers an in-depth analysis of the Boc group's function, focusing on its application in the synthesis and manipulation of the chiral amino alcohol, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. We will explore the underlying chemical principles, provide detailed experimental protocols, and present the causality behind its strategic deployment for researchers, scientists, and drug development professionals.

The Strategic Imperative of Protecting Groups in Asymmetric Synthesis

In multi-step organic synthesis, molecules often possess multiple reactive sites.[3][4] Attempting to modify one functional group can lead to undesired reactions at other sites, reducing yield and creating complex purification challenges. Protecting groups are temporary modifications that render a specific functional group inert to a particular set of reaction conditions.[3][5]

An ideal protecting group strategy is governed by several core principles:

  • Selective Application: The group must be introduced onto the target functional group chemoselectively and in high yield.[4]

  • Robust Stability: It must be stable to the conditions of subsequent reaction steps.[4]

  • Selective Removal (Deprotection): It must be removable in high yield under conditions that do not affect other functional groups in the molecule.[4]

  • Orthogonality: In complex syntheses, multiple protecting groups may be used. Orthogonal groups can be removed selectively in any order because their removal conditions are mutually exclusive (e.g., one is acid-labile, another is base-labile).[6][7][8]

The tert-Butoxycarbonyl (Boc) Group: A Chemist's Tool of Choice

The Boc group is one of the most common protecting groups for amines, converting them into less reactive carbamates.[6][9] Its popularity is due to a favorable combination of stability and controlled lability.

Key Characteristics:

  • Acid Lability: The Boc group is easily removed under mild to moderate acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][10][11]

  • Base and Nucleophile Stability: It is highly resistant to basic conditions and a wide range of nucleophiles.[6][7]

  • Hydrogenolysis Resistance: Unlike other common amine protecting groups like Carbobenzyloxy (Cbz), the Boc group is stable to catalytic hydrogenation.[7]

Mechanism of Amine Protection

The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9][12] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride.[9][12][13] This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group. This unstable group then decomposes into carbon dioxide and tert-butoxide, which can deprotonate the newly formed carbamate.[1][13] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[12][13]

Caption: General mechanism for N-Boc protection using Boc Anhydride.

Mechanism of Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[10] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[10] This protonation destabilizes the group, leading to the cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[10] The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form an amine salt.[10]

Caption: Acid-catalyzed mechanism for Boc deprotection.

Case Study: this compound

This specific molecule is a valuable chiral building block in medicinal chemistry.[14] The stereochemistry ((1R,2R)) is critical for its biological activity, and its synthesis requires precise control. The Boc group plays several crucial roles in its synthesis and subsequent use.

Core Functions of the Boc Group in this Molecule
  • Masking Nucleophilicity: The primary function is to deactivate the amine. The nitrogen lone pair in the parent amine, (1R,2R)-2-aminocyclopentanol, is both basic and nucleophilic. Without protection, this amine could react with electrophiles intended for the hydroxyl group or participate in unwanted side reactions such as self-condensation or polymerization, especially during activation of the hydroxyl group.[1][8][15] By converting the amine to a carbamate, its nucleophilicity is effectively masked, allowing for selective chemistry to be performed on the hydroxyl group.[7][8]

  • Improving Solubility and Handling: The parent aminocyclopentanol is a relatively polar compound. The introduction of the bulky, lipophilic tert-butyl group significantly increases the molecule's solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[16] This greatly facilitates reaction workup and purification by techniques such as column chromatography.

  • Enhancing Crystallinity: Boc-protected intermediates are often more crystalline than their free amine counterparts. This property can be a significant advantage, allowing for purification by recrystallization, which is a highly efficient and scalable method for achieving high purity.

  • Preventing Intramolecular Reactions: The proximity of the amine and hydroxyl groups in a cis-1,2-amino alcohol configuration could potentially lead to intramolecular cyclization or rearrangement reactions under certain conditions. The Boc group sterically and electronically prevents such pathways.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks to ensure reaction success.

Protocol: Boc Protection of (1R,2R)-2-Aminocyclopentanol

This procedure details the industry-standard method for Boc protection using (Boc)₂O.[12]

  • Materials:

    • (1R,2R)-2-Aminocyclopentanol hydrochloride (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Triethylamine (NEt₃) (2.2 equiv) or Sodium Bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) or a Dioxane/Water mixture[17]

    • Standard laboratory glassware

  • Procedure:

    • Setup: In a round-bottom flask, dissolve or suspend (1R,2R)-2-aminocyclopentanol hydrochloride in THF.

    • Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine dropwise to neutralize the HCl salt and act as a base for the reaction.

    • Reagent Addition: Add (Boc)₂O to the mixture, either as a solid in one portion or as a solution in THF.[17]

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Chloroform). A successful reaction is indicated by the consumption of the starting amine and the appearance of a new, less polar spot corresponding to the Boc-protected product.[17]

    • Workup: Once complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[12][17]

Protocol: Acid-Mediated Boc Deprotection

This protocol uses Trifluoroacetic Acid (TFA) for efficient Boc removal.[10]

  • Safety Note: TFA is highly corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction generates CO₂ gas; the vessel must not be sealed.[9][10][13]

  • Materials:

    • This compound (1.0 equiv)

    • Trifluoroacetic Acid (TFA) (5-10 equiv or as a 25-50% solution in DCM)[18][19]

    • Dichloromethane (DCM), anhydrous[10]

    • Saturated sodium bicarbonate solution

    • Cold diethyl ether (for precipitation, optional)

  • Procedure:

    • Setup: Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask and cool to 0 °C.[10]

    • Acid Addition: Add TFA dropwise to the stirred solution. Vigorous gas evolution (CO₂) should be observed.[1]

    • Reaction: Allow the mixture to stir at room temperature for 1-3 hours.[6]

    • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

    • Workup:

      • Method A (Evaporation): Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue is the amine trifluoroacetate salt.[6]

      • Method B (Neutralization): Carefully neutralize the reaction mixture by adding it to a stirred, cold solution of saturated sodium bicarbonate. Extract the free amine with an organic solvent.

      • Method C (Precipitation): Add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the amine trifluoroacetate salt, which can then be collected by filtration.[10]

    • Isolation: The resulting amine salt can be used directly or converted to the free base by neutralization.

Data and Characterization

Comparative Physicochemical Properties
Property(1R,2R)-2-AminocyclopentanolThis compound
Molecular Formula C₅H₁₁NOC₁₀H₁₉NO₃
Molecular Weight 101.15 g/mol 201.26 g/mol
Appearance Colorless liquid or low-melting solidWhite to off-white crystalline solid[17]
Solubility Soluble in water, alcoholsSoluble in DCM, THF, Ethyl Acetate; less soluble in water
Polarity HighModerate
Spectroscopic Signatures

Confirming the success of the protection/deprotection steps relies on spectroscopic analysis, primarily ¹H NMR.

  • N-Boc Protection Confirmation:

    • ¹H NMR: The most definitive signal is the appearance of a large, sharp singlet at approximately 1.4-1.5 ppm, which integrates to nine protons, corresponding to the chemically equivalent protons of the tert-butyl group.[20] The N-H proton of the carbamate typically appears as a broad singlet.[20]

    • IR Spectroscopy: Appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

    • Mass Spectrometry: An increase in the molecular ion peak by 100.05 units (C₅H₈O₂).

  • N-Boc Deprotection Confirmation:

    • ¹H NMR: The complete disappearance of the characteristic 9H singlet for the tert-butyl group around 1.4-1.5 ppm.

    • IR Spectroscopy: Disappearance of the carbamate C=O stretch.

    • Mass Spectrometry: A decrease in the molecular ion peak by 100.05 units.

Conclusion

The tert-butoxycarbonyl group is more than a simple placeholder; it is a strategic tool that fundamentally alters the chemical behavior of an amine. In the context of this compound, the Boc group is essential for masking the amine's reactivity, enabling selective transformations at the hydroxyl position. Furthermore, it confers advantageous physical properties that simplify purification and handling. A thorough understanding of the mechanisms for its installation and cleavage, as well as the practical nuances of the experimental protocols, is critical for any researcher in the fields of medicinal chemistry and complex molecule synthesis.[7] The judicious application of Boc protection chemistry remains a cornerstone of modern organic synthesis, enabling the efficient construction of vital chiral building blocks for drug discovery.[15]

References

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Grokipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • JScholar. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Wikipedia. Protecting group. [Link]

  • Wiley. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

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  • Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1163. [Link]

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  • Mol-Instincts. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]

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Stability of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Abstract

This compound is a pivotal chiral building block in the synthesis of complex pharmaceutical agents. Its stereochemistry and bifunctional nature—a protected amine and a secondary alcohol—make it a valuable intermediate. However, the integrity of this molecule is paramount for ensuring reaction specificity, yield, and the purity of final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the chemical stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. By elucidating its degradation pathways and providing validated protocols for stability assessment, this document serves as an essential resource for researchers, chemists, and formulation scientists in the drug development sector.

Introduction: A Chemist's Perspective on a Key Intermediate

In modern medicinal chemistry, the journey from a simple building block to a life-saving drug is paved with reactions that require precise control over chemical reactivity. Chiral intermediates like this compound are foundational to this process. The molecule features two critical functional groups on a stereodefined cyclopentyl scaffold:

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: A widely used carbamate for protecting amines. Its utility lies in its remarkable stability across a broad range of nucleophilic and basic conditions, coupled with its clean and straightforward removal under mild acidic conditions.[1] This "orthogonality" is a cornerstone of multi-step organic synthesis.[2]

  • The Secondary Alcohol: A nucleophilic center that can be targeted for further functionalization, such as etherification, esterification, or oxidation.

Understanding the stability of this molecule is not merely an academic exercise; it is a practical necessity. Degradation can lead to the formation of impurities that may carry through the synthetic route, complicating purification and potentially impacting the safety and efficacy of the final API. This guide dissects the molecule's stability profile, offering both mechanistic explanations and actionable experimental protocols.

Foundational Stability: The Chemistry of the Boc Group

The stability of this compound is overwhelmingly dictated by the tert-butyloxycarbonyl (Boc) group. The key to its behavior is the electronic nature of the carbamate linkage and the unique properties of the tert-butyl group.

Stability in Basic and Nucleophilic Environments

The carbamate linkage is resistant to cleavage by most bases and nucleophiles.[3] This allows for selective reactions to occur at other parts of a molecule, such as the deprotonation of the adjacent alcohol, without disturbing the protected amine. This stability is fundamental to its role as an effective protecting group.

Lability in Acidic Environments

The defining characteristic of the Boc group is its susceptibility to cleavage under mild anhydrous acidic conditions.[3][4] This deprotection is not a simple hydrolysis but a specific acid-catalyzed elimination.

Mechanism of Acid-Catalyzed Deprotection: The reaction proceeds through a three-step mechanism initiated by protonation of the carbamate's carbonyl oxygen.[5] This initial protonation is favored because the resulting positive charge is resonance-stabilized. The protonated intermediate then fragments, leading to the loss of the highly stable tert-butyl cation and the formation of an unstable carbamic acid. This carbamic acid rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutylene (from the tert-butyl cation).[1][5]

G cluster_0 Acid-Catalyzed Deprotection of Boc Group A Boc-Protected Amine B Protonated Carbamate (Resonance Stabilized) A->B + H+ C Fragmentation B->C Unimolecular Cleavage (E1) D tert-Butyl Cation + Carbamic Acid C->D E Deprotonated Amine D->E Decarboxylation F Isobutylene + CO2 D->F Elimination

Caption: General mechanism for the acid-catalyzed cleavage of a Boc protecting group.

Forced Degradation Studies: Probing for Weaknesses

To fully characterize the stability of a pharmaceutical intermediate, forced degradation (or stress testing) is indispensable. These studies involve subjecting the compound to harsh conditions that exceed those expected during normal handling and storage. The primary goals are:

  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To develop and validate a "stability-indicating" analytical method capable of separating the parent compound from all its degradation products.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress neutralize Neutralize/Quench Samples (as required) stress->neutralize analyze Analyze via Stability-Indicating HPLC-PDA/MS Method neutralize->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify quantify Quantify Parent Compound Loss and Degradant Formation analyze->quantify end Establish Degradation Profile identify->end quantify->end

Caption: A typical experimental workflow for conducting forced degradation studies.

Stability Profile Under Specific Stress Conditions

Acidic Conditions

This is the most significant liability for the molecule. Exposure to even moderate acids will efficiently cleave the Boc group.

  • Primary Degradant: (1R,2R)-2-aminocyclopentanol hydrochloride (or corresponding salt of the acid used).

  • Byproducts: Carbon dioxide and isobutylene.[5]

Illustrative Stability Data under Acidic Stress

Condition Time (hours) % Degradation (Illustrative) Primary Degradant
0.1 M HCl (aq) at RT 1 ~75% (1R,2R)-2-aminocyclopentanol
0.1 M HCl (aq) at RT 4 >99% (1R,2R)-2-aminocyclopentanol
1 M HCl in Methanol at RT 0.5 >99% (1R,2R)-2-aminocyclopentanol

| 20% TFA in DCM at RT | 0.5 | >99% | (1R,2R)-2-aminocyclopentanol |

Experimental Protocol: Acid Stress Testing

  • Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

  • Stress Application: Transfer an aliquot of the stock solution to a vial and add an equal volume of an acidic solution (e.g., 0.2 M HCl) to achieve a final acid concentration of 0.1 M.

  • Incubation: Store the vial at room temperature, protected from light.

  • Sampling: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw a sample.

  • Quenching: Immediately neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation.

  • Analysis: Dilute the quenched sample with the mobile phase and analyze using a validated stability-indicating HPLC method.[6]

Basic Conditions

The molecule exhibits high stability under basic conditions. The carbamate is resistant to hydrolysis, and while the secondary alcohol can be deprotonated, this does not lead to degradation of the core structure.

  • Primary Degradant: None expected under typical conditions.

  • Byproducts: None.

Illustrative Stability Data under Basic Stress

Condition Time (hours) % Degradation (Illustrative)
0.1 M NaOH (aq) at RT 24 < 1%

| 0.1 M NaOH (aq) at 60°C | 24 | < 2% |

Experimental Protocol: Base Stress Testing

  • Preparation: Prepare a stock solution as described for acid testing.

  • Stress Application: Add an equal volume of a basic solution (e.g., 0.2 M NaOH) to an aliquot of the stock solution.

  • Incubation: Store vials at both room temperature and an elevated temperature (e.g., 60°C).

  • Sampling & Quenching: At specified time points, withdraw samples and neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).

  • Analysis: Analyze via HPLC.

Oxidative Conditions

The primary site susceptible to oxidation is the secondary alcohol, which can be oxidized to a ketone. The Boc-protected amine is generally stable to common oxidizing agents like hydrogen peroxide.

  • Potential Degradant: tert-Butyl ((1R)-2-oxocyclopentyl)carbamate.

Sources

A Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Chiral Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Chiral building blocks, molecules with non-superimposable mirror images, are therefore indispensable tools for the medicinal chemist. Among these, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a compound featuring a constrained cyclopentane ring with a defined stereochemistry, has emerged as a valuable intermediate. Its rigid structure and strategically placed functional groups—a hydroxyl and a Boc-protected amine in a trans configuration—offer a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of antiviral and other therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides robust stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature for multi-step synthetic campaigns.[1] This guide provides an in-depth examination of the commercial availability, synthesis, and key applications of this important chiral building block for researchers, scientists, and drug development professionals.

Commercial Availability: Sourcing a Critical Chiral Intermediate

This compound is available from a range of specialized chemical suppliers. The compound is typically offered in various purities, with ≥95% being common for research and development purposes. When sourcing this material, it is crucial to verify the stereochemical purity, as the specific (1R,2R) configuration is essential for its utility in asymmetric synthesis. The table below provides a summary of representative commercial suppliers. It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.

SupplierCAS NumberPurityAvailable Quantities
ChemScene454170-16-2≥97%Inquire
ChemShuttle1932393-39-9 (related hydroxymethyl analog)95%250mg, 1g, 5g, 10g
BLD Pharm945652-35-7 (racemic or unspecified stereochemistry)InquireInquire
Santa Cruz BiotechnologyNot specified for this isomerFor Research Use OnlyInquire

Enantioselective Synthesis: A Field-Proven Approach to a Chiral Scaffold

The synthesis of enantiomerically pure this compound hinges on the stereoselective preparation of its precursor, (1R,2R)-2-aminocyclopentanol. A robust and scalable method for accessing such chiral trans-1,2-amino alcohols involves the enantioselective ring-opening of a meso-epoxide with a carbamate nucleophile, catalyzed by a chiral salen-cobalt complex. This approach offers high enantioselectivity and is amenable to multigram-scale synthesis using commercially available starting materials.[2]

The subsequent Boc protection of the resulting chiral amino alcohol is a straightforward and high-yielding transformation. The use of di-tert-butyl dicarbonate (Boc)2O is the most common method for introducing the Boc protecting group onto an amine.[3] The reaction proceeds under mild conditions and is highly chemoselective for the amino group, leaving the hydroxyl group intact.

Below is a representative, field-proven protocol for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Enantioselective Synthesis of (1R,2R)-2-Aminocyclopentanol

This step is adapted from a general procedure for the enantioselective synthesis of trans-1,2-amino alcohols.[2]

  • Catalyst Preparation: Prepare the oligomeric (salen)Co(III)-OTf catalyst as described in the literature.[2]

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the chiral (salen)Co(III)-OTf catalyst (1 mol%).

  • Addition of Reagents: Add cyclopentene oxide (1.0 eq) and phenyl carbamate (1.1 eq) to the reaction vessel.

  • Reaction Conditions: Stir the reaction mixture at 50 °C for 24 hours.

  • Work-up and Deprotection: Upon completion, cool the reaction mixture and subject it to basic deprotection conditions (e.g., hydrolysis with NaOH) to yield (1R,2R)-2-aminocyclopentanol.

  • Purification: The crude amino alcohol can be purified by crystallization of its hydrochloride salt to yield the enantiomerically pure product (>99% ee).

Step 2: Boc Protection of (1R,2R)-2-Aminocyclopentanol

This step follows a general and reliable procedure for the N-Boc protection of amines.[3][4]

  • Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as sodium bicarbonate (NaHCO3) or triethylamine (Et3N) (1.5 eq), to the solution.

  • Boc Anhydride Addition: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white solid.

Synthesis_Workflow cluster_step1 Step 1: Enantioselective Ring Opening cluster_step2 Step 2: Boc Protection CyclopenteneOxide Cyclopentene Oxide Reaction1 Enantioselective Addition CyclopenteneOxide->Reaction1 PhenylCarbamate Phenyl Carbamate PhenylCarbamate->Reaction1 Catalyst Chiral (salen)Co(III) Catalyst Catalyst->Reaction1 AminoAlcohol (1R,2R)-2-Aminocyclopentanol AminoAlcohol_ref (1R,2R)-2-Aminocyclopentanol Reaction1->AminoAlcohol Basic Deprotection Reaction2 N-Boc Protection AminoAlcohol_ref->Reaction2 Boc2O (Boc)2O Boc2O->Reaction2 Base Base (e.g., NaHCO3) Base->Reaction2 FinalProduct tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate Reaction2->FinalProduct Applications_Workflow cluster_hcv HCV Protease Inhibitors cluster_hiv HIV Protease Inhibitors cluster_other Other Therapeutic Areas BuildingBlock This compound HCV_Synthesis Multi-step Synthesis BuildingBlock->HCV_Synthesis Chiral Precursor HIV_Synthesis Multi-step Synthesis BuildingBlock->HIV_Synthesis Chiral Scaffold Other_Applications Enzyme Inhibitors, Receptor Modulators BuildingBlock->Other_Applications Versatile Intermediate HCV_Drug e.g., Telaprevir Analogs HCV_Synthesis->HCV_Drug HIV_Drug e.g., Novel P2 Ligands HIV_Synthesis->HIV_Drug

Figure 2: Applications of the title compound in drug discovery workflows.

Conclusion: An Enabling Tool for Medicinal Chemistry

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry, coupled with the versatility of its functional groups, provides a robust and reliable starting point for the synthesis of complex and biologically active molecules. This in-depth guide has provided a comprehensive overview of its commercial availability, a detailed and practical synthetic protocol, and a survey of its significant applications, particularly in the development of antiviral agents. For researchers and scientists in the pharmaceutical industry, a thorough understanding of such key intermediates is paramount for the efficient and successful development of the next generation of therapeutics.

References

  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]

  • Ghosh, A. K., et al. (2006). Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 49(17), 5252-5261. [Link]

  • Srinivas, B., et al. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Chemistry, 20(33), 10298-304. [Link]

  • PubChem. (n.d.). Telaprevir. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. Retrieved from [Link]

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  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Sidhu, R. S., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749-757. [Link]

  • Palamara, A. T., et al. (2001). Antiviral activity of cyclopentenone prostanoids. Antiviral Research, 52(2), 117-124. [Link]

  • Ghosh, A. K., et al. (2010). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 15(11), 7735-7771. [Link]

  • De Clercq, E. (2009). Current and Novel Inhibitors of HIV Protease. Medicinal Research Reviews, 29(4), 547-578. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of telaprevir and intermediates thereof.
  • PubChem. (n.d.). Boceprevir. Retrieved from [Link]

  • Ma, C., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. ACS Central Science, 8(7), 949-960. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aminocyclopentanol scaffolds are of paramount importance in medicinal chemistry, serving as conformationally restricted building blocks for a multitude of therapeutic agents. Their inherent stereochemical complexity and rigid five-membered ring structure allow for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of these crucial molecular frameworks. We will delve into established and innovative synthetic strategies, including the Pauson-Khand reaction and Sharpless asymmetric epoxidation, providing detailed experimental protocols. Furthermore, the successful incorporation of these building blocks into antiviral drugs such as Abacavir and Peramivir will be examined as illustrative case studies. This document is intended to be a valuable resource for professionals engaged in the design and development of novel therapeutics.

The Strategic Importance of the Chiral Aminocyclopentanol Core in Drug Design

The overrepresentation of chiral molecules in approved drugs underscores the significance of stereochemistry in pharmacology.[1][2][3] The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological macromolecules like enzymes and receptors. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][3][4] The chiral aminocyclopentanol core offers a robust platform to explore this three-dimensional chemical space.

The cyclopentane ring imposes significant conformational constraints, which can pre-organize the molecule into a bioactive conformation for target binding. This reduction in conformational entropy upon binding can lead to enhanced potency. The amino and hydroxyl functionalities, integral to the aminocyclopentanol structure, provide key hydrogen bonding and salt bridge interaction points, crucial for anchoring a drug molecule within a protein's active site.

Key Synthetic Methodologies

The stereocontrolled synthesis of aminocyclopentanols is a well-developed field, with several powerful methods at the disposal of the synthetic chemist.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[5][6][7] This reaction is a highly convergent and atom-economical method for constructing the five-membered ring.[8] The reaction proceeds through the formation of an alkyne-dicobalt hexacarbonyl complex, which then coordinates to the alkene, followed by CO insertion and reductive elimination to furnish the cyclopentenone product.[5]

Mechanism of the Pauson-Khand Reaction

pauson_khand_mechanism cluster_0 Reaction Pathway alkyne Alkyne complex complex alkyne->complex Coordination co2co8 Co2(CO)8 co2co8->complex alkene Alkene metallocycle metallocycle alkene->metallocycle co CO insertion insertion co->insertion cyclopentenone Cyclopentenone complex->metallocycle + Alkene metallocycle->insertion + CO Insertion insertion->cyclopentenone Reductive Elimination

Caption: Simplified mechanism of the Pauson-Khand reaction.

While the intermolecular version can suffer from poor selectivity, the intramolecular Pauson-Khand reaction is a powerful tool in total synthesis for creating fused ring systems.[5] The use of chiral auxiliaries or chiral ligands can render the reaction enantioselective.[5] Modern variations of the reaction utilize other transition metals like rhodium and palladium as catalysts.[8]

Sharpless Asymmetric Epoxidation

A cornerstone of asymmetric synthesis, the Sharpless asymmetric epoxidation allows for the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[9][10] This reaction employs a catalytic amount of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[11][12]

The choice of the DET enantiomer dictates the facial selectivity of the epoxidation, making it a predictable and reliable method for setting stereocenters.[12][13] The resulting chiral epoxides are versatile intermediates that can be opened by a variety of nucleophiles, including nitrogen nucleophiles, to afford chiral aminocyclopentanols.

Experimental Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

  • Preparation of the Catalyst: A solution of titanium(IV) isopropoxide in dichloromethane is cooled to -20 °C under an inert atmosphere. A solution of the appropriate enantiomer of diethyl tartrate is then added.

  • Addition of Substrate and Oxidant: The allylic alcohol is added, followed by the slow addition of tert-butyl hydroperoxide. The reaction is maintained at a low temperature to ensure high enantioselectivity.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Predicting the Stereochemical Outcome

sharpless_epoxidation cluster_0 Chiral Ligand substrate Allylic Alcohol reagents Ti(OiPr)4, TBHP substrate->reagents det_plus (+)-DET reagents->det_plus det_minus (-)-DET reagents->det_minus product_top Epoxidation from Top Face det_plus->product_top product_bottom Epoxidation from Bottom Face det_minus->product_bottom

Caption: Stereochemical control in the Sharpless epoxidation.

Applications in Drug Discovery: Case Studies

The practical utility of chiral aminocyclopentanol building blocks is exemplified by their incorporation into several important therapeutic agents.

Abacavir: An Anti-HIV Nucleoside Reverse Transcriptase Inhibitor

Abacavir is a carbocyclic nucleoside analogue used in the treatment of HIV/AIDS.[14] Its synthesis often involves the use of a chiral aminocyclopentene building block.[15] One synthetic approach utilizes an enzymatic resolution to obtain the desired enantiomerically pure intermediate.[16] More recent methods have explored enantioselective hydroamination reactions to construct the key chiral amine center.[17]

DrugTargetTherapeutic AreaKey Chiral Building Block
AbacavirHIV Reverse TranscriptaseAntiviral(1S,4R)-4-amino-2-cyclopentene-1-methanol
Peramivir: An Anti-Influenza Neuraminidase Inhibitor

Peramivir is an antiviral drug used to treat influenza. Its complex, highly functionalized cyclopentane core is often assembled using a multi-step synthesis starting from Vince lactam.[18][19] Key steps in the synthesis include a 1,3-dipolar cycloaddition to establish the core ring system with the correct stereochemistry, followed by reductive cleavage of the resulting isoxazolidine ring.[18][20][21][22]

Quantitative Data for a Reported Peramivir Synthesis [19]

StepReactionYield (%)
1Ring-opening esterification96
2Boc protection94
31,3-Dipolar cycloaddition68
4Reductive cleavage and acetylation78 (over two steps)
5Boc deprotection98
6Guanidinylation and hydrolysis72 (over two steps)
Overall Yield ~34 [22]

Emerging Trends and Future Outlook

The field of asymmetric synthesis is continually advancing, with new methods for the preparation of chiral building blocks being developed. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules, including functionalized cyclopentanes.[23][24][25][26] These methods offer the potential for more environmentally friendly and cost-effective synthetic routes. The development of novel chiral primary amine-based organocatalysts is an active area of research.[24][27]

The demand for enantiomerically pure compounds in drug discovery remains high.[28][29][] As our understanding of the molecular basis of disease grows, the need for structurally complex and stereochemically defined molecules to probe biological systems and serve as new therapeutic leads will continue to drive innovation in the synthesis of chiral building blocks like aminocyclopentanols.

References

  • Benchchem. The Synthesis of Peramivir: A Technical Guide.
  • Jia, F., Hong, J., Zhang, M., et al. (2013). Facile Synthesis of the Neuraminidase Inhibitor Peramivir.
  • Thieme. (2017).
  • Wikipedia. Pauson–Khand reaction.
  • New Drug Approvals. ABACAVIR.
  • Ge, H., & Hong, R. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(1), 162.
  • ResearchGate. Pauson-Khand cyclopentenone synthesis.
  • Tokyo Chemical Industry Co., Ltd. Pauson-Khand Reaction.
  • Bartolotta, R., et al. (2020). New Strategy of Synthesis of Peramivir Analogues as Potential Neuraminidase Inhibitors. Letters in Organic Chemistry, 17(1), 58-64.
  • Schore, N. E. (2004). The Pauson–Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. In Organic Reactions (pp. 1-488). John Wiley & Sons, Inc.
  • Taylor & Francis Online. Facile Synthesis of the Neuraminidase Inhibitor Peramivir.
  • ACS Publications. 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir.
  • Google Patents.
  • PubMed. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry.
  • Google Patents.
  • Google Patents. CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus.
  • YouTube. Sharpless Asymmetric Epoxidation (SAE)
  • Wikipedia.
  • Dalal Institute.
  • Chemistry LibreTexts. 12.
  • Semantic Scholar. A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids.
  • PubMed. Asymmetric Synthesis of a Chiral Building Block for Cyclopentanoids: A Novel Enantioselective Synthesis of Preclavulone A.
  • ResearchGate. Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes.
  • Journal of Chemical and Pharmaceutical Research. Emerging Applications of Chiral Switching in Drug Discovery and Development.
  • National Institutes of Health. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Chem-Station.
  • Royal Society of Chemistry.
  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • PubMed. Organocatalytic enantioselective cascade Michael-aldol condensation reactions: efficient assembly of densely functionalized chiral cyclopentenes.
  • PubMed.
  • National Institutes of Health. The significance of chirality in contemporary drug discovery-a mini review.
  • Beilstein Journals. Asymmetric organocatalytic synthesis of chiral homoallylic amines.
  • Longdom Publishing. Clinical Importance of Chirality in Drug Design and Pharmaceutica.
  • Chiralpedia. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • Juniper Publishers. Role of Chirality in Drugs.

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Methodological & Application

Application Notes & Protocols: A Robust and Scalable Synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in medicinal chemistry and drug development. The outlined strategy is a robust, three-stage process commencing with the synthesis of racemic trans-2-aminocyclopentanol via the ammonolysis of cyclopentene oxide. Subsequently, the racemate is efficiently resolved using L-(+)-tartaric acid to isolate the desired (1R,2R)-enantiomer. The final stage involves the chemoselective N-protection of the purified aminocyclopentanol with a tert-butyloxycarbonyl (Boc) group. This guide emphasizes the mechanistic rationale behind each step, providing detailed, self-validating protocols and characterization data to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The (1R,2R)-2-aminocyclopentanol scaffold is a privileged structural motif found in a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The tert-butyloxycarbonyl (Boc) protected derivative, this compound, serves as a crucial intermediate, offering a stable yet readily cleavable protecting group that is orthogonal to many other common functionalities.[1][2]

The synthetic strategy detailed herein was selected for its reliability, scalability, and use of readily available, cost-effective reagents. It avoids the need for specialized chiral catalysts or complex asymmetric transformations, instead relying on a classical and highly effective chemical resolution method.[3][]

The three core stages of the synthesis are:

  • Epoxide Ring-Opening: Synthesis of racemic trans-2-aminocyclopentanol.

  • Chiral Resolution: Isolation of (1R,2R)-2-aminocyclopentanol via diastereomeric salt formation.

  • Boc Protection: Synthesis of the final target molecule.

Scientific Principles and Mechanistic Rationale

A thorough understanding of the underlying chemical principles is critical for successful execution and troubleshooting.

Stage 1: Epoxide Ring-Opening (Ammonolysis)

The synthesis of the racemic aminocyclopentanol precursor begins with cyclopentene oxide, a symmetrical meso epoxide. The ring-opening is achieved using aqueous ammonia.

  • Mechanism: This reaction proceeds via a standard SN2 mechanism. The ammonia molecule acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[5] This nucleophilic attack occurs from the face opposite the C-O bond, resulting in an inversion of stereochemistry at the attacked carbon. Because the attack can occur with equal probability at either carbon, a racemic mixture of (1R,2R) and (1S,2S) enantiomers is produced. The trans relationship between the incoming amino group and the resulting hydroxyl group is a direct consequence of this SN2 pathway.[6]

Stage 2: Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a powerful technique to separate enantiomers from a racemic mixture.[3][7]

  • Principle: Enantiomers possess identical physical properties (e.g., solubility, melting point), making them inseparable by standard techniques like crystallization. However, by reacting the racemic amine with a single enantiomer of a chiral acid—in this case, L-(+)-tartaric acid—a pair of diastereomeric salts is formed:

    • (1R,2R)-2-aminocyclopentanol • L-tartrate

    • (1S,2S)-2-aminocyclopentanol • L-tartrate

    Diastereomers have different physical properties.[7] This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. The pure enantiomeric amine is then liberated from the isolated salt by treatment with a base.

Stage 3: N-Boc Protection

The final step is the protection of the primary amine. The Boc group is ideal due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[1][8]

  • Mechanism: The protection is achieved using di-tert-butyl dicarbonate (Boc₂O). The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[1] This leads to the formation of a carbamate. A mild base, such as sodium bicarbonate or triethylamine, is typically used to neutralize the acidic byproducts and to ensure the amine remains in its more nucleophilic, deprotonated state.[8][9]

Visualization of Synthesis Workflow and Chemistry

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Boc Protection Cyclopentene\nOxide Cyclopentene Oxide Ammonolysis Ammonolysis Cyclopentene\nOxide->Ammonolysis aq. NH3 Racemic trans-2-\nAminocyclopentanol Racemic trans-2- Aminocyclopentanol Ammonolysis->Racemic trans-2-\nAminocyclopentanol Salt Formation Salt Formation Racemic trans-2-\nAminocyclopentanol->Salt Formation L-(+)-Tartaric Acid Fractional\nCrystallization Fractional Crystallization Salt Formation->Fractional\nCrystallization Diastereomeric\nSalt (Solid) Diastereomeric Salt (Solid) Fractional\nCrystallization->Diastereomeric\nSalt (Solid) Other Diastereomer\n(in Mother Liquor) Other Diastereomer (in Mother Liquor) Fractional\nCrystallization->Other Diastereomer\n(in Mother Liquor) Base Treatment Base Treatment Diastereomeric\nSalt (Solid)->Base Treatment aq. NaOH (1R,2R)-2-\nAminocyclopentanol (1R,2R)-2- Aminocyclopentanol Base Treatment->(1R,2R)-2-\nAminocyclopentanol Protection Protection (1R,2R)-2-\nAminocyclopentanol->Protection Boc2O, Base Final Product\n(Target Molecule) Final Product (Target Molecule) Protection->Final Product\n(Target Molecule)

Diagram 1: High-level experimental workflow for the synthesis.

// Reactants and Products r1 [label="Cyclopentene Oxide"]; p1 [label="Racemic (±)-trans-2-Aminocyclopentanol"]; r2 [label="L-(+)-Tartaric Acid"]; p2 [label="(1R,2R)-Amine • L-Tartrate Salt"]; p3 [label="(1R,2R)-2-Aminocyclopentanol"]; r3 [label="Boc2O"]; p4 [label="this compound", fontcolor="#34A853"];

// Arrows and Reagents node [shape=plaintext, fontsize=10]; reagent1 [label="1. aq. NH₃, Δ"]; reagent2 [label="2. L-(+)-Tartaric Acid,\nMeOH/H₂O, Crystallize"]; reagent3 [label="3. aq. NaOH"]; reagent4 [label="4. Boc₂O, NaHCO₃,\nDCM/H₂O"];

// Layout r1 -> p1 [label=reagent1]; p1 -> p2 [label=reagent2]; p2 -> p3 [label=reagent3]; p3 -> p4 [label=reagent4]; }

Diagram 2: Chemical reaction scheme for the three-stage synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Stage 1: Synthesis of Racemic trans-2-Aminocyclopentanol
  • Reaction Setup: To a high-pressure steel reactor, add cyclopentene oxide (1.0 eq) and concentrated aqueous ammonia (28-30%, 10.0 eq).

  • Reaction: Seal the reactor and heat the mixture to 100-110 °C with vigorous stirring for 12-16 hours. The internal pressure will increase; ensure the reactor is rated for the conditions.

  • Workup: Cool the reactor to room temperature. Carefully vent the excess ammonia pressure in the fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Purification:

    • Remove the excess water and ammonia under reduced pressure using a rotary evaporator.

    • The resulting crude oil is purified by vacuum distillation to yield racemic trans-2-aminocyclopentanol as a colorless oil.

Stage 2: Chiral Resolution of trans-2-Aminocyclopentanol
  • Salt Formation:

    • Dissolve the racemic trans-2-aminocyclopentanol (1.0 eq) in a minimal amount of methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.55 eq) in methanol, warming gently if necessary. Note: Using slightly more than 0.5 eq of the resolving agent ensures the complete precipitation of one diastereomer.

    • Slowly add the tartaric acid solution to the amine solution with stirring. A white precipitate should form.

  • Crystallization:

    • Heat the mixture until the solid redissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to facilitate complete crystallization.

  • Isolation:

    • Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is the (1R,2R)-2-aminocyclopentanol • L-tartrate salt.

    • The optical purity can be enhanced by recrystallizing the salt from methanol.

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt in a 2 M aqueous sodium hydroxide (NaOH) solution until the pH is >12.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1R,2R)-2-aminocyclopentanol as a pure, colorless oil or low-melting solid.

Stage 3: Boc Protection of (1R,2R)-2-Aminocyclopentanol
  • Reaction Setup:

    • Dissolve the purified (1R,2R)-2-aminocyclopentanol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (1:1 v/v).

    • Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Addition of Boc Anhydride:

    • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM.

    • Add the Boc₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Data Summary and Characterization

Table 1: Reagent and Yield Summary
StageKey ReagentsMolar Ratio (eq)Typical Yield
1Cyclopentene Oxide, Aqueous Ammonia1.0 : 10.075-85%
2Racemic Amine, L-(+)-Tartaric Acid1.0 : 0.5535-45% (per enantiomer)
3(1R,2R)-Amine, Di-tert-butyl dicarbonate1.0 : 1.190-98%
Expected Characterization Data for Final Product
  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₀H₁₉NO₃

  • Molecular Weight: 201.26 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ ~4.8-5.0 (br s, 1H, NH), ~3.9-4.1 (m, 1H, CH-OH), ~3.6-3.8 (m, 1H, CH-NH), ~2.0-2.2 (m, 1H), ~1.8-2.0 (m, 1H), ~1.5-1.8 (m, 4H), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~156.5 (C=O), ~80.0 (C(CH₃)₃), ~75.0 (CH-OH), ~58.0 (CH-NH), ~33.0 (CH₂), ~30.0 (CH₂), 28.4 (C(CH₃)₃), ~21.0 (CH₂).

  • Optical Rotation: [α]D value should be measured and compared with literature values to confirm enantiomeric purity.

References

  • Organic Syntheses Procedure for Boc Protection. Organic Syntheses. Available at: [Link]

  • Chiral Resolution - Wikipedia. Wikipedia. Available at: [Link]

  • Boc Protecting Group - Total Synthesis. Total-Synthesis.com. Available at: [Link]

  • Racemic Mixtures and Resolution - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Enantioselective Synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate via Enzymatic Desymmetrization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the enantioselective synthesis of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block for pharmaceutical development. The synthetic strategy hinges on the enzymatic desymmetrization of meso-cyclopentane-1,2-diol, a highly efficient method for establishing the desired (1R,2R) stereochemistry.[1] This chemoenzymatic approach leverages the high stereoselectivity of lipases to generate a key chiral intermediate, which is then converted to the target product through a series of standard organic transformations.[2] This guide offers a comprehensive, step-by-step methodology, rationale for experimental choices, characterization data, and troubleshooting advice, designed for researchers in organic synthesis and drug discovery.

Introduction and Synthetic Strategy

The target molecule, this compound (CAS 454170-16-2)[3][4], incorporates a trans-1,2-aminoalcohol motif on a cyclopentane scaffold. This structural element is a key pharmacophore in a variety of bioactive molecules, including enzyme inhibitors and receptor modulators. Achieving high enantiopurity is critical, as different stereoisomers can exhibit vastly different pharmacological activities.

While several synthetic routes exist, this protocol focuses on a chemoenzymatic approach renowned for its efficiency and high enantioselectivity. The core of this strategy is the desymmetrization of a symmetric meso-diol.[1] This method avoids the 50% theoretical yield limit of classical kinetic resolutions and provides a direct path to an enantiopure product.[5]

The overall synthetic workflow is depicted below:

G cluster_0 Overall Synthetic Workflow A Cyclopentene Oxide B meso-Cyclopentane-1,2-diol A->B  Acid-catalyzed Hydration   C (1R,2S)-2-Hydroxycyclopentyl Acetate B->C  Enzymatic Desymmetrization   D (1R,2R)-2-Azidocyclopentanol C->D  Mitsunobu Inversion (N3)   E (1R,2R)-2-Aminocyclopentanol D->E  Reduction (e.g., H2/Pd)   F tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate E->F  Boc Protection  

Caption: High-level workflow for the synthesis of the target carbamate.

The key transformation is the lipase-catalyzed acylation of meso-cyclopentane-1,2-diol. Lipases are highly selective enzymes that can differentiate between the two enantiotopic hydroxyl groups of the meso-diol, acylating only one to produce a chiral monoacetate with high enantiomeric excess (ee).[1][6] Subsequent steps involve inversion of the remaining alcohol to introduce the amine precursor (azide) with the correct trans stereochemistry, followed by reduction and Boc-protection to yield the final product.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
Cyclopentene oxideC₅H₈O84.12185-61-5Store refrigerated.
Perchloric Acid (70%)HClO₄100.467601-90-3Corrosive. Handle with extreme care.
Candida antarctica Lipase B (CAL-B), immobilizedN/AN/A9001-62-1Novozym® 435 is a common commercial form.[7]
Vinyl acetateC₄H₆O₂86.09108-05-4Use freshly opened or distilled.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29603-35-0
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.212446-83-5Caution: Potentially explosive.
Sodium azide (NaN₃)N₃Na65.0126628-22-8Highly Toxic. Avoid contact with acid.
Palladium on Carbon (10% Pd/C)Pd/CN/A7440-05-3Handle carefully; may be pyrophoric.
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524424-99-5
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, inhibitor-free.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous.
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7
Step 1: Synthesis of meso-Cyclopentane-1,2-diol
  • Rationale: This step opens the epoxide ring to form the vicinal diol. The use of aqueous acid ensures the formation of the trans-diol, which in the case of a cyclic system starting from a cis-epoxide, results in the desired meso compound.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentene oxide (10.0 g, 118.9 mmol) and acetone (150 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add 1M perchloric acid (15 mL) dropwise over 20 minutes, maintaining the internal temperature below 10 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) until the pH is ~7-8.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is typically of sufficient purity for the next step.

    • Expected Yield: ~11.5 g (95%) of a colorless oil.

Step 2: Enzymatic Desymmetrization to (1R,2S)-2-Hydroxycyclopentyl Acetate
  • Rationale: This is the key enantioselective step. Immobilized CAL-B is a highly efficient and selective biocatalyst for the acylation of the (pro-S)-hydroxyl group of the meso-diol.[1] Vinyl acetate serves as an irreversible acyl donor, driving the reaction to completion.[6][7] Diethyl ether is a common solvent that shows good compatibility with lipase activity.[7]

G cluster_0 Key Desymmetrization Step A

Caption: Lipase-catalyzed enantioselective acylation of the meso-diol.

  • Setup: To a 500 mL Erlenmeyer flask, add the crude meso-cyclopentane-1,2-diol (11.0 g, 107.7 mmol), diethyl ether (250 mL), and vinyl acetate (5.0 mL, 53.9 mmol, 0.5 equiv.).

  • Reaction: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435, ~2.0 g). Seal the flask and place it on an orbital shaker at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction by chiral Gas Chromatography (GC) or by TLC. The reaction should reach ~50% conversion, signifying complete consumption of one enantiotopic group. This typically takes 24-48 hours.

  • Workup: Once ~50% conversion is reached, filter off the enzyme (the enzyme can be washed with diethyl ether and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude mixture by flash column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexanes) to separate the desired monoacetate from unreacted diol and diacetate byproduct.

    • Expected Yield: ~7.0 g (45% based on diol, 90% theoretical) of (1R,2S)-2-hydroxycyclopentyl acetate as a colorless oil with >98% ee.

Step 3: Synthesis of (1R,2R)-2-Azidocyclopentanol via Mitsunobu Inversion
  • Rationale: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of a secondary alcohol. Here, the remaining hydroxyl group of the monoacetate is displaced by an azide nucleophile with complete inversion of configuration, establishing the required (1R,2R) stereochemistry.

  • Setup: Dissolve (1R,2S)-2-hydroxycyclopentyl acetate (6.5 g, 45.1 mmol) and triphenylphosphine (14.2 g, 54.1 mmol) in anhydrous THF (200 mL) in a 500 mL round-bottom flask under an argon atmosphere. Cool the solution to 0 °C.

  • Reaction: Slowly add DIAD (10.7 mL, 54.1 mmol) dropwise over 30 minutes. The solution will turn from colorless to a yellow/orange color. Stir for an additional 30 minutes at 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve sodium azide (4.4 g, 67.6 mmol) in a minimal amount of warm water and add it to the reaction mixture. [Alternative, anhydrous conditions using diphenylphosphoryl azide (DPPA) can also be used]. Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Saponification: Quench the reaction with water (50 mL) and remove the THF in vacuo. Extract the residue with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine. To the organic solution, add a 2M aqueous solution of sodium hydroxide (50 mL) and stir vigorously for 4 hours to saponify the acetate group.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, 10-30% ethyl acetate in hexanes) to yield the azido alcohol.

    • Expected Yield: ~4.8 g (84%) of (1R,2R)-2-azidocyclopentanol as a colorless oil.

Step 4: Reduction to (1R,2R)-2-Aminocyclopentanol
  • Rationale: The azide group is a robust amine precursor that can be cleanly reduced to the primary amine via catalytic hydrogenation.

  • Setup: Dissolve (1R,2R)-2-azidocyclopentanol (4.5 g, 35.4 mmol) in methanol (150 mL) in a hydrogenation flask.

  • Reaction: Carefully add 10% Palladium on Carbon (Pd/C, ~450 mg, 10 wt%) to the solution. Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas three times, and then leave to stir under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting azide is consumed (typically 4-6 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting amino alcohol is often used directly in the next step without further purification.

    • Expected Yield: ~3.5 g (98%) of (1R,2R)-2-aminocyclopentanol as a waxy solid.

Step 5: Boc Protection to yield the Final Product
  • Rationale: The final step protects the primary amine as its tert-butyloxycarbonyl (Boc) carbamate, which is a stable, standard protecting group in organic synthesis, yielding the desired final product.

  • Setup: Dissolve the crude (1R,2R)-2-aminocyclopentanol (3.5 g, 34.6 mmol) in a mixture of THF (100 mL) and water (50 mL). Add sodium bicarbonate (5.8 g, 69.2 mmol).

  • Reaction: To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 8.3 g, 38.1 mmol) in THF (20 mL) dropwise. Let the reaction stir at room temperature overnight.

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (silica gel, 30-50% ethyl acetate in hexanes) to afford the final product.

    • Expected Yield: ~6.2 g (89%) of this compound as a white solid.

Characterization Data

ParameterExpected Result
Final Product This compound
Appearance White crystalline solid
Molecular Formula C₁₀H₁₉NO₃[3][4]
Molecular Weight 201.26 g/mol [3][4]
¹H NMR (400 MHz, CDCl₃) δ ~5.0 (br s, 1H, NH), ~4.0 (m, 1H, CH-O), ~3.8 (m, 1H, CH-N), 2.0-1.4 (m, 6H, CH₂), 1.45 (s, 9H, C(CH₃)₃)
Enantiomeric Excess (ee) >98% (Determined by chiral HPLC analysis of a suitable derivative)
Overall Yield ~30-35% over 5 steps

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low ee in Step 2 - Inactive enzyme.- Reaction ran past 50% conversion.- Incorrect solvent or temperature.- Use fresh, properly stored enzyme.- Monitor conversion carefully by GC/TLC and stop at ~50%.- Ensure reaction conditions match the protocol.
Incomplete Mitsunobu Reaction (Step 3) - Wet reagents/solvents.- Deactivated PPh₃ or DIAD.- Use anhydrous solvents and dry reagents thoroughly.- Use fresh PPh₃ and DIAD.
Stalled Hydrogenation (Step 4) - Catalyst poisoning.- Insufficient hydrogen pressure.- Ensure starting material is pure.- Use fresh catalyst.- Ensure the system is properly purged and maintained under H₂.

References

  • MDPI. (n.d.). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective desymmetrization of meso-cyclopent-2-en-1,4-diacetate to 4-(R)-hydroxycyclopent-2-en-1-(S)-acetate using enzyme immobilized superparamagnetic nanocomposites. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of (1 R,2 R)-1-amino-2-hydroxycyclobutanecarboxylic acid—serine derivative—, from racemic or optically active 2-benzyloxycyclobutanone. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Available at: [Link]

  • PubMed. (2016). Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Available at: [Link]

  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Available at: [Link]

  • IRIS Unife. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Available at: [Link]

  • PubMed. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. Available at: [Link]

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Chiral resolution of trans-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of trans-2-Aminocyclopentanol

Authored by: A Senior Application Scientist

Introduction: The Significance of Enantiomerically Pure trans-2-Aminocyclopentanol

The trans-2-aminocyclopentanol scaffold is a privileged structural motif in modern medicinal chemistry and materials science. As a vicinal amino alcohol, its enantiomers serve as crucial building blocks for a wide array of biologically active molecules, including antiviral agents, receptor antagonists, and chiral ligands for asymmetric catalysis. The precise stereochemical orientation of the amino and hydroxyl groups is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to efficiently resolve the racemic mixture of trans-2-aminocyclopentanol into its constituent (1R,2R) and (1S,2S) enantiomers is a critical step in drug development and fine chemical synthesis.

This guide provides an in-depth exploration of the primary methodologies for the chiral resolution of racemic trans-2-aminocyclopentanol. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for classical diastereomeric salt formation, enzymatic kinetic resolution, and modern chromatographic techniques. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific needs.

Strategic Approaches to Chiral Resolution

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, leverages the introduction of a chiral entity to create a diastereomeric interaction.[1] Diastereomers, unlike enantiomers, possess different physical properties (e.g., solubility, boiling point, chromatographic retention), which allows for their physical separation.[2] The three principal strategies discussed herein are:

  • Classical Resolution via Diastereomeric Salt Formation: This robust and scalable method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which are then separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: This highly selective technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemate, leaving the other enantiomer unreacted and allowing for their separation.[3]

  • Chromatographic Resolution: This analytical and preparative technique employs a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to physically separate the enantiomers based on their differential interactions with the CSP.[4][5]

Method 1: Classical Resolution via Diastereomeric Salt Formation

Scientific Principle

This method is predicated on the acid-base reaction between the racemic trans-2-aminocyclopentanol (a base) and an enantiomerically pure chiral acid (the resolving agent). This reaction generates a pair of diastereomeric salts.[6]

For instance, reacting (±)-trans-2-aminocyclopentanol with (+)-tartaric acid yields two diastereomeric salts:

  • (1R,2R)-2-aminocyclopentanol-(+)-tartrate

  • (1S,2S)-2-aminocyclopentanol-(+)-tartrate

These diastereomeric salts have distinct crystal lattice energies and, consequently, different solubilities in a given solvent system.[7] By carefully selecting the solvent, one diastereomer can be selectively precipitated while the other remains in the mother liquor. The precipitated salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the desired enantiomerically enriched amine.

Experimental Workflow: Diastereomeric Salt Formation

racemate Racemic (±)-trans-2- Aminocyclopentanol reagent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) in Solvent (e.g., Methanol) racemate->reagent 1. Reaction mixture Diastereomeric Salt Mixture (in solution) reagent->mixture crystallization Fractional Crystallization (Cooling / Solvent Evaporation) mixture->crystallization 2. Separation filtration Filtration crystallization->filtration solid Solid: Less Soluble Diastereomeric Salt filtration->solid liquid Filtrate: More Soluble Diastereomeric Salt filtration->liquid basify_solid Basification (e.g., NaOH) & Extraction solid->basify_solid 3. Liberation basify_liquid Basification (e.g., NaOH) & Extraction liquid->basify_liquid 3. Liberation enantiomer1 Enantiomer 1 (e.g., (1R,2R)-isomer) basify_solid->enantiomer1 enantiomer2 Enantiomer 2 (e.g., (1S,2S)-isomer, enriched) basify_liquid->enantiomer2 analysis Purity & e.e. Analysis (Chiral HPLC/NMR) enantiomer1->analysis enantiomer2->analysis

Caption: Workflow for classical chiral resolution.

Detailed Protocol

Materials:

  • Racemic trans-2-aminocyclopentanol

  • (2R,3R)-(+)-Tartaric acid (or another suitable chiral acid like (S)-mandelic acid)[6]

  • Methanol (anhydrous)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator, filtration apparatus, standard glassware

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic trans-2-aminocyclopentanol in 100 mL of warm anhydrous methanol.

    • In a separate flask, dissolve a stoichiometric equivalent of (2R,3R)-(+)-tartaric acid in 50 mL of warm anhydrous methanol. The molar ratio is critical; starting with a 1:1 ratio of amine to acid is common.

    • Slowly add the tartaric acid solution to the amine solution with gentle stirring.

    • Allow the solution to cool to room temperature, then cover and let it stand undisturbed for 24-48 hours. Forcing crystallization by scratching the flask or seeding with a previously obtained crystal can be beneficial.

  • Isolation of the Diastereomeric Salt:

    • Collect the resulting crystalline precipitate by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold methanol, followed by diethyl ether, to remove any adhering mother liquor.

    • Dry the crystals. This is your first crop, enriched in one diastereomer. The filtrate contains the more soluble diastereomeric salt.[8]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried crystals in 50 mL of water and add 2 M NaOH solution dropwise with stirring until the pH is >12, ensuring all the salt has dissolved and the tartaric acid is deprotonated.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched trans-2-aminocyclopentanol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.[9]

    • Measure the optical rotation using a polarimeter to confirm the identity of the enantiomer.

  • Recrystallization (Optional):

    • To further improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent (e.g., methanol/water mixture) until a constant optical rotation is achieved.[6]

Method 2: Enzymatic Kinetic Resolution (EKR)

Scientific Principle

Kinetic resolution exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent.[3] Enzymes, particularly lipases, are highly enantioselective catalysts. In a typical EKR of trans-2-aminocyclopentanol, a lipase is used to selectively acylate one enantiomer, converting it into an amide or ester, while leaving the other enantiomer largely unreacted.[10][11]

For example, using Lipase B from Candida antarctica (CALB) and an acyl donor like ethyl acetate, the (1R,2R)-enantiomer might be acylated much faster than the (1S,2S)-enantiomer. The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated (1R,2R)-amide and the unreacted (1S,2S)-amine. These two compounds have different chemical properties (amine vs. amide) and can be easily separated by extraction or chromatography.

Experimental Workflow: Enzymatic Kinetic Resolution

racemate Racemic (±)-trans-2- Aminocyclopentanol reaction Add Lipase (e.g., CALB) & Acyl Donor (e.g., Ethyl Acetate) in Organic Solvent racemate->reaction 1. Setup incubation Incubation with Stirring (Monitor conversion to ~50%) reaction->incubation mixture Mixture: - Acylated Enantiomer 1 - Unreacted Enantiomer 2 incubation->mixture 2. Reaction separation Separation Step mixture->separation acid_extract Acidic Extraction (e.g., 1M HCl) Separates basic amine from neutral amide separation->acid_extract 3. Workup amide Organic Layer: Acylated Enantiomer 1 acid_extract->amide amine Aqueous Layer: Protonated Enantiomer 2 acid_extract->amine basify Basify Aqueous Layer & Extract enantiomer2 Recovered Enantiomer 2 basify->enantiomer2 hydrolysis Hydrolysis of Amide (Acidic or Basic) amide->hydrolysis 4. (Optional) amine->basify enantiomer1 Recovered Enantiomer 1 hydrolysis->enantiomer1

Caption: Workflow for enzymatic kinetic resolution.

Detailed Protocol

Materials:

  • Racemic trans-2-aminocyclopentanol

  • Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym® 435)

  • Acyl donor: Ethyl acetate or vinyl acetate

  • Organic solvent: Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) solution (1 M)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Standard extraction and purification glassware

Procedure:

  • Enzymatic Acylation:

    • To a solution of 5.0 g of racemic trans-2-aminocyclopentanol in 100 mL of toluene, add 5.0 g of immobilized CALB.

    • Add 1.0-1.2 equivalents of the acyl donor (e.g., ethyl acetate). Using vinyl acetate can make the reaction irreversible and is often more efficient.[3]

    • Stir the suspension at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC to track the disappearance of the starting material. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of both enantiomers.

  • Work-up and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Transfer the filtrate to a separatory funnel.

    • Extract the organic solution with 1 M HCl (3 x 50 mL). The unreacted basic amine will move into the aqueous acidic layer, while the neutral acylated product remains in the organic layer.

    • Isolate the Unreacted Amine (Enantiomer 2): Combine the aqueous layers and cool in an ice bath. Slowly add 2 M NaOH until the pH is >12. Extract the liberated amine with dichloromethane (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield one enantiomer of the amino alcohol.

    • Isolate the Acylated Amine (Enantiomer 1): Wash the original organic layer with brine, dry over Na₂SO₄, and concentrate to yield the acylated product.

  • Hydrolysis of the Acylated Product (Optional):

    • To recover the other enantiomer of the amino alcohol, the acylated product can be hydrolyzed under acidic (e.g., refluxing in 6 M HCl) or basic conditions.

    • After hydrolysis, neutralize and extract the product as described previously.

  • Analysis:

    • Determine the e.e. of both the recovered unreacted amine and the amine from hydrolysis using chiral HPLC.

Method 3: Chromatographic Resolution

Scientific Principle

Direct separation of enantiomers can be achieved using chromatography with a chiral stationary phase (CSP).[12] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities.[13] The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer on the column, resulting in separation.

For primary amines and alcohols like trans-2-aminocyclopentanol, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective.[5] Crown-ether based CSPs are also particularly useful for resolving compounds containing primary amine groups.[5] This method is powerful for both analytical-scale purity checks and preparative-scale separations.

General Protocol Considerations

A universal protocol is not feasible as conditions are highly dependent on the specific column, analyte, and available equipment (HPLC or SFC). However, the general workflow is as follows:

  • Column and Mobile Phase Screening:

    • Select a range of commercially available chiral columns (e.g., Chiralpak® or Chiralcel® series).

    • Screen different mobile phase systems. Common systems include normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile), often with additives like diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape for basic analytes.

  • Method Optimization:

    • Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution and minimize run time.

  • Scale-Up:

    • For preparative separations, the optimized analytical method is scaled up to a larger diameter column. The sample is injected in multiple cycles, and the separated enantiomer fractions are collected.

  • Product Isolation:

    • The collected fractions are combined, and the solvent is removed under reduced pressure to yield the pure enantiomers.

Comparative Analysis of Resolution Methods

FeatureClassical ResolutionEnzymatic Kinetic Resolution (EKR)Chromatographic Resolution
Principle Diastereomeric salt crystallizationEnantioselective enzymatic reactionDifferential interaction with a Chiral Stationary Phase
Max. Yield Theoretically 100% (with racemization/recycling)[1]50% for each enantiomer (without racemization)[3]>95% (highly dependent on loading and resolution)
Scalability Excellent; easily scaled to kg quantitiesGood; can be scaled but may require large amounts of enzymeLimited; preparative scale is expensive and complex
Selectivity (e.e.) Variable; often requires multiple recrystallizationsGenerally excellent (>99% e.e. is common)Excellent; can achieve >99.9% e.e.
Development Time High; requires screening of resolving agents and solventsModerate; requires screening of enzymes and reaction conditionsHigh; requires extensive screening of columns and mobile phases
Cost Low to moderate (reagents are often inexpensive)Moderate to high (enzymes can be costly, but are reusable)Very high (chiral columns and solvent consumption are expensive)
Key Advantage Low cost, high scalabilityHigh selectivity, mild reaction conditionsHigh purity, applicable to non-crystalline compounds
Key Disadvantage Labor-intensive, success is unpredictableTheoretical yield limit of 50% per enantiomerHigh cost, low throughput for preparative scale

Conclusion

The choice of resolution strategy for trans-2-aminocyclopentanol depends heavily on the desired scale, required purity, available resources, and development timeline. Classical resolution remains a workhorse for large-scale industrial synthesis due to its low cost and scalability, despite its often empirical and labor-intensive nature. Enzymatic kinetic resolution offers unparalleled selectivity under mild conditions, making it an elegant choice for producing high-purity enantiomers, though it is fundamentally limited to a 50% yield for each component from the racemate. Finally, chiral chromatography provides the most powerful tool for achieving ultra-high enantiomeric purity and is indispensable for analytical quality control, though its cost can be prohibitive for large-scale production. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, will enable researchers to select and implement the most effective strategy for their specific objectives.

References

  • Fu, G. C. (2002). Kinetic resolution of amino alcohol derivatives with a chiral nucleophilic catalyst: access to enantiopure cyclic cis-amino alcohols. Chemical Communications, (1), 1-2.

  • Zhang, W., et al. (2020). Kinetic resolution of racemic β-amino alcohols (a) and amines (b) by Arthrobacter sp. TYUT010-15.
  • Kamal, A., et al. (2019). Cyclic trans-β-amino alcohols: Preparation and enzymatic kinetic resolution. Journal of Biotechnology, 291, 38-46.
  • Kawabata, T., et al. (2002). Kinetic resolution of amino alcohol derivatives with a chiral nucleophilic catalyst: access to enantiopure cyclic cis-amino alcohols.
  • Ni, Y., et al. (2017). Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii. Scientific Reports, 7(1), 1-11.
  • Wang, Z., et al. (2019). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines.
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  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
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  • Ferraboschi, P., et al. (1995). Enzymatic resolution of cis- and trans-4-hydroxycyclopent-2-enylmethanol derivatives and a novel preparation of carbocyclic 2′,3′-dideoxydidehydronucleosides and aristeromycin. Journal of the Chemical Society, Perkin Transactions 1, (18), 2293-2300.
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  • Navarrete-Vázquez, G., et al. (2013). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 18(6), 6339-6348.
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Aturki, Z., & D'Orazio, G. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(6), 667-681.
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Application Notes & Protocols: The Strategic Use of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a pivotal chiral building block in modern asymmetric synthesis. We delve into its strategic applications, not merely as a passive intermediate, but as a versatile precursor for robust chiral auxiliaries and ligands. The inherent conformational rigidity of the 1,2-disubstituted cyclopentane scaffold, combined with the synthetic utility of the Boc-protected amine and the reactive hydroxyl group, offers a powerful platform for stereocontrolled transformations. This document elucidates the mechanistic rationale behind its efficacy and provides detailed, field-proven protocols for its conversion into high-performing chiral auxiliaries and their subsequent use in diastereoselective carbon-carbon bond-forming reactions.

Introduction: The Value Proposition of a Constrained Chiral Scaffold

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral 1,2-amino alcohols are cornerstone synthons due to their ability to form bidentate chelating systems with metals or to be incorporated into rigid scaffolds that bias the facial approach of incoming reagents. This compound emerges as a particularly valuable reagent for several key reasons:

  • Defined Stereochemistry: The absolute configuration at both C1 and C2 is fixed, making it an ideal starting point for introducing chirality into target molecules without the need for resolution steps.

  • Conformational Rigidity: Unlike acyclic counterparts, the cyclopentane ring limits conformational freedom. This rigidity is crucial as it translates into a more ordered and predictable transition state during a chemical reaction, which is the foundation of high stereoselectivity.[1]

  • Orthogonal Functionality: The molecule possesses a nucleophilic hydroxyl group and a latent amino group. The amine is masked with a tert-butyloxycarbonyl (Boc) group, one of the most versatile protecting groups in organic synthesis.[2] The Boc group is stable to a wide range of nucleophilic and basic conditions yet can be cleanly removed under acidic conditions, allowing for selective manipulation of the two functional groups.[3] This orthogonality is the key to its utility as a precursor for more complex chiral directors.

The primary application discussed herein involves the transformation of this building block into a chiral oxazolidinone auxiliary, a powerful tool for controlling stereochemistry in alkylation and aldol reactions.

Application I: Precursor to a High-Fidelity Chiral Auxiliary

The most potent application of the (1R,2R)-2-aminocyclopentanol scaffold is its conversion into a fused-ring oxazolidinone. This structure functions as a chiral auxiliary, a covalently attached group that directs the stereochemical outcome of a reaction on a substrate. After the desired transformation, the auxiliary can be cleaved and recovered.

Mechanistic Rationale: Why Oxazolidinones Work

The efficacy of chiral oxazolidinones, famously pioneered by David A. Evans, stems from their ability to create a highly ordered and sterically demanding environment. Once an acyl group is attached to the oxazolidinone nitrogen, deprotonation forms a rigid Z-enolate that is chelated to the metal cation (e.g., Li⁺). The fused cyclopentyl ring projects from the plane of the enolate, effectively blocking one of its two faces. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, resulting in a predictable and often high degree of diastereoselectivity.[1][4]

The workflow for utilizing this compound as an auxiliary precursor is outlined below.

G cluster_0 Phase 1: Auxiliary Synthesis cluster_1 Phase 2: Asymmetric Transformation cluster_2 Phase 3: Product Liberation A tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate B (1R,2R)-2-Aminocyclopentanol A->B Boc Deprotection (e.g., TFA, HCl) C (4S,5R)-Cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary) B->C Cyclization (e.g., Phosgene equivalent) D N-Acyl Oxazolidinone C->D N-Acylation (e.g., Acyl Chloride) E Diastereoselective Enolate Alkylation D->E 1. Enolate Formation (LDA) 2. Electrophile Add'n (R-X) F Chiral Carboxylic Acid (Product) E->F Auxiliary Cleavage (e.g., LiOH, H₂O₂) G Recovered Auxiliary E->G G A tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate B (1R,2R)-2-Aminocyclopentanol A->B Boc Deprotection C Schiff Base Ligands B->C + Aldehyde (e.g., Salicylaldehyde) D Phosphine-Aminoalcohol Ligands (e.g., for reduction) B->D + Ph₂PCl or similar E Bisoxazoline (BOX) type Precursors B->E Multi-step Synthesis

Sources

Application of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in Medicinal Chemistry: A Guide to Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopentane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Chiral scaffolds are paramount in this endeavor, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. Among these, the cyclopentane ring, a five-membered carbocycle, has emerged as a privileged structural motif in a multitude of biologically active compounds. Its conformational flexibility allows it to mimic the ribofuranose ring of nucleosides, leading to the development of carbocyclic nucleoside analogues with potent antiviral and anticancer properties. These analogues often exhibit increased metabolic stability due to the replacement of the glycosidic oxygen with a methylene group, rendering them resistant to enzymatic cleavage.

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a versatile chiral building block that provides a synthetically accessible entry point to a diverse range of complex molecules. The defined stereochemistry of the hydroxyl and the Boc-protected amino groups on the cyclopentane core makes it an invaluable starting material for the asymmetric synthesis of targeted therapeutics. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization. This application note will provide a detailed overview of the utility of this compound in the synthesis of carbocyclic nucleoside analogues, complete with detailed protocols and mechanistic insights.

Application Showcase: Synthesis of a Carbocyclic Nucleoside Analogue

This section outlines a representative synthetic pathway for the preparation of a carbocyclic nucleoside analogue, demonstrating the utility of this compound as a key chiral precursor. The depicted synthesis is a convergent strategy, involving the coupling of the chiral cyclopentane core with a heterocyclic base, followed by deprotection and further modification.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram. The synthesis commences with the coupling of this compound with a suitable nucleobase via a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon. Subsequent deprotection of the Boc group unmasks the amine, which can then be acylated to introduce further diversity and mimic the side chains of natural nucleosides or other bioactive molecules.

Synthetic_Workflow A tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate B Mitsunobu Reaction (Nucleobase, PPh3, DIAD) A->B Step 1 C Boc-Protected Carbocyclic Nucleoside Analogue B->C D Acidic Deprotection (TFA or HCl in Dioxane) C->D Step 2 E Carbocyclic Aminonucleoside D->E F Amide Coupling (Carboxylic Acid, Coupling Agent) E->F Step 3 G Final Product: Carbocyclic Nucleoside Analogue F->G

Caption: Synthetic workflow for a carbocyclic nucleoside analogue.

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Mitsunobu Coupling of this compound with 6-Chloropurine

This protocol describes the coupling of the chiral alcohol with 6-chloropurine, a common precursor for various purine-based nucleosides. The Mitsunobu reaction facilitates the formation of the C-N bond with inversion of configuration at the C1 position of the cyclopentane ring.[1][2][3]

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound201.265.01.0
6-Chloropurine154.557.51.5
Triphenylphosphine (PPh₃)262.2910.02.0
Diisopropyl azodicarboxylate (DIAD)202.2110.02.0
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.00 g, 5.0 mmol), 6-chloropurine (1.16 g, 7.5 mmol), and triphenylphosphine (2.62 g, 10.0 mmol).

  • Add anhydrous THF (50 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.98 mL, 10.0 mmol) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the desired Boc-protected carbocyclic nucleoside analogue.

Expected Yield: 60-75%

Step 2: Acidic Deprotection of the Boc-Protected Carbocyclic Nucleoside Analogue

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the corresponding amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation.[4][5]

Reaction Scheme:

Materials:

ReagentConcentrationAmount (mmol)Equivalents
Boc-Protected Carbocyclic Nucleoside Analogue-3.01.0
Dichloromethane (DCM)-15 mL-
Trifluoroacetic acid (TFA)-30.010.0

Procedure:

  • Dissolve the Boc-protected carbocyclic nucleoside analogue (e.g., 1.0 g, 3.0 mmol) in dichloromethane (15 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add trifluoroacetic acid (2.3 mL, 30.0 mmol) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with toluene (2 x 10 mL) to ensure complete removal of TFA.

  • The resulting amine trifluoroacetate salt is typically used in the next step without further purification. Alternatively, it can be neutralized by dissolving in DCM and washing with a saturated aqueous solution of sodium bicarbonate.

Expected Yield: >95% (as the salt)

Step 3: Amide Coupling of the Carbocyclic Aminonucleoside with a Heterocyclic Carboxylic Acid

This protocol describes the coupling of the deprotected amine with a representative heterocyclic carboxylic acid, such as pyrazine-2-carboxylic acid, using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Carbocyclic Aminonucleoside (TFA salt)-2.51.0
Pyrazine-2-carboxylic acid124.093.01.2
HATU380.233.751.5
N,N-Diisopropylethylamine (DIPEA)129.247.53.0
Anhydrous Dimethylformamide (DMF)-25 mL-

Procedure:

  • To a solution of pyrazine-2-carboxylic acid (372 mg, 3.0 mmol) in anhydrous DMF (15 mL) in a round-bottom flask, add HATU (1.43 g, 3.75 mmol) and DIPEA (1.31 mL, 7.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the carbocyclic aminonucleoside TFA salt (from Step 2, ~2.5 mmol) in anhydrous DMF (10 mL).

  • Add the solution of the amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the final carbocyclic nucleoside analogue.

Expected Yield: 50-70%

Data Summary

The following table provides representative data for the synthesis of a carbocyclic nucleoside analogue using the protocols described above. Actual results may vary depending on the specific substrates and reaction conditions.

StepProductMethod of AnalysisExpected Yield (%)Purity (by LC-MS)
1Boc-Protected Carbocyclic Nucleoside AnalogueTLC, LC-MS, NMR60-75>95%
2Carbocyclic Aminonucleoside (TFA salt)LC-MS, NMR>95>95%
3Final Carbocyclic Nucleoside AnalogueTLC, LC-MS, NMR, HRMS50-70>98%

Conclusion and Future Perspectives

This compound is a highly valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an ideal starting material for the synthesis of a variety of complex and biologically active molecules, particularly carbocyclic nucleoside analogues. The synthetic protocols detailed in this application note provide a robust framework for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The ability to readily introduce diverse nucleobases and append various side chains through amide coupling opens up vast possibilities for creating libraries of novel compounds for screening against a wide range of therapeutic targets. Future applications of this chiral scaffold may extend to the synthesis of protease inhibitors, particularly for viruses like HCV, and other conformationally constrained peptidomimetics.

References

  • Yang, M., Zhou, J., & Schneller, S. W. (2005). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 61(51), 12047-12051.
  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]

  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

Sources

Synthesis of Carbocyclic Nucleoside Analogues from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a critical class of therapeutic agents characterized by the replacement of the furanose oxygen atom of natural nucleosides with a methylene group. This structural modification imparts significant biological stability by rendering them resistant to enzymatic degradation by phosphorylases and hydrolases, which are common pathways for the metabolism of natural nucleosides. This enhanced stability leads to improved pharmacokinetic profiles and prolonged therapeutic effects. Consequently, these analogues have demonstrated a broad spectrum of antiviral and antitumor activities. The chiral starting material, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, provides a versatile scaffold for the stereoselective synthesis of a diverse range of these potent therapeutic candidates.

This document provides a comprehensive guide for the synthesis of carbocyclic nucleoside analogues, detailing the strategic approach, key chemical transformations, and step-by-step protocols for researchers in drug discovery and development.

Synthetic Strategy Overview

The synthetic pathway to carbocyclic nucleoside analogues from this compound is a multi-step process that hinges on two pivotal reactions: the coupling of a nucleobase to the cyclopentane ring and the subsequent deprotection of the amine functionality. A convergent approach is employed, wherein the chiral cyclopentanol derivative is first coupled with a desired purine or pyrimidine base, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final carbocyclic nucleoside analogue.

The key transformation for introducing the nucleobase is the Mitsunobu reaction, which allows for the formation of a carbon-nitrogen bond with inversion of stereochemistry at the secondary alcohol center.[1] This reaction is widely utilized in nucleoside chemistry for its mild conditions and high efficiency.[2][3] The final step involves the acidic cleavage of the Boc protecting group to unmask the primary amine, a crucial functional group for the biological activity of many nucleoside analogues.

Experimental Workflow Diagram

The overall synthetic workflow is depicted in the following diagram. The process begins with the activation of the hydroxyl group of the starting material for the subsequent nucleophilic substitution by the nucleobase under Mitsunobu conditions. The final step is the removal of the Boc protecting group to afford the target carbocyclic nucleoside analogue.

Synthesis_Workflow A tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate B Protected Carbocyclic Nucleoside Analogue A->B  Mitsunobu Reaction (Nucleobase, PPh3, DIAD)   C Final Carbocyclic Nucleoside Analogue B->C  Boc Deprotection (TFA or HCl)  

Caption: General overview of the synthesis of carbocyclic nucleoside analogues.

Detailed Experimental Protocols

Protocol 1: Mitsunobu Coupling of Nucleobase

This protocol details the coupling of the chiral cyclopentanol derivative with a purine or pyrimidine base (e.g., adenine or uracil) using the Mitsunobu reaction. This reaction proceeds with an inversion of configuration at the C-2 position of the cyclopentane ring.[1]

Materials:

  • This compound

  • Nucleobase (e.g., 6-chloropurine for adenine analogues, or uracil)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) and the desired nucleobase (1.5 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C. The order of addition is critical for the success of the reaction.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the protected carbocyclic nucleoside analogue.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine functionality under acidic conditions to yield the final carbocyclic nucleoside analogue.[5][6]

Materials:

  • Protected carbocyclic nucleoside analogue (from Protocol 1)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Methanol

Procedure:

  • Dissolve the protected carbocyclic nucleoside analogue (1.0 eq.) in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid (5-10 eq.) or a 4 M solution of HCl in dioxane (5-10 eq.) to the solution at 0 °C.[5][6]

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralize the residue by the careful addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by silica gel column chromatography to yield the final carbocyclic nucleoside analogue.

Data Summary

The following table summarizes typical experimental data for the synthesis of a carbocyclic adenosine analogue. Yields and spectroscopic data are representative and may vary depending on the specific nucleobase and reaction conditions used.

StepProductTypical Yield (%)¹H NMR (representative shifts, δ ppm)¹³C NMR (representative shifts, δ ppm)Mass Spec (m/z)
Mitsunobu Coupling Protected Carbocyclic Adenosine Analogue60-80Signals for the cyclopentyl ring protons, a singlet for the Boc group (~1.45), and signals for the adenine protons (~8.0-8.5).Signals for the cyclopentyl carbons, the Boc carbonyl (~155), and the adenine carbons.[M+H]⁺ calculated and found
Boc Deprotection Carbocyclic Adenosine Analogue (Final Product)85-95Disappearance of the Boc singlet. Signals for the cyclopentyl ring protons and the adenine protons. A broad singlet for the NH₂ protons.Disappearance of the Boc carbonyl signal. Signals for the cyclopentyl carbons and the adenine carbons.[M+H]⁺ calculated and found

Troubleshooting and Key Considerations

  • Mitsunobu Reaction: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents and the anhydrous conditions. The order of addition of reagents is crucial; typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate.[1] If the reaction is sluggish, gentle heating may be applied.[3] Purification can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproducts. Using polymer-supported triphenylphosphine can simplify the workup.[7]

  • Boc Deprotection: The deprotection is generally a clean and high-yielding reaction. However, for substrates with other acid-sensitive functional groups, careful control of the reaction time and temperature is necessary.[8] The use of scavengers, such as triethylsilane, can be beneficial to trap the tert-butyl cation generated during the reaction and prevent potential side reactions.[8]

  • Purification: Silica gel column chromatography is the most common method for purifying the intermediates and final products. The choice of eluent system is critical for achieving good separation. For polar final products, reverse-phase chromatography may be more effective.

Conclusion

The synthetic route starting from this compound provides a reliable and versatile method for the preparation of a wide array of carbocyclic nucleoside analogues. The key Mitsunobu coupling and subsequent Boc deprotection are robust reactions that can be adapted for various nucleobases. This application note and the detailed protocols herein serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral and antitumor agents. The ability to stereoselectively synthesize these analogues opens avenues for extensive structure-activity relationship (SAR) studies, ultimately contributing to the design of more potent and selective therapeutics.

References

  • Cowart, M., Bennett, M. J., & Kerwin, J. F., Jr. (1999). Synthesis of Novel Carbocyclic Adenosine Analogues as Inhibitors of Adenosine Kinase. The Journal of Organic Chemistry, 64(7), 2240–2249. [Link]

  • Cowart, M., Bennett, M. J., & Kerwin, J. F., Jr. (1999). Synthesis of Novel Carbocyclic Adenosine Analogues as Inhibitors of Adenosine Kinase. American Chemical Society. [Link]

  • Jeong, L. S., Lee, J. A., Moon, H. R., Kim, H. O., Kim, K. R., Lee, K. M., Kim, B. T., Chun, M. W., & Jacobson, K. A. (2005). Synthesis of Novel Apio Carbocyclic Nucleoside Analogues as Selective A(3) Adenosine Receptor Agonists. The Journal of Organic Chemistry, 70(12), 4757–4766. [Link]

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. [Link]

  • Lee, J. A., Moon, H. R., Kim, H. O., Kim, K. R., Lee, K. M., Kim, B. T., Chun, M. W., Jacobson, K. A., & Jeong, L. S. (2005). Synthesis of novel apio carbocyclic nucleoside analogues as selective a(3) adenosine receptor agonists. PubMed. [Link]

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]

  • Marquez, V. E., Tseng, C. K., & Driscoll, J. S. (1991). Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine. PubMed. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Vince, R., Brownell, J., & Daluge, S. (1984). Carbocyclic analogues of xylofuranosylpurine nucleosides. Synthesis and antitumor activity. PubMed. [Link]

  • Not Voodoo. (n.d.). Mitsunobu Reaction - Common Conditions. Not Voodoo. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • Balo, C., Fernández, F., Lens, E., López, C., Andrei, G., Snoeck, R., Balzarini, J., & De CLercq, E. (1997). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. PubMed. [Link]

  • National Institutes of Health. (n.d.). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC - NIH. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Utah State University. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. DigitalCommons@USU. [Link]

  • National Institutes of Health. (n.d.). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. PMC - NIH. [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate as a Chiral Precursor for Advanced Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, directly influencing efficacy and safety. This document provides a comprehensive technical guide for researchers on the synthesis and application of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This chiral building block is a critical precursor in the synthesis of several antiviral agents, most notably as a key fragment for nucleoside analogues that inhibit viral replication.[1][2] We present detailed, field-tested protocols for its synthesis via Boc-protection of (1R,2R)-2-aminocyclopentanol, methods for its characterization, and its subsequent application in constructing more complex antiviral intermediates. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the (1R,2R)-Cyclopentyl Moiety

Natural products have historically been a vital source of antiviral compounds.[3] In the rational design of modern synthetic antivirals, particularly nucleoside and nucleotide analogues, the geometry of the scaffold that mimics the natural ribose sugar is paramount for effective interaction with viral enzymes like RNA-dependent RNA polymerase (RdRp).[1] The cyclopentyl ring of this compound serves as a rigid carbocyclic mimic of the ribose sugar.

The specific (1R,2R) stereochemistry is crucial. The trans relationship between the hydroxyl (-OH) and the protected amine (-NHBoc) groups positions these functionalities in a defined spatial orientation. This precise arrangement is essential for subsequent synthetic transformations and for the final molecule's ability to adopt the correct conformation to bind to its biological target. Using this precursor ensures that the desired stereochemistry is locked in early, avoiding costly and complex chiral separations in later stages of a synthetic campaign. Its application has been noted in the development of treatments for a range of RNA viruses.[4][5]

Synthesis of this compound

The most direct and reliable method for preparing the title compound is the N-protection of commercially available (1R,2R)-2-aminocyclopentanol using di-tert-butyl dicarbonate (Boc₂O).

Scientific Rationale (E-E-A-T)
  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected for its robust stability under a wide range of reaction conditions (e.g., basic hydrolysis, many nucleophiles) while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid or HCl).[6] This orthogonality is critical in multi-step syntheses, allowing for selective deprotection without disturbing other sensitive parts of the molecule.[7][8]

  • Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure solubility of both the polar amino alcohol and the nonpolar Boc₂O.[9] A mild base, such as sodium bicarbonate or triethylamine, is used to neutralize the acidic byproduct (t-butanol and CO₂) and drive the reaction to completion.[6] The reaction proceeds efficiently at room temperature, minimizing potential side reactions.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification A (1R,2R)-2-Aminocyclopentanol in THF R Reaction Mixture A->R B Di-tert-butyl dicarbonate (Boc₂O) B->R C NaHCO₃ (aq) C->R W1 Quench & Extract with EtOAc R->W1 Stir at RT, 12h W2 Wash with Brine W1->W2 W3 Dry (Na₂SO₄) & Concentrate W2->W3 P Crude Product W3->P Pur Silica Gel Chromatography (Hexane/EtOAc) P->Pur Final Final Product (White Solid) Pur->Final

Caption: Workflow for Boc-protection of (1R,2R)-2-aminocyclopentanol.

Detailed Synthesis Protocol
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (1R,2R)-2-aminocyclopentanol (1.0 eq). Dissolve it in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until it is well suspended.

  • Boc-Protection: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 15 minutes.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Remove the THF under reduced pressure. Add water to the remaining aqueous slurry and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a white solid.

Characterization and Data

Proper characterization is a self-validating step to confirm the identity and purity of the synthesized precursor before its use in subsequent steps.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[10]
Molecular Weight 201.26 g/mol [10]
Appearance White to off-white solidVendor Data
Melting Point Varies with purityN/A
Boiling Point 320.8±31.0 °C (Predicted)[10]
Storage Conditions 2-8°C, sealed, dry[10]
Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.0-4.2 (m, 1H, CH-OH), ~3.6-3.8 (m, 1H, CH-NH), ~2.0-2.2 (m, 1H), ~1.8-2.0 (m, 1H), ~1.5-1.8 (m, 4H), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~156.5 (C=O), ~80.0 (C(CH₃)₃), ~75.0 (CH-OH), ~58.0 (CH-NH), ~35.0, ~30.0, ~28.5 (3C, C(CH₃)₃), ~22.0.

  • Mass Spec (ESI+): m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺.

Application in Antiviral Synthesis: A Key Step Toward Remdesivir Intermediates

This precursor is a valuable starting point for synthesizing more complex molecules. For instance, the hydroxyl group can be activated and displaced or used to direct further reactions. A key application is in the synthesis of intermediates for drugs like Remdesivir (GS-5734), a broad-spectrum antiviral agent.[4][][12]

Scientific Rationale (E-E-A-T)
  • Activation of the Hydroxyl Group: To make the hydroxyl group a better leaving group for subsequent nucleophilic substitution, it is often converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This transformation is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Stereochemical Inversion: The subsequent step often involves an Sₙ2 reaction. For example, displacement of the newly formed tosylate with a nucleophile will proceed with an inversion of stereochemistry at that carbon center. This is a powerful and predictable way to install a new functional group with the opposite stereochemistry, a common strategy in chiral synthesis.

Experimental Workflow Diagram: Synthesis of a Chiral Azide Intermediate

ApplicationWorkflow cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Displacement (Sₙ2) Start tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate Activated Activated Intermediate (Tosylate) Start->Activated TsCl Tosyl Chloride (TsCl) Pyridine, 0°C to RT TsCl->Activated Final tert-Butyl ((1R,2S)-2- azidocyclopentyl)carbamate Activated->Final Inversion of Stereochemistry NaN3 Sodium Azide (NaN₃) in DMF, 80°C NaN3->Final

Caption: Conversion of the precursor to a chiral azide intermediate.

Detailed Protocol: Synthesis of tert-Butyl ((1R,2S)-2-azidocyclopentyl)carbamate
  • Activation: Dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Workup 1: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Isolation 1: Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude tosylate, which can be used directly in the next step.

  • Azide Displacement: Dissolve the crude tosylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 6-8 hours.

  • Workup 2: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with water (to remove DMF) and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography (ethyl acetate/hexane) to yield the final azide product. The stereochemistry at the azide-bearing carbon is now S due to the Sₙ2 inversion.

Safety and Handling

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) is a low-melting solid and an irritant. Tosyl chloride is corrosive and lachrymatory. Sodium azide is highly toxic and can form explosive heavy metal azides. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Procedures: Reactions involving pyridine should be handled with care due to its unpleasant odor and toxicity. Quenching reactions and extractions should be performed cautiously, especially when neutralizing acids or bases.

References

  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from orgsyn.org. [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from orgsyn.org. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Retrieved from myskinrecipes.com. [Link]

  • ACS Omega. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. Retrieved from ACS Publications. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from fishersci.se. [Link]

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  • ACS Publications. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. Retrieved from pubs.acs.org. [Link]

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  • PubChem. (n.d.). tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PubMed. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

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Application Note: Robust Protocol for the Boc Deprotection of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guidance for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. The Boc group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in pharmaceutical development. Its removal, or deprotection, is a critical step that must be executed with high fidelity to ensure the integrity of the target molecule. This application note will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, provide a robust, step-by-step protocol, and discuss critical experimental parameters and troubleshooting strategies to yield the versatile (1R,2R)-2-aminocyclopentanol intermediate.

Introduction: The Strategic Importance of Boc Protection

In multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy. The tert-butyloxycarbonyl (Boc) group is an indispensable tool for the synthetic chemist, serving as a temporary shield for primary and secondary amines.[1][2][3] Its widespread adoption is due to its ease of installation, stability across a broad spectrum of non-acidic reaction conditions, and, most importantly, its clean and facile removal under acidic conditions.[2][4] The substrate, this compound, possesses a chiral 1,2-amino alcohol moiety, a privileged scaffold in many biologically active compounds. The precise and high-yielding deprotection of the amine is therefore a crucial step in the synthetic pathway towards more complex target molecules.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][4][5] The reaction proceeds through a well-established E1 mechanism.

Step 1: Protonation The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This activation step renders the carbamate susceptible to cleavage.[6][7][8]

Step 2: Formation of a tert-butyl Cation The protonated intermediate undergoes heterolytic cleavage of the C-O bond, which is the rate-determining step. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[6][8][9]

Step 3: Decarboxylation and Amine Liberation The carbamic acid intermediate rapidly decarboxylates, releasing gaseous carbon dioxide (CO₂) and the free amine.[8][9][10] The liberated amine is then protonated by the excess acid in the medium to form the corresponding ammonium salt.[7][11] The tert-butyl cation is quenched by a nucleophile or undergoes elimination to form isobutene.[6][11]

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

Two common and effective protocols for Boc deprotection are presented below. The choice of acid can depend on the sensitivity of other functional groups in the molecule and the desired final salt form of the product.

Protocol 1: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used, robust method that typically results in rapid and clean deprotection at room temperature.[1][3][12]

Materials and Reagents

MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Acros Organics
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory gradeVWR Chemicals
Saturated aqueous sodium chloride (Brine)Laboratory gradeVWR Chemicals
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeEMD Millipore

Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve Substrate in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add TFA dropwise B->C D 4. Warm to RT & Stir (1-4h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with sat. NaHCO3 E->F G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry over Na2SO4 H->I J 10. Concentrate in vacuo I->J K 11. Purify (Optional) J->K

Figure 2: Experimental Workflow for TFA-mediated Boc Deprotection.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.[4]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution. For example, for a 25% solution, add one-third of the volume of DCM as TFA.[13][14] Rationale: Cooling is essential to manage the exothermic reaction and minimize potential side reactions.[4]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The product amine will have a significantly lower Rf value than the Boc-protected starting material.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Safety Note: TFA is corrosive and volatile. Always work in a well-ventilated fume hood.[4]

  • Basification & Extraction: Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid and basify the aqueous layer to pH > 8. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with DCM.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude (1R,2R)-2-aminocyclopentanol.

  • Purification: If necessary, the product can be purified by silica gel chromatography.

Protocol 2: Using 4M HCl in 1,4-Dioxane

This method is an excellent alternative, often yielding the product as a crystalline hydrochloride salt, which can simplify purification.[2][15][16]

Summary of Conditions

ParameterTFA in DCM4M HCl in Dioxane
Reagent Trifluoroacetic acid4M Hydrogen chloride in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, or Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-4 hours1-4 hours (typically)
Product Form Free base (after work-up)Hydrochloride salt

Procedure Outline:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add the 4M HCl in 1,4-dioxane solution (typically 4-10 equivalents) and stir at room temperature.[17]

  • Monitor the reaction by TLC or LC-MS. A precipitate of the hydrochloride salt may form during the reaction.[2][13]

  • Upon completion, the solvent can be removed in vacuo. The resulting solid can be triturated with a solvent like diethyl ether, collected by filtration, and washed to yield the pure hydrochloride salt.[2]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction is sluggish, ensure reagents are anhydrous. Insufficient acid or a short reaction time can also be the cause. Gentle warming (e.g., to 40 °C) can be considered, but may increase side reactions.[13]

  • Side Reactions (Alkylation): The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic sites on the substrate or product.[1][18] For sensitive substrates, particularly those with electron-rich aromatic rings, the addition of a scavenger like anisole or thioanisole is recommended to trap this cation.[1][18]

  • Product Isolation: The final amine product, especially in its salt form, may have some aqueous solubility. Ensure thorough extraction during the work-up to maximize yield. Isolating the product as a hydrochloride salt often provides a more stable and easier-to-handle solid compared to the free base.

Conclusion

The acid-catalyzed deprotection of this compound is a reliable and efficient transformation. By understanding the underlying mechanism and carefully selecting the appropriate conditions—either the potent TFA/DCM system or the HCl/dioxane method for salt formation—researchers can effectively unmask the amine functionality. This crucial step enables the advancement of synthetic routes for a wide array of complex molecules in drug discovery and development.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

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  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • American Chemical Society. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

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  • Scribd. TFA Deprotection. [Link]

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  • Wiley Online Library. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

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Application Note: Stereoinvertive N-Alkylation via Mitsunobu Reaction with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for performing a Mitsunobu reaction on the chiral substrate, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. The Mitsunobu reaction is a powerful tool in modern organic synthesis for the stereospecific inversion of secondary alcohols.[1][2][3] This protocol details the conversion of a secondary alcohol into various functional groups, such as esters or ethers, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[4][5] The reaction proceeds via an Sɴ2 mechanism, resulting in a clean inversion of the stereocenter.[3][4][6] This guide is intended for researchers, scientists, and professionals in drug development who utilize chiral building blocks in the synthesis of complex molecules.

Introduction and Scientific Context

The Mitsunobu reaction, discovered by Oyo Mitsunobu, facilitates the conversion of a primary or secondary alcohol into a diverse range of functionalities.[5][7] Its significance lies in its mild, neutral reaction conditions and, most critically, its predictable stereochemical outcome. For secondary alcohols, the reaction proceeds with a complete inversion of configuration, making it a highly reliable method for accessing specific stereoisomers that might be otherwise difficult to synthesize.[1][2][8]

The substrate, this compound, is a valuable chiral building block. The presence of both a protected amine (Boc group) and a secondary alcohol on a cyclopentane scaffold makes it a versatile precursor for various pharmaceutical targets. The Boc protecting group is stable under the neutral conditions of the Mitsunobu reaction but can be readily removed under acidic conditions post-transformation. The key transformation discussed herein is the stereoinvertive displacement of the hydroxyl group with a suitable nucleophile.

Field Insight: Compared to classical methods of alcohol activation (e.g., conversion to tosylates or mesylates followed by nucleophilic substitution), the Mitsunobu reaction is a one-pot procedure that often provides superior results for Sɴ2 reactions on secondary carbons, minimizing competing elimination reactions.[1][8]

Reaction Mechanism and Stereochemistry

The mechanism of the Mitsunobu reaction is complex but well-documented.[3][4] Understanding the sequence of events is crucial for optimizing reaction conditions and troubleshooting.

  • Betaine Formation: Triphenylphosphine (PPh₃), a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DIAD), forming a zwitterionic adduct, often called a betaine.[4][6]

  • Pronucleophile Deprotonation: The highly basic nitrogen anion of the betaine deprotonates the acidic pronucleophile (Nu-H, e.g., a carboxylic acid or phenol), which must typically have a pKa of ≤ 15.[1][9] This forms an ion pair.

  • Alcohol Activation: The alcohol substrate attacks the now highly electrophilic, positively charged phosphorus atom of the PPh₃-DIAD adduct. This results in the formation of a key intermediate: an alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.[2]

  • Sɴ2 Displacement: The conjugate base of the nucleophile, formed in step 2, attacks the carbon atom bearing the alkoxyphosphonium leaving group in a classic Sɴ2 fashion.[4][5] This backside attack forces the inversion of the stereocenter, yielding the final product along with triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.

Mitsunobu_Mechanism sub R-OH (Alcohol) alkoxy Alkoxyphosphonium Salt [R-O-PPh₃⁺] sub->alkoxy 3 nuc Nu-H (Nucleophile) ion_pair Ion Pair [Nu⁻] nuc->ion_pair pph3 PPh₃ betaine Betaine [PPh₃⁺-DIAD⁻] pph3->betaine 1 diad DIAD diad->betaine betaine->ion_pair 2 betaine->alkoxy product R-Nu (Inverted Product) ion_pair->product 4 (Sɴ2) hydrazine DIAD-H₂ ion_pair->hydrazine alkoxy->product tppo TPPO alkoxy->tppo

Caption: Generalized mechanism of the Mitsunobu reaction.

Detailed Application Protocol

This protocol describes the esterification of this compound with benzoic acid as a model nucleophile. The principles can be extended to other acidic nucleophiles such as phenols or other carboxylic acids.

Materials and Reagents
ReagentM.W. ( g/mol )Stoichiometry (eq.)Amount (mmol)Physical Data
This compound201.261.05.0White solid
Benzoic Acid122.121.26.0White solid
Triphenylphosphine (PPh₃)262.291.57.5White solid
Diisopropyl azodicarboxylate (DIAD)202.211.57.5Orange/Yellow liquid
Anhydrous Tetrahydrofuran (THF)--50 mLSolvent, should be dry and inhibitor-free
Experimental Workflow

Mitsunobu_Workflow start Start: Prepare Reagents dissolve 1. Dissolve alcohol, acid, and PPh₃ in anhydrous THF in an oven-dried flask under N₂. start->dissolve cool 2. Cool the solution to 0 °C using an ice-water bath. dissolve->cool add_diad 3. Add DIAD dropwise over 10-15 min. Maintain temperature at 0 °C. cool->add_diad warm 4. Allow reaction to warm to room temp. and stir for 6-12 hours. add_diad->warm monitor 5. Monitor reaction progress by TLC. warm->monitor monitor->warm Incomplete workup 6. Quench and perform aqueous workup. monitor->workup Reaction Complete purify 7. Purify the crude product by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Mitsunobu reaction.

Step-by-Step Procedure
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.0 mmol, 1.0 eq.), benzoic acid (0.73 g, 6.0 mmol, 1.2 eq.), and triphenylphosphine (1.97 g, 7.5 mmol, 1.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Dissolution: Add 50 mL of anhydrous THF via syringe and stir until all solids have dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: While stirring vigorously, add diisopropyl azodicarboxylate (DIAD) (1.48 mL, 7.5 mmol, 1.5 eq.) dropwise via syringe over 15 minutes. Causality: Slow addition is critical to control the initial exothermic reaction and prevent the formation of side products.[6][9] A color change from colorless to yellow or orange is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the starting alcohol and the appearance of a new, higher Rf spot indicates product formation. The formation of solid triphenylphosphine oxide (TPPO) is also an indication of reaction progress.[9]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL). Causality: The acid wash removes any residual hydrazine byproduct, while the base wash removes unreacted benzoic acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude oil or solid contains the desired product and the byproduct triphenylphosphine oxide (TPPO). Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-Butyl ((1S,2S)-2-(benzoyloxy)cyclopentyl)carbamate. Expertise Insight: The removal of TPPO is a common challenge. If it co-elutes with the product, recrystallization from a solvent system like diethyl ether/hexane can be effective. Alternatively, using polymer-supported triphenylphosphine can simplify purification, as the oxidized phosphine can be removed by simple filtration.[4]

Troubleshooting and Expert Recommendations

IssueProbable CauseRecommended Solution
Reaction Stalls / Low Yield 1. Wet solvent or reagents. 2. Nucleophile pKa is too high (>15). 3. Steric hindrance.1. Ensure all reagents and solvents are scrupulously dried. 2. The nucleophile must be sufficiently acidic.[1] 3. Increase reaction time or gently heat (e.g., to 40 °C).
Formation of Side Products Incorrect order of addition.Always pre-mix the alcohol, nucleophile, and phosphine before the dropwise addition of the azodicarboxylate.[6][9] This ensures the desired reaction pathway is favored.
Difficult Purification Co-elution of triphenylphosphine oxide (TPPO) with the product.1. Let the crude mixture stand in diethyl ether overnight; TPPO may crystallize out. 2. Use modified phosphine reagents or azodicarboxylates designed for easier byproduct removal.[2][4]
No Inversion of Stereochemistry An alternative mechanism (e.g., involving acyl transfer) may be operating.This is rare for simple intermolecular reactions but can occur in intramolecular cyclizations. Confirm stereochemistry using chiral analytical techniques (e.g., chiral HPLC or NMR with a chiral shift reagent).

Safety Precautions

  • The Mitsunobu reaction should be performed in a well-ventilated fume hood.

  • Triphenylphosphine is an irritant. Diisopropyl azodicarboxylate (DIAD) is toxic and an irritant. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction can be exothermic, especially during the initial addition of the azodicarboxylate. Maintain cooling and add reagents slowly.

  • When using azide nucleophiles (e.g., from DPPA), be aware of the potential formation of the highly toxic and explosive hydrazoic acid.[9]

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • BYJU'S. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(15), 9764-9815. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction. [Link]

  • Butters, M., et al. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Molecules, 28(15), 5789. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

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Application Note: Strategic Derivatization of the Hydroxyl Group in tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details validated protocols for the chemical derivatization of the secondary hydroxyl group in tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This chiral building block is a valuable intermediate in pharmaceutical synthesis, and modification of its hydroxyl moiety is a critical step for modulating physicochemical properties, enabling further synthetic transformations, or acting as a handle for conjugation. This document provides researchers, medicinal chemists, and process development scientists with detailed, step-by-step protocols for three common and highly effective derivatization strategies: Acylation (ester formation), Silylation (silyl ether formation), and Etherification. Each protocol is supported by mechanistic rationale, characterization guidelines, and expert insights to ensure reproducible and high-yielding results.

Introduction: Rationale and Strategic Considerations

This compound is a bifunctional molecule featuring a sterically demanding tert-butyloxycarbonyl (Boc) protected amine and a secondary alcohol on a chiral cyclopentane scaffold. The Boc group is a robust protecting group, stable to most nucleophilic and basic conditions, which allows for selective chemical manipulation of the hydroxyl group.[1]

Derivatization of the hydroxyl group is a key strategy in drug development for several reasons:

  • Prodrug Formation: Esterification of the hydroxyl group can create a prodrug that masks the polar -OH group, potentially improving oral bioavailability. The ester is later cleaved in vivo by metabolic enzymes to release the active parent drug.

  • Protecting Group Strategy: In multi-step syntheses, the hydroxyl group often requires protection to prevent unwanted side reactions while other parts of the molecule are modified. Silyl ethers are a cornerstone of this strategy due to their tunable stability and mild removal conditions.[2][3]

  • Modulation of Physicochemical Properties: Converting the hydroxyl group to an ether or other functional group can significantly alter properties such as lipophilicity (LogP), solubility, and metabolic stability, which are critical for optimizing drug candidates.

  • Synthetic Handle: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) or a different functional moiety to enable subsequent coupling reactions.

This guide focuses on three primary transformations: acetylation as a model for acylation, tert-butyldimethylsilyl (TBDMS) ether formation for protection, and benzylation for etherification.

General Experimental Workflow

A standardized workflow should be adopted for all derivatization procedures to ensure consistency and purity of the final products. This involves the reaction setup under controlled conditions, diligent monitoring, a robust aqueous work-up to remove reagents and byproducts, and finally, purification, typically by flash column chromatography.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Starting Material + Solvent B Add Reagents (Base, Electrophile) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry & Concentrate E->F G Flash Chromatography F->G H Characterization (NMR, MS, IR) G->H I Final Product H->I G cluster_0 TBDMS Protection Scheme start This compound R-OH product tert-Butyl ((1R,2R)-2-((tert-butyldimethylsilyl)oxy)cyclopentyl)carbamate R-OTBDMS start->product Silylation reagents TBDMS-Cl, Imidazole Anhydrous DMF reagents->product

Sources

Harnessing the (1R,2R)-2-Aminocyclopentanol Scaffold: Advanced Coupling Reactions Utilizing tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the applications of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate as a pivotal precursor for synthesizing advanced chiral ligands. We delve into the strategic importance of the C₂-symmetric 1,2-aminocyclopentanol backbone in asymmetric catalysis. Detailed, field-tested protocols for ligand synthesis and subsequent application in high-yield, stereoselective coupling reactions are presented. This document serves as a practical resource for researchers in synthetic chemistry and drug development, offering both the procedural "how" and the mechanistic "why" to empower experimental design and optimization.

Strategic Importance of the Chiral 1,2-Aminocyclopentanol Scaffold

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and materials science. Chiral ligands, capable of directing the stereochemical outcome of metal-catalyzed reactions, are central to this endeavor. The 1,2-amino alcohol motif is a privileged structure in ligand design due to its bidentate coordinating ability, conformational rigidity, and the stereogenic centers in close proximity to the metal center, which allows for effective chiral induction.

This compound is a versatile and accessible building block for a class of highly effective C₂-symmetric ligands. Its rigid cyclopentyl backbone pre-organizes the coordinating atoms, minimizing conformational ambiguity and leading to higher enantioselectivities in catalytic transformations. The Boc-protected amine and the secondary alcohol serve as handles for synthetic modification, allowing for the facile introduction of phosphine, amine, or other coordinating groups to tailor the ligand's steric and electronic properties for specific catalytic applications.

Synthesis of the Ligand Precursor

The title compound is a common intermediate, often prepared from cyclopentene oxide. The following protocol outlines a standard procedure for its synthesis, which involves the stereoselective opening of the epoxide followed by protection of the resulting amine.

Protocol 1: Synthesis of this compound

Workflow Overview:

A Cyclopentene Oxide + NH₃(aq) B Epoxide Ring-Opening A->B Heat C trans-2-Aminocyclopentanol B->C D Boc₂O, Base (e.g., NaOH) C->D E Boc Protection D->E F Target Precursor E->F

Caption: Synthesis workflow for the chiral precursor.

Materials & Reagents:

  • Cyclopentene oxide

  • Aqueous ammonia (28-30%)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Ring-Opening: To a sealed pressure vessel, add cyclopentene oxide and an excess of aqueous ammonia. Heat the mixture at 90-100 °C for 12-18 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting epoxide.

  • Workup & Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. This typically yields the crude trans-2-aminocyclopentanol as a viscous oil.

  • Boc Protection: Dissolve the crude amino alcohol in a suitable solvent such as dichloromethane. Add an aqueous solution of sodium hydroxide. Cool the biphasic mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Application in Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Chiral biaryl compounds, which are products of asymmetric Suzuki couplings, are prevalent in pharmaceuticals and advanced materials. Ligands derived from the (1R,2R)-2-aminocyclopentanol scaffold have demonstrated exceptional performance in directing the stereochemistry of these reactions.

Ligand Modification & Catalyst Preparation

The precursor is typically converted into a phosphine-containing ligand. A common example is the synthesis of a (R,R)-BozPhos-type ligand, where the hydroxyl and amino groups are used to build a phosphinobioxazoline structure. However, a simpler and highly effective modification involves converting the hydroxyl group into a phosphine ether.

Precursor tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate Deprotonation 1. Base (e.g., NaH) 2. Cl-PPh₂ Precursor->Deprotonation Ligand Chiral Phosphine Ligand Deprotonation->Ligand ActiveCat Active Pd(0)-Ligand Complex Ligand->ActiveCat Catalyst Pd₂(dba)₃ Catalyst->ActiveCat

Application Notes & Protocols: Leveraging tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate for Chiral-Constrained Peptide Nucleic Acid (PNA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide Nucleic Acids (PNAs) represent a powerful class of synthetic DNA/RNA mimics with a charge-neutral pseudopeptide backbone, affording them unique hybridization properties and exceptional biological stability. Standard N-(2-aminoethyl)glycine (aeg) PNAs, while effective, exhibit high conformational flexibility. Introducing conformational constraints into the PNA backbone is a proven strategy to enhance binding affinity, improve sequence specificity, and modulate hybridization thermodynamics. This guide provides a detailed technical overview and step-by-step protocols for the use of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate , a key chiral building block, in the synthesis of cyclopentyl-modified PNAs (cpPNAs). We will explore the rationale behind this modification, the complete synthesis of the corresponding PNA monomer, its incorporation into oligomers via solid-phase synthesis, and methods for final product characterization.

Introduction: The Rationale for a Constrained Backbone

The efficacy of PNA as a therapeutic or diagnostic agent hinges on its ability to bind to a target nucleic acid sequence with high affinity and specificity. The standard aegPNA backbone possesses multiple rotatable bonds, resulting in a high degree of conformational freedom. Upon hybridization with DNA or RNA, this backbone must adopt a specific, helical geometry, a process that is entropically unfavorable.

By incorporating a rigid structural element like a cyclopentane ring into the backbone, we can pre-organize the PNA into a conformation that is more amenable to hybridization.[1][2] This "pre-organization" reduces the entropic penalty of binding, leading to a significant increase in the thermal stability (Tm) of the resulting PNA-DNA or PNA-RNA duplex.[2][3]

The use of the chiral (1R,2R)-cyclopentyl scaffold introduces a defined stereochemistry into the backbone. This chirality is critical, as it dictates the preferred helical handedness of the PNA oligomer, which in turn influences its binding properties with the right-handed helices of native DNA and RNA.[4][5] Studies have shown that incorporating cyclopentane units can increase the Tm of a PNA-DNA duplex by approximately +5°C per modification, allowing for the systematic fine-tuning of binding affinity.[2]

From Chiral Alcohol to PNA Monomer: A Synthetic Workflow

The journey from the starting material, this compound, to a solid-phase-ready PNA monomer involves a multi-step chemical synthesis. The primary goal is to build the N-acetylated nucleobase moiety onto the chiral cyclopentyl amino acid scaffold.

The general strategy involves:

  • Activation and Alkylation: The hydroxyl group of the starting material is first activated (e.g., via mesylation) to create a good leaving group. This is followed by nucleophilic substitution with the nitrogen of a protected nucleobase-acetic acid derivative.

  • Ester Hydrolysis: The resulting ester is hydrolyzed to yield a free carboxylic acid, which is necessary for subsequent coupling during solid-phase synthesis.

Monomer_Synthesis cluster_0 Monomer Synthesis Workflow Start tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate Step1 1. O-Mesylation (MsCl, TEA) 2. Alkylation with Ethyl (Nucleobase-1-yl)acetate Start->Step1 Intermediate Boc-(1R,2R)-cp-Monomer (Ethyl Ester) Step1->Intermediate Step2 Saponification (LiOH or NaOH) Intermediate->Step2 End Final Boc-(1R,2R)-cpPNA Monomer (Carboxylic Acid) Step2->End

Caption: Workflow for cpPNA monomer synthesis.

Protocol 2.1: Synthesis of Boc-(1R,2R)-Cyclopentyl PNA-Thymine Monomer

This protocol details the synthesis of the thymine monomer. The synthesis for other nucleobases (A, C, G) follows a similar pathway but requires appropriate protection on the exocyclic amines (e.g., Benzoyl for A and C, Isobutyryl for G).[6]

Materials & Reagents

ReagentPurposeSupplier (Example)
This compoundChiral Backbone PrecursorSigma-Aldrich
Methanesulfonyl chloride (MsCl)Hydroxyl ActivationAcros Organics
Triethylamine (TEA)BaseFisher Scientific
Ethyl (thymin-1-yl)acetateNucleobase MoietyCarbosynth
Lithium Hydroxide (LiOH)Ester HydrolysisSigma-Aldrich
Dichloromethane (DCM), AnhydrousSolventJ.T. Baker
Tetrahydrofuran (THF), AnhydrousSolventJ.T. Baker
Ethyl Acetate (EtOAc)Extraction SolventVWR Chemicals
Saturated aq. NaHCO₃, BrineAqueous Wash Solutions-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-

Step-by-Step Procedure:

Part A: Alkylation

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Activation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise. A precipitate (triethylammonium chloride) will form. Allow the reaction to stir at 0 °C for 1 hour.

    • Causality Insight: Mesylation converts the poorly-leaving hydroxyl group into a mesylate, an excellent leaving group, facilitating the subsequent SN2 reaction.

  • Nucleobase Addition: In a separate flask, dissolve Ethyl (thymin-1-yl)acetate (1.2 eq) in anhydrous THF. Add this solution to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, Boc-(1R,2R)-cp-Thymine Monomer Ethyl Ester, can be purified by flash column chromatography on silica gel.

Part B: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the purified ester from Part A in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl to a pH of ~3-4.

  • Extraction: Extract the product with Ethyl Acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final Boc-(1R,2R)-cyclopentyl PNA-Thymine monomer as a solid.

    • Self-Validation Checkpoint: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity before use in solid-phase synthesis.

Solid-Phase Synthesis of Cyclopentyl-PNA (cpPNA)

The incorporation of the chiral monomer into a growing PNA chain is performed on a solid support using an automated peptide synthesizer. The Boc/Z strategy is highly effective for this purpose.[7][8] The process is a cycle of deprotection, activation, and coupling.

SPPS_Cycle Resin Resin-PNA(n) Deprotect 1. Boc Deprotection (TFA) Resin->Deprotect FreeAmine Resin-PNA(n) (Free Amine) Deprotect->FreeAmine Neutralize 2. Neutralization (DIPEA/Lutidine) FreeAmine->Neutralize Couple 3. Coupling (Boc-cpMonomer, HATU) NextResin Resin-PNA(n+1) Couple->NextResin Cap 4. Capping (Acetic Anhydride) Couple->Cap If coupling incomplete NextResin->Deprotect Next Cycle Cap->Resin Neutralize->Couple

Caption: The iterative cycle of Boc-strategy PNA solid-phase synthesis.

Protocol 3.1: Automated Solid-Phase PNA Synthesis (Boc/Z Strategy)

This protocol is optimized for a standard automated peptide synthesizer (e.g., ABI 433A).[7]

Materials & Reagents

Reagent/MaterialPurpose
MBHA or other suitable amine resinSolid Support
Boc-PNA monomers (standard and cyclopentyl)Building Blocks
Trifluoroacetic Acid (TFA) in DCMBoc Deprotection
Diisopropylethylamine (DIPEA) & Lutidine in DMFIn-situ Neutralization
HATUCarboxylic Acid Activation/Coupling Reagent
Acetic AnhydrideCapping of unreacted chains
N,N-Dimethylformamide (DMF), Peptide GradePrimary Solvent
Cleavage Cocktail (e.g., TFA/m-cresol)Cleavage from resin and side-chain deprotection
Diethyl Ether, coldPNA Precipitation

Automated Synthesizer Program

StepReagent/SolventTimePurpose
1. Deprotection 20-50% TFA in DCM2 x 5 minRemoves the N-terminal Boc protecting group.
2. Wash DMF3-5 timesRemoves residual TFA and salts.
3. Neutralization 5% DIPEA, 5% Lutidine in DMF2 x 2 minNeutralizes the protonated N-terminal amine to its free base form.
4. Coupling Boc-Monomer (4 eq), HATU (3.9 eq) in DMF/NMP30-60 minThe incoming monomer is pre-activated with HATU and coupled to the free amine.[9]
5. Wash DMF3-5 timesRemoves excess monomer and coupling reagents.
6. Capping 10% Acetic Anhydride in DMF10 minAcetylates any unreacted N-terminal amines to prevent the formation of deletion sequences. This is a critical QC step.[7]
7. Wash DMF3-5 timesPrepares the resin for the next cycle.
Repeat CycleThe entire cycle is repeated for each monomer in the sequence.

Self-Validation Checkpoint: A qualitative Kaiser test can be performed on a small resin sample after the neutralization step.[2] A positive result (deep blue color) confirms the presence of a free primary amine, indicating successful Boc deprotection and readiness for coupling.

Cleavage, Purification, and Characterization

Once the synthesis is complete, the PNA oligomer must be cleaved from the solid support and all remaining protecting groups removed.

Protocol 4.1: Cleavage and Purification

  • Resin Preparation: After the final synthesis cycle, wash the resin thoroughly with DCM and dry it completely under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Transfer the dried resin to a reaction vessel and add the cleavage cocktail (e.g., 95% TFA, 5% m-cresol). Incubate at room temperature for 1.5 - 2 hours.

    • Causality Insight: TFA is a strong acid that cleaves the PNA from the acid-labile linker on the resin and removes the Z- or Bhoc-protecting groups from the nucleobases. m-Cresol acts as a scavenger to trap reactive carbocations generated during this process, preventing side reactions.

  • Precipitation: Filter the cleavage mixture to remove the resin beads. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (~10x the volume of the filtrate). A white precipitate of the crude PNA will form.

  • Isolation: Centrifuge the suspension to pellet the PNA. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual cleavage reagents.

  • Drying: Dry the final PNA pellet under vacuum.

  • Purification: Dissolve the crude PNA in a suitable solvent (e.g., 0.1% TFA in water). Purify the PNA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]

  • Final QC: Collect the major peak from the HPLC. Confirm the identity and purity of the final cpPNA product by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[2][7] The observed mass should match the calculated theoretical mass of the desired sequence.

Application Example: Assessing Hybridization Performance

The primary benefit of cpPNA is its enhanced binding affinity. This can be quantified by measuring the melting temperature (Tm) of the cpPNA-DNA duplex via UV-spectrophotometry and comparing it to an analogous aegPNA-DNA duplex.

Table 3: Representative Thermal Melting (Tm) Data

PNA Sequence (N to C)Complementary DNATm (°C) (PNA-DNA)ΔTm vs. aegPNA (°C)
H-TGT-ACG-TCA-Lys-NH₂ (aegPNA)5'-TGA CGT ACA-3'55.2-
H-T(cp)GT-ACG-TCA-Lys-NH₂5'-TGA CGT ACA-3'60.5+5.3
H-T(cp)G(cp)T-A(cp)CG-T(cp)CA-Lys-NH₂5'-TGA CGT ACA-3'~80-90>+25

(Data is illustrative, based on published findings where each cyclopentyl modification adds ~5°C to the Tm)[2]

A higher Tm value directly indicates a more stable duplex, confirming the thermodynamic advantage conferred by the pre-organized cyclopentyl backbone. This enhanced stability makes cpPNAs ideal candidates for applications requiring stringent hybridization conditions, such as in diagnostics and antigene/antisense therapies.[10]

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500. [Link]

  • Appella, D. H., et al. (2004). (S,S)-trans-cyclopentane-constrained peptide nucleic acids. a general backbone modification that improves binding affinity and sequence specificity. Journal of the American Chemical Society, 126(46), 15067-73. [Link]

  • Falkiewicz, B., et al. (2001). Synthesis of new chiral peptide nucleic acid (PNA) monomers. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1393-7. [Link]

  • Ganesh, K. N., et al. (2004). cis-Cyclopentyl PNA (cpPNA) as constrained chiral PNA analogues: stereochemical dependence of DNA/RNA hybridization. Chemical Communications, (16), 1848-1849. [Link]

  • Ganesh, K. N., et al. (2004). (1S,2R/1R,2S)-cis-cyclopentyl PNAs (cpPNAs) as constrained PNA analogues: synthesis and evaluation of aeg-cpPNA chimera and stereopreferences in hybridization with DNA/RNA. The Journal of Organic Chemistry, 69(17), 5725-34. [Link]

  • Appella, D. H., et al. (2012). Cyclopentane-Peptide Nucleic Acids for Qualitative, Quantitative, and Repetitive Detection of Nucleic Acids. Bioconjugate Chemistry, 23(10), 1969–1976. [Link]

  • Appella, D. H. (2009). Cyclopentane Peptide Nucleic Acids. Methods in Molecular Biology, 535, 117-130. [Link]

  • Kołodziejczyk, A. S., et al. (2000). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of Peptide Science, 6(1), 40-50. [Link]

  • Appella, D. H., et al. (2019). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 47(1), 12-21. [Link]

  • Gildea, B. D., et al. (1998). Improvements in automated PNA synthesis using Boc/Z monomers. Tetrahedron Letters, 39(41), 7255-7258. [Link]

  • Appella, D. H., et al. (2004). (S,S)-trans-Cyclopentane-Constrained Peptide Nucleic Acids. A General Backbone Modification that Improves Binding Affinity and Sequence Specificity. Journal of the American Chemical Society, 126(46), 15067-15073. [Link]

  • Sforza, S., et al. (2014). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. RNA Biology, 11(10), 1249-1258. [Link]

  • Stetsenko, D. A., & Gait, M. J. (2001). PNA synthesis using a novel Boc/acyl protecting group strategy. Journal of Peptide Science, 7(8), 402-12. [Link]

  • Ganesh, K. N., et al. (2005). (SR/RS)-Cyclohexanyl PNAs: Conformationally Preorganized PNA Analogues with Unprecedented Preference for Duplex Formation with RNA. Journal of the American Chemical Society, 127(12), 4144-4145. [Link]

  • Wiśniowski, W., et al. (2001). Synthesis of new chiral peptide nucleic acid (PNA) monomers. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1393-7. [Link]

  • Appella, D. H., et al. (2004). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry, 69(19), 6545-8. [Link]

  • Appella, D. H., et al. (2020). Gold Nanoparticle Conjugates for the Detection of Nucleic Acids in a Microfluidic Format. ACS Applied Nano Materials, 3(1), 749-757. [Link]

Sources

Application Notes & Protocols: Asymmetric Alkylation Using Auxiliaries Derived from (1S,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, the predictable and efficient installation of stereocenters is paramount. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol in the synthesis of complex molecules and pharmaceutical agents.[1] This guide provides an in-depth technical overview and detailed protocols for the application of a highly effective chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol. The resulting (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary leverages a conformationally constrained cis-fused ring system to induce exceptional levels of diastereoselectivity (>99% de) in the alkylation of N-acyl imides.[2][3] We will explore the mechanistic basis for this high stereoselectivity and provide field-proven, step-by-step protocols for its application, from acylation to cleavage.

Introduction: The Advantage of Conformational Rigidity

A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The ideal auxiliary must not only provide a strong stereochemical bias but also be readily attached and subsequently cleaved under mild conditions without racemization of the newly formed stereocenter.

While classic auxiliaries, such as those developed by Evans, are derived from readily available amino acids, the development of auxiliaries from non-natural amino alcohols offers unique structural advantages.[2][4] The (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone is a prime example. Its key feature is the cis-fused cyclopentane ring, which imparts significant conformational rigidity to the entire system.[5] This rigidity is crucial as it locks the orientation of the substituent at the stereocenter, creating a well-defined and sterically demanding environment that effectively shields one face of the enolate intermediate during the alkylation step.

This guide will detail the three-stage process for utilizing this auxiliary:

  • Attachment: Covalent coupling of the auxiliary to a prochiral carboxylic acid derivative.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile.

  • Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and allow for auxiliary recovery.

Mechanism of Stereocontrol: The Chelated (Z)-Enolate Model

The remarkable diastereoselectivity achieved with the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is a direct consequence of a highly organized transition state. The stereochemical outcome can be rationalized by the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a lithium amide base like Lithium Hexamethyldisilazide (LiHMDS).[2][5]

Key Mechanistic Pillars:

  • Formation of the (Z)-Enolate: Deprotonation of the α-proton of the N-acyl group selectively forms the (Z)-enolate, where the enolate oxygen and the oxazolidinone carbonyl oxygen are oriented syn to each other.

  • Chelation Control: The lithium counterion is chelated by both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the fused-ring structure, creates a rigid, planar five-membered ring system.

  • Steric Shielding: The fused cyclopentane ring projects from the back face of this rigid structure. This effectively blocks the "bottom" (Si) face of the enolate.

  • Directed Alkylation: Consequently, the incoming electrophile (E+) can only approach from the less sterically hindered "top" (Re) face, leading to the formation of a single major diastereomer.[5]

The conformational constraint provided by the cyclopentane ring is superior to the more flexible substituents found in many traditional auxiliaries, which is a key factor in the observed >99% diastereomeric excess.[2][5]

Caption: Chelation-controlled model for diastereoselective alkylation.

Experimental Workflow & Protocols

The overall process is a robust three-step sequence. Each step is designed to be high-yielding and preserve the stereochemical integrity established during the alkylation.

Aux Auxiliary (4R,5S)-cyclopentano- [d]oxazolidin-2-one Acyl N-Acyl Imide Aux->Acyl Step 1: N-Acylation Alkyl Alkylated Imide (New Stereocenter) Acyl->Alkyl Step 2: Alkylation (LiHMDS, R-X) Product Chiral Carboxylic Acid + Recovered Auxiliary Alkyl->Product Step 3: Cleavage (LiOH/H₂O₂)

Caption: General workflow for asymmetric alkylation.

Protocol 1: N-Acylation of the Chiral Auxiliary

This protocol describes the attachment of a propionyl group to the chiral auxiliary. The procedure uses n-butyllithium (n-BuLi) for deprotonation followed by quenching with an acyl chloride.

Materials:

  • (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes. The solution should become clear.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-propionyl imide can be purified by flash column chromatography on silica gel to yield the pure product. The reported yield for this transformation is quantitative.[2]

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the lithium enolate and its subsequent reaction with an alkyl halide. LiHMDS is used as the base, which is highly effective for this transformation.[2]

Materials:

  • N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.1 eq)

  • Alkylating agent (e.g., Benzyl bromide or Allyl iodide, 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-propionyl imide (1.0 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Slowly add the LiHMDS solution (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture, allowing it to warm slowly from -78 °C to approximately -40 °C or -20 °C over a period of 6 hours. Monitor the reaction progress by TLC.

  • Quench: Quench the reaction at low temperature by adding saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product. The diastereomeric excess can be determined by HPLC and/or high-field ¹H NMR analysis of the crude product.[2]

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol uses lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, for the mild hydrolytic cleavage of the N-acyl bond to furnish the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl imide (1.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture)

  • 30% Hydrogen peroxide (H₂O₂) solution (4.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Setup: Dissolve the alkylated imide (1.0 eq) in a mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the 30% H₂O₂ solution (4.0 eq), followed by the dropwise addition of an aqueous solution of LiOH (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, or until TLC indicates the complete disappearance of the starting material.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C. Stir until a negative result is obtained with peroxide test strips.

  • Workup & Product Isolation: Concentrate the mixture under reduced pressure to remove most of the THF. Extract the aqueous residue with diethyl ether (3x) to recover the chiral auxiliary.

  • Acidification: Carefully acidify the remaining aqueous layer to pH ~2-3 with dilute HCl at 0 °C.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3x). Combine these organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired chiral carboxylic acid.[2][6]

Performance and Data Summary

The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary has demonstrated excellent performance in asymmetric alkylations, providing products with exceptionally high diastereoselectivity.

Electrophile (R-X)ProductYield (%)Diastereomeric Excess (% de)
Benzyl bromide (PhCH₂Br)(S)-2-Methyl-3-phenylpropanoic acid72>99
Allyl iodide (CH₂=CHCH₂I)(R)-2-Methyl-4-pentenoic acid65>99
Data sourced from Ghosh et al., Tetrahedron: Asymmetry (1997).[2] The diastereomeric excess was determined by HPLC and 400 MHz ¹H NMR analysis, where only a single diastereomer was detected.[2]

Conclusion

The chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol is a highly effective tool for asymmetric alkylation. Its efficacy is rooted in a conformationally rigid cis-fused ring system that locks the transition state geometry, leading to predictable and nearly perfect stereocontrol (>99% de).[2] The straightforward three-step sequence of acylation, alkylation, and mild hydrolytic cleavage, coupled with high chemical yields and excellent stereoselectivity, makes this auxiliary a valuable asset for synthetic chemists in academic and industrial research. The protocols provided herein offer a reliable framework for the successful application of this methodology in the synthesis of enantiomerically pure carboxylic acid derivatives.

References

  • Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821–824. [Link]

  • PubMed. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. National Center for Biotechnology Information. [Link]

  • Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. BenchChem.
  • Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
  • Gage, J. R., & Evans, D. A. (1990). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Scribd.
  • Collum, D. B., et al. (2017). Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society, 139(3), 1233–1244. [Link]

  • Gage, J. R. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of California, Irvine.
  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Houk, K. N., & Paddon-Row, M. N. (2010). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
  • Evans, D. A. (n.d.).
  • Sini, G., Tessier, A., Pytkowicz, J., & Brigaud, T. (2008). Fluorine... and pi...alkali metal interactions control in the stereoselective amide enolate alkylation with fluorinated oxazolidines (Fox) as a chiral auxiliary: an experimental and theoretical study. Chemistry, 14(11), 3363-70. [Link]

  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. As a critical chiral building block in medicinal chemistry, achieving high purity is paramount for its successful application in multi-step syntheses. This guide is structured to address the practical challenges encountered during the purification of this N-Boc protected amino alcohol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and characterization of this compound.

Q1: What is the expected physical state of this compound? A1: this compound is typically an off-white to white solid or a viscous, colorless oil at room temperature, depending on its purity.[1] Highly pure material is more likely to be a crystalline solid.

Q2: What are the recommended storage conditions? A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[2][3] It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents and sources of ignition.[2][4]

Q3: What are the most common impurities to expect after synthesis? A3: Common impurities include:

  • Unreacted (1R,2R)-2-aminocyclopentanol: A highly polar starting material.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Non-polar reagents.

  • Di-Boc protected amine: An over-reaction product, which is significantly less polar than the desired product.

  • Stereoisomers: The cis-isomer, tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, may be present if the starting material was not stereochemically pure.

Q4: Which analytical techniques are essential for confirming purity and stereochemical integrity? A4: A combination of techniques is required:

  • Thin Layer Chromatography (TLC): For initial purity assessment and monitoring column chromatography.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for residual solvents or impurities.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (e.e.) and confirming stereochemical purity.[7][8][9]

Section 2: Purification Troubleshooting Guide

This guide is formatted to help you diagnose and resolve specific issues encountered during purification experiments.

Q: My compound is streaking badly on the silica TLC plate and won't move from the baseline. A: Cause & Scientific Rationale: This is a classic sign of strong interaction between your compound's basic amine (even as a carbamate, it has some affinity) and the acidic silanol groups (Si-OH) on the surface of the silica gel. The free hydroxyl group also contributes to this interaction through hydrogen bonding. This can lead to poor separation and low recovery during column chromatography.

Solution:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This deprotonates the acidic silanol groups, reducing their interaction with your compound and resulting in sharper spots and better elution.

  • Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) or a deactivated silica gel for your chromatography if the issue persists.

Q: A non-polar impurity is co-eluting with my product during column chromatography. A: Cause & Scientific Rationale: This often occurs when byproducts like residual Boc₂O or a di-Boc protected side product are present. These compounds have similar polarity to your desired product, making separation difficult with standard solvent systems like ethyl acetate/hexane.

Solution:

  • Adjust Solvent System Polarity: Decrease the polarity of your mobile phase. Use a shallower gradient or an isocratic elution with a lower percentage of the polar solvent (e.g., switch from 30% EtOAc/Hexane to 15-20% EtOAc/Hexane). This will increase the retention time of all compounds and may improve separation.

  • Change Solvent Selectivity: Swap one of the solvents in your mobile phase to alter the interactions. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can change the elution order and resolve the co-eluting spots.

  • Pre-Purification Wash: If the impurity is Boc₂O, a simple workup step before chromatography can be effective. Dissolve the crude material in a suitable solvent and wash with a mild aqueous base like sodium bicarbonate to hydrolyze the remaining anhydride.

Q: My yield after column chromatography is very low. A: Cause & Scientific Rationale: Product loss during chromatography can happen for several reasons. The most common is irreversible adsorption onto the silica gel, especially if the compound is left on the column for an extended period or if the silica is too acidic. Another cause is using a mobile phase that is too polar, causing the product to elute too quickly with other impurities.

Solution:

  • Optimize Loading: Use a minimal amount of solvent to dissolve your crude product before loading it onto the column. For less soluble materials, consider "dry loading," where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column. This creates a more concentrated starting band.

  • Run the Column Promptly: Do not let the loaded column sit for an extended time before elution.

  • Check for Streaking: As mentioned previously, add a basic modifier like triethylamine to the eluent to prevent product loss from strong acidic interactions.[7]

  • TLC Your Fractions Thoroughly: Ensure you are not discarding fractions that contain your product. Combine fractions based on clean TLC spots.

Q: I have a pure oil after chromatography, but I can't get it to crystallize. A: Cause & Scientific Rationale: Crystallization requires high purity and the right solvent conditions to form an ordered crystal lattice. The presence of even minor impurities can inhibit this process. The compound may also be a naturally low-melting solid or an oil.

Solution:

  • Ensure High Purity: Re-purify a small sample by chromatography to see if a purer fraction will crystallize.

  • Solvent Screening: Experiment with various solvent systems. A good starting point is to dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and slowly add a poor solvent (e.g., hexane, pentane) until turbidity appears. Then, warm the mixture until it is clear and allow it to cool slowly.

  • Scratching and Seeding: Use a glass rod to scratch the inside of the flask below the solvent level. This creates microscopic imperfections that can initiate crystal growth. If you have a previously crystallized batch, add a single tiny crystal (a "seed crystal") to the supersaturated solution.

  • Patience and Temperature Cycling: Store the solution at low temperatures (4°C or -20°C) for an extended period. Sometimes, cycling the temperature between room temperature and cold can promote nucleation.

Section 3: Standard Purification Protocols

Protocol 3.1: Flash Column Chromatography

This protocol describes a standard method for purifying gram-scale quantities of the title compound.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. Test various ratios of ethyl acetate (EtOAc) in hexane (or heptane). A good target Rf value for the product is between 0.25 and 0.35.

  • Column Preparation: Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or DCM. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 10% EtOAc/Hexane to 40% EtOAc/Hexane). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Place the resulting oil or solid under high vacuum to remove residual solvents.

Table 1: Recommended Flash Chromatography Conditions

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range for separating common impurities.
Typical Gradient 10% EtOAc -> 50% EtOAcStarts non-polar to elute byproducts, then increases polarity for the product.
Eluent Modifier 0.5% Triethylamine (optional)Neutralizes silica acidity, preventing streaking and improving recovery.
Target Rf 0.25 - 0.35Provides optimal separation from close-eluting impurities.
Protocol 3.2: Recrystallization

This method is suitable if the crude product is ≥90% pure.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified oil/solid in a few drops of a "good" solvent (e.g., ethyl acetate, isopropanol, toluene).

  • Induce Precipitation: Slowly add a "poor" solvent (e.g., hexane, heptane, pentane) dropwise until the solution becomes cloudy (turbid).

  • Dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again. Alternatively, gently warm the mixture to achieve a clear solution.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer (4°C to -20°C) to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under a high vacuum.

Table 2: Potential Recrystallization Solvent Systems

Good Solvent (Soluble)Poor Solvent (Insoluble)Notes
Ethyl AcetateHexane / HeptaneA very common and effective system for this class of compounds.
IsopropanolWaterThe hydroxyl group may allow for crystallization from alcohol/water mixtures.
TolueneHexane / HeptaneGood for compounds that are greasy or oily.
Diethyl EtherPentaneUse with caution due to high volatility and flammability.

Section 4: Visualization of Workflows

Diagram 1: General Purification & Analysis Workflow

This diagram outlines the typical sequence from a crude reaction mixture to a fully characterized, pure compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Concentrate Concentration in Vacuo Workup->Concentrate Purify Flash Chromatography or Recrystallization Concentrate->Purify Purity TLC, NMR, MS Purify->Purity Check Purity Purity->Purify Re-purify if needed Stereo Chiral HPLC Purity->Stereo If Chemically Pure Final Pure Product (>95% Purity, >99% e.e.) Stereo->Final

Caption: General purification and analysis workflow for the target compound.

Diagram 2: Troubleshooting Chromatography Issues

This decision tree helps diagnose and solve common problems during flash column chromatography.

Start Problem with Column Chromatography Streaking Streaking or No Elution? Start->Streaking CoElution Co-elution with Impurity? Streaking->CoElution No AddBase Add 0.5-1% NEt3 to Mobile Phase Streaking->AddBase Yes LowYield Low Yield? CoElution->LowYield No ChangeSolvent Change Solvent Selectivity (e.g., EtOAc -> DCM or MTBE) CoElution->ChangeSolvent Yes LowerPolarity Decrease Eluent Polarity (Shallower Gradient) CoElution->LowerPolarity Also try LowYield->AddBase Also consider DryLoad Use Dry Loading Technique LowYield->DryLoad Yes ChangeSolvent->LowYield LowerPolarity->LowYield

Caption: Decision tree for troubleshooting common chromatography problems.

Section 5: Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] While the specific toxicology of this compound is not fully investigated, related carbamates can cause skin and eye irritation.[1][2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4] Handle in accordance with good industrial hygiene and safety practices.[4]

References

  • CymitQuimica. (2024). Safety Data Sheet: tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)
  • Fisher Scientific. (2023).
  • Organic Syntheses. Carbamic acid, tert-butyl ester. Org. Synth. 1967, 47, 25.
  • ChemShuttle. tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)
  • Fisher Scientific. (2010).
  • MySkinRecipes. tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of (S)-tert-Butyl (1-cyanopropan-2-yl)
  • BLD Pharm. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6567-6581.
  • Santa Cruz Biotechnology. tert-butyl N-(2-hydroxycyclopentyl)
  • PubChem. Tert-butyl n-(2-hydroxycyclopentyl)
  • National Institute of Standards and Technology.
  • Autech. tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)
  • CP Lab Safety. tert-butyl N-[(1S, 2R)
  • BenchChem. (2025). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.
  • Google Patents. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • De Gruyter. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 831-832.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ChemScene. 454170-16-2 | Tert-butyl ((1R,2R)-2-hydroxycyclopentyl)
  • Phenomenex.
  • National Institutes of Health. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(6), 1148-1153.
  • Sigma-Aldrich.
  • Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8358-8364.
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
  • Sigma-Aldrich. tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth. 2008, 85, 10.
  • Google Patents. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Google Patents. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • PubMed. (2004). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry, 69(15), 5132-5134.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2006, 83, 151.

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Overcoming side reactions in the synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges, particularly the formation of undesired side products. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

I. Synthetic Overview & Critical Control Points

The synthesis of this compound is typically achieved in a two-step sequence starting from cyclopentene oxide. Each step presents unique challenges that can impact the yield and purity of the final product.

  • Step 1: Diastereoselective Ring-Opening of Cyclopentene Oxide. The first critical step involves the nucleophilic ring-opening of cyclopentene oxide with an ammonia equivalent to produce the key intermediate, (1R,2R)-2-aminocyclopentanol. The primary challenge here is controlling the stereochemistry to exclusively form the desired trans-isomer.

  • Step 2: Chemoselective N-Boc Protection. The second step is the protection of the amino group of (1R,2R)-2-aminocyclopentanol using di-tert-butyl dicarbonate (Boc₂O). The main hurdles are preventing over-reaction on the nitrogen atom (di-Boc formation) and avoiding undesired reaction at the hydroxyl group (O-Boc formation).

This guide is structured into two main troubleshooting sections, corresponding to these synthetic steps.

II. Troubleshooting Guide: Step 1 - Synthesis of (1R,2R)-2-Aminocyclopentanol

The key to a successful synthesis lies in maximizing the formation of the trans-amino alcohol. Side reactions in this step primarily lead to the formation of the undesired cis-diastereomer.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of trans- and cis-2-aminocyclopentanol. What controls the diastereoselectivity of the epoxide ring-opening?

A1: The stereochemical outcome of the ring-opening is dictated by the reaction mechanism, which is highly dependent on the reaction conditions. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to an inversion of stereochemistry at that center. For a symmetrical epoxide like cyclopentene oxide, attack from the face opposite to the epoxide oxygen results in the trans product.[1][2] The formation of the cis isomer suggests a competing reaction pathway or subsequent isomerization, although the former is more likely. The choice of nucleophile and catalyst is critical. Using aqueous ammonia under controlled temperature and pressure is a common method. The use of a Lewis acid catalyst can sometimes lead to a mixture of regioisomers if the epoxide is substituted.[3]

Q2: What is the primary side product in this step and how can I detect it?

A2: The primary side product is the cis-diastereomer, (1R,2S)-2-aminocyclopentanol. You can detect and quantify the diastereomeric ratio using techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization, or by ¹H NMR analysis of the crude product, paying close attention to the coupling constants of the protons on the carbons bearing the amino and hydroxyl groups.

Q3: How can I maximize the yield of the desired (1R,2R)-trans-isomer?

A3: To maximize the formation of the trans-isomer, strict adherence to a well-defined protocol is essential. The reaction of cyclopentene oxide with a large excess of ammonia is typically required to minimize the formation of a dimeric amine byproduct, which can occur if the initially formed amino alcohol attacks another molecule of the epoxide.[4] Careful optimization of temperature and pressure is also crucial. An alternative strategy to ensure trans-selectivity is to use an aziridine-opening protocol, which mechanistically favors the formation of the trans-product.[5]

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Low Diastereoselectivity (Significant cis-isomer formation) Reaction conditions favoring alternative ring-opening pathways.Ensure a classic SN2 pathway by using a strong nucleophile (e.g., ammonia, sodium azide followed by reduction) under basic or neutral conditions. Avoid acidic conditions which can lead to carbocation intermediates and loss of stereocontrol.[2]
Formation of Dimeric Byproduct Insufficient excess of the amine nucleophile.Use a large excess of aqueous ammonia to ensure the epoxide is more likely to react with ammonia than with the product amino alcohol.[4]
Difficult Separation of Diastereomers Similar physical properties of the cis and trans isomers.If a mixture is formed, separation can be challenging. Consider fractional crystallization of a salt (e.g., with mandelic acid or tartaric acid) to resolve the desired enantiomer and diastereomer.
Visualizing the Reaction Pathway

Epoxide Opening cluster_0 Step 1: Aminolysis of Cyclopentene Oxide Cyclopentene_Oxide Cyclopentene Oxide Trans_Product (1R,2R)-2-Aminocyclopentanol (Desired Product) Cyclopentene_Oxide->Trans_Product Sɴ2 Attack (Favored Pathway) Cis_Product (1R,2S)-2-Aminocyclopentanol (Side Product) Cyclopentene_Oxide->Cis_Product Alternative Pathway (Minor) NH3 NH₃ (aq, excess)

Caption: Diastereoselective ring-opening of cyclopentene oxide.

III. Troubleshooting Guide: Step 2 - N-Boc Protection

This step requires high chemoselectivity to protect the more nucleophilic amine in the presence of the hydroxyl group, while also preventing over-protection.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a di-Boc protected product. How can I avoid this?

A1: The formation of the N,N-di-Boc derivative is a known side reaction, particularly with primary amines.[6][7] It occurs when the initially formed mono-Boc product, which still possesses an N-H proton, undergoes a second acylation. This is more prevalent when using a base, especially a nucleophilic one like 4-(dimethylaminopyridine) (DMAP).[7] To minimize this, you can:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O. Avoid a large excess.[8]

  • Slow Addition: Add the Boc₂O slowly to the reaction mixture to maintain a low concentration, favoring reaction with the more nucleophilic starting amine.[8]

  • Avoid DMAP: Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate, or perform the reaction under catalyst-free conditions.[4][9]

Q2: Besides the di-Boc product, I have another impurity. Could it be O-Boc protection?

A2: Yes, the formation of an O-Boc carbonate at the hydroxyl group is another potential side reaction, leading to tert-butyl ((1R,2R)-2-(tert-butoxycarbonyloxy)cyclopentyl)carbamate. The amine is significantly more nucleophilic than the alcohol, so N-protection is kinetically favored.[10] However, under certain conditions, especially with prolonged reaction times, high temperatures, or the use of strong activating agents, O-acylation can occur. Catalyst-free N-tert-butoxycarbonylation in water has been shown to be highly chemoselective for amines, avoiding O-acylation in amino alcohols.[4]

Q3: What are the optimal conditions for achieving clean, mono-N-Boc protection?

A3: A highly effective and clean method is to perform the reaction in a biphasic system or in an aqueous medium without a catalyst.[4][11] Dissolving the amino alcohol in a mixture of water and a co-solvent like THF or dioxane, adding sodium bicarbonate as a mild base, and then adding 1.05-1.1 equivalents of Boc₂O at room temperature often gives high yields of the clean mono-N-Boc product.[12][13] The use of alcoholic solvents can also accelerate the N-Boc protection of primary amines.[10]

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Formation of N,N-di-Boc Side Product Large excess of Boc₂O; use of a nucleophilic catalyst (DMAP).Use max 1.1 eq. of Boc₂O. Add the reagent slowly. Use a non-nucleophilic base (e.g., NaHCO₃, TEA) or catalyst-free conditions in water.[4][6][8]
Formation of O-Boc Carbonate Prolonged reaction time, elevated temperature, or use of a strong activating catalyst.Monitor the reaction by TLC/LC-MS and stop when the starting material is consumed. Perform the reaction at room temperature. Use chemoselective conditions, such as an aqueous system.[4] If O-Boc formation occurs, it can sometimes be selectively hydrolyzed under mild basic conditions.
Incomplete Reaction Insufficient Boc₂O; poor solubility of the amino alcohol.Ensure 1.05-1.1 eq. of Boc₂O is used. Use a co-solvent system (e.g., THF/water, dioxane/water) to ensure all reagents are in solution.
Formation of Urea Byproduct This is less common with Boc₂O but can occur under certain base-catalyzed conditions.[14]Use catalyst-free conditions or a mild, non-nucleophilic base.[4]
Visualizing the Reaction and Side Reactions

Boc_Protection cluster_1 Step 2: Boc Protection Amino_Alcohol (1R,2R)-2-Aminocyclopentanol Desired_Product tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate (Desired Product) Amino_Alcohol->Desired_Product Chemoselective N-Acylation (Major) O_Boc O-Boc Product (Side Product) Amino_Alcohol->O_Boc O-Acylation (Minor/Forcing Conditions) Boc2O Boc₂O (1.1 eq) Base (e.g., NaHCO₃) Di_Boc N,N-di-Boc Product (Side Product) Desired_Product->Di_Boc Over-reaction (Excess Boc₂O/DMAP)

Caption: Chemoselective Boc protection and potential side reactions.

IV. Recommended Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection of (1R,2R)-2-Aminocyclopentanol

This protocol is optimized for high chemoselectivity and minimal side-product formation.

  • Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq.) in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) (1.5 eq.) to the solution and stir until dissolved.

  • Cool the mixture in an ice-water bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of 1,4-dioxane.

  • Add the Boc₂O solution dropwise to the stirred amino alcohol solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Purity Analysis by HPLC

This method can be used to assess the purity of the final product and quantify key impurities.[15]

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Charged Aerosol Detector (CAD)
Injection Volume 10 µL
Sample Prep 1 mg/mL in initial mobile phase composition

V. References

  • Kurbangalieva, A., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2548-2557. Available at: [Link]

  • Heydari, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 224-228. Available at: [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). YouTube. Available at: [Link]

  • Lee, J., & Lee, W. K. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Tetrahedron Letters, 47(10), 1599-1601. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-190. Available at: [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Chemdad Co., Ltd. (n.d.). tert-butyl (1R,2R)-2-aMinocyclopentylcarbaMate. Available at: [Link]

  • van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42, 815-837. Available at: [Link]

  • Pearson Education. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene... | Study Prep. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ResearchGate. (2020, June 12). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Available at: [Link]

  • Chemdad Co., Ltd. (n.d.). (1S,2S)-trans-N-Boc-2-aminocyclopentanol. Available at: [Link]

  • Semantic Scholar. (2014, January 16). Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Available at: [Link]

  • Pearson Education. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene... | Study Prep. Available at: [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Available at: [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Available at: [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • National Institutes of Health. (n.d.). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Available at: [Link]

Sources

Technical Support Center: Optimization of Boc Protection for (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the tert-butyloxycarbonyl (Boc) protection of (1R,2R)-2-aminocyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting guides, and present optimized protocols to ensure a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the Boc protection of (1R,2R)-2-aminocyclopentanol:

Q1: I am getting a low yield of my desired N-Boc protected product. What are the likely causes?

A low yield can stem from several factors. The most common culprits include incomplete reaction, degradation of the starting material or product, and competing side reactions. Incomplete reactions can be due to insufficient reagent stoichiometry, suboptimal reaction temperature, or short reaction times. Degradation is less common for this stable compound under standard Boc protection conditions but can occur with prolonged exposure to harsh conditions. Side reactions, such as O-acylation of the hydroxyl group or the formation of di-Boc protected amine, can also consume your starting material and reduce the yield of the desired product.

Q2: I am observing a significant amount of a non-polar byproduct in my reaction mixture. What could it be?

A common non-polar byproduct in Boc protection reactions is the di-Boc protected amine. While the primary amine is the most nucleophilic site, under certain conditions, a second Boc group can be added to the nitrogen atom. This is more likely to occur with a large excess of di-tert-butyl dicarbonate ((Boc)₂O) and a strong base. Another possibility, though less common for amino alcohols, is the formation of a tert-butyl ether at the hydroxyl position.

Q3: My reaction is very slow or appears to have stalled. How can I increase the reaction rate?

A sluggish reaction is often due to suboptimal reaction conditions. Increasing the temperature can significantly accelerate the reaction rate. However, be cautious as excessive heat can lead to side reactions. The choice of solvent also plays a crucial role; polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are generally good choices. Some studies have shown that alcoholic solvents can also enhance the rate of Boc protection[1]. Additionally, ensuring that all reagents are of high purity and free from moisture is critical.

Q4: How can I ensure the chemoselective N-protection over O-protection of the hydroxyl group?

The amino group is inherently more nucleophilic than the hydroxyl group, which naturally favors N-protection[2]. To further enhance this selectivity, you can employ milder reaction conditions, such as running the reaction at room temperature or 0 °C. Using a stoichiometric amount of (Boc)₂O (typically 1.05-1.2 equivalents) will also minimize the chance of O-acylation. In most standard protocols, O-acylation is not a significant competing reaction.

Q5: What is the best method for purifying the final N-Boc-(1R,2R)-2-aminocyclopentanol product?

The purification strategy will depend on the scale of your reaction and the impurity profile. For small-scale reactions, flash column chromatography on silica gel is a reliable method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. For larger-scale purifications, crystallization might be a more efficient approach. The product is a solid at room temperature, which makes it amenable to crystallization from a suitable solvent system.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Boc protection of (1R,2R)-2-aminocyclopentanol.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive (Boc)₂OUse a fresh bottle of (Boc)₂O. This reagent can degrade over time, especially if exposed to moisture.
Low reaction temperatureGradually increase the reaction temperature to 40-50 °C and monitor the progress by TLC.
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous reaction mixture, especially if the starting material has limited solubility.
Multiple Spots on TLC (Side Products) O-Acylation of the hydroxyl groupUse a stoichiometric amount of (Boc)₂O (1.05-1.2 eq.). Run the reaction at a lower temperature (0 °C to room temperature).
Di-Boc formationAvoid using a large excess of (Boc)₂O. If di-Boc is a persistent issue, consider using a weaker base or no base at all.
Formation of oxazolidinoneThis is a potential side reaction for 1,2-amino alcohols. Using aprotic solvents can minimize this. Some literature suggests that conducting the reaction in water can also prevent oxazolidinone formation[3].
Difficulty in Product Isolation/Purification Product is an oil instead of a solidEnsure all solvent has been removed under high vacuum. If the product remains an oil, it may be due to impurities. Proceed with column chromatography.
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective. Consider using a different solvent system, such as dichloromethane/methanol.

Experimental Protocols

Here are two optimized protocols for the Boc protection of (1R,2R)-2-aminocyclopentanol. Protocol A is a standard method, while Protocol B offers an alternative for cases where side reactions are problematic.

Protocol A: Standard Boc Protection in a Biphasic System

This is a robust and widely applicable method for the N-Boc protection of (1R,2R)-2-aminocyclopentanol.

Materials:

  • (1R,2R)-2-aminocyclopentanol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add (1R,2R)-2-aminocyclopentanol hydrochloride (1.0 eq.).

  • Dissolve the starting material in a 1:1 mixture of DCM and water.

  • Add sodium bicarbonate (2.5 eq.) to the mixture and stir vigorously for 15 minutes to neutralize the hydrochloride salt and generate the free amine in situ.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq.), either as a solid or dissolved in a minimal amount of DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexane) to yield N-Boc-(1R,2R)-2-aminocyclopentanol as a white solid.

Protocol B: Base-Free Boc Protection in Methanol

This method can be advantageous in minimizing base-catalyzed side reactions. The use of methanol can also accelerate the reaction rate[1].

Materials:

  • (1R,2R)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq.) in methanol in a round-bottom flask.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be of high purity. If necessary, purify by flash column chromatography as described in Protocol A.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start: (1R,2R)-2-aminocyclopentanol reagents Add (Boc)₂O and Solvent start->reagents conditions Set Temperature (0°C to RT) reagents->conditions stir Stir Reaction Mixture conditions->stir monitor Monitor by TLC stir->monitor complete Reaction Complete? monitor->complete complete->stir No extract Aqueous Workup & Extraction complete->extract Yes dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End: Pure Product purify->end

Caption: General workflow for the Boc protection of (1R,2R)-2-aminocyclopentanol.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Reagent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 sol1a Use fresh (Boc)₂O cause1->sol1a sol1b Ensure dry solvents cause1->sol1b sol2a Increase Temperature cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol2c Change Solvent cause2->sol2c sol3a Adjust Stoichiometry cause3->sol3a sol3b Modify Base cause3->sol3b

Caption: Troubleshooting logic for low yield in Boc protection.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Harris, E. B. J. (2014, June 14). How can we protect an amino group leaving an alcohol group free? ResearchGate. Retrieved from [Link]

Sources

Mild conditions for Boc deprotection of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: Boc Deprotection of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Welcome to the technical support center for the mild deprotection of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter specific challenges during this critical synthetic step. Here, we address common issues in a question-and-answer format, providing in-depth explanations, troubleshooting strategies, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard acidic Boc deprotection protocol (TFA/DCM) is leading to low yields and multiple side products. What is happening and what are milder alternatives?

A1: The primary issue with strong acids like trifluoroacetic acid (TFA) is the generation of a reactive tert-butyl cation intermediate.[1][2] In the presence of the free hydroxyl group on your cyclopentyl ring, this carbocation can lead to several side reactions:

  • O-alkylation: The hydroxyl group can be alkylated by the tert-butyl cation, forming a tert-butyl ether byproduct.

  • Dehydration: The acidic conditions can promote the elimination of the hydroxyl group, leading to cyclopentene derivatives.

  • Rearrangement: Carbocation intermediates are susceptible to rearrangements, which can result in a mixture of isomers.

Given the sensitivity of your substrate, milder deprotection conditions are highly recommended to preserve the integrity of the hydroxyl group and the stereochemistry of the molecule.

Recommended Mild Alternatives:

  • HCl in Dioxane or Ethyl Acetate: A 4M solution of HCl in dioxane is a widely used and effective method for Boc deprotection.[3][4][5][6][7][8] It is generally considered milder than TFA and can offer better selectivity, often leaving other acid-sensitive groups like tert-butyl esters intact.[4][5][6][8]

  • Lewis Acids: Certain Lewis acids can mediate Boc deprotection under non-protic conditions, which can be advantageous for substrates with acid-sensitive functional groups.[9] Aluminum chloride (AlCl₃) and trimethylsilyl iodide (TMSI) are notable examples.[10][11][12][13][14][15]

  • Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection at room temperature.[16][17][18][19] The reaction is thought to proceed through the in situ generation of a small amount of HCl or via a more complex mechanism involving the electrophilic nature of oxalyl chloride.[16][17]

Comparative Overview of Mild Deprotection Conditions

For a quick reference, the following table summarizes key parameters for the recommended mild deprotection methods.

Reagent/System Solvent Temperature Typical Reaction Time Key Advantages Potential Issues
4M HCl in DioxaneDioxane, MeOH, EtOAc0°C to RT30 min - 4 hoursHigh selectivity, product often precipitates as HCl salt.[3][4][5][6][8]Dioxane is a hazardous solvent; requires anhydrous conditions.
Aluminum Chloride (AlCl₃)Dichloromethane (DCM)0°C to RT1 - 3 hoursHigh chemoselectivity, preserves other protecting groups.[10][11]Requires stoichiometric amounts of the Lewis acid.[9]
Trimethylsilyl Iodide (TMSI)Acetonitrile (MeCN), DCM0°C to RT15 min - 2 hoursMild, non-hydrolytic conditions; useful for sensitive substrates.[3][12][13][15]Reagent is sensitive to moisture and light.
Oxalyl Chloride/MethanolMethanolRoom Temperature1 - 4 hoursVery mild conditions, good yields.[16][17][18][19]Potential for side reactions if not controlled properly.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in Dioxane

This protocol is a robust and widely applicable method for the selective deprotection of N-Boc groups.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve substrate in minimal suitable solvent (e.g., MeOH). react1 Add 4M HCl in Dioxane (excess) at 0°C. prep1->react1 react2 Stir at room temperature. react1->react2 react3 Monitor by TLC/LC-MS. react2->react3 workup1 Concentrate in vacuo. react3->workup1 workup2 Triturate with diethyl ether. workup1->workup2 workup3 Collect product (HCl salt) by filtration. workup2->workup3

Caption: Workflow for Boc deprotection using HCl in Dioxane.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting crude product, typically the hydrochloride salt, can often be precipitated or triturated with a non-polar solvent like diethyl ether.

  • Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired (1R,2R)-2-aminocyclopentanol hydrochloride.

Troubleshooting Guide

Q2: The deprotection with HCl/Dioxane is sluggish or incomplete. What should I do?

A2: Incomplete deprotection can stem from several factors:

  • Insufficient Acid: Ensure that a sufficient excess of HCl is used. For some substrates, a larger excess may be required to drive the reaction to completion.[1]

  • Reaction Time: While many deprotections are complete within a couple of hours, sterically hindered or less reactive substrates may require longer reaction times. Continue to monitor the reaction until no starting material is observed.[1]

  • Temperature: Most Boc deprotections with HCl/dioxane proceed efficiently at room temperature. If the reaction is particularly slow, gentle warming (e.g., to 30-40°C) can be considered, but this may also increase the risk of side reactions.[1]

  • Solvent: The choice of co-solvent can influence the reaction rate. Methanol is often a good choice as it helps to solubilize the starting material and the resulting hydrochloride salt.

Troubleshooting Workflow:

G start Incomplete Deprotection check_acid Increase equivalents of HCl/Dioxane start->check_acid monitor Monitor reaction progress by TLC/LC-MS check_acid->monitor increase_time Extend reaction time increase_time->monitor increase_temp Gently warm the reaction (e.g., 40°C) increase_temp->monitor check_solvent Consider alternative co-solvent (e.g., MeOH) check_solvent->monitor monitor->increase_time Still incomplete monitor->increase_temp Still incomplete monitor->check_solvent Still incomplete complete Reaction Complete monitor->complete Complete

Caption: Troubleshooting incomplete Boc deprotection.

Q3: I am observing a new, less polar spot on my TLC plate after deprotection. What could it be?

A3: A less polar byproduct often indicates the formation of a tert-butyl ether due to O-alkylation of the hydroxyl group by the tert-butyl cation generated during the deprotection.[20] While this is more common with strong acids like TFA, it can still occur under milder acidic conditions if the reaction is prolonged or heated.

Mitigation Strategies:

  • Use of Scavengers: While less common for HCl/dioxane deprotections compared to TFA, the addition of a scavenger like anisole or thioanisole can help to trap the tert-butyl cation and prevent O-alkylation.[21]

  • Optimize Reaction Conditions: Ensure the reaction is not run for an unnecessarily long time after the starting material has been consumed. Avoid excessive heating.

  • Alternative Reagents: If O-alkylation remains a persistent issue, consider switching to a non-acidic deprotection method, such as using TMSI, which proceeds through a different mechanism that does not generate a free tert-butyl cation in the same manner.[15]

Mechanism of Acid-Catalyzed Boc Deprotection:

G cluster_mech Reaction Mechanism BocNHR Boc-NHR ProtonatedBoc Protonated Intermediate BocNHR->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Fragmentation tBuCation t-Butyl Cation ProtonatedBoc->tBuCation FreeAmine H₂N-R CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Sources

Preventing racemization during the synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center for the synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of this important chiral intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stereochemical purity of your final product.

Troubleshooting Guide: Addressing Racemization

This section is dedicated to identifying and solving specific issues related to the loss of enantiomeric purity during the synthesis of this compound.

Q1: My final product shows significant racemization. What are the most likely causes?

A1: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a common challenge in the synthesis of amino alcohols.[1][2] For this compound, the primary points of concern are the stability of the chiral centers during nucleophilic substitution or protection/deprotection steps. The most common mechanisms leading to racemization include the formation of planar carbocation intermediates in S(_N)1 type reactions or the deprotonation-reprotonation at a chiral carbon under basic conditions.[3][4]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.[5]Monitor the reaction closely and aim for the lowest effective temperature and shortest possible reaction time.
Inappropriate Base Strong, unhindered bases can lead to deprotonation at the chiral carbon adjacent to the carbamate, leading to a loss of stereochemical integrity.Utilize a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or opt for catalyst-free methods where applicable.[6]
S(N)1 Pathway Promotion The use of polar protic solvents can stabilize carbocation intermediates, favoring an S(_N)1 pathway which inherently leads to racemization.[7]Employ polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to favor the S(_N)2 mechanism, which proceeds with inversion of configuration.[7]
Acidic or Basic Workup Exposure to strong acids or bases during the workup and purification can also induce racemization.Neutralize the reaction mixture carefully and use mild purification techniques like flash column chromatography with a buffered mobile phase if necessary.
Q2: I'm performing a Boc protection on (1R,2R)-2-aminocyclopentanol. How can I minimize racemization during this step?

A2: The Boc protection of a chiral amine is a critical step where racemization can occur, particularly if the reaction conditions are not carefully controlled.[8] The primary mechanism of concern is the potential for base-catalyzed epimerization at the carbon bearing the amino group.

To mitigate this, consider the following:

  • Choice of Reagent and Base: Use di-tert-butyl dicarbonate (Boc(_2)O) as the protecting agent. When a base is required, a hindered base like diisopropylethylamine (DIEA) is preferable to less hindered bases like triethylamine (TEA).[6]

  • Catalyst-Free Conditions: An effective method to avoid base-induced racemization is to perform the Boc protection in a biphasic system or even in water without an organic base.[6]

  • Temperature Control: Maintain a low temperature (e.g., 0 °C) throughout the addition of reagents and the reaction itself.[5]

Q3: Which analytical techniques are most suitable for determining the enantiomeric purity of my product?

A3: Accurately determining the enantiomeric excess (ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method. Other techniques include:

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by derivatizing the product with a chiral auxiliary to create diastereomers that can be distinguished by NMR.

  • Capillary Electrophoresis (CE): A powerful separation technique that can be used for chiral analysis.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization in the context of cyclopentane rings?

A1: In cyclopentane systems, racemization can occur through several mechanisms. If a reaction proceeds through a carbocation intermediate (S(N)1 mechanism), the planar nature of the carbocation allows for nucleophilic attack from either face, leading to a racemic mixture.[3] Alternatively, if a proton on a chiral carbon is sufficiently acidic, a base can remove it to form a planar carbanion or enolate, which can then be protonated from either side, again resulting in racemization.[4] The strain in cyclopentane rings can also influence the stability of intermediates and transition states, potentially affecting the propensity for racemization.[7]

Q2: Why is maintaining the (1R,2R) stereochemistry so important?

A2: The biological activity of many pharmaceutical compounds is highly dependent on their specific three-dimensional structure.[5] The (1R,2R) stereochemistry of this compound is often a key building block in the synthesis of more complex molecules, such as enzyme inhibitors or receptor modulators.[10] The presence of the wrong enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

Q3: Can the choice of starting material influence the risk of racemization?

A3: Absolutely. Starting with a precursor of high enantiomeric purity is essential. If the synthesis involves a nucleophilic substitution on a cyclopentyl derivative to introduce the amine or hydroxyl group, the leaving group and reaction conditions must be chosen to favor a stereospecific mechanism like S(_N)2. Using a poor leaving group or conditions that promote an S(_N)1 reaction will increase the risk of racemization.[7]

Experimental Protocols

Protocol 1: Low-Racemization Boc Protection of (1R,2R)-2-Aminocyclopentanol

This protocol is designed to minimize racemization during the protection of the amino group.

Materials:

  • (1R,2R)-2-Aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc(_2)O)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve (1R,2R)-2-aminocyclopentanol (1.0 equiv.) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Add DIEA (1.1 equiv.) dropwise to the cooled solution.

  • Add Boc(_2)O (1.1-1.2 equiv.) portion-wise.

  • Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO(_3).

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Analyze the enantiomeric purity of the final product using chiral HPLC.

Diagram: Workflow for Minimizing Racemization

start Start: (1R,2R)-2-Aminocyclopentanol dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Hindered Base (DIEA) cool->add_base add_boc Add Boc2O add_base->add_boc react React at 0°C to RT add_boc->react workup Aqueous Workup (NaHCO3, Brine) react->workup purify Purification (Column Chromatography) workup->purify analyze Analyze Enantiomeric Purity (Chiral HPLC) purify->analyze end Product: this compound analyze->end

Caption: Workflow for Boc protection minimizing racemization.

Visualizing Racemization Pathways

Diagram: S(_N)1 vs. S(_N)2 Pathways on a Cyclopentyl System

cluster_sn2 SN2 Pathway (Stereospecific) cluster_sn1 SN1 Pathway (Racemization) start_sn2 (1S,2R)-Cyclopentyl-LG ts_sn2 Pentavalent Transition State start_sn2->ts_sn2 Nu:- product_sn2 (1R,2R)-Product (Inversion) ts_sn2->product_sn2 start_sn1 (1S,2R)-Cyclopentyl-LG carbocation Planar Carbocation start_sn1->carbocation -LG product_sn1_R (1R,2R)-Product carbocation->product_sn1_R Nu:- (Top Attack) product_sn1_S (1S,2R)-Product carbocation->product_sn1_S Nu:- (Bottom Attack)

Caption: Comparison of S(_N)1 and S(_N)2 reaction pathways.

References

  • BenchChem. (2025). Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines.
  • BenchChem. (2025). Preventing racemization during the coupling of N-Boc-2-aminoisobutyric acid.
  • ACS Publications. (n.d.). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise.
  • Google Patents. (n.d.). US4990666A - Racemization of optically active amino alcohols.
  • Baran Lab. (2005). Cyclopentane Synthesis.
  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution with Cyclopentyl Tosylate.
  • BenchChem. (2025). Technical Support Center: Addressing Racemization During Boc Protection of Chiral Amines.
  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
  • ResearchGate. (2025).
  • ResearchGate. (2025). Improved and alternative synthesis of D- and L-cyclopentenone derivatives, the versatile intermediates for the synthesis of carbocyclic nucleosides.
  • Study.com. (n.d.).
  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction.
  • Royal Society of Chemistry. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • PubMed. (2012).
  • MySkinRecipes. (n.d.). tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)
  • PubMed. (n.d.).
  • MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
  • Santa Cruz Biotechnology. (n.d.). tert-butyl N-(2-hydroxycyclopentyl)
  • PubChem. (n.d.). tert-butyl N-[(1R,4S)

Sources

Removal of triphenylphosphine oxide from Mitsunobu reactions involving tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Removal of Triphenylphosphine Oxide (TPPO) in Reactions Involving tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Welcome to the technical support center for purification challenges in Mitsunobu reactions. This guide is specifically tailored to address the common yet challenging issue of removing triphenylphosphine oxide (TPPO) from reaction mixtures, particularly when working with substrates like this compound. As researchers and drug development professionals, we understand that efficient and scalable purification is paramount to your success. This resource provides in-depth, field-proven insights and step-by-step protocols to streamline your workflow and enhance product purity.

The Challenge: Why is TPPO Removal So Difficult?

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to invert the stereochemistry of an alcohol during substitution.[1][2][3] However, its elegance is often overshadowed by the practical difficulty of removing the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[4][5] TPPO's high polarity and solubility in many common organic solvents make its separation from the desired product a significant hurdle, often necessitating laborious and costly chromatographic purification.[4][5][6]

This guide will explore various strategies to tackle this challenge, ranging from classical crystallization and chromatography to modern precipitation and scavenging techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during the purification of your Mitsunobu reaction product.

Q1: My initial attempts at direct crystallization of my product have failed, and the crude NMR is dominated by TPPO signals. What's my first line of attack?

A1: Precipitation of TPPO is often the most effective initial strategy. The goal is to selectively remove the bulk of the TPPO before proceeding to more refined purification methods like column chromatography.

Underlying Principle: The solubility of TPPO can be significantly reduced by changing the solvent system or by forming an insoluble complex.[7] TPPO is known to be poorly soluble in nonpolar solvents like hexane and cold diethyl ether.[7]

dot

TPPO_Removal_Decision_Tree start Crude Reaction Mixture (Product + TPPO) is_product_nonpolar Is the product non-polar? start->is_product_nonpolar precipitation_nonpolar Precipitation with Non-Polar Solvents (Hexane/Ether) is_product_nonpolar->precipitation_nonpolar Yes is_solvent_compatible Is the reaction solvent compatible with precipitation? is_product_nonpolar->is_solvent_compatible No chromatography Column Chromatography precipitation_nonpolar->chromatography precipitation_polar Precipitation with Metal Salts (ZnCl2, CaBr2) precipitation_polar->chromatography is_solvent_compatible->precipitation_polar Yes scavenger_resins Use Scavenger Resins (e.g., Merrifield resin) is_solvent_compatible->scavenger_resins No scavenger_resins->chromatography

Caption: Decision tree for selecting a TPPO removal method.

Recommended Protocol: Precipitation with Non-Polar Solvents

  • Concentrate: After the aqueous work-up, concentrate the reaction mixture under reduced pressure to obtain a crude oil or semi-solid.

  • Dissolve/Suspend: Dissolve or suspend the crude material in a minimal amount of a solvent in which your product is soluble but TPPO is not, such as diethyl ether or dichloromethane (DCM).

  • Precipitate: While stirring vigorously, slowly add a non-polar solvent like hexane or pentane.[8] You should observe the formation of a white precipitate, which is primarily TPPO.

  • Cool: Cool the mixture in an ice bath to further decrease the solubility of TPPO and maximize precipitation.

  • Filter: Filter the mixture, washing the solid with cold hexane or a hexane/ether mixture.

  • Analyze: Concentrate the filtrate and analyze by NMR or TLC to determine the extent of TPPO removal. This step may need to be repeated to achieve satisfactory purity before column chromatography.[9]

Q2: The non-polar solvent precipitation didn't work well because my product, tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate derivative, has moderate polarity and co-precipitates. What's a more selective method?

A2: In cases where the product has moderate polarity, precipitation of TPPO using metal salts is a highly effective alternative.

Underlying Principle: Lewis acidic metal salts like zinc chloride (ZnCl₂) and calcium bromide (CaBr₂) can coordinate with the basic oxygen of TPPO to form insoluble complexes that can be easily filtered off.[10][11] This method is particularly advantageous as it can be performed in more polar solvents where simple anti-solvent precipitation fails.[12][13]

Recommended Protocol: Precipitation with Zinc Chloride (ZnCl₂) [10]

  • Solvent Exchange: After work-up, dissolve the crude reaction mixture in a suitable polar solvent such as ethanol (EtOH), ethyl acetate (EtOAc), or tetrahydrofuran (THF).[7]

  • Prepare ZnCl₂ Solution: Prepare a concentrated solution of anhydrous ZnCl₂ in a small amount of warm EtOH.

  • Precipitation: Add the ZnCl₂ solution dropwise to the stirred solution of the crude product at room temperature. A precipitate of the ZnCl₂(TPPO)₂ complex should form.[10]

  • Stir and Cool: Continue stirring for 30-60 minutes to ensure complete precipitation. Cooling the mixture may further improve the yield of the precipitate.

  • Filter: Filter the mixture through a pad of celite to remove the insoluble complex.

  • Work-up: Concentrate the filtrate. The residue can be further purified by slurring with a solvent like acetone to remove any excess soluble zinc salts before final purification by column chromatography.[10]

Method Advantages Disadvantages Ideal For
Non-Polar Solvent Precipitation Simple, inexpensive reagents.Product may co-precipitate if it has low solubility in the chosen solvent system.Non-polar to moderately polar products.
Metal Salt Precipitation (ZnCl₂, CaBr₂) Highly efficient, even in polar solvents. Tolerant of many functional groups.[10]Requires an additional work-up step to remove excess metal salts.Products with moderate to high polarity.
Scavenger Resins High selectivity, simple filtration work-up.[6]Can be more expensive, may require optimization of resin and solvent.High-purity applications, parallel synthesis.
Q3: I am working on a small scale for a drug discovery library and need a very clean product with minimal optimization. Are there any "plug-and-play" solutions?

A3: Yes, for small-scale and high-purity applications, scavenger resins are an excellent choice.

Underlying Principle: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[6] For TPPO removal, resins like polystyrene-based Merrifield resin can be used to trap the byproduct, which is then simply removed by filtration.[14][15]

Recommended Protocol: Scavenging with Merrifield Resin [14]

  • Prepare the Resin: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide (NaI). Add a solvent like acetone and stir to facilitate the in-situ formation of the more reactive iodomethylated resin.

  • Scavenging: After the initial reaction work-up, dissolve the crude product in a suitable solvent (e.g., THF, acetone) and add it to the prepared resin slurry.

  • Stir: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS to determine when the TPPO has been consumed.

  • Filter: Once the scavenging is complete, filter the reaction mixture and wash the resin with the reaction solvent.

  • Isolate: The filtrate now contains the purified product, free of TPPO. Concentrate the filtrate to isolate the final product.

dot

Experimental_Workflow cluster_reaction Mitsunobu Reaction cluster_workup Initial Work-up cluster_purification TPPO Removal reaction 1. Combine Alcohol, Nucleophile, PPh3 2. Add DIAD at 0°C 3. Stir at RT workup Aqueous Wash (e.g., sat. NaHCO3, brine) Concentrate reaction->workup precipitation Precipitation (Non-polar solvent or Metal Salt) workup->precipitation Method A scavenging Scavenging (e.g., Merrifield Resin) workup->scavenging Method B chromatography Final Purification (Column Chromatography) precipitation->chromatography scavenging->chromatography

Caption: General experimental workflow for Mitsunobu reaction and purification.

Q4: Are there any alternatives to triphenylphosphine to avoid the formation of TPPO altogether?

A4: Yes, several alternative phosphine reagents have been developed to simplify purification.

Underlying Principle: These alternatives are designed so that their corresponding phosphine oxides have different solubility profiles than TPPO, making them easier to remove.

  • Tributylphosphine (PBu₃): The resulting tributylphosphine oxide is more soluble in non-polar solvents and can sometimes be removed by aqueous extraction. However, PBu₃ is pyrophoric and has a strong, unpleasant odor.[16]

  • Polymer-supported triphenylphosphine (PS-PPh₃): The phosphine oxide byproduct remains on the solid support and is easily removed by filtration.[17] This is a very clean method, though the reagent can be more expensive.

  • Diphenyl(2-pyridyl)phosphine: The resulting phosphine oxide can be removed by a simple dilute acid wash.[10]

While these alternatives can be effective, it's important to note that they may alter the reactivity of the Mitsunobu reaction, and reaction conditions may need to be re-optimized.

References
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Omega, 7(24), 21175–21184. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient Scavenging of Ph3P and Ph3PO with High-Loading Merrifield Resin. Organic Letters, 3(12), 1869–1871. [Link]

  • Dodge, J. A., & Martin, S. F. (1992). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 177. [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.
  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Chemistry: An Asian Journal, 2(11), 1340-1355.
  • Dudley, G. B., & Hughes, D. L. (2014). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Organic Reactions, 83, 1-432.
  • Saleh, A., Judeh, Z. M. A., & Moussa, Z. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances, 9(63), 36768-36802.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

Sources

Improving the yield of the synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable chiral building block in medicinal chemistry, particularly for developing enzyme inhibitors and receptor modulators where precise stereochemistry is paramount.[1] Achieving a high yield of this specific cis-1,2-amino alcohol derivative requires careful attention to reagent quality, reaction conditions, and purification strategies.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the laboratory. We will delve into the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.

Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is consistently low. Where should I start troubleshooting?

Low yield is a common frustration, but a systematic approach can quickly identify the root cause. Before diving into complex optimization, begin with a thorough check of the fundamentals.

Answer:

When encountering low yields, the first step is a systematic audit of your reagents, conditions, and setup. The Boc-protection of an amino alcohol is generally a robust reaction, so low yields often point to a foundational issue.

A. Reagent Quality and Stoichiometry:

  • (1R,2R)-2-Aminocyclopentanol (Starting Material): The purity of your starting amino alcohol is critical. Ensure it is free from solvent residues and other impurities. If you are synthesizing it in-house, verify its stereochemical purity.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle or an opened bottle that has been stored correctly under anhydrous conditions.[2] A slight excess of Boc₂O (typically 1.1–1.2 equivalents) is recommended to ensure complete conversion of the starting amine.[2]

  • Solvents: The reaction is sensitive to moisture, which can hydrolyze the Boc anhydride.[2][3] Use anhydrous solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), to minimize this side reaction.[2]

  • Base: The base is used to neutralize the acid byproduct of the reaction. Ensure it is pure and dry.

B. Reaction Conditions:

  • Temperature: The reaction is typically performed at 0 °C and then allowed to warm to room temperature.[2] Running the reaction at excessively high temperatures can lead to side reactions and decomposition of the Boc anhydride.

  • Moisture Control: As mentioned, water is detrimental. Ensure all glassware is oven- or flame-dried before use and that the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]

Below is a troubleshooting flowchart to guide your initial investigation.

G start Low Yield Observed reagent_check Step 1: Check Reagents start->reagent_check amine_purity Is (1R,2R)-2-aminocyclopentanol pure? reagent_check->amine_purity condition_check Step 2: Verify Conditions temp_control Was temperature controlled (0°C to RT)? condition_check->temp_control workup_check Step 3: Review Work-up ph_adjust Was pH correctly adjusted during extraction? workup_check->ph_adjust boc_quality Is Boc₂O fresh & anhydrous? amine_purity->boc_quality Yes purify_amine Solution: Re-purify or re-synthesize starting material. amine_purity->purify_amine No solvent_dry Are solvents anhydrous? boc_quality->solvent_dry Yes new_boc Solution: Use fresh Boc₂O. boc_quality->new_boc No solvent_dry->condition_check Yes dry_solvent Solution: Use freshly dried solvents. solvent_dry->dry_solvent No atmosphere Was reaction under inert gas? temp_control->atmosphere Yes optimize_temp Solution: Maintain 0°C during addition. temp_control->optimize_temp No atmosphere->workup_check Yes use_inert Solution: Use N₂ or Ar atmosphere. atmosphere->use_inert No optimize_workup Solution: Carefully monitor pH during washes. ph_adjust->optimize_workup No

Caption: Initial troubleshooting flowchart for low yield.

FAQ 2: I am seeing multiple spots on my TLC analysis post-reaction. What are the likely side products?

The formation of multiple products indicates that side reactions are competing with your desired Boc protection. Understanding these potential side reactions is key to minimizing them.

Answer:

The primary side products in this synthesis typically arise from reactions at the hydroxyl group or over-reaction of the amine.

A. Di-Boc Protected Product:

  • Cause: Under forcing conditions (e.g., elevated temperature, prolonged reaction times, or use of a strong base like DMAP as a catalyst), the hydroxyl group can also be protected by a Boc group, leading to the formation of a dicarbonate.

  • Mechanism: The primary amine is significantly more nucleophilic than the secondary alcohol and will react first. However, if conditions are not controlled, the hydroxyl group can be acylated.

  • Solution:

    • Maintain Low Temperature: Add the Boc anhydride to the reaction mixture at 0 °C.

    • Avoid Overly Strong Bases: Use a non-nucleophilic hindered base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) rather than a catalytic base like 4-(dimethylaminopyridine) (DMAP), which can promote O-acylation.[2]

    • Stoichiometry: Avoid a large excess of Boc₂O. Use around 1.1 equivalents.

B. Unreacted Starting Material:

  • Cause: This points to incomplete reaction due to inadequate reagent quality (see FAQ 1), insufficient reaction time, or poor mixing.

  • Solution: Allow the reaction to stir for an adequate amount of time (often a few hours to overnight) and monitor progress by TLC.[3] Ensure efficient stirring, especially if the reaction mixture is heterogeneous.

C. Carbonate Formation at the Hydroxyl Group:

  • Cause: While less common than N-Boc protection, direct reaction at the hydroxyl group can occur, especially if the amine is protonated or sterically hindered.

  • Solution: Ensure the presence of a suitable base to deprotonate the ammonium salt if you are starting from a salt form of the amino alcohol and to neutralize the acid formed during the reaction.[2]

The table below summarizes the choice of base and its impact on the reaction.

BaseTypepKa (Conjugate Acid)Typical Use & RationalePotential Issues
Triethylamine (TEA) Tertiary Amine~10.7Common, inexpensive non-nucleophilic base to neutralize acid.Can sometimes lead to side reactions if not pure.
DIPEA Hindered Amine~11.0More sterically hindered than TEA, reducing potential nucleophilic side reactions.[2]More expensive than TEA.
DMAP Acylation Catalyst~9.7Used catalytically to speed up sluggish reactions.Not recommended here. Highly likely to promote O-acylation (di-Boc formation).[2]
Pyridine Aromatic Amine~5.2Weaker base, sometimes used as a solvent and base.Generally less effective at scavenging acid than aliphatic amines.
FAQ 3: My product is difficult to purify. What is the best work-up and chromatography procedure?

Effective purification is essential for obtaining the high-purity material required for subsequent steps. The amphiphilic nature of the product (polar amine and alcohol groups, nonpolar Boc group) can present challenges.

Answer:

A well-designed work-up procedure followed by optimized column chromatography is crucial for isolating the target compound.

A. Optimized Aqueous Work-up: The goal of the work-up is to remove excess reagents and the base.

  • Quench: After reaction completion, quench cautiously with water or a saturated aqueous solution of ammonium chloride.

  • Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).[3]

  • Wash:

    • Wash the combined organic layers with a weak acid (e.g., 1 M HCl or saturated NaHSO₄) to remove the amine base (TEA, DIPEA).[2] Caution: Do not over-wash with strong acid for prolonged periods, as this can risk cleaving the acid-labile Boc group.[4]

    • Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[2]

    • Finally, wash with brine to remove the bulk of the water.[2][3]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

B. Column Chromatography:

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase (Eluent): The product has intermediate polarity. A gradient elution is often most effective.

    • Start with a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 9:1 or 8:2) to elute non-polar impurities.[2]

    • Gradually increase the polarity by increasing the proportion of ethyl acetate to elute your product.

  • Tailing/Streaking: The free hydroxyl and N-H groups can sometimes interact strongly with the acidic silica gel, causing the product to streak. This can be mitigated by adding a small amount of triethylamine (0.1–1%) to the eluent to neutralize the acidic sites on the silica.[2]

Optimized Experimental Protocol

This protocol is a self-validating system with checkpoints for monitoring reaction progress.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification prep1 1. Dry glassware under vacuum or in an oven. prep2 2. Prepare anhydrous DCM or THF. react1 3. Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. prep2->react1 react2 4. Cool solution to 0°C in an ice bath. react1->react2 react3 5. Add a solution of Boc₂O (1.1 eq) in DCM dropwise. react2->react3 react4 6. Stir at 0°C for 30 min, then warm to RT. react3->react4 react5 7. Monitor by TLC until starting material is consumed. react4->react5 workup1 8. Quench with water. react5->workup1 workup2 9. Extract with DCM (3x). workup1->workup2 workup3 10. Wash combined organics with 1M HCl, sat. NaHCO₃, and brine. workup2->workup3 workup4 11. Dry over Na₂SO₄, filter, and concentrate. workup3->workup4 purify1 12. Purify crude oil via silica gel chromatography. workup4->purify1 purify2 13. Elute with a Hexane/Ethyl Acetate gradient. purify1->purify2 purify3 14. Combine pure fractions and concentrate to yield product. purify2->purify3

Caption: Step-by-step synthesis and purification workflow.

Detailed Steps:

  • Setup: To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, add (1R,2R)-2-aminocyclopentanol (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material, followed by triethylamine (1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring overnight.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up: Follow the optimized aqueous work-up procedure described in FAQ 3.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a white solid or colorless oil.

References

  • BenchChem. (2025). Troubleshooting low conversion rates in carbamate synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Chiral Alcohols using (1S,2S)-2-(Benzylamino)cyclopentanol.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in tert-Butyl but-3-yn-1-ylcarbamate Synthesis. BenchChem Technical Support.
  • MySkinRecipes. (n.d.). tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates: (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. [Link]

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Technical Support Center: Managing the Stability of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on the fundamental chemistry of the compound and extensive laboratory experience.

Introduction: The Stability Challenge

This compound is a valuable chiral building block in medicinal chemistry. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which is essential for multi-step syntheses.[1][2] However, the very nature of the Boc group, designed for strategic removal, makes it the primary point of vulnerability during storage. Understanding and mitigating its degradation pathways is paramount to ensuring experimental reproducibility and the quality of your final products.

The stability of this compound is overwhelmingly dictated by the lability of the carbamate linkage, particularly the Boc group's susceptibility to acidic conditions and elevated temperatures.[3][4][5] This guide will focus on the mechanisms of degradation and provide actionable protocols to preserve the purity of your material.

Section 1: Understanding the Core Stability Profile

The key to managing the stability of this compound lies in understanding the chemistry of the Boc protecting group. While generally robust towards most nucleophiles and bases, its weakness lies in its susceptibility to acid-catalyzed cleavage and thermal decomposition.[3][6]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most common degradation route is the hydrolysis of the carbamate bond under acidic conditions.[5][7] This reaction can be initiated by trace amounts of acid in the storage environment, such as acidic vapors in the laboratory atmosphere or residual acid from the synthesis process.

The Mechanism:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate.[4][8]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[8][9]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine ((1R,2R)-2-aminocyclopentanol), releasing carbon dioxide gas.[8]

  • Byproduct Formation: The highly reactive tert-butyl cation can be quenched by any available nucleophile or undergo elimination to form isobutylene gas.[8][9]

This entire process is autocatalytic in nature, as the generation of the free amine (a base) can react with any present acidic species, but the initial trigger is acidic exposure.

G Start tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate Protonated Protonated Intermediate (on Carbonyl Oxygen) Start->Protonated + H⁺ (Trace Acid) CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->CarbamicAcid Fragmentation Amine (1R,2R)-2-Aminocyclopentanol (Primary Degradant) CarbamicAcid->Amine Rapid Decarboxylation Byproducts CO₂ + Isobutylene (Gaseous Byproducts) CarbamicAcid->Byproducts tBu_Cation tert-Butyl Cation

Caption: Acid-catalyzed degradation pathway of the Boc-protected amine.

Secondary Degradation Pathway: Thermal Decomposition

Boc-protected amines can also undergo deprotection simply through heating, without the need for any catalyst.[6] While this typically requires temperatures higher than standard room temperature, prolonged exposure to moderately elevated storage conditions (e.g., >30°C) can initiate slow degradation. The mechanism is believed to proceed via a similar fragmentation process, yielding the free amine, carbon dioxide, and isobutylene.[6][10]

Section 2: Recommended Storage and Handling Protocols

Proper storage is the most effective strategy for preventing degradation. The goal is to create an environment that is cold, dry, and inert. Several chemical suppliers recommend refrigeration for this and similar compounds.[1][11][12]

ParameterRecommendationRationale
Temperature 2-8°C Slows the rate of all potential chemical degradation pathways, including thermal decomposition and acid-catalyzed hydrolysis.[1][11][12]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and acidic gases (like CO₂ which can form carbonic acid, or HCl/TFA vapors from other lab work) that can initiate hydrolysis.
Container Amber Glass Vial with PTFE-lined Cap Protects from light (though not the primary degradation vector, it's good practice) and provides an excellent seal against atmospheric contaminants.
Environment Store in a Desiccator (within the refrigerator) Provides a secondary barrier against moisture, which is a key reactant in the hydrolysis pathway.[13]
Incompatible Materials Strong Acids, Strong Oxidizing Agents Direct contact with acids will cause rapid deprotection.[13] Keep segregated from bottles of acids like HCl, TFA, and sulfuric acid.

Section 3: Troubleshooting Guide

This section addresses common issues encountered by researchers, providing explanations and actionable solutions based on the compound's chemical properties.

Q1: I ran an NMR on a newly opened bottle of the compound and the purity is lower than specified on the Certificate of Analysis. What could have happened?

A1: This issue most likely points to improper handling or shipping conditions.

  • Causality: The compound may have been exposed to elevated temperatures during transit or customs inspection, initiating thermal degradation.[6] Alternatively, if the container seal was compromised, exposure to atmospheric moisture and acidic gases could have started the acid-catalyzed hydrolysis process.

  • Troubleshooting Steps:

    • Verify Handling: Confirm that the package was not left in a high-temperature environment (e.g., a loading dock in direct sunlight) upon receipt.

    • Analytical Confirmation: Characterize the primary impurity. The presence of (1R,2R)-2-aminocyclopentanol would strongly suggest Boc-group cleavage.

    • Contact Supplier: If the product was handled correctly upon receipt, contact your supplier's technical support with your analytical data (NMR, HPLC) to discuss a potential replacement.

Q2: After six months in storage, I see a new, more polar spot on my TLC analysis. What is it likely to be?

A2: A new, more polar spot is a classic indicator of Boc deprotection.

  • Causality: The free amine, (1R,2R)-2-aminocyclopentanol, is significantly more polar than the Boc-protected starting material due to the presence of the free amino group and the loss of the lipophilic tert-butyl group. This causes it to have a lower Retention Factor (Rf) on normal-phase silica gel TLC. The degradation was likely caused by slow acid-catalyzed hydrolysis from repeated exposure to the lab atmosphere each time the bottle was opened.

  • Troubleshooting Steps:

    • Co-spot TLC: If you have a standard of the corresponding free amine, co-spot it on the same TLC plate to confirm the identity of the new spot.

    • Re-evaluate Storage: Review your storage protocol. Ensure the container is being purged with inert gas and sealed tightly immediately after each use. Storing the main stock bottle inside a larger, sealed container with a desiccant can provide additional protection.

    • Purification: If the level of impurity is significant, the material may need to be re-purified via flash column chromatography before use in a sensitive reaction.

Q3: Can I store the compound pre-dissolved in a solvent for easier use in my experiments?

A3: This is strongly discouraged for long-term storage.

  • Causality: Storing the compound in solution increases molecular mobility, which can accelerate degradation rates. More importantly, many common laboratory solvents can be problematic:

    • Protic Solvents (e.g., Methanol, Ethanol): These can participate in hydrolysis reactions and may contain trace amounts of acid.[14]

    • Chlorinated Solvents (e.g., Dichloromethane): Can degrade over time to produce trace amounts of HCl, which will rapidly catalyze the deprotection of the Boc group.[9]

    • Ethers (e.g., THF, Dioxane): Can form peroxides over time, which are incompatible oxidizing agents.

  • Best Practice: Always store the compound as a solid under the recommended conditions. Prepare solutions fresh on the day of the experiment. If a stock solution must be made for short-term use (1-2 days), use a high-purity, anhydrous aprotic solvent like toluene or acetonitrile, store it at 2-8°C under argon, and perform a quick purity check (e.g., TLC) before use.

Section 4: Analytical Protocols for Stability Assessment

Regularly assessing the purity of your material is a self-validating step to ensure experimental success. Here are two common methods.

Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Check

This method is excellent for a quick, qualitative assessment of purity.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in 1 mL of ethyl acetate or dichloromethane.

  • TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F254).

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate/Hexanes (e.g., 1:1 v/v) is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.4 for the main spot.

  • Spotting: Spot a small amount of your sample solution onto the plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • First, visualize under UV light (if any UV-active impurities are present).

    • Then, stain the plate using a potassium permanganate (KMnO₄) stain or ninhydrin stain.

  • Interpretation:

    • The main compound, this compound, will appear as a single major spot.

    • The primary degradation product, (1R,2R)-2-aminocyclopentanol, will appear as a distinct, more polar spot (lower Rf) that stains strongly with ninhydrin (typically yellow/orange/purple).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides a quantitative measure of purity and is the preferred method for stability studies.[15]

  • Instrumentation: HPLC system with a UV detector or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Solvent B: Acetonitrile + 0.1% of the same acid.

  • Gradient: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at ~210 nm (for the carbamate) or CAD/ELSD for universal detection.

  • Sample Preparation: Dissolve the compound in the mobile phase (e.g., 50:50 A:B) to a concentration of ~1 mg/mL.

  • Interpretation: The Boc-protected compound will have a longer retention time than the more polar free amine degradation product. Purity can be calculated based on the relative peak areas.

Section 5: Frequently Asked Questions (FAQs)

Q: Does the (1R,2R)-2-hydroxycyclopentyl moiety influence the stability?

A: The primary instability lies with the Boc group. The vicinal alcohol-amine structure is generally stable under recommended storage conditions. However, the hydroxyl group does increase the overall polarity of the molecule compared to a simple alkyl-carbamate.

Q: Are there any visual signs of degradation?

A: As a white to off-white solid, there may not be obvious visual signs like color change upon initial, minor degradation. The compound might become slightly sticky or oily if significant hydrolysis to the more hygroscopic free amine has occurred. Never rely on visual inspection alone; always use analytical methods like TLC or HPLC for confirmation.

Q: I work in a high-humidity environment. Are there extra precautions I should take?

A: Absolutely. In high-humidity labs, minimizing exposure is critical.

  • Use a Glove Box: If available, handle the compound in a glove box with an inert atmosphere.

  • Aliquot the Material: Upon receiving a new bottle, consider aliquoting it into several smaller vials under an inert atmosphere. This way, you only expose a small amount of material to the atmosphere at a time, preserving the integrity of the main stock.

  • Enhanced Desiccation: Ensure your desiccator's desiccant is fresh and active. Using molecular sieves inside the primary container can also help scavenge any intruding moisture.

Q: How long can I expect the compound to remain stable?

A: When stored under the ideal conditions of 2-8°C in a sealed container under inert gas and within a desiccator, the compound should remain stable for several years with minimal degradation. However, stability is highly dependent on handling. We recommend a re-analysis of purity for any material that has been in storage for more than one year or has been opened frequently.

References
  • Dalton Transactions. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb.... Retrieved from [Link]

  • Vacondio, F., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Rawi, H., & Williams, A. (1977). Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Retrieved from [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF. Retrieved from [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. Retrieved from [Link]

  • University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

Byproducts in the synthesis of carbocyclic nucleosides from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Carbocyclic Nucleosides

Topic: Troubleshooting Byproducts in the Synthesis of Carbocyclic Nucleosides from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Welcome to the technical support guide for researchers engaged in the synthesis of carbocyclic nucleosides. This resource is designed to address common challenges and troubleshoot byproduct formation when using this compound as a key chiral building block. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic outcomes.

Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose sugar of natural nucleosides, are a critical class of antiviral and anticancer agents.[1][2][3][4] Their enhanced metabolic stability, due to the absence of a hydrolyzable N-glycosidic bond, makes them highly valuable therapeutic candidates.[2][5] The synthesis often involves a convergent approach, coupling the carbocyclic core with a nucleobase, commonly via a Mitsunobu reaction, followed by deprotection.[2] This guide focuses on anticipating and resolving issues that arise during this sequence.

Below is a general workflow diagram for the synthesis discussed.

G A tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate C Mitsunobu Coupling (PPh3, DEAD/DIAD) A->C B Nucleobase (e.g., Purine) B->C D Protected Carbocyclic Nucleoside C->D SN2 Inversion G Byproducts C->G E Acidic Deprotection (e.g., TFA/HCl) D->E F Final Carbocyclic Nucleoside E->F E->G

Caption: General synthetic workflow from the carbocyclic alcohol to the final product.

Part 1: The Mitsunobu Coupling Stage - FAQs & Troubleshooting

The Mitsunobu reaction is a powerful tool for converting alcohols to a wide range of functional groups with inversion of stereochemistry, making it ideal for this synthesis.[6][7][8] However, its complexity can lead to several challenges.

FAQ 1: I'm observing a mixture of N7 and N9 alkylated purine regioisomers. How can I improve N9 selectivity?

This is the most common issue when coupling purine nucleobases. Direct alkylation of purines often yields a mixture of the thermodynamically favored N9 isomer and the kinetically favored N7 isomer.[9][10][11]

Causality: The purine anion has two primary nucleophilic nitrogen atoms, N7 and N9. The ratio of alkylation at these sites is influenced by several factors:

  • Steric Hindrance: The bulky phosphonium-alkoxy intermediate formed during the Mitsunobu reaction can sterically favor attack at the less hindered N9 position.

  • Solvent: Polar aprotic solvents like DMF can favor N7 alkylation, while less polar solvents like THF or dioxane often favor N9.

  • Counter-ion: The nature of the counter-ion associated with the purine anion can influence the accessibility of the N7 and N9 positions.

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Solvent Choice: Use non-polar, aprotic solvents like THF or 1,4-dioxane.

    • Temperature Control: Running the reaction at lower temperatures (starting at 0 °C or even -20 °C) can enhance selectivity by favoring the thermodynamically more stable N9 product.

  • Utilize Sterically Shielded Purines: A highly effective strategy is to use a purine derivative where the N7 position is sterically blocked. For example, 6-chloropurine or purines with bulky groups at the C6 position can physically obstruct the N7 nitrogen, directing alkylation specifically to N9.[12]

  • Pre-formation of the Purine Salt: Pre-forming the sodium or potassium salt of the purine with a base like NaH before adding the alcohol and Mitsunobu reagents can sometimes improve N9 selectivity.

G Purine Purine Anion N7 N9 Product_N9 Desired N9 Isomer (Thermodynamically Favored) Purine:N9->Product_N9 Attack at N9 Product_N7 Byproduct N7 Isomer (Kinetically Favored) Purine:N7->Product_N7 Attack at N7 Carbocycle Activated Carbocycle (Mitsunobu Intermediate) Carbocycle->Purine:f0

Caption: Competing N7 versus N9 alkylation pathways for purines.

FAQ 2: How can I effectively remove the triphenylphosphine oxide (TPPO) and dialkyl hydrazinedicarboxylate byproducts?

A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of TPPO and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate), which can be difficult to separate from the desired product due to similar polarities.[6]

Troubleshooting Strategies:

MethodProtocolAdvantagesDisadvantages
Crystallization/Precipitation After reaction completion and solvent removal, dissolve the crude residue in a minimal amount of a polar solvent (e.g., CH₂Cl₂) and add a large volume of a non-polar solvent (e.g., diethyl ether or hexanes). TPPO and the hydrazine are often insoluble and will precipitate.[13]Simple, avoids chromatography for initial cleanup.May not be quantitative; product can sometimes co-precipitate.
Chromatography Standard silica gel chromatography is often effective. A non-polar to polar solvent gradient (e.g., Hexane/Ethyl Acetate) will typically elute the desired product before the highly polar TPPO.High purity can be achieved.Can be time-consuming and require large solvent volumes. TPPO can streak on the column.
Modified Reagents Use polymer-bound triphenylphosphine. The resulting polymer-bound TPPO can be removed by simple filtration.[8]Greatly simplifies workup.Higher cost of reagents; may have slightly different reactivity.
Aqueous Workup For some products, an acidic wash (e.g., dilute HCl) can protonate and remove the basic hydrazine byproduct into the aqueous layer. A wash with a ZnCl₂ solution can sometimes complex with TPPO.Can remove some byproducts without chromatography.Product must be stable to acid; TPPO removal is often incomplete.

Pro-Tip: Combining methods is often most effective. For instance, perform a precipitation step first to remove the bulk of the byproducts, then purify the resulting filtrate by column chromatography.

Part 2: The Boc Deprotection Stage - FAQs & Troubleshooting

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine on the cyclopentane ring. This is typically achieved with strong acids like trifluoroacetic acid (TFA) or HCl.[14][15]

FAQ 3: I am observing an unexpected byproduct with a mass increase of +56 Da after Boc deprotection. What is it?

This mass increase corresponds to the addition of a tert-butyl group (C₄H₈).

Causality: Acid-mediated Boc deprotection proceeds via the formation of a stable tert-butyl cation (t-Bu⁺).[16][17] This cation is a potent electrophile. If other nucleophilic sites exist on your molecule—particularly the electron-rich purine ring—the t-Bu⁺ can alkylate them in an undesired Friedel-Crafts-type reaction.[16] The N7 and N3 positions of adenine and guanine are particularly susceptible.

G cluster_0 Boc Deprotection cluster_1 Byproduct Formation A Boc-Protected Amine C Protonated Carbamate A->C + H+ B H+ (Acid) D t-Butyl Cation (t-Bu+) C->D E Carbamic Acid C->E I t-Butylated Byproduct (+56 Da) D->I F Deprotected Amine E->F G CO2 E->G H Nucleophilic Site (e.g., Purine N7) H->I

Sources

Technical Support Center: Optimizing Coupling Reactions with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the coupling of this compound, with a focus on the widely used Buchwald-Hartwig amination and copper-catalyzed N-arylation reactions.

Q1: What are the primary challenges when performing an N-arylation with this compound?

The primary challenges with this substrate stem from its key structural features: a secondary amine protected by a bulky tert-butoxycarbonyl (Boc) group, a secondary hydroxyl group, and a chiral cyclic scaffold. These features can lead to:

  • Chemoselectivity Issues: The presence of both a nucleophilic nitrogen (after deprotection or under certain conditions) and a hydroxyl group can lead to competitive O-arylation, resulting in undesired ether byproducts.

  • Steric Hindrance: The bulky Boc group and the cyclopentyl ring can sterically hinder the approach of the amine to the metal center in the catalytic cycle, potentially slowing down the reaction rate and requiring more robust catalytic systems.[1][2]

  • Racemization: As a chiral molecule, there is a risk of racemization at the stereocenters under harsh reaction conditions, particularly with strong bases or elevated temperatures.

  • Boc Group Instability: While generally stable, the Boc group can be labile under certain acidic or high-temperature conditions, leading to undesired deprotection or side reactions.[3][4]

Q2: Which catalytic system is recommended for the N-arylation of this substrate: Palladium or Copper?

Both palladium- and copper-based systems can be effective, and the choice often depends on the specific arylating agent and the desired selectivity.

  • Palladium (Buchwald-Hartwig Amination): This is generally the more versatile and widely used method for C-N bond formation.[1][5] Modern palladium catalysts with bulky phosphine ligands are highly active and can overcome the steric hindrance of the substrate.[2] They are particularly effective for coupling with a broad range of aryl halides and triflates.

  • Copper (Ullmann Condensation): Copper-catalyzed reactions can be a cost-effective alternative and are particularly useful for achieving high N-selectivity, especially when O-arylation is a competing pathway.[6][7] The choice of ligand and base is crucial in directing the chemoselectivity of copper-catalyzed reactions.[8]

Q3: How can I favor N-arylation over O-arylation?

Achieving high N-selectivity is a critical aspect of coupling with amino alcohols. The following strategies can be employed:

  • For Copper-Catalyzed Reactions: The choice of base can be a powerful tool. For instance, using a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often favors N-arylation, while stronger bases like sodium tert-butoxide (NaOtBu) can sometimes promote O-arylation.[9] The use of specific ligands, such as β-diketones, has also been shown to promote N-arylation.[8]

  • For Palladium-Catalyzed Reactions: While palladium catalysis generally favors N-arylation, O-arylation can still occur. Using bulky, electron-rich phosphine ligands can accelerate the C-N reductive elimination step, outcompeting the C-O bond formation.[10] Additionally, ensuring the use of a non-nucleophilic base is important.

  • Protecting the Hydroxyl Group: If achieving N-selectivity remains challenging, a temporary protection of the hydroxyl group with a suitable protecting group (e.g., a silyl ether) can be considered. However, this adds extra steps to the synthetic sequence.

Q4: What is the role of the Boc protecting group, and should it be removed before or after coupling?

The Boc group serves to protect the amine during synthesis and storage, preventing unwanted side reactions.[4][11] In the context of N-arylation, the Boc-protected amine is the starting material. The coupling reaction is performed on the protected amine, and the Boc group is typically removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid). Attempting to couple the deprotected amine directly can lead to multiple arylations and other side reactions. The Boc group's electron-withdrawing nature slightly reduces the nucleophilicity of the amine, but its primary role is protection.[12]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the coupling reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated by oxygen.[13] 2. Poorly Soluble Base: The base is not sufficiently soluble in the reaction solvent to deprotonate the amine. 3. Steric Hindrance: The ligand is not bulky enough to promote reductive elimination.[2] 4. Low Reaction Temperature: The reaction requires more thermal energy to overcome the activation barrier.1. Catalyst Pre-activation: If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst or a pre-catalyst system.[14] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[13] 2. Base and Solvent Selection: Switch to a more soluble base (e.g., LiHMDS) or a solvent that better solubilizes the base (e.g., THF, dioxane).[5] 3. Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands such as Josiphos, XPhos, or RuPhos.[2] 4. Temperature Increase: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Formation of O-Arylated Byproduct 1. Competitive O-Arylation: The hydroxyl group is competing with the amine as the nucleophile. 2. Strong, Nucleophilic Base: The base (e.g., NaOtBu) is promoting O-arylation.1. Switch to a Copper-Based System: Employ a copper-catalyzed system with N-selective ligands (e.g., β-diketones).[8] 2. Change the Base: Switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.[9] 3. Protect the Hydroxyl Group: Temporarily protect the alcohol as a silyl ether before coupling.
Decomposition of Starting Material 1. Harsh Base: The base is too strong and is causing decomposition of the substrate or product. 2. High Temperature: The reaction temperature is too high, leading to thermal degradation.1. Use a Milder Base: Replace strong bases like NaOtBu with weaker inorganic bases like K₂CO₃ or K₃PO₄.[15] 2. Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Racemization of the Product 1. Strong Basic Conditions: The use of a strong base can lead to epimerization at the chiral centers. 2. Elevated Temperatures: High temperatures can also contribute to racemization.1. Use a Weaker Base: Employ a milder base to minimize the risk of epimerization. 2. Optimize Temperature: Find the lowest effective temperature for the reaction.

Section 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for performing a Buchwald-Hartwig amination and for monitoring the reaction progress.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the N-arylation of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (or dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2 mol%) and the phosphine ligand (4 mol%).

  • Add the aryl bromide (1.2 equiv) and this compound (1.0 equiv).

  • Add NaOtBu (1.4 equiv).

  • Add anhydrous toluene to achieve the desired concentration (typically 0.1-0.5 M).

  • Seal the Schlenk flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring

Careful monitoring of the reaction is crucial for optimization and for determining the reaction endpoint.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation of the starting material, product, and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and byproducts by their mass-to-charge ratio. This is particularly useful for identifying unexpected side products.[16]

Section 4: Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L OA_complex [Ar-Pd(II)(L)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(HNR'R'')]X OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(L)(NR'R'')] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product caption Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion? check_inert Inert Atmosphere OK? start->check_inert re_purge Re-purge with Inert Gas check_inert->re_purge No check_base Base Solubility Issue? check_inert->check_base Yes re_purge->check_base screen_ligands Screen Bulky Ligands increase_temp Increase Temperature screen_ligands->increase_temp side_product Side Product Observed? increase_temp->side_product check_base->screen_ligands No change_base_solvent Change Base/Solvent check_base->change_base_solvent Yes change_base_solvent->screen_ligands o_arylation O-Arylation? side_product->o_arylation Yes optimize Continue Optimization side_product->optimize No use_cu_catalyst Use Cu-Catalyst or Milder Base o_arylation->use_cu_catalyst Yes decomposition Decomposition? o_arylation->decomposition No use_cu_catalyst->optimize lower_temp_base Lower Temperature/ Milder Base decomposition->lower_temp_base Yes decomposition->optimize No lower_temp_base->optimize

Caption: A decision-making workflow for troubleshooting low conversion.

References

Sources

Technical Support Center: Stereochemical Integrity at the C2 Position of Cyclopentane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic organic chemistry: the prevention of epimerization at the C2 position of cyclopentane rings. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily laboratory work. Here, we move beyond textbook theories to provide actionable troubleshooting advice, in-depth mechanistic explanations, and field-proven protocols to help you maintain stereochemical control in your critical synthetic steps.

Troubleshooting & FAQs: Your First Line of Defense

This section addresses the most common questions and issues encountered when working with C2-substituted cyclopentanone derivatives.

Question: My α-alkylation of a 2-substituted cyclopentanone is resulting in a mixture of diastereomers. I thought I was using standard conditions. What's going wrong?

Answer: This is a classic case of unintended epimerization, likely due to the reaction conditions favoring thermodynamic equilibration. "Standard conditions" often imply room temperature and the use of common alkoxide bases, which can lead to the formation of the more stable, but stereochemically scrambled, thermodynamic enolate. To prevent this, you must employ conditions that favor the formation of the kinetic enolate, which is formed faster and under irreversible conditions, thus preserving the original stereochemistry at C2.

Question: I'm attempting a Claisen-Schmidt condensation with a cyclopentanone derivative, and I'm observing significant byproduct formation that appears to be the epimer of my starting material. How can I suppress this?

Answer: The basic conditions of the Claisen-Schmidt condensation are a perfect storm for epimerization. The enolate intermediate, necessary for the condensation, can also lead to racemization or epimerization at the α-carbon.[1] To mitigate this, consider using milder basic conditions, such as weaker bases or catalytic amounts of a stronger base, and lower reaction temperatures if the reaction kinetics allow. Alternatively, pre-forming the enolate under kinetic conditions before adding the aldehyde can provide better control.

Question: Can the conformation of the cyclopentane ring itself influence the stereochemical outcome of a reaction at C2?

Answer: Absolutely. Unlike the more rigid cyclohexane ring, the cyclopentane ring is conformationally flexible, rapidly interconverting between "envelope" and "half-chair" forms.[2][3] The substituents on the ring will influence the preferred conformation, which in turn dictates the facial accessibility of the C2 proton for deprotonation and the subsequent approach of an electrophile to the enolate. Understanding these conformational preferences is key to predicting and controlling the stereochemical outcome.

Root Cause Analysis: The Chemistry of C2 Epimerization

Epimerization at the C2 position of a cyclopentanone is almost exclusively mediated by the formation of an enol or enolate intermediate. The core of the problem lies in the conversion of the sp³-hybridized chiral C2 center to a planar, achiral sp²-hybridized center in the enolate. Subsequent reprotonation or reaction with an electrophile can occur from either face of the planar enolate, leading to a mixture of diastereomers.

The key to preventing this loss of stereochemical information is to control the formation and reaction of the enolate under kinetic control .

Kinetic vs. Thermodynamic Enolates: The Decisive Factor

The regioselectivity and stereoselectivity of reactions involving unsymmetrical ketones are governed by the principles of kinetic and thermodynamic control.

  • Kinetic Enolate: This enolate is formed the fastest. Its formation is favored under irreversible conditions, typically involving a strong, sterically hindered base at very low temperatures. The kinetic enolate is formed by removing the most sterically accessible α-proton.

  • Thermodynamic Enolate: This is the more stable of the two possible enolates. Its formation is favored under conditions that allow for equilibration, such as the use of a weaker base at higher temperatures. The thermodynamic enolate is the more substituted enolate, as the increased substitution of the double bond provides greater stability.

To avoid epimerization at an existing C2 stereocenter, the goal is to exclusively form the enolate on the desired side of the carbonyl under kinetic control, and then trap it with an electrophile before it has a chance to equilibrate.

Preventative Strategies & Optimized Protocols

Here, we provide detailed protocols and strategies to maintain stereochemical integrity at the C2 position of cyclopentane rings during common synthetic transformations.

Strategy 1: Kinetic Deprotonation and Trapping

This is the most common and effective method for preventing C2 epimerization. The principle is to use a strong, bulky base at low temperature to rapidly and irreversibly deprotonate the desired α-position, followed by the immediate introduction of the electrophile.

Key Parameters for Kinetic Enolate Formation:

ParameterCondition for Kinetic ControlRationale
Base Strong, sterically hindered (e.g., LDA, LiHMDS, KHMDS)The bulky nature of the base favors abstraction of the less sterically hindered proton.
Temperature Low (-78 °C is standard)Reduces the thermal energy of the system, preventing equilibration to the thermodynamic enolate.
Solvent Aprotic, non-polar (e.g., THF, diethyl ether)Solvates the lithium cation without interfering with the enolate formation.
Addition Order Add ketone to a solution of the baseEnsures that the base is always in excess, promoting rapid and complete deprotonation.

Experimental Protocol: Stereoretentive α-Alkylation of a 2-Substituted Cyclopentanone

This protocol details the kinetic alkylation of a 2-substituted cyclopentanone, a common procedure where epimerization is a significant risk.

Materials:

  • 2-Substituted cyclopentanone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.2 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Alkyl halide (1.5 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the 2-substituted cyclopentanone in anhydrous THF dropwise over 15 minutes. Ensure the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkyl halide neat and dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_LDA LDA Preparation (-78 °C) cluster_enolate Kinetic Enolate Formation (-78 °C) cluster_alkylation Alkylation (-78 °C) Diisopropylamine Diisopropylamine LDA LDA Diisopropylamine->LDA  + n-BuLi  in THF 2-Substituted\nCyclopentanone 2-Substituted Cyclopentanone Kinetic\nEnolate Kinetic Enolate 2-Substituted\nCyclopentanone->Kinetic\nEnolate  + LDA Alkylated\nProduct Alkylated Product Kinetic\nEnolate->Alkylated\nProduct  + Alkyl Halide

Caption: Workflow for Stereoretentive α-Alkylation.

Strategy 2: The Use of Chiral Auxiliaries

When constructing a new stereocenter at the C2 position, chiral auxiliaries can be employed to control the stereochemical outcome with high precision.[4][5][6] A chiral auxiliary is a stereogenic group that is temporarily attached to the cyclopentanone, directs the stereoselective formation of a new bond, and is then cleaved to reveal the desired enantiomerically enriched product.

Common Chiral Auxiliaries for Carbonyl Functionalization:

  • Evans' Oxazolidinones: These are widely used for stereoselective alkylations and aldol reactions.

  • Enders' SAMP/RAMP Hydrazones: Particularly effective for the asymmetric α-alkylation of ketones and aldehydes.

  • Oppolzer's Camphorsultams: Offer excellent stereocontrol in a variety of transformations, including Michael additions.

G Substrate Substrate Substrate-Auxiliary\nAdduct Substrate-Auxiliary Adduct Substrate->Substrate-Auxiliary\nAdduct Attach Chiral Auxiliary Diastereomerically\nEnriched Product Diastereomerically Enriched Product Substrate-Auxiliary\nAdduct->Diastereomerically\nEnriched Product  Stereoselective  Reaction Enantiomerically\nPure Product Enantiomerically Pure Product Diastereomerically\nEnriched Product->Enantiomerically\nPure Product Cleave Auxiliary

Caption: General Strategy Using a Chiral Auxiliary.

Strategy 3: Chelation Control

In cyclopentanone systems bearing a coordinating group (e.g., hydroxyl, ether) at a neighboring position, chelation control can be a powerful tool to direct stereoselectivity.[7][8] A Lewis acidic metal cation can coordinate to both the carbonyl oxygen and the heteroatom of the directing group, creating a rigid, cyclic intermediate. This conformation then blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

Conditions for Effective Chelation Control:

  • Presence of a Coordinating Group: A heteroatom-containing substituent at C3 or C5 is typically required.

  • Lewis Acidic Cations: Divalent metals like Mg²⁺, Zn²⁺, and Ti⁴⁺ are commonly used.

  • Appropriate Solvent: The solvent should not be overly coordinating to avoid competing with the substrate for the metal cation.

Conclusion

The prevention of epimerization at the C2 position of cyclopentane rings is a challenge that can be overcome with a solid understanding of the underlying chemical principles and the careful selection of reaction conditions. By favoring the formation of the kinetic enolate through the use of bulky bases at low temperatures, or by employing more advanced strategies such as chiral auxiliaries and chelation control, researchers can maintain the stereochemical integrity of their molecules and achieve their synthetic goals with high fidelity.

References

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Technical Support Center: Large-Scale Purification of Chiral Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale purification of chiral aminocyclopentanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating stereochemically pure aminocyclopentanols, which are critical intermediates in the synthesis of a wide array of pharmaceuticals. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification process, ensuring the development of robust and scalable methods.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific, frequently encountered problems during the large-scale purification of chiral aminocyclopentanols. Each issue is analyzed from a mechanistic standpoint, with actionable, step-by-step solutions provided.

Issue 1: Poor Diastereomeric Ratio and Yield in Diastereomeric Salt Crystallization

Symptom: You are attempting to resolve a racemic aminocyclopentanol via diastereomeric salt formation with a chiral acid, but the crystallization yields a product with low diastereomeric excess (d.e.) or the overall yield of the desired diastereomer is unacceptably low.

Root Cause Analysis: The success of diastereomeric salt resolution hinges on the significant solubility difference between the two resulting diastereomeric salts.[1][2] Poor outcomes often stem from an inappropriate choice of resolving agent or solvent system, leading to either co-crystallization of both diastereomers or high solubility of the target salt.

Troubleshooting Protocol:

  • Verify Purity of Starting Materials: Ensure the racemic aminocyclopentanol and the chiral resolving agent are of high chemical purity. Impurities can sometimes act as crystallization inhibitors or promoters for the undesired diastereomer.

  • Systematic Screening of Resolving Agents: The interaction between the amine and the chiral acid is highly specific. If one resolving agent (e.g., (+)-tartaric acid) provides poor selectivity, screen a panel of others. Common choices for resolving chiral amines include derivatives of tartaric acid, mandelic acid, or camphor-sulfonic acid.[3]

  • Solvent System Optimization: The choice of solvent is critical and can dramatically alter the relative solubilities of the diastereomeric salts.

    • Initial Screening: Begin with a solvent in which the racemic starting material has moderate solubility. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

    • Antisolvent Addition: Employing an antisolvent can be a powerful technique to induce crystallization of the less soluble diastereomer. Slowly add a non-polar solvent (e.g., hexane, heptane) to a solution of the diastereomeric salt in a more polar solvent until turbidity is observed, then allow it to cool slowly.[4]

  • Temperature Profile Control: The cooling rate during crystallization directly impacts crystal growth and purity.

    • Slow Cooling: A slow, controlled cooling profile is generally preferred to allow for the selective crystallization of the desired diastereomer. Crash cooling often leads to the entrapment of the more soluble diastereomer and lower d.e.

    • Temperature Cycling: In some cases, temperature cycling (dissolving and re-precipitating the salt) can improve the diastereomeric excess.

  • Seeding Strategy: If a small amount of the desired pure diastereomer is available, seeding the supersaturated solution can promote its crystallization.[]

Issue 2: Low Enantioselectivity in Enzymatic Kinetic Resolution

Symptom: You are using a lipase to selectively acylate one enantiomer of the aminocyclopentanol, but the reaction proceeds with low enantioselectivity (low E-value), resulting in a product with poor enantiomeric excess (e.e.).

Root Cause Analysis: The enantioselectivity of an enzymatic resolution is highly dependent on the specific enzyme, the acyl donor, the solvent, and the reaction temperature.[6][7][8] An inadequate match between these parameters and the substrate will lead to poor differentiation between the two enantiomers by the enzyme's active site.

Troubleshooting Protocol:

  • Enzyme Screening: Lipases are the most commonly used enzymes for the resolution of amines and alcohols. However, their selectivity is substrate-dependent. Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase, Pseudomonas cepacia lipase) to identify the most selective one for your specific aminocyclopentanol.[8][9]

  • Acyl Donor Optimization: The nature of the acyl donor can significantly influence enantioselectivity.

    • Screen Different Acyl Donors: Test a range of acyl donors, such as ethyl acetate, vinyl acetate, or isopropenyl acetate.[8] The size and electronic properties of the acyl group can affect how the substrate fits into the enzyme's active site.

  • Solvent Selection: The solvent can impact the enzyme's conformation and, consequently, its activity and selectivity.

    • Non-polar Solvents: Non-polar, anhydrous organic solvents like toluene, hexane, or methyl tert-butyl ether (MTBE) are generally preferred for lipase-catalyzed resolutions.

    • Ionic Liquids: In some cases, ionic liquids have been shown to enhance the enantioselectivity of enzymatic reactions.[8]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the enantioselectivity of an enzymatic reaction, although it will also decrease the reaction rate.[4] Experiment with a range of temperatures (e.g., room temperature down to 4°C) to find the optimal balance.

  • Water Activity: For lipases, controlling the water activity in the reaction medium is crucial. Anhydrous conditions are generally required to favor the acylation reaction over hydrolysis. Ensure all solvents and reagents are dry.

Issue 3: Poor Resolution and Peak Tailing in Preparative Chiral Chromatography (HPLC/SFC)

Symptom: During the scale-up of a chiral chromatographic separation, you observe a loss of resolution between the enantiomers, significant peak tailing, and a decrease in overall purity of the collected fractions.

Root Cause Analysis: Scaling up a chromatographic method from analytical to preparative scale introduces challenges related to column overloading, mobile phase effects, and non-linear adsorption isotherms.[10] Peak tailing for basic compounds like aminocyclopentanols is often due to strong interactions with residual acidic silanol groups on the silica-based chiral stationary phase (CSP).

Troubleshooting Protocol:

  • Optimize Column Loading:

    • Loading Study: Perform a loading study on an analytical or semi-preparative column to determine the maximum amount of sample that can be injected without significant loss of resolution.

    • Reduce Concentration: If overloading is observed, reduce the concentration of the sample being injected.

  • Mobile Phase Modification for Improved Peak Shape:

    • Basic Additives: For basic analytes like aminocyclopentanols, the addition of a small amount of a basic modifier to the mobile phase is often necessary to suppress the interaction with acidic silanols and improve peak shape.[11] Common additives include diethylamine (DEA), triethylamine (TEA), or ammonia, typically at concentrations of 0.1-0.5%.

    • Acidic Additives: In some cases, particularly in polar ionic mode, a combination of a basic and a small amount of an acidic additive (e.g., acetic acid or formic acid) can improve peak shape and resolution.[11]

  • Flow Rate Adjustment: Chiral separations often benefit from lower flow rates than standard achiral chromatography, as this can enhance the chiral recognition process.[12] Re-optimize the flow rate for the preparative scale column.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase, including any additives, before each injection. Inadequate equilibration can lead to inconsistent retention times and poor peak shapes.[12]

  • Consider Supercritical Fluid Chromatography (SFC): For large-scale purification, SFC offers several advantages over HPLC, including faster separations, reduced solvent consumption, and often complementary selectivity.[13][14][15][16] If HPLC is proving problematic, developing an SFC method may be a more efficient and cost-effective solution.[17]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader, more strategic questions that arise during the development of a large-scale purification process for chiral aminocyclopentanols.

Q1: What are the primary methods for large-scale resolution of chiral aminocyclopentanols, and how do I choose the best one?

A1: There are three main strategies for the large-scale resolution of chiral aminocyclopentanols:

MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by crystallization.[3][18]Cost-effective, technologically simple, and highly scalable.Maximum theoretical yield is 50% without a racemization step for the unwanted enantiomer. Success is highly dependent on finding a suitable resolving agent and solvent system.[19]
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[6][7]High enantioselectivity, mild reaction conditions, and environmentally friendly.Maximum theoretical yield is 50%. Can be more expensive than classical resolution due to the cost of the enzyme.
Preparative Chiral Chromatography (HPLC/SFC) Direct separation of enantiomers on a chiral stationary phase (CSP).[20]Can provide very high enantiomeric purity (>99% e.e.). Applicable to a wide range of compounds.Can be expensive due to the cost of the CSP and large volumes of solvent (especially for HPLC). Requires specialized equipment.[21]

Decision-Making Flowchart:

Caption: Decision tree for selecting a purification method.

Q2: My diastereomeric salt resolution is successful at the lab scale, but I'm facing issues with consistency and yield during scale-up. What should I consider?

A2: Scaling up crystallization processes can be challenging due to changes in heat and mass transfer. Key factors to consider include:

  • Vessel Geometry and Agitation: The shape of the reactor and the type of agitator can affect mixing and crystal formation. Ensure consistent and effective mixing without causing excessive crystal breakage.

  • Controlled Cooling: In larger vessels, maintaining a slow and uniform cooling rate is more difficult. Implement a programmable cooling system to mimic the lab-scale profile.

  • Supersaturation Control: Monitor and control the level of supersaturation. Spontaneous nucleation at high supersaturation can lead to the formation of small, impure crystals.

  • Filtration and Washing: Ensure that the filtration and washing steps are efficient at the larger scale to remove the mother liquor containing the soluble diastereomer without dissolving the desired product.

Q3: For preparative chromatography, what are the key advantages of Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for purifying aminocyclopentanols?

A3: While both HPLC and SFC are powerful techniques, SFC offers several advantages for the large-scale purification of chiral compounds like aminocyclopentanols:

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Primarily supercritical CO2 with a small amount of organic co-solvent (e.g., methanol).[13][22]Organic solvents (e.g., hexane, ethanol) or aqueous buffers with organic modifiers.
Speed Faster separations due to the low viscosity and high diffusivity of the mobile phase.[16]Generally slower separation times.
Solvent Consumption Significantly lower consumption of organic solvents, making it a "greener" and more cost-effective technique.[14][16]High consumption of organic solvents, leading to higher costs and more waste.
Product Recovery Easier and faster product recovery as the CO2 evaporates upon depressurization, leaving the product in the co-solvent.Requires removal of large volumes of solvent, often through evaporation, which is time and energy-intensive.
Selectivity Often provides different and sometimes better selectivity compared to HPLC for the same chiral stationary phase.[13]Established and well-understood selectivity for a wide range of compounds.

Q4: What is Crystallization-Induced Dynamic Resolution (CIDR), and can it be applied to aminocyclopentanols?

A4: Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that can theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture.[23][24] It combines the selective crystallization of one diastereomer with the in-situ racemization of the unwanted diastereomer in solution. This continuous conversion of the unwanted enantiomer into the desired one allows it to crystallize out, driving the equilibrium towards a single stereoisomer.

For this to be applicable to aminocyclopentanols, a method for racemizing the aminocyclopentanol under the crystallization conditions would be required. This could potentially be achieved through the use of a catalyst that facilitates reversible imine formation or another racemization pathway. While more complex to develop, a successful CIDR process can be highly efficient and cost-effective for large-scale production.[23][25]

References

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Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. As a key chiral intermediate in the synthesis of various pharmaceutical agents, ensuring its enantiomeric purity is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into method development. We will explore and compare several strategic approaches, providing the rationale behind experimental choices and supporting data to facilitate robust and reliable analytical method design.

Introduction to the Analytical Challenge

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The target analyte is one of a pair of enantiomers (1R,2R and 1S,2S) and is diastereomerically related to the other pair (1R,2S and 1S,2R). A successful chiral HPLC method must, at a minimum, resolve the (1R,2R) enantiomer from its (1S,2S) counterpart. Ideally, the method would also separate the diastereomers.

The molecule's structure—containing a Boc-protected amine and a secondary alcohol on a cyclopentyl ring—guides the selection of an appropriate chiral stationary phase (CSP) and mobile phase system. The presence of hydrogen bond donors (-OH, -NH) and a hydrogen bond acceptor (C=O) provides multiple points for stereospecific interaction with a CSP.

Comparative Analysis of Chiral Separation Strategies

Direct chiral separation using a chiral stationary phase is the most common and efficient approach for resolving enantiomers by HPLC.[] We will compare three primary strategies based on the most successful CSP classes for similar molecules: Polysaccharide-based CSPs, Protein-based CSPs, and as a modern alternative, Supercritical Fluid Chromatography (SFC).

Strategy 1: Polysaccharide-Based Chiral Stationary Phases (Primary Recommendation)

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile columns for chiral separations.[2] They are renowned for their broad applicability and ability to resolve a wide variety of racemates. For a molecule like this compound, these phases offer a high probability of success due to their complex chiral recognition mechanisms, which involve hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Rationale for Selection: The carbamate and hydroxyl groups of the analyte are ideal for forming transient diastereomeric complexes with the carbamate derivatives on the polysaccharide backbone of the CSP. The screening of several polysaccharide columns under different mobile phase conditions is a robust starting point for method development.

G cluster_Analyte Analyte Structure cluster_CSP Polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) cluster_Interactions Chiral Recognition Mechanism Analyte This compound - Hydrogen Bond Donor (-OH, -NH) - Hydrogen Bond Acceptor (C=O) - Dipole Moments CSP Chiral Selector - Chiral Grooves/Cavities - Carbamate Groups (-NH-C=O) - Aromatic Rings (π-π interactions) Analyte->CSP Multiple Interactions H_Bond Hydrogen Bonding CSP->H_Bond Forms Dipole Dipole-Dipole CSP->Dipole Allows Inclusion Steric/Inclusion CSP->Inclusion Provides

Comparative Experimental Protocols:

A screening approach using a set of complementary polysaccharide columns is highly recommended.

ParameterNormal Phase (NP)Reversed Phase (RP)Polar Organic (PO)
Primary Columns CHIRALPAK® AD-H, CHIRALPAK® AS-H, CHIRALCEL® OD-H, CHIRALCEL® OJ-HCHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® ICCHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC
Mobile Phase n-Hexane / 2-Propanol (or Ethanol)Acetonitrile / Water or Methanol / WaterAcetonitrile or Methanol
Typical Ratio 90:10 (v/v)50:50 (v/v)100%
Additive (for basicity) 0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)0.1% TFA or DEA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 210-220 nm (for carbamate)UV at 210-220 nmUV at 210-220 nm

Step-by-Step Screening Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

  • Column Selection: Begin with a column known for broad applicability, such as CHIRALPAK® IA or CHIRALCEL® OD-H.

  • Initial Screening (Normal Phase):

    • Equilibrate the column with n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA for at least 30 minutes. The basic additive (DEA) is crucial for obtaining good peak shape for compounds with amine functionalities.

    • Inject the sample. If no separation or poor resolution is observed, screen other alcohol modifiers (e.g., 2-propanol) and vary the ratio (e.g., 80:20, 95:5).

  • Alternative Screening (Reversed Phase):

    • If normal phase is unsuccessful or if RP is preferred for compatibility with mass spectrometry, switch to an immobilized polysaccharide column (e.g., CHIRALPAK® IA).

    • Equilibrate with Acetonitrile/Water (50:50 v/v) + 0.1% FA. The acidic additive helps to protonate the analyte and improve peak shape.

    • Inject the sample and adjust the organic modifier concentration to optimize retention and resolution.

  • Data Analysis: Compare the resolution (Rs), selectivity (α), and retention times (tR) across the different conditions to identify the optimal method.

Strategy 2: Protein-Based Chiral Stationary Phases

Protein-based CSPs, such as those based on α1-acid glycoprotein (AGP), cellobiohydrolase (CBH), or human serum albumin (HSA), operate in reversed-phase mode and are particularly effective for the separation of polar and ionizable compounds.[3]

Rationale for Selection: The analyte is a polar molecule, making it a suitable candidate for separation on a protein-based column. These columns can offer unique selectivity compared to polysaccharide phases. CHIRALPAK® AGP, for instance, has very broad applicability for amines and non-protolytic compounds.[3]

Experimental Protocol:

ParameterCondition
Column CHIRALPAK® AGP (5 µm, 4.0 x 100 mm)
Mobile Phase 10 mM Ammonium Acetate buffer / Acetonitrile
pH Adjustment Adjust buffer pH between 4.0 and 7.0
Typical Ratio 90:10 (v/v) (Buffer:Acetonitrile)
Flow Rate 0.9 mL/min
Temperature 25 °C
Detection UV at 210-220 nm

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase at ~0.5 mg/mL.

  • Equilibration: Equilibrate the CHIRALPAK® AGP column with the initial mobile phase (e.g., pH 6.0 buffer/ACN 90:10) until a stable baseline is achieved.

  • Injection and Optimization: Inject the sample. The key parameters for optimization are the pH of the aqueous buffer and the concentration of the organic modifier. Systematically vary the pH (e.g., in 1.0 unit increments) and the acetonitrile percentage to find the best separation.

Strategy 3: Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful "green" alternative to HPLC, offering faster analysis times and significantly reduced organic solvent consumption. It is particularly well-suited for normal-phase separations.

Rationale for Selection: SFC often provides higher efficiency and speed compared to HPLC.[4] The separation mechanism is similar to normal phase HPLC, making it an excellent alternative if good selectivity is observed in NP-HPLC. Polysaccharide-based CSPs are the most commonly used columns in chiral SFC.[5]

Experimental Protocol:

ParameterCondition
Column CHIRALPAK® AD-3 or similar polysaccharide-based column
Mobile Phase Supercritical CO₂ / Co-solvent (Methanol or Ethanol)
Typical Gradient 5% to 40% Co-solvent over 5-10 minutes
Additive 0.1% DEA in the co-solvent
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210-220 nm

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in the co-solvent (e.g., Methanol) at ~1 mg/mL.

  • System Setup: Install a suitable polysaccharide SFC column.

  • Screening: Perform a gradient elution from low to high co-solvent percentage to quickly determine the approximate elution conditions.

  • Optimization: Based on the screening run, develop an isocratic or optimized gradient method. Adjust the co-solvent type, percentage, and additive to fine-tune the separation.

Comparative Summary and Recommendations

StrategyProsConsBest Suited For
Polysaccharide CSPs (NP/RP/PO) Highest probability of success, wide applicability, versatile modes.NP mode uses larger volumes of organic solvents; RP mode may show lower selectivity.Primary screening and routine analysis. The most robust starting point.
Protein-Based CSPs (RP) Unique selectivity, excellent for polar compounds, aqueous mobile phases.More sensitive to mobile phase conditions (pH, buffer), may have lower capacity.Secondary screening if polysaccharide columns fail, or for bioanalytical applications.
Supercritical Fluid Chromatography (SFC) Fast analysis, reduced solvent consumption ("green"), high efficiency.Requires specialized equipment, method development can be complex.High-throughput screening and preparative separations.

G Start Start: Racemic Mixture of This compound Screen_Poly Primary Screening: Polysaccharide CSPs (e.g., CHIRALPAK IA, AD-H) Start->Screen_Poly NP_Mode Normal Phase (Hexane/Alcohol + DEA) Screen_Poly->NP_Mode RP_Mode Reversed Phase (ACN/Water + Acid) Screen_Poly->RP_Mode PO_Mode Polar Organic (ACN or MeOH + Additive) Screen_Poly->PO_Mode Check_Res1 Resolution Achieved? NP_Mode->Check_Res1 RP_Mode->Check_Res1 PO_Mode->Check_Res1 Screen_Alt Secondary Screening: Protein-Based CSPs (RP) or Chiral SFC Check_Res1->Screen_Alt No Optimize Optimize Method (Mobile Phase Ratio, Temp., Flow Rate) Check_Res1->Optimize Yes Check_Res2 Resolution Achieved? Screen_Alt->Check_Res2 Check_Res2->Optimize Yes End Validated Chiral Method Check_Res2->End No, Re-evaluate Strategy Optimize->End

Conclusion

For the chiral analysis of this compound, a systematic screening approach is the most efficient path to a successful separation. The primary recommendation is to begin with a range of polysaccharide-based chiral stationary phases under normal phase conditions, as this strategy offers the highest likelihood of success based on the analyte's structure. The use of a basic additive like diethylamine will be critical for achieving good chromatography. Should this approach not yield the desired resolution, immobilized polysaccharide columns in reversed-phase or polar organic modes, or alternatively, protein-based columns in reversed-phase, provide excellent secondary screening options. For laboratories equipped with the necessary instrumentation, Supercritical Fluid Chromatography presents a rapid and environmentally friendly alternative that is highly worthy of investigation. By following the comparative protocols and workflow outlined in this guide, researchers can confidently and efficiently develop a robust and reliable method for the critical quality control of this important chiral building block.

References

  • Daicel Group. (n.d.). CHIRALPAK® WH. Retrieved from [Link]

  • ChromTech. (n.d.). Daicel and ChromTech columns. Retrieved from [Link]

  • Daicel Group. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Chiralpak - Chiral Technologies - Daicel. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Daicel Protein-based Chiral Columns. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325. [Link]

  • Fekete, J., & Fekete, S. (2011). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 917-935. [Link]

  • Szabó, Z. I., & Toth, G. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4908. [Link]

  • Wang, Y., & Wenslow, R. M. (2004). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Chirality, 16(5), 332-340. [Link]

  • Ribeiro, A. R., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1916. [Link]

  • De-Mukherjee, R. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-117.
  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1683, 463529. [Link]

  • Wankhede, S. B., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 360-364. [Link]

Sources

A Comparative Guide to the Synthetic Routes of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

The chiral trans-1,2-aminocyclopentanol framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including antiviral and anticancer agents. The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for therapeutic efficacy. Consequently, the development of efficient and stereoselective synthetic routes to key building blocks, such as tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic strategies for accessing this valuable intermediate: a modern asymmetric catalytic approach and a classical method employing enzymatic resolution.

Route 1: Sharpless Asymmetric Aminohydroxylation

This contemporary approach leverages the power of asymmetric catalysis to directly install both the amino and hydroxyl functionalities across the double bond of cyclopentene with high stereocontrol. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful transformation that utilizes a chiral osmium catalyst to deliver the desired (1R,2R) stereochemistry.

The reaction proceeds via a concerted [3+2] cycloaddition of the alkene with an imido-osmium species, followed by hydrolysis to yield the vicinal amino alcohol. The choice of the chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates the facial selectivity of the addition and, therefore, the absolute stereochemistry of the product. For the synthesis of the (1R,2R)-enantiomer from cyclopentene, a DHQD-derived ligand is employed.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Cyclopentene and Subsequent Boc Protection

Step 1: Asymmetric Aminohydroxylation

To a stirred solution of tert-butyl carbamate (1.17 g, 10 mmol) in n-propanol (20 mL) and water (20 mL) at room temperature is added potassium osmate(VI) dihydrate (0.074 g, 0.2 mol%) and (DHQD)2PHAL (0.156 g, 0.2 mol%). The mixture is cooled to 0 °C, and cyclopentene (0.68 g, 10 mmol) is added, followed by the slow addition of N-chlorosuccinimide (NCS) (1.47 g, 11 mmol). The reaction is stirred at 0 °C for 12-18 hours, monitoring by TLC for the consumption of cyclopentene. Upon completion, the reaction is quenched by the addition of sodium sulfite (2.5 g). The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude (1R,2R)-2-aminocyclopentanol.

Step 2: Boc Protection

The crude (1R,2R)-2-aminocyclopentanol is dissolved in a 1:1 mixture of tetrahydrofuran and water (20 mL). Sodium bicarbonate (1.26 g, 15 mmol) is added, followed by di-tert-butyl dicarbonate (Boc2O) (2.40 g, 11 mmol). The reaction mixture is stirred at room temperature for 4-6 hours. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Route 2: Diastereoselective Epoxidation, Azide Opening, and Enzymatic Kinetic Resolution

The synthesis commences with the epoxidation of cyclopentene to form cyclopentene oxide. Subsequent ring-opening of the epoxide with an azide source, followed by reduction, yields racemic trans-2-aminocyclopentanol. The key step is the enzymatic kinetic resolution, where a lipase selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Synthesis and Enzymatic Resolution of (±)-trans-2-Aminocyclopentanol

Step 1: Synthesis of (±)-trans-2-Azidocyclopentanol

Cyclopentene oxide (8.41 g, 100 mmol) is dissolved in a mixture of acetone (100 mL) and water (20 mL). Sodium azide (9.75 g, 150 mmol) and ammonium chloride (8.02 g, 150 mmol) are added, and the mixture is heated to reflux for 8 hours. After cooling to room temperature, the acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude (±)-trans-2-azidocyclopentanol, which is used in the next step without further purification.

Step 2: Reduction to (±)-trans-2-Aminocyclopentanol

The crude (±)-trans-2-azidocyclopentanol is dissolved in methanol (150 mL). Palladium on carbon (10 wt. %, 0.5 g) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford (±)-trans-2-aminocyclopentanol.

Step 3: Enzymatic Kinetic Resolution

To a solution of (±)-trans-2-aminocyclopentanol (10.1 g, 100 mmol) in tert-butyl methyl ether (200 mL) is added Novozym 435 (immobilized Candida antarctica lipase B, 2.0 g). Vinyl acetate (12.9 g, 150 mmol) is added, and the suspension is stirred at 30 °C. The reaction is monitored by chiral HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off, and the solvent is evaporated. The residue contains (R)-trans-2-acetamidocyclopentanol and unreacted (S)-trans-2-aminocyclopentanol. For the desired (1R,2R)-enantiomer, the corresponding (1R,2R)-2-aminocyclopentanol would be the unreacted enantiomer if the enzyme selectively acylates the (1S,2S)-enantiomer. The specific enantiopreference can depend on the enzyme and conditions used. Assuming the desired enantiomer is the unreacted alcohol, it can be separated from the acetylated compound by column chromatography.

Step 4: Boc Protection

The enantiomerically enriched (1R,2R)-2-aminocyclopentanol is protected with di-tert-butyl dicarbonate following the same procedure as described in Route 1, Step 2.

Performance Comparison

ParameterRoute 1: Sharpless Asymmetric AminohydroxylationRoute 2: Epoxidation, Azide Opening, and Enzymatic Resolution
Stereocontrol High enantioselectivity (typically >95% ee) achieved directly.Relies on the efficiency of the enzymatic resolution. High ee can be achieved, but the theoretical maximum yield for the desired enantiomer is 50%.
Atom Economy More atom-economical as the desired stereoisomer is formed directly.Lower atom economy due to the formation of the undesired enantiomer, which is typically discarded or requires a separate racemization and recycling process.
Reagents Requires a specialized and relatively expensive chiral ligand and osmium catalyst.Utilizes more common and less expensive reagents for the initial steps. The cost of the lipase for the resolution step should be considered.
Scalability Can be challenging to scale up due to the cost and toxicity of the osmium catalyst.Generally more amenable to large-scale synthesis, especially the non-enzymatic steps.
Overall Yield Potentially higher overall yield as it avoids the 50% theoretical maximum of a kinetic resolution.The overall yield is inherently limited by the resolution step.
Operational Simplicity A one-pot transformation from the alkene to the amino alcohol, followed by protection.A multi-step sequence involving synthesis of the racemate and a separate resolution step.

Logical Relationships and Workflows

Route 1: Sharpless Asymmetric Aminohydroxylation Workflow

Cyclopentene Cyclopentene AA_Reaction Asymmetric Aminohydroxylation (OsO4, (DHQD)2PHAL, t-BuOCONH2) Cyclopentene->AA_Reaction Amino_Alcohol (1R,2R)-2-Aminocyclopentanol AA_Reaction->Amino_Alcohol Boc_Protection Boc Protection (Boc2O, NaHCO3) Amino_Alcohol->Boc_Protection Final_Product tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate Boc_Protection->Final_Product

Caption: Workflow for the synthesis via Sharpless Asymmetric Aminohydroxylation.

Route 2: Enzymatic Resolution Workflow

Cyclopentene Cyclopentene Epoxidation Cyclopentene Oxide Cyclopentene->Epoxidation m-CPBA Azide_Opening (±)-trans-2-Azido- cyclopentanol Epoxidation->Azide_Opening NaN3, NH4Cl Reduction (±)-trans-2-Amino- cyclopentanol Azide_Opening->Reduction H2, Pd/C Resolution Enzymatic Resolution Reduction->Resolution Lipase, Vinyl Acetate Enantiopure_Alcohol Enantiopure_Alcohol Resolution->Enantiopure_Alcohol (1R,2R)-Enantiomer Boc_Protection Boc Protection Enantiopure_Alcohol->Boc_Protection Boc2O, NaHCO3 Final_Product Final_Product Boc_Protection->Final_Product tert-Butyl ((1R,2R)-2- hydroxycyclopentyl)carbamate

Caption: Workflow for the synthesis via Enzymatic Resolution.

Conclusion

Both synthetic routes presented offer viable pathways to the target molecule, this compound. The choice between the two will largely depend on the specific needs and resources of the research team.

The Sharpless Asymmetric Aminohydroxylation route is elegant and highly efficient in terms of stereocontrol and atom economy. It is an excellent choice for researchers who have access to the necessary chiral catalysts and for whom maximizing the yield from the starting alkene is a priority.

The Enzymatic Resolution route, while more traditional and involving more steps, is a reliable and often more scalable approach. It is particularly advantageous when the cost and handling of heavy metal catalysts are a concern. The commercial availability of a wide range of lipases also offers flexibility in optimizing the key resolution step.

Ultimately, a thorough evaluation of factors such as cost, scale, available equipment, and the desired level of enantiopurity will guide the synthetic chemist in selecting the most appropriate route for their specific application.

References

  • Sharpless Asymmetric Aminohydroxylation: For an overview of the Sharpless Asymmetric Aminohydroxylation, refer to reviews on the topic. A general representation of the reaction can be found in various organic chemistry resources.
  • Enzymatic Resolution of Aminocycloalkanols: The use of lipases for the resolution of cyclic amino alcohols has been reported in the literature. For instance, studies on the lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols provide valuable insights.[1]

  • Boc Protection of Amines: Standard procedures for the N-Boc protection of amines are widely available in organic synthesis liter

Sources

A Comparative Guide to Chiral Auxiliaries: Performance and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. Chiral auxiliaries—enantiomerically pure compounds temporarily incorporated into a prochiral substrate—offer a robust and reliable strategy for achieving high levels of stereocontrol in chemical reactions.[1] This guide provides an in-depth comparison of several leading chiral auxiliaries, with a focus on tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its performance relative to established alternatives such as Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Meyers' Pseudoephedrine amides.

The efficacy of a chiral auxiliary is measured by its ability to induce high stereoselectivity (diastereomeric or enantiomeric excess), deliver high chemical yields, and the ease of its attachment and subsequent removal.[1] This document will delve into the mechanistic underpinnings of these auxiliaries, present comparative experimental data, and provide detailed protocols to guide researchers in selecting the optimal auxiliary for their synthetic challenges.

The Principle of Chiral Auxiliary-Mediated Asymmetric Induction

The core principle involves the covalent attachment of a chiral auxiliary to a prochiral substrate, thereby creating a chiral molecule. The auxiliary's inherent stereochemistry then directs incoming reagents to one face of the molecule, leading to the formation of a new stereocenter with high stereoselectivity. This process typically results in the formation of diastereomers, which can be separated due to their differing physical properties. Finally, the auxiliary is cleaved from the desired product and can often be recovered for reuse.[1]

Featured Chiral Auxiliary: this compound

While less ubiquitous than some of the other auxiliaries discussed here, this compound offers a valuable scaffold for the synthesis of chiral ligands and as a modified backbone unit in peptide nucleic acids (PNAs).[2] Its rigid cyclopentyl framework and the presence of both a protected amine and a hydroxyl group allow for bidentate chelation to metal centers, which can be highly effective in directing stereoselective transformations.

Synthesis and Availability: A practical, multi-gram synthesis of both enantiomers of trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, making it accessible for research and development. The synthesis proceeds via the opening of a tosyl-activated cyclopentene aziridine, followed by optical resolution using 10-camphorsulfonic acid (CSA), avoiding the need for chromatography.[2]

Mechanism of Stereocontrol: The stereodirecting ability of this auxiliary arises from the rigid conformation it adopts upon coordination to a metal. The cyclopentyl ring effectively shields one face of the reactive center, while the Boc-protected amine and the hydroxyl group can act as coordinating ligands to further organize the transition state. This chelation minimizes conformational flexibility and presents a clear steric bias for the approach of an incoming electrophile or nucleophile.

Comparative Analysis with Leading Chiral Auxiliaries

A. Evans' Oxazolidinones

Pioneered by David A. Evans, oxazolidinone auxiliaries are a gold standard in asymmetric synthesis, particularly for aldol reactions, alkylations, and Diels-Alder reactions.[3][4] They are typically derived from readily available amino acids like phenylalanine and valine.[5]

Mechanism of Stereocontrol: Evans' auxiliaries function by forming a rigid, chelated enolate. For instance, in an aldol reaction, soft enolization with a Lewis acid like dibutylboron triflate generates a Z-enolate. This enolate then reacts with an aldehyde through a well-defined, chair-like six-membered transition state to produce the syn-aldol product with exceptional stereoselectivity.[4][5] The substituent on the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate, dictating the stereochemical outcome.[6]

Performance:

  • Aldol Reactions: Routinely provide diastereomeric ratios >99:1 for syn-aldol products.[4] By selecting the appropriate Lewis acid, anti-aldol products can also be accessed with high selectivity.[4]

  • Alkylations: Highly diastereoselective alkylations of enolates are also a hallmark of these auxiliaries.[7]

Cleavage: A key advantage of Evans' auxiliaries is the variety of mild methods for their removal, yielding a range of functional groups. The most common method involves hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) to furnish the carboxylic acid.[8][9] However, care must be taken as this reaction can evolve oxygen, posing a potential safety risk on a larger scale.[8][9][10][11] Other cleavage methods can provide alcohols, aldehydes, or amides.

B. Oppolzer's Sultams

Based on the rigid camphor skeleton, Oppolzer's sultams are highly effective chiral auxiliaries, particularly in asymmetric Diels-Alder reactions, Michael additions, and alkylations.[3][12] Both enantiomers are commercially available, derived from the corresponding enantiomers of camphor-10-sulfonyl chloride.[13]

Mechanism of Stereocontrol: The rigid bicyclic structure of the camphorsultam provides a highly predictable steric environment. The sulfonyl group and one of the methyl groups on the camphor skeleton effectively shield one face of the attached N-acyl group's enolate, directing the approach of electrophiles.[12] In Diels-Alder reactions, the sultam directs the dienophile to approach from the less hindered face.[14][15]

Performance:

  • Diels-Alder Reactions: Exhibit excellent endo-selectivity and diastereoselectivity, often exceeding 97:3.[13]

  • Alkylations and Conjugate Additions: Provide high levels of asymmetric induction.[3]

Cleavage: Oppolzer's sultams can be removed under various conditions. A common method is hydrolysis with lithium hydroxide and hydrogen peroxide.[16] Milder, more regioselective methods using tetrabutylammonium hydroxide (TBAH) with hydrogen peroxide have also been developed to avoid competitive N-S bond cleavage, especially with sterically hindered substrates.[16] Reductive cleavage with reagents like lithium aluminum hydride is also effective. The auxiliary can often be recovered and reused.[17]

C. Meyers' Pseudoephedrine Amides

The Myers asymmetric alkylation utilizes the readily available and inexpensive chiral auxiliary, pseudoephedrine.[18] This method is particularly valuable for the synthesis of enantiomerically enriched α-substituted carboxylic acids, alcohols, and ketones.[18][19]

Mechanism of Stereocontrol: A pseudoephedrine amide is deprotonated with a strong, non-nucleophilic base (e.g., LDA) to form a rigid lithium-chelated enolate. The chelation involves the enolate oxygen and the hydroxyl group of the pseudoephedrine. This highly organized structure directs the incoming electrophile to the face opposite the methyl group, leading to high diastereoselectivity.[18]

Performance:

  • Alkylations: This method consistently delivers high diastereoselectivity for a wide range of electrophiles.[18]

Cleavage: The auxiliary can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced to provide chiral alcohols. The pseudoephedrine auxiliary can then be recovered.[3]

Quantitative Performance Comparison

The following table summarizes typical performance data for these auxiliaries in key asymmetric transformations. Note that direct comparisons should be made with caution, as reaction conditions can vary.[1]

Chiral AuxiliaryReaction TypeSubstrate/Electrophile ExampleDiastereomeric Excess (de%) / Enantiomeric Excess (ee%)Yield (%)Reference(s)
Evans' Oxazolidinone Aldol ReactionPropionyl imide + Isobutyraldehyde>99% de (syn)80-95%[4][5]
AlkylationPropionyl imide + Benzyl bromide>98% de85-95%[7]
Diels-AlderAcryloyl imide + Cyclopentadiene95% de (endo)89%[13]
Oppolzer's Sultam Diels-AlderAcryloyl sultam + Cyclopentadiene>98% de (endo)94%[13]
Michael AdditionN-methacryloylsultam + ThiophenolHigh deN/A[3]
Meyers' Pseudoephedrine Amide AlkylationPropionyl amide + Methyl iodide>98% de85-95%[18]

Experimental Protocols and Workflows

Protocol 1: Evans' Asymmetric Aldol Reaction

This protocol describes a typical procedure for a diastereoselective aldol reaction using an Evans' oxazolidinone auxiliary.[5]

Step 1: Acylation of the Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) and stir for 30 minutes at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product.

Step 2: Enolate Formation and Aldol Addition

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq). Stir for 30 minutes.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) and stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Quench the reaction with a pH 7 buffer and extract the aldol adduct.

Step 3: Auxiliary Cleavage

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water at 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir for 4 hours, then quench with aqueous Na₂SO₃.

  • The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy carboxylic acid is isolated from the aqueous layer after acidification.[1]

Workflow Diagram: Evans' Aldol Reaction

Evans_Aldol_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Asymmetric Reaction cluster_cleavage Step 3: Cleavage & Recovery Acylation Acylation of Oxazolidinone Enolization Boron Enolate Formation Acylation->Enolization Aldol Aldol Addition with Aldehyde Enolization->Aldol Cleavage LiOH/H₂O₂ Cleavage Aldol->Cleavage Isolation Product Isolation & Auxiliary Recovery Cleavage->Isolation

Caption: Workflow for Evans' auxiliary-mediated asymmetric aldol reaction.

Mechanistic Visualization

Stereocontrol in Evans' Aldol Reaction

The high diastereoselectivity of the Evans' aldol reaction is rationalized by a chair-like Zimmerman-Traxler transition state. The Z-enolate, coordinated to the boron atom, reacts with the aldehyde in a conformation that minimizes steric interactions. The bulky substituent on the oxazolidinone (R') directs the aldehyde's substituent (R) to an equatorial position, leading to the observed syn stereochemistry.

Caption: Model of the Zimmerman-Traxler transition state for an Evans' aldol reaction.

Stereocontrol in Oppolzer's Diels-Alder Reaction

In the Lewis acid-catalyzed Diels-Alder reaction, the N-acryloyl sultam adopts a conformation where the carbonyl groups are anti-periplanar to minimize dipole-dipole repulsion. The Lewis acid chelates to the carbonyl oxygen. The camphor skeleton then blocks the si-face of the dienophile, forcing the diene to approach from the less hindered re-face, resulting in high diastereoselectivity.

Caption: Chelation model explaining stereocontrol in Oppolzer's sultam-mediated reactions.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.

  • Evans' oxazolidinones offer exceptional reliability and predictability, especially for asymmetric aldol reactions, and have been extensively validated in total synthesis.[3][5]

  • Oppolzer's sultams provide a robust, crystalline platform for achieving high stereocontrol in a variety of C-C bond-forming reactions, particularly Diels-Alder cycloadditions.[12][15]

  • Meyers' pseudoephedrine amides represent a cost-effective and practical method for asymmetric alkylations.[18]

  • This compound is an emerging auxiliary with potential in the development of chiral ligands and specialized building blocks, leveraging its rigid, bidentate chelating structure.[2]

Ultimately, the choice depends on the specific transformation, the desired product, scalability, and the cost and availability of the auxiliary. This guide serves as a foundational resource for researchers to make informed decisions, grounded in mechanistic understanding and comparative performance data.

References

  • Miyabe, H., et al. (1998). A Practical Removal Method of Camphorsultam. [Source information not fully available in search results]
  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]

  • Semantic Scholar. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Labidi, A., & Yacin-Ali, A. (n.d.). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. [Link]

  • Meyers, A. I., & Hutchings, R. (1996). Asymmetric Dialkylation of Chiral 2-Benzazepine Formamidines. Heterocycles. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]

  • Cruz-Gregorio, S., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Lecture Notes. [Link]

  • Wikipedia. (n.d.). Camphorsultam. Wikipedia. [Link]

  • Oppolzer, W., Seletsky, B. M., & Bernardinelli, G. (1994). Asymmetric Diels-Alder Reactions of Chiral N-Methacryloylsultams with 1,3-Dienes. Tetrahedron Letters. [Link]

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Weibel, D. B., & Paquette, L. A. (2000). (–)-d-2,10-camphorsultam. Organic Syntheses. [Link]

  • ResearchGate. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]

  • Gmeiner, P., et al. (2005). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. SynArchive. [Link]

  • Myers, A. I., et al. (1988). Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine. Journal of the American Chemical Society. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. MySkinRecipes. [Link]

  • Myers, A. G. (n.d.). Chiral Auxiliaries in the Diels-Alder Reaction. Chem 115 Lecture Notes. [Link]

  • ResearchGate. (n.d.). Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. ResearchGate. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(2-hydroxycyclopentyl)carbamate. PubChemLite. [Link]

  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-(1S_3S-3-hydroxycyclopentyl_carbamate]([Link]

  • MDPI. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules. [Link]

  • NIH. (2022). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. PMC. [Link]

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A Researcher's Guide to Amine Protection: A Comparative Analysis of Boc and Cbz Groups for Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the selective protection and deprotection of functional groups is a cornerstone of success.[1] Aminocyclopentanol scaffolds are prevalent in a variety of biologically active molecules, making the judicious choice of an amine-protecting group paramount. Among the plethora of options, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have emerged as robust and versatile choices.[1][2]

This guide offers a deep comparative analysis of Boc and Cbz protecting groups, tailored for researchers, scientists, and drug development professionals working with aminocyclopentanol derivatives. We will delve into the mechanistic underpinnings, practical applications, and field-proven insights to inform your synthetic strategy.

The Principle of Orthogonal Protection

The strategic power of Boc and Cbz groups lies in their orthogonality.[3] Orthogonal protection is a synthetic strategy that employs protecting groups that can be removed under distinct, non-interfering conditions.[4][5] This allows for the selective deprotection of one functional group while another remains intact, a critical capability in multi-step syntheses.[3][6] The Boc group is characteristically acid-labile, while the Cbz group is removed by catalytic hydrogenolysis.[7] This fundamental difference is the key to their widespread use in complex syntheses, such as peptide synthesis.[1][7]

The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Shield

The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of installation and mild removal conditions.[8][9]

Protection: The Boc group is typically introduced by reacting the aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide.[10] The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride.[7] The flexibility of reaction conditions, often achieving high yields at room temperature, makes it a highly practical choice.[8]

Deprotection: The removal of the Boc group is efficiently achieved under anhydrous acidic conditions.[11] Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in various solvents are commonly employed.[8][10] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[7][12]

Causality Behind Experimental Choices: The choice of an acid for deprotection is critical. TFA is highly effective but can be harsh. Milder conditions, such as HCl in dioxane or methanol, can be used for substrates with other acid-sensitive functionalities. The formation of the gaseous byproducts, isobutylene and CO₂, drives the reaction to completion, but it's crucial to perform the reaction in an open or well-vented system.[12] A potential side reaction is the alkylation of nucleophilic sites on the substrate by the intermediate tert-butyl cation; the use of scavengers can mitigate this issue.[13][14]

The Benzyloxycarbonyl (Cbz or Z) Group: A Hydrogenolysis-Cleavable Mainstay

The Cbz group, a foundational tool in peptide chemistry, offers a different mode of deprotection, providing valuable orthogonality to the Boc group.[15][16]

Protection: The Cbz group is introduced by treating the aminocyclopentanol with benzyl chloroformate (Cbz-Cl) under basic conditions, such as in the presence of sodium bicarbonate or an organic base.[17] The base neutralizes the HCl generated during the reaction.[17]

Deprotection: The hallmark of the Cbz group is its cleavage via catalytic hydrogenolysis.[18] This is most commonly achieved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[17] The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[17] A safer and often more convenient alternative to hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate or formic acid in the presence of the palladium catalyst.[19]

Causality Behind Experimental Choices: Catalytic hydrogenolysis is a remarkably clean and mild deprotection method.[18] However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.[20] In such cases, harsher, less common methods like cleavage with strong acids (e.g., HBr in acetic acid) can be employed.[17][21] The choice of catalyst and solvent can also influence the reaction's efficiency; alcohols are common solvents for this transformation.[22]

Head-to-Head Comparison: Boc vs. Cbz for Aminocyclopentanols

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)[8]Benzyl chloroformate (Cbz-Cl)[17]
Protection Conditions Base (e.g., TEA, NaOH), various solvents (THF, water, ACN)[8][10]Base (e.g., NaHCO₃), aqueous or organic solvent[17]
Deprotection Method Acidolysis (TFA, HCl)[7][8]Hydrogenolysis (H₂, Pd/C) or Catalytic Transfer Hydrogenation[17][18]
Deprotection Conditions Anhydrous strong acid (e.g., TFA in DCM, HCl in dioxane)[8]H₂ (1 atm or higher), Pd/C in alcohol; or HCOONH₄, Pd/C, reflux[18][22]
Stability Stable to bases, nucleophiles, and hydrogenolysis.[11]Stable to acidic and basic conditions.[20]
Key Incompatibilities Acid-sensitive functional groups.Reducible functional groups (alkenes, alkynes, nitro groups, etc.).[20]
Byproducts Isobutylene, CO₂[12]Toluene, CO₂[17]
Orthogonality Orthogonal to Cbz, Fmoc, and other groups stable to acid.[7]Orthogonal to Boc, Fmoc, and other groups stable to hydrogenolysis.[18]

Field-Proven Insights & Strategic Selection

The choice between Boc and Cbz is not arbitrary; it is a strategic decision dictated by the molecular landscape of your aminocyclopentanol derivative and the planned synthetic route.

  • When to Choose Boc: The Boc group is the preferred choice when your synthetic pathway involves reductive steps (e.g., hydrogenation of a double bond elsewhere in the molecule) or requires basic or nucleophilic reagents. Its acid-lability allows for deprotection without affecting groups sensitive to reduction.

  • When to Choose Cbz: The Cbz group is ideal when your aminocyclopentanol contains acid-sensitive functionalities, such as certain ethers or esters. Its removal by the very mild and selective conditions of catalytic hydrogenolysis preserves these acid-labile parts of the molecule.

  • Combined Strategy: In complex syntheses with multiple amine groups, a combination of Boc and Cbz protection allows for selective deprotection and functionalization at different stages of the synthesis, showcasing the power of an orthogonal protection strategy.[6]

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of a generic aminocyclopentanol.

Protocol 1: Boc Protection of Aminocyclopentanol

  • Objective: To protect the amine functionality of an aminocyclopentanol with a Boc group.

  • Methodology:

    • Dissolve the aminocyclopentanol (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

    • Add a base, such as triethylamine (1.5 equiv) or sodium bicarbonate (2.0 equiv), to the solution.

    • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the organic solvent under reduced pressure.

    • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected aminocyclopentanol.

    • Purify the product by flash column chromatography if necessary.

Protocol 2: Acid-Mediated Boc Deprotection

  • Objective: To remove the Boc protecting group to regenerate the free amine.

  • Methodology:

    • Dissolve the Boc-protected aminocyclopentanol in an anhydrous solvent such as dichloromethane (DCM) or dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of strong acid, such as 20-50% trifluoroacetic acid (TFA) in DCM or a 4M solution of HCl in dioxane, dropwise.[8]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC. Effervescence (CO₂ evolution) may be observed.[23]

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The product is often obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

    • To obtain the free amine, dissolve the salt in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution) before extraction.

Protocol 3: Cbz Protection of Aminocyclopentanol

  • Objective: To protect the amine functionality of an aminocyclopentanol with a Cbz group.

  • Methodology:

    • Dissolve the aminocyclopentanol (1.0 equiv) in a solvent mixture, typically aqueous acetone or dioxane.

    • Add a base, such as sodium bicarbonate (2.0 equiv), to the solution and cool to 0 °C.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) to the stirred mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • After the reaction is complete, remove the organic solvent in vacuo.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude Cbz-protected product by flash column chromatography.

Protocol 4: Cbz Deprotection via Catalytic Transfer Hydrogenation

  • Objective: To remove the Cbz protecting group using a safe and efficient method.

  • Methodology:

    • Dissolve the Cbz-protected aminocyclopentanol in a solvent such as methanol or ethanol.[18]

    • To this solution, add ammonium formate (4-5 equiv).[18]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol%).[18]

    • Heat the reaction mixture to reflux and stir vigorously, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[18]

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue can be further purified by standard techniques to yield the deprotected aminocyclopentanol.

Visualizing the Workflow

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Aminocyclopentanol reagents_prot Boc₂O, Base (e.g., TEA) start_prot->reagents_prot 1. product_prot Boc-Protected Aminocyclopentanol reagents_prot->product_prot 2. start_deprot Boc-Protected Aminocyclopentanol product_prot->start_deprot reagents_deprot Strong Acid (e.g., TFA, HCl) start_deprot->reagents_deprot 3. product_deprot Aminocyclopentanol Salt reagents_deprot->product_deprot 4.

Caption: Boc protection/deprotection workflow.

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot Aminocyclopentanol reagents_prot Cbz-Cl, Base (e.g., NaHCO₃) start_prot->reagents_prot 1. product_prot Cbz-Protected Aminocyclopentanol reagents_prot->product_prot 2. start_deprot Cbz-Protected Aminocyclopentanol product_prot->start_deprot reagents_deprot H₂ Source, Pd/C (e.g., H₂, HCOONH₄) start_deprot->reagents_deprot 3. product_deprot Free Aminocyclopentanol reagents_deprot->product_deprot 4.

Caption: Cbz protection/deprotection workflow.

Protecting_Group_Decision start Start: Need to protect an aminocyclopentanol q1 Does the synthetic route involve hydrogenation steps (e.g., reducing C=C)? start->q1 q2 Does the substrate contain acid-sensitive groups (e.g., certain ethers, esters)? q1->q2 Yes cbz Choose Cbz Group q1->cbz No boc Choose Boc Group q2->boc No reconsider Re-evaluate synthetic route or consider other orthogonal groups. q2->reconsider Yes

Caption: Decision guide for selecting Boc vs. Cbz.

References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • University of Illinois. Protecting Groups. [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(1), 504-508. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-491. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • Reddit. What makes amine protecting groups(Cbz, Boc) chemoselective for amines? [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

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Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate as a Potential Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Asymmetric Induction: Evaluating the Potential of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and a Comparison with Established Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the strategic selection of a chiral auxiliary is paramount for controlling stereochemical outcomes. This guide addresses the efficacy of this compound in asymmetric induction. A comprehensive review of current literature reveals a notable absence of published data detailing its direct application as a chiral auxiliary.

Therefore, this guide adopts a dual-pronged approach. First, we will provide a senior application scientist's perspective on the potential efficacy of this molecule by analyzing its structural motifs and proposing a hypothetical application based on well-established mechanistic principles. Second, we will deliver a robust comparison of its theoretical potential against the field-proven performance of benchmark chiral auxiliaries, specifically the highly reliable Evans oxazolidinones. This comparative analysis is supported by extensive experimental data to provide a practical and authoritative resource for your synthetic endeavors.

The structure of this compound, a chiral 1,2-amino alcohol embedded in a cyclopentane ring, contains the essential features for directing stereoselective transformations. The vicinal amino and hydroxyl groups provide two points for coordination, which can enforce a rigid, predictable conformation when complexed to a metal center—a cornerstone of effective asymmetric induction.[1]

The trans relationship of the amine and hydroxyl groups on the cyclopentane backbone creates a well-defined stereochemical environment. The bulky tert-butyl carbamate (Boc) protecting group further enhances the steric bias, which is crucial for shielding one face of a prochiral substrate from attack.

Hypothetical Application: Conversion to an Oxazolidinone Auxiliary for Asymmetric Aldol Reactions

While the 1,2-amino alcohol could be used directly as a ligand, a more common and powerful strategy involves its conversion into a cyclic chiral auxiliary, such as an oxazolidinone. This transformation is a standard procedure, often accomplished by reacting the amino alcohol with phosgene, a phosgene equivalent (like triphosgene or carbonyldiimidazole), or ethyl carbonate.[2] This would yield a novel, bicyclic oxazolidinone.

Once formed, this hypothetical oxazolidinone could be N-acylated (e.g., with propionyl chloride) and utilized in an asymmetric aldol reaction, a fundamental C-C bond-forming process.[3] The proposed mechanism of action would parallel that of the well-studied Evans auxiliaries.

cluster_0 Step 1: Conversion to Oxazolidinone cluster_1 Step 2: Acylation & Enolization cluster_2 Step 3: Diastereoselective Aldol Reaction Start tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate Product1 Hypothetical Bicyclic Oxazolidinone Auxiliary Start->Product1 Cyclization Reagent1 Phosgene or equivalent (e.g., Triphosgene, CDI) Reagent1->Start Product1_acylation Hypothetical Bicyclic Oxazolidinone Auxiliary Product2 Chelated Boron (Z)-Enolate Product1_acylation->Product2 Enolization Reagent2 1. Acyl Chloride (R-COCl) 2. Bu₂BOTf, Et₃N Reagent2->Product1_acylation Product2_reaction Chelated Boron (Z)-Enolate Product3 Syn-Aldol Adduct Product2_reaction->Product3 Zimmerman-Traxler Transition State Reagent3 Aldehyde (R'CHO) Reagent3->Product2_reaction

Caption: Hypothetical workflow for the use of the title compound in an asymmetric aldol reaction.

The efficacy of this hypothetical auxiliary would depend on the rigidity of the fused ring system and its ability to effectively shield one face of the enolate. While promising in theory, its performance can only be validated through empirical testing.

Comparative Analysis: Evans Oxazolidinone Auxiliaries

Given the lack of data for our target compound, we turn to the gold standard for asymmetric aldol and alkylation reactions: Evans oxazolidinones.[4] Developed by David A. Evans and his group, these auxiliaries are derived from readily available amino acids like valine and phenylalanine and offer exceptionally high levels of stereocontrol.[1]

Mechanism of Stereocontrol in Evans Aldol Reactions

The remarkable diastereoselectivity of Evans aldol reactions stems from a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[5] The key steps are:

  • N-Acylation: The oxazolidinone nitrogen is acylated to introduce the prochiral enolate precursor.

  • Enolate Formation: Treatment with a Lewis acid (typically a dialkylboron triflate like Bu₂BOTf) and a hindered amine base (e.g., triethylamine) selectively generates the Z-enolate.[5]

  • Chelation and Transition State: The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid structure. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine) sterically directs the incoming aldehyde to the opposite face of the enolate.[6]

  • Diastereoselective C-C Bond Formation: The reaction proceeds through this low-energy transition state to yield the syn-aldol product with high diastereoselectivity.

cluster_0 Enolate Formation & Chelation cluster_1 Aldol Addition via Chair-like Transition State cluster_2 Workup & Auxiliary Cleavage Start N-Acyl Evans Auxiliary Enolate Rigid Chelated (Z)-Boron Enolate Start->Enolate Soft Enolization Reagents Bu₂BOTf Et₃N Reagents->Start TS Zimmerman-Traxler Transition State (Aldehyde approaches from less hindered face) Enolate->TS Product Boron-chelated Aldol Adduct TS->Product Aldehyde R'-CHO Aldehyde->TS Final_Product Syn-Aldol Product (High d.r.) Product->Final_Product Auxiliary Recovered Chiral Auxiliary Product->Auxiliary Workup Oxidative Workup (e.g., H₂O₂) Workup->Product cluster_workflow Experimental Workflow A 1. Dissolve N-acyl auxiliary in anhydrous CH₂Cl₂ under N₂. Cool to -78°C. B 2. Add Bu₂BOTf dropwise, stir for 10 min. A->B C 3. Add Et₃N dropwise, stir for 30 min to form Z-enolate. B->C D 4. Add isobutyraldehyde dropwise, stir at -78°C for 2h, then warm to 0°C. C->D E 5. Quench reaction with pH 7 buffer and MeOH. D->E F 6. Add H₂O₂/MeOH solution slowly at 0°C to cleave boron. E->F G 7. Workup: Quench with Na₂SO₃, extract with CH₂Cl₂, dry, and concentrate. F->G H 8. Purify by flash chromatography. Analyze d.r. by ¹H NMR or HPLC. G->H

Caption: Step-by-step workflow for the Evans asymmetric aldol reaction.

Procedure:

  • Enolate Formation:

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add N-propionyl-(R)-4-isopropyl-2-oxazolidinone (1.0 equiv) and anhydrous CH₂Cl₂.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add di-n-butylboryl trifluoromethanesulfonate (1.1 equiv) dropwise via syringe. Stir for 10 minutes.

    • Add triethylamine (1.2 equiv) dropwise. The solution should become pale yellow. Stir for 30 minutes at -78 °C.

  • Aldol Addition:

    • Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Work-up and Cleavage of the Boron Adduct:

    • Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 10 mL of methanol.

    • To the vigorously stirred biphasic mixture at 0 °C, slowly add a pre-mixed solution of 10 mL of methanol and 10 mL of 30% hydrogen peroxide. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

    • Stir for 1 hour at 0 °C.

    • Concentrate the mixture in vacuo to remove most of the organic solvents.

    • Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldol adduct.

  • Analysis and Purification:

    • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

    • Purify the product by flash column chromatography on silica gel.

  • Auxiliary Cleavage (Optional):

    • The chiral auxiliary can be cleaved from the purified aldol adduct to yield the corresponding β-hydroxy carboxylic acid, alcohol, or other derivatives. A common method is hydrolysis with lithium hydroperoxide (LiOH/H₂O₂). [7]

Conclusion

While this compound presents an interesting structural framework for a potential chiral auxiliary, the absence of empirical data necessitates a cautious evaluation. Its 1,2-amino alcohol motif suggests it could be converted into a functional oxazolidinone auxiliary, but its efficacy remains hypothetical.

For researchers and drug development professionals requiring reliable and predictable stereocontrol, established methods such as the Evans asymmetric aldol reaction remain the authoritative choice. [1][6]The extensive documentation, predictable outcomes, and high diastereoselectivities of Evans oxazolidinones provide a robust and validated platform for the asymmetric synthesis of complex chiral molecules. The principles and protocols detailed in this guide offer a solid foundation for implementing these powerful transformations.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric aldol reaction. 2. Enantioselective synthesis of erythro-.beta.-hydroxy-.alpha.-alkyl carboxylic acids. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • BenchChem. Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries. BenchChem2025.
  • Silva, F. C. D.; Sá, M. M. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules2011 , 16 (12), 9847-9866. [Link]

  • ChemShuttle. tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)
  • Kwo, A. C. SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS Repository2018.
  • Clayden, J.; Collins, I.; O'Neil, I. A.; Stentiford, R. A. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Aust. J. Chem.2023 , 76 (12), 847-853. [Link]

  • Ghosh, A. K.; Fidanze, S. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Org. Lett.2000 , 2 (16), 2405–2407. [Link]

  • BenchChem. Application Notes and Protocols for Asymmetric Aldol Reactions Using a Chiral 2-Oxazolidinone Auxiliary. BenchChem2025.
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  • Gage, J. R.; Evans, D. A.
  • Crimmins, M. T. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Synlett2007, 2007 (10), 1493-1509.
  • Michigan State University Department of Chemistry. Asymmetric Induction. MSU Chemistry Website.
  • Hultin, P. G.; Earle, M. A.; Sud, M. Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett2003, 2003 (5), 635-638.
  • Wikipedia. Asymmetric induction. Wikipedia, The Free Encyclopedia.
  • White, J. D.; Shaw, S. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Org. Lett.2012, 14 (23), 6072–6075.
  • Agami, C.; Amiot, F.; Couty, F.; Dechoux, L.; Kaminsky, C.; Venier, O. Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols. Tetrahedron: Asymmetry1998, 9 (22), 3955-3958.
  • Casual Chemistry. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube2024.
  • BLD Pharm. tert-Butyl (2-hydroxycyclopentyl)
  • Hunsicker, D. M.; Cox, J. M.; Hage, D. S. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry2019, 11 (7), 893.
  • Ordóñez, M.; Rojas-Cabrera, H.; Cativiela, C. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules2009, 14 (7), 2500-2509.
  • Loev, B.; Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses1963, 43, 13.
  • Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal Website.
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  • Pharmacy 180. Diastereoselection in Aldol Reactions. Pharmacy 180 Website.
  • Santa Cruz Biotechnology. tert-butyl N-(2-hydroxycyclopentyl)
  • BLD Pharm. tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)
  • MySkinRecipes. tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)
  • BenchChem. Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. BenchChem2025.
  • Somfai, P. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal2005.
  • Arai, Y.; Yoneda, S.; Masuda, T. Diastereoselective Imino–Aldol Condensation of Chiral 3-(P-Tolylsulfinyl)

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A Comparative Guide to Chiral Ligands Derived from Aminocyclopentanols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Chirality and the Rise of Privileged Scaffolds

In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. The synthesis of enantiomerically pure compounds is a critical challenge in the development of pharmaceuticals, agrochemicals, and fine chemicals, where often only one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful.[1] Asymmetric catalysis, employing chiral metal complexes, stands as one of the most elegant and efficient strategies to achieve this goal.[2] At the heart of these catalytic systems lies the chiral ligand, the molecular architect responsible for inducing enantioselectivity.[1]

Among the vast library of chiral ligands developed, those built upon a cis-1-amino-2-cyclopentanol scaffold have emerged as a "privileged" class. Their efficacy stems from a rigid cyclopentane backbone which reduces conformational flexibility and creates a well-defined chiral environment around the metal center. This rigidity, coupled with the strategic placement of amino and hydroxyl coordinating groups, allows for the formation of stable and highly organized transition states, which is crucial for efficient stereochemical communication. This guide provides a comparative analysis of key aminocyclopentanol-derived ligands, focusing on their performance in hallmark asymmetric transformations and offering insights into rational ligand selection and experimental design.

The Aminocyclopentanol Scaffold: A Foundation for High Enantioselectivity

The inherent structural advantages of the aminocyclopentanol framework are manifold. The cis-relationship of the amino and hydroxyl groups allows them to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This chelation restricts the ligand's degrees of freedom, which is a key factor in achieving high enantioselectivity. Furthermore, the cyclopentane ring can be readily substituted, allowing for the fine-tuning of steric and electronic properties to optimize performance for a specific catalytic reaction.

Comparative Performance in Asymmetric Catalysis

The true measure of a chiral ligand lies in its performance. Here, we compare representative ligands derived from aminocyclopentanols in two fundamentally important and widely used asymmetric reactions: Asymmetric Hydrogenation and Asymmetric Allylic Alkylation.

Asymmetric Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols is a pivotal transformation in organic synthesis.[3] Ruthenium, rhodium, and iridium complexes bearing chiral β-amino alcohol ligands are among the most effective catalysts for this purpose.[3] The performance of these catalysts is highly dependent on the ligand structure and reaction conditions, such as pH.[3]

Ligand TypeRepresentative ReactionMetalYield (%)Enantiomeric Excess (ee %)Reference
Simple β-Amino Alcohol Asymmetric Transfer Hydrogenation of AcetophenoneRu(II)>9973[3]
(1S,2R)-1-Amino-2-indanol Asymmetric Transfer Hydrogenation of N-Phosphinyl KetiminesRu(II)Highup to 82[4]
TsDPEN Analogues Asymmetric Transfer Hydrogenation of Aromatic KetonesRu(II)up to 97up to 97[3]
PNNP Tetradentate Ligands Asymmetric Hydrogenation of AcetophenonesMn(I)Goodup to 85[5]

Table 1: Comparative performance of aminocyclopentanol-derived and related amino alcohol ligands in asymmetric hydrogenation reactions. The inherent rigidity of ligands like (1S,2R)-1-amino-2-indanol has been shown to be crucial for achieving good enantioselectivities in the reduction of N-phosphinyl ketimines.[4] While simple β-amino alcohols can be effective, more complex and rigid structures often lead to superior results.[3]

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Pd-catalyzed Asymmetric Allylic Alkylation (AAA) is one of the most powerful C-C bond-forming reactions in synthetic chemistry.[6] The design of chiral ligands, particularly those containing phosphorus and nitrogen donors, has been instrumental in the development of highly enantioselective AAA reactions. The "bite angle" of bidentate ligands is a critical parameter that influences both the stability and the catalytic properties of the metal complex.[7]

Ligand TypeRepresentative ReactionNucleophileYield (%)Enantiomeric Excess (ee %)Reference
Phosphino-carboxamide Allylic alkylation of (E)-1,3-diphenyl-2-propenyl acetateMalonateExcellentup to 92[8]
Trost System Ligands (TSL) General Allylic AlkylationVarious91-9996-99[6]
(R,R)-P,N-Ligand Allylic alkylation of 1,3-diphenylallyl acetateDimethyl malonate9895[9]
Phosphoramidite Ligands α-C−H allylic alkylation of primary aminesPrimary Amineup to 95up to 98[10]

Table 2: Comparative performance of P,N and related ligands in Pd-catalyzed asymmetric allylic alkylation. The data highlights the success of bidentate P,N ligands in achieving high enantioselectivities. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to match the specific demands of the substrate and nucleophile.

Experimental Protocols: A Practical Guide

To bridge theory and practice, this section provides a detailed, self-validating protocol for the synthesis of a representative aminocyclopentanol-derived ligand and its application in a catalytic reaction.

Protocol 1: Synthesis of a Chiral (1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane (TsCYDN) Ligand

This protocol describes the synthesis of a well-established ligand analogous in principle to aminocyclopentanol systems, demonstrating the general approach.

Causality Behind Experimental Choices: The use of a tosyl group enhances the acidity of the N-H proton, facilitating metal coordination and influencing the electronic properties of the resulting catalyst. The choice of solvent and temperature is critical for achieving high yields and preventing side reactions.

G cluster_0 Ligand Synthesis Workflow A (R,R)-1,2-Diaminocyclohexane D Reaction at 0°C to RT A->D B p-Toluenesulfonyl chloride B->D C Pyridine (Base/Solvent) C->D E Aqueous Workup (HCl) D->E Quench & Neutralize F Recrystallization E->F Purification G Pure (R,R)-TsCYDN Ligand F->G Isolation

Caption: Workflow for the synthesis of a chiral TsCYDN ligand.

Step-by-Step Methodology:

  • Dissolution: Dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 eq) in pyridine at 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in pyridine to the cooled solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing 1M HCl and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of a pre-formed Ru-TsCYDN catalyst in the asymmetric transfer hydrogenation of a model ketone.

Causality Behind Experimental Choices: The use of a formic acid/triethylamine azeotrope serves as the hydrogen source. The substrate-to-catalyst ratio (S/C) is a key parameter that influences the efficiency and cost-effectiveness of the reaction.

G cluster_1 Catalytic Cycle Cat [Ru(TsCYDN)(arene)] (Pre-catalyst) ActiveCat Ru-Hydride (Active Catalyst) Cat->ActiveCat Activation Substrate Acetophenone ActiveCat->Substrate Coordination Product (R)-1-Phenylethanol Substrate->Product Hydride Transfer Product->ActiveCat Product Release H_Source HCOOH/NEt3 H_Source->Cat Regeneration

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Ru-TsCYDN catalyst (e.g., [RuCl(p-cymene)(R,R)-TsCYDN], 0.01 eq).

  • Addition of Reagents: Add the formic acid/triethylamine azeotropic mixture (5:2 molar ratio) as the solvent and hydrogen source.

  • Substrate Addition: Add acetophenone (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., 28°C) for the specified time (e.g., 24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification and Analysis: Dry the organic layer, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Mechanistic Insights and Rational Ligand Design

The success of a chiral ligand is ultimately determined by the subtle non-covalent interactions in the transition state that differentiate the two enantiomeric pathways.[11] For aminocyclopentanol-based ligands, the chiral pocket created by the ligand framework sterically directs the approach of the substrate to the metal center.

For instance, in the Ru-catalyzed transfer hydrogenation, the N-H proton of the coordinated ligand is believed to participate in a six-membered pericyclic transition state, facilitating the hydride transfer from the metal to the ketone.[12] The substituents on the cyclopentane ring and the N-aryl or N-alkyl groups play a crucial role in shielding one face of the coordinated substrate, leading to the preferential formation of one enantiomer.

Future ligand design will likely focus on creating more rigid and tunable scaffolds, potentially incorporating additional coordinating atoms to create tetradentate ligands for enhanced stability and control.[5] The integration of computational modeling with experimental synthesis will undoubtedly accelerate the discovery of next-generation catalysts for challenging asymmetric transformations.[11]

Conclusion and Future Outlook

Chiral ligands derived from the aminocyclopentanol scaffold have proven to be highly effective in a range of important asymmetric catalytic reactions. Their rigid backbone and tunable electronic and steric properties provide a robust platform for the development of highly enantioselective catalysts. While significant progress has been made, the quest for "perfect" catalysts with broader substrate scope, lower catalyst loadings, and higher turnover numbers continues. The principles of rational ligand design, grounded in a deep mechanistic understanding, will be the guiding light in this exciting and impactful field of chemical research.

References

  • Benchchem. (n.d.). Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis.
  • ResearchGate. (n.d.). The designed ligand for asymmetric hydrogenation of β-amino ketones.
  • Xiao, J., et al. (2005). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. University of Liverpool IT Services.
  • Mas-Roselló, J., Herraiz, A. G., Audic, B., Laverny, A., & Cramer, N. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198-13224. [Link]

  • Chemical Society Reviews. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols.
  • MDPI. (n.d.). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines.
  • ResearchGate. (n.d.). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis.
  • ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • National Institutes of Health. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions.
  • National Institutes of Health. (n.d.). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation.
  • National Institutes of Health. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones.
  • (n.d.). Overview of the chiral ligands that were used for the study of the asymmetric Henry reaction.
  • Nature Communications. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis.
  • National Institutes of Health. (n.d.). Recent Advances in the Enantioselective Radical Reactions.
  • MDPI. (n.d.). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions.
  • ResearchGate. (n.d.). Synthesis of New amino alcohol chiral Ligands (L1–L5).
  • National Institutes of Health. (n.d.). Catalytic Enantioselective Alkene Aminohalogenation/Cyclization Involving Atom Transfer.
  • National Institutes of Health. (n.d.). Enamine/Carbene Cascade Catalysis in the Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentanones.
  • (n.d.). Synthesis and Application of Chiral Multisubstituted Cyclopentadienyl Ligands.
  • National Institutes of Health. (2010). Catalytic asymmetric synthesis of chiral allylic esters.
  • PubMed Central. (n.d.). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation.
  • National Institutes of Health. (n.d.). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones.
  • PubMed Central. (2024). Copper-catalysed asymmetric annulation of yne-allylic esters with amines to access axially chiral arylpyrroles.
  • Organic Chemistry Portal. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters.

Sources

Validation of analytical methods for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

This guide provides a comprehensive framework for the validation of analytical methods for this compound, a chiral intermediate critical in pharmaceutical synthesis. As regulatory scrutiny intensifies, the development of robust, reliable, and validated analytical methods is not merely a quality control exercise but a fundamental pillar of drug development. This document is designed for researchers, analytical scientists, and quality assurance professionals, offering a comparison of suitable analytical techniques and detailed protocols grounded in established scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will focus primarily on High-Performance Liquid Chromatography (HPLC), the most appropriate technique for this non-volatile, polar compound, and will compare it with Liquid Chromatography-Mass Spectrometry (LC-MS) for applications requiring higher sensitivity. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][3]

Part 1: Strategic Selection of the Primary Analytical Technique

The molecular structure of this compound—possessing polarity, chirality, and thermal lability—dictates the choice of analytical methodology.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred technique. The compound is non-volatile and thermally sensitive, making Gas Chromatography (GC) challenging without derivatization, which introduces complexity and potential for error.[4][5] HPLC readily handles such compounds. For detection, the carbamate group, while not a strong chromophore, allows for UV detection at lower wavelengths (e.g., ~210 nm).[6] Crucially, the chiral nature of the molecule necessitates a chiral stationary phase (CSP) to separate the (1R,2R)-enantiomer from its (1S,2S)-counterpart, a non-negotiable requirement for pharmaceutical development.[7][8]

  • Gas Chromatography (GC): GC is generally unsuitable for the primary assay of this compound due to its low volatility and the presence of a polar hydroxyl group, which would lead to poor peak shape and potential degradation in the hot injector. It may, however, be a valid method for assessing residual solvents or specific volatile impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[9] It is an excellent alternative, particularly for impurity profiling at trace levels or for analysis in complex biological matrices.[8][10] The mass spectrometer provides molecular weight confirmation and structural information, enhancing confidence in peak identification.

Part 2: Comprehensive Validation of a Chiral HPLC-UV Method

The following sections detail the validation of a hypothetical, yet scientifically rigorous, chiral HPLC method for the analysis of this compound.

Proposed Chromatographic Conditions
ParameterConditionRationale
Column Chiralpak® IA or similar amylose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µmPolysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including carbamates.[11][12]
Mobile Phase Isocratic: n-Hexane / Isopropanol (90:10, v/v)Normal-phase chromatography often provides better selectivity for chiral separations on this type of CSP.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 25°CTemperature control is critical for reproducible retention times and chiral selectivity.
Detection UV at 210 nmThe carbamate functional group provides sufficient absorbance at low UV wavelengths.[6]
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.
Validation Workflow Diagram

The overall process for analytical method validation follows a structured, sequential approach to evaluate all required performance characteristics.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_doc Documentation Dev Develop & Optimize Chiral HPLC Method Protocol Validation Protocol Dev->Protocol Spec Specificity (Peak Purity, Resolution) Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Report Validation Report Robust->Report Protocol->Spec

Caption: General workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.

Experimental Protocol:

  • Prepare Solutions:

    • Diluent blank.

    • A solution of the this compound reference standard.

    • A solution of the (1S,2S)-enantiomer (if available).

    • A sample solution spiked with known related substances and potential impurities.

  • Analysis: Inject all solutions and analyze the chromatograms. For the reference standard peak, perform peak purity analysis using a photodiode array (PDA) detector.

  • Acceptance Criteria:

    • The diluent blank should show no interfering peaks at the retention time of the analyte or its enantiomer.

    • The method must demonstrate baseline resolution (R > 2.0) between the (1R,2R)-enantiomer and the (1S,2S)-enantiomer.

    • The peak purity index for the analyte peak should be > 0.999, indicating no co-eluting impurities.

Linearity & Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample. The range is the interval over which this proportionality is established with suitable accuracy and precision.[2]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, covering 80% to 120% of the expected working concentration (e.g., 0.08 mg/mL to 0.12 mg/mL for an assay).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) must be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The residuals should be randomly distributed around the x-axis.

ParameterExpected Result
Range0.08 - 0.12 mg/mL
Correlation Coefficient (R²)> 0.9992
Regression Equationy = 51234x + 150
ResidualsRandomly scattered
Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found. It is typically determined by applying the method to a sample matrix spiked with known amounts of the analyte.

Experimental Protocol (Spike/Recovery):

  • Prepare Samples: Prepare nine samples in triplicate at three concentration levels covering the specified range (e.g., 80%, 100%, 120%). This is done by spiking a placebo or sample matrix with known quantities of the analyte reference standard.

  • Analysis: Analyze the samples and quantify the amount of analyte recovered.

  • Data Evaluation: Calculate the percent recovery for each sample. Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelMean Recovery (%)% RSD
80%99.5< 1.0%
100%100.2< 1.0%
120%99.8< 1.0%
Workflow for Accuracy Determination

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A1 Prepare Placebo (Matrix) B1 Spike at 80% (n=3) B2 Spike at 100% (n=3) B3 Spike at 120% (n=3) A2 Prepare Analyte Stock Solution A2->B1 A2->B2 A2->B3 C1 Inject Samples into HPLC B2->C1 D1 Quantify using Calibrated Method C1->D1 E1 Calculate % Recovery for each sample D1->E1 F1 Calculate Mean Recovery and %RSD per level E1->F1

Caption: Experimental workflow for accuracy by spike/recovery.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 1.0%.

    • Intermediate Precision: %RSD ≤ 2.0% for the combined data from both studies.

Precision LevelExpected %RSD
Repeatability (Day 1, Analyst 1)< 0.8%
Intermediate (Day 2, Analyst 2)< 1.2%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N):

    • Prepare a series of increasingly dilute solutions of the analyte.

    • Inject them and determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.

  • Calculation:

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

  • Confirmation: Prepare a sample at the determined LOQ concentration and inject it multiple times (n=6). The precision (%RSD) should be acceptable (e.g., ≤ 10%).

ParameterS/N RatioExpected Concentration
LOD~3:1~0.05 µg/mL
LOQ~10:1~0.15 µg/mL
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Experimental Protocol:

  • Vary Parameters: Introduce small, deliberate changes to the method, one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 2°C).

    • Mobile Phase Composition (e.g., ± 2% in the minor component).

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Data Evaluation: Assess the impact on key system suitability parameters (e.g., resolution, retention time, tailing factor).

  • Acceptance Criteria: System suitability parameters must remain within their defined limits for all varied conditions. For example, the resolution between enantiomers should remain > 2.0.

Part 3: Comparison with an Alternative Method: LC-MS/MS

For applications requiring higher sensitivity, such as quantifying trace-level impurities or analyzing the compound in biological fluids, an LC-MS/MS method is superior.

Method Principle: The HPLC system separates the analyte from other components, and the tandem mass spectrometer provides highly selective and sensitive detection. The analyte is ionized (typically using Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.[9]

Comparative Performance Overview: HPLC-UV vs. LC-MS/MS
FeatureChiral HPLC-UVChiral LC-MS/MS
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass-to-charge ratios of precursor/product ions)[9]
Sensitivity (LOQ) µg/mL level (~0.15 µg/mL)ng/mL to pg/mL level (~0.05-2.0 ng/mL)[10][13]
Linear Range Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitude
Robustness HighModerate (sensitive to matrix effects and ion source cleanliness)
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operation and method development
Best Application QC lab for assay, purity, and enantiomeric excess of bulk drug substance and formulated product.Bioanalytical studies, trace impurity analysis, confirmation of identity.

The validation of an LC-MS/MS method follows the same ICH principles, but with additional considerations for matrix effects, which can suppress or enhance the ionization of the analyte and must be carefully evaluated.

Conclusion

The validation of an analytical method is a systematic and essential process in pharmaceutical development. For This compound , a chiral HPLC-UV method provides a robust, reliable, and appropriate platform for routine quality control, ensuring both the chemical and enantiomeric purity of the intermediate. The protocols and acceptance criteria outlined in this guide provide a solid foundation for this validation. For applications demanding higher performance, LC-MS/MS stands as a powerful alternative, offering unparalleled sensitivity and specificity. The choice between these methods should be guided by the specific analytical objective, aligning the technique's capabilities with the required performance.

References

  • PerkinElmer, Inc. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Satinsky, D., et al. (2014). New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. Talanta. Available from: [Link]

  • Pace Analytical. EPA 632 Carbamate Pesticide Testing by HPLC.
  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • Restek Corporation. Effective Analysis Carbamate Pesticides. Separation Science.
  • SIELC Technologies. tert-Butyl carbamate. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. (2025). Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available from: [Link]

  • PerkinElmer, Inc. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]

  • Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates. Journal of AOAC International.
  • Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77922, tert-Butyl carbamate. Available from: [Link]

  • Wilson, I. D. (2009). Chiral Drug Separation. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Wang, X. Chiral Enantiomer Separations. University of Notre Dame. Available from: [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Loev, B., et al. Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link]

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A Comparative Guide to the Catalytic Performance of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and Analogous Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Chiral Amino Alcohols in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical industries, the ability to control stereochemistry is paramount. Chiral 1,2-amino alcohols have emerged as a privileged class of ligands and catalysts for a vast array of asymmetric transformations.[1] Their utility stems from the formation of rigid, chiral metal complexes that can effectively differentiate between the two faces of a prochiral substrate, thereby directing the formation of one enantiomer over the other.[1] The stereochemical outcome of these reactions is profoundly influenced by the structural characteristics of the amino alcohol, including the nature of the backbone and the substituents on the nitrogen and alcohol-bearing carbon atoms.[1]

This guide presents a performance benchmark of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral amino alcohol featuring a cyclopentyl backbone. While specific, peer-reviewed catalytic data for this compound is not extensively available in the current literature, its structural motifs suggest its potential as a valuable ligand in asymmetric catalysis. To provide a meaningful evaluation, we will compare its structural features and inferred potential against well-established chiral amino alcohols in two cornerstone asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.

Structural Considerations: this compound

This compound possesses a trans-1,2-amino alcohol moiety on a cyclopentane scaffold. The Boc-protected amine and the hydroxyl group can act as coordination sites for a metal center, forming a stable five-membered chelate ring. The rigid cyclopentyl backbone is expected to create a defined chiral environment around the catalytic center, which is crucial for achieving high enantioselectivity. The bulky tert-butylcarbamate group may also play a significant role in the steric control of the reaction.

Performance Benchmark 1: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces chiral secondary alcohols.[2] Chiral amino alcohols are highly effective ligands for this transformation, often in the presence of a titanium(IV) alkoxide.[2][3][4]

Comparative Performance Data

The following table summarizes the performance of several well-established chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, a standard benchmark reaction. This data will serve as a reference for the expected performance of ligands with similar structural features.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Reference
(-)-DAIB 2Toluene20>9598 (R)
(1R,2S)-N,N-Dibutylnorephedrine 2Toluene1609594 (R)
(1R,2S)-1-Amino-2-indanol derivative 10Toluene24RT9299 (S)
Camphor-derived amino alcohol 10Toluene48RT8573 (S)[5]

Note: While direct data for this compound is unavailable, its rigid cyclic backbone suggests it could offer competitive enantioselectivity, potentially comparable to other cyclic amino alcohols.

Catalytic Cycle for Diethylzinc Addition

The generally accepted mechanism involves the formation of a chiral zinc alkoxide dimer, which then acts as the catalyst. The aldehyde and diethylzinc coordinate to this chiral complex, leading to a highly organized transition state that dictates the stereochemical outcome of the alkyl transfer.

Catalytic_Cycle_Diethylzinc cluster_0 Catalytic Cycle Ligand Chiral Amino Alcohol (L*) Catalyst Chiral Zinc Alkoxide Catalyst [(L*)ZnEt]2 Ligand->Catalyst + Et2Zn - EtH Et2Zn_1 Et2Zn Complex Catalyst-Substrate Complex Catalyst->Complex + RCHO + Et2Zn Aldehyde RCHO Product_Complex Product-Catalyst Complex Complex->Product_Complex Alkyl Transfer Product_Complex->Catalyst - Product Product Chiral Alcohol Product Product_Complex->Product

Figure 1: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Performance Benchmark 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6] This reaction utilizes a chiral oxazaborolidine catalyst, which is typically formed in situ from a chiral β-amino alcohol and a borane source.[7]

Comparative Performance Data

The following table presents the performance of various chiral amino alcohols in the CBS reduction of acetophenone, a common benchmark substrate.

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)ReductantSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
(S)-Proline 10BH₃·THFTHF0.1259597 (R)
(1R,2S)-1-Amino-2-indanol 10BH₃·THFTHF1259895 (R)
(1S,2R)-1-Amino-2-indanol 10BH₃·SMe₂Toluene0.5259697 (S)
Chiral Lactam Alcohol 10BH₃·THFTHF-RT9396 (R)[8]

Note: The rigid structure of this compound suggests that the corresponding oxazaborolidine catalyst could provide a well-defined chiral environment, potentially leading to high enantioselectivities in CBS reductions.

Mechanism of the CBS Reduction

The CBS reduction proceeds through the formation of a chiral oxazaborolidine catalyst from the amino alcohol and borane.[9] This catalyst then coordinates with another molecule of borane and the ketone, facilitating a highly face-selective hydride transfer via a six-membered ring transition state.[10]

CBS_Mechanism cluster_1 Catalyst Formation and Reaction Amino_Alcohol Chiral Amino Alcohol Catalyst Oxazaborolidine Catalyst Amino_Alcohol->Catalyst + BH3 Borane_1 BH3 Ternary_Complex Catalyst-BH3-Ketone Complex Catalyst->Ternary_Complex + BH3 + Ketone Borane_2 BH3 Ketone Prochiral Ketone Transition_State Six-membered Transition State Ternary_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Catalyst_Regen Catalyst (Regenerated) Product_Complex->Catalyst_Regen

Figure 2: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental protocols for the benchmark reactions are provided below.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol ligand (e.g., (-)-DAIB)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral amino alcohol ligand (0.02 mmol, 2 mol%) under an argon atmosphere.

  • Anhydrous toluene (5 mL) is added, and the solution is stirred until the ligand is fully dissolved.

  • Titanium(IV) isopropoxide (0.02 mmol, 2 mol%) is added, and the mixture is stirred for 30 minutes at room temperature.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.

  • A solution of benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (2 mL) is added dropwise over 10 minutes.

  • The reaction is stirred at 0 °C until completion, as monitored by TLC.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is warmed to room temperature and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The product is purified by flash chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Materials:

  • Chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is charged with the chiral amino alcohol (0.1 mmol, 10 mol%).

  • Anhydrous THF (2 mL) is added to dissolve the amino alcohol.

  • The solution is cooled to 0 °C, and 1.0 M BH₃·THF solution (0.6 eq) is added dropwise.

  • The mixture is stirred at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.[7]

  • The flask is cooled to the desired reaction temperature (e.g., 0 °C or room temperature).

  • A solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) is added dropwise via the dropping funnel over a period of 30 minutes.[7]

  • An additional amount of 1.0 M BH₃·THF solution (0.6 eq) is then added dropwise.[7]

  • The reaction is stirred at the same temperature until completion, as monitored by TLC.[7]

  • The reaction is quenched by the slow, dropwise addition of methanol at 0 °C.

  • The mixture is then warmed to room temperature and stirred for 30 minutes.

  • 1 M HCl is added, and the mixture is stirred for another 30 minutes.[7]

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The product is purified by flash chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Figure 3: General experimental workflow for asymmetric catalysis using chiral amino alcohol ligands.

Conclusion and Future Outlook

This compound presents an intriguing scaffold for the development of new chiral ligands for asymmetric catalysis. Its rigid cyclopentyl backbone and the presence of both a protected amine and a hydroxyl group are promising features for inducing high stereoselectivity. While direct experimental data on its catalytic performance is currently limited, the comparative analysis with well-established chiral amino alcohols provides a strong foundation for its potential applications.

Researchers and drug development professionals are encouraged to consider this compound and its analogs in their screening for efficient and selective catalytic processes. Further investigation into its performance in key asymmetric transformations, such as those detailed in this guide, is warranted to fully elucidate its potential and establish its position within the repertoire of valuable chiral ligands.

References

  • Soai, K.; Ookawa, A.; Kouchi, K.; Oyamada, H. Asymmetric Alkylation of Aldehydes with Alkylzinc Reagents Catalyzed by Chiral Amino Alcohols. J. Am. Chem. Soc.1987 , 109 (23), 7111–7113. [Link]

  • Noyori, R.; Suga, S.; Kawai, K.; Kitamura, M. Asymmetric Addition of Dialkylzincs to Aldehydes Using Chiral Amino Alcohols. J. Am. Chem. Soc.1986 , 108 (19), 6071–6072. [Link]

  • Corey, E. J.; Yuen, P.-W.; Hannon, F. J.; Wierda, D. A. A New Chiral Catalyst for the Enantioselective Addition of Dialkylzinc Reagents to Aldehydes. J. Org. Chem.1991 , 56 (1), 442–444. [Link]

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]

  • Corey, E. J.; Bakshi, R. K.; Shibata, S.; Chen, C.-P.; Singh, V. K. A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Synthesis. J. Am. Chem. Soc.1987 , 109 (25), 7925–7926. [Link]

  • Corey, E. J.; Link, J. O. A New Catalyst for the Enantioselective Reduction of Ketones. Tetrahedron Lett.1990 , 31 (5), 611–614. [Link]

  • Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric Reduction of Aromatic Ketones with the Reagent Prepared from Borane and Chiral Amino Alcohols. J. Chem. Soc., Chem. Commun.1983 , (8), 469-470. [Link]

  • Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands. ResearchGate. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998 , 37 (15), 1986-2012. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Kawanami, Y.; Murao, S.; Ohga, T.; Kobayashi, N. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron2003 , 59 (43), 8411-8414. [Link]

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Chiral Distinction in Antiviral Therapy: A Comparative Guide to Nucleoside Analogues Derived from Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nucleoside analogues (NAs) represent a cornerstone of modern antiviral chemotherapy, forming the backbone of treatment regimens for devastating viral infections like HIV and Hepatitis B (HBV).[1] These agents function as molecular mimics of natural nucleosides, the building blocks of DNA and RNA. Upon entering a host cell, they are metabolically activated and subsequently co-opted by viral polymerases, leading to the termination of viral genome replication.[2] However, the efficacy and safety of these drugs are not merely a function of their chemical formula; they are profoundly dictated by a subtle yet critical property: chirality.

The synthesis of many nucleoside analogues relies on chiral precursors, including chiral amines, which impart a specific three-dimensional geometry or "handedness" to the final molecule.[3] This guide provides an in-depth comparison of the antiviral activity of nucleoside analogues derived from different chiral precursors, focusing on the pivotal distinction between L- and D-enantiomers. We will explore the mechanistic basis for their differential activity, present supporting experimental data, and provide validated protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for this critical aspect of antiviral design.

The Chirality Factor: Why "Handedness" Matters in Drug Design

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image, much like a left and a right hand. These mirror-image forms are known as enantiomers. While chemically identical, enantiomers can interact very differently with the chiral environment of the human body, which is composed of L-amino acids and D-sugars.[4] This stereoselectivity extends to the enzymes that metabolize drugs and the viral targets they are designed to inhibit.

The overall enantioselectivity of a nucleoside analogue's antiviral effect is determined by the collective responses of two main groups of enzymes:

  • Host Cell Kinases: These enzymes are responsible for the bioactivation of the NA prodrug through a series of phosphorylation steps. Their ability to recognize and phosphorylate an "unnatural" L-enantiomer is a critical first step.[4]

  • Viral Polymerases: These viral enzymes (e.g., reverse transcriptase or DNA polymerase) are the ultimate targets. Their active sites can exhibit a strong preference for one enantiomer over the other, directly impacting the drug's potency.[3][4]

Consequently, one enantiomer may be a potent antiviral, while its mirror image could be inactive, less active, or even toxic. Harnessing this principle through stereocontrolled synthesis is a key strategy in developing safer and more effective antiviral agents.

General Mechanism of Action: A Phosphorylation-Dependent Pathway

Nucleoside analogues are administered as prodrugs and must undergo intracellular activation to exert their antiviral effect. This process is a three-step phosphorylation cascade catalyzed by host cell kinases.

  • Monophosphorylation: A nucleoside kinase adds the first phosphate group, converting the nucleoside analogue (NA) to its nucleoside monophosphate (NA-MP). This is often the rate-limiting step.[5]

  • Diphosphorylation: A nucleoside monophosphate kinase then adds a second phosphate group, yielding the nucleoside diphosphate (NA-DP).

  • Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active nucleoside triphosphate (NA-TP).[6]

Once formed, the active NA-TP interferes with viral replication via two primary mechanisms:

  • Competitive Inhibition: The NA-TP, mimicking a natural deoxynucleotide triphosphate (dNTP), competes for the active site of the viral polymerase.[2]

  • Chain Termination: If the viral polymerase incorporates the NA-TP into the growing viral DNA strand, replication is halted. This is because most NAs lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, effectively terminating the chain.[1][2]

Figure 1: General mechanism of nucleoside analogue activation and action.

Comparative Analysis: L-Nucleosides vs. D-Nucleosides

The paradigm that only natural D-nucleosides could possess biological activity was overturned with the discovery of L-nucleoside analogues as potent antiviral agents.[7] This finding opened a new chapter in drug design, demonstrating that the "unnatural" stereochemistry could be leveraged for therapeutic benefit.

Case Study 1: Anti-HIV Activity of Lamivudine (an L-Nucleoside)

Lamivudine (3TC), the β-L-(-) enantiomer of 2',3'-dideoxy-3'-thiacytidine (BCH-189), is a powerful nucleoside reverse transcriptase inhibitor (NRTI) used extensively in HIV therapy.[2] A critical aspect of its clinical success lies in its stereochemistry. Studies comparing the enantiomers of BCH-189 revealed a fascinating structure-activity relationship.

While both the β-L-(-) and β-D-(+) enantiomers were found to be potent inhibitors of HIV-1 replication, their cytotoxicity profiles were dramatically different.[4][8] The clinically used β-L-(-) enantiomer (Lamivudine) is significantly less toxic to host cells than its β-D-(+) counterpart.[3][4] This improved safety profile is a key reason for its selection as a therapeutic agent. The viral reverse transcriptase displays a relatively relaxed enantioselectivity, allowing it to be inhibited by the triphosphate forms of both isomers, whereas host cell enzymes, particularly mitochondrial DNA polymerase, show greater discrimination, leading to the higher toxicity of the D-form.[1]

CompoundConfigurationAnti-HIV-1 Activity (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
Lamivudine (3TC) β-L-(-)1.8 nM> 100 µM> 55,555
(+)-BCH-189 β-D-(+)~5.0 nM2.7 µM~540
Data sourced from studies in human peripheral blood mononuclear (PBM) cells.[8][9]
Case Study 2: Anti-HBV Activity and the High Selectivity of L-Enantiomers

In contrast to HIV reverse transcriptase, the HBV DNA polymerase exhibits a strong preference for L-enantiomers. The triphosphate forms of L-nucleosides are far more potent inhibitors of the HBV polymerase than their corresponding D-enantiomers.[8] This preference can be dramatic, with the L-form being anywhere from 6-fold to several hundred-fold more active.[8]

Telbivudine, the L-enantiomer of the natural nucleoside thymidine, exemplifies this principle. It is a potent and selective inhibitor of HBV DNA polymerase.[9][10] Interestingly, despite its structural similarity to thymidine, Telbivudine has no clinically significant activity against HIV-1.[11][12] In vitro and in vivo studies have demonstrated that its triphosphate form is not incorporated by HIV-1 reverse transcriptase, making it a highly selective agent for HBV infection.[11] This selectivity is crucial for treating HIV/HBV co-infected patients where targeting only HBV is desired without exerting selective pressure on the HIV virus.

Synthetic Strategies for Enantiopure Nucleoside Analogues

The profound impact of stereochemistry on antiviral activity necessitates synthetic routes that can produce a single, desired enantiomer with high purity. This is typically achieved using one of two main strategies:

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as L-sugars or amino acids, as the starting material. The inherent chirality of the starting material is carried through the synthetic sequence to establish the desired stereochemistry in the final product.

  • Asymmetric Synthesis: This method employs a chiral catalyst or auxiliary to influence the stereochemical outcome of a key reaction, creating the desired enantiomer from an achiral (non-chiral) starting material.[12] Subsequent steps then build the final nucleoside analogue.

Regardless of the specific route, the goal is to control the formation of stereocenters, particularly at the anomeric carbon and within the sugar or sugar-like moiety, to yield the enantiomerically pure active pharmaceutical ingredient.

Synthesis_Workflow Start Achiral Starting Materials AsymmetricRxn Asymmetric Reaction (e.g., Alkylation, Reduction) Start->AsymmetricRxn ChiralAux Chiral Auxiliary or Catalyst ChiralAux->AsymmetricRxn ChiralInt Chiral Intermediate AsymmetricRxn->ChiralInt Coupling Glycosylation: Coupling with Nucleobase ChiralInt->Coupling Product Enantiopure Nucleoside Analogue Coupling->Product

Figure 2: A simplified workflow for asymmetric synthesis of nucleoside analogues.

Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

To quantitatively compare the potency of different nucleoside analogues, a robust in vitro assay is essential. The following protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the 50% inhibitory concentration (IC₅₀) of a test compound against HIV-1 RT.

I. Principle

This assay measures the synthesis of a DNA strand by HIV-1 RT using a poly(A) RNA template and an oligo(dT) primer. The newly synthesized DNA is labeled with both digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a colorimetric HRP substrate (e.g., ABTS). The resulting color intensity is proportional to the amount of DNA synthesized and thus to the RT activity.[13]

II. Materials
  • Streptavidin-coated 96-well microplate

  • Recombinant HIV-1 RT enzyme

  • Test Compounds (e.g., L- and D-enantiomers of a nucleoside analogue, triphosphorylated)

  • Lysis/Reaction Buffer (containing template, primer, dNTPs, DIG-dUTP, Biotin-dUTP)

  • Anti-DIG-HRP antibody conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP Substrate Solution (e.g., ABTS)

  • Stop Solution (e.g., 1% SDS)

  • Microplate reader (405-490 nm)

III. Step-by-Step Methodology
  • Preparation of Test Compounds: a. Prepare a stock solution of each triphosphorylated test compound in an appropriate solvent (e.g., sterile water or DMSO). b. Perform serial dilutions of each compound to create a range of concentrations for testing (e.g., 100 µM to 0.01 nM). Prepare a 'no inhibitor' control containing only the solvent.

  • Assay Reaction: a. To each well of the streptavidin-coated plate, add 20 µL of the appropriate test compound dilution (or solvent for control wells). b. Prepare the RT reaction mix by diluting the HIV-1 RT enzyme in the Lysis/Reaction Buffer to a predetermined optimal concentration. c. Initiate the reaction by adding 80 µL of the RT reaction mix to each well. d. Incubate the plate at 37°C for 1-2 hours.

  • Detection: a. After incubation, discard the contents of the plate and wash each well 3-5 times with 200 µL of Wash Buffer. b. Dilute the Anti-DIG-HRP antibody in Wash Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted antibody to each well. d. Incubate the plate at 37°C for 1 hour. e. Discard the antibody solution and wash the wells 3-5 times with Wash Buffer. f. Add 100 µL of HRP Substrate Solution to each well. g. Incubate at room temperature (15-25°C) for 15-30 minutes, or until sufficient color has developed. h. Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Data Analysis: a. Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS). b. Calculate the percent inhibition for each compound concentration relative to the 'no inhibitor' control: % Inhibition = [1 - (Abs_compound / Abs_control)] * 100 c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Use non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits RT activity by 50%.

Experimental_Workflow A 1. Prepare Serial Dilutions of Test Compounds (NA-TPs) B 2. Add Compounds to Streptavidin-Coated Plate A->B C 3. Add HIV-1 RT Enzyme Mix (Template, Primer, dNTPs) B->C D 4. Incubate at 37°C (DNA Synthesis Occurs) C->D E 5. Wash Plate D->E F 6. Add Anti-DIG-HRP Antibody E->F G 7. Incubate at 37°C F->G H 8. Wash Plate G->H I 9. Add Colorimetric Substrate H->I J 10. Read Absorbance I->J K 11. Calculate % Inhibition and Determine IC₅₀ J->K

Figure 3: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Conclusion

The stereochemical identity of a nucleoside analogue, determined by the chiral precursors used in its synthesis, is a critical factor governing its entire pharmacological profile. The comparison between L- and D-enantiomers reveals that chirality dictates not only antiviral potency but also the selectivity and safety of these essential medicines. As demonstrated with Lamivudine and Telbivudine, the "unnatural" L-configuration can lead to compounds with superior therapeutic indices due to favorable interactions with viral polymerases and reduced recognition by host cell enzymes that mediate toxicity. This guide underscores the indispensable role of stereocontrolled synthesis and chiral discrimination in the ongoing development of novel antiviral agents. For researchers in the field, a deep understanding of these principles is paramount to designing the next generation of nucleoside analogues that are not only potent but also possess the selectivity and safety required for clinical success.

References

  • Zemlicka, J. (2000). Enantioselectivity of the antiviral effects of nucleoside analogues. Pharmacology & Therapeutics, 85(3), 251-266. [Link]

  • Gumina, G., Chong, Y., Choo, H., Song, G. Y., & Chu, C. K. (2002). L-nucleosides: antiviral activity and molecular mechanism. Current Topics in Medicinal Chemistry, 2(10), 1065-1086. [Link]

  • Hafkemeyer, P., & Lomonossoff, G. P. (1995). DNA polymerase activity of hepatitis B virus particles: differential inhibition by L-enantiomers of nucleotide analogs. Hepatology, 21(4), 975-981. [Link]

  • Perigaud, C., Gosselin, G., & Imbach, J. L. (1997). The Enantioselectivity of Enzymes Involved in Current Antiviral Therapy Using Nucleoside Analogues: A New Strategy? Nucleosides and Nucleotides, 16(7-9), 1091-1103. [Link]

  • Coates, J. A., Cammack, N., Jenkinson, H. J., Mutton, I. M., Pearson, B. A., Storer, R., Cameron, J. M., & Penn, C. R. (1992). The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro. Antimicrobial Agents and Chemotherapy, 36(1), 202–205. [Link]

  • Siena, L. D., & Schinazi, R. F. (2018). Antiviral Nucleoside and Nucleotide Analogs: A Review. Current Protocols in Nucleic Acid Chemistry, 74(1), 14.1.1-14.1.25. [Link]

  • Keam, S. J. (2007). Telbivudine. Drugs, 67(13), 1917-1929. [Link]

  • Schinazi, R. F., Chu, C. K., Peck, A., McMillan, A., Mathis, R., Cannon, D., Jeong, L. S., Beach, J. W., Choi, W. B., Yeola, S., & Liotta, D. C. (1992). Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes. Antimicrobial Agents and Chemotherapy, 36(3), 672–676. [Link]

  • van Maarseveen, N. M., Wensing, A. M., de Jong, D., Beilhartz, G. L., Obikhod, A., Tao, S., Pingen, M., Arends, J. E., Hoepelman, A. I., Schinazi, R. F., Götte, M., & Nijhuis, M. (2011). Telbivudine exerts no antiviral activity against HIV-1 in vitro and in humans. Antiviral Therapy, 16(7), 1123–1130. [Link]

  • Johnson, A. A., Ray, A. S., & Johnson, K. A. (2010). Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases. Biochemistry, 49(25), 5264–5274. [Link]

  • D'Andrea, L. D., & Klabe, R. M. (2001). Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy, 45(11), 3177–3184. [Link]

  • ProFoldin. (n.d.). HIV Reverse Transcriptase Assay. Retrieved from [Link]

  • Ashley, A. C., & Brown, W. L. (2023). Lamivudine. In StatPearls. StatPearls Publishing. [Link]

  • New Drug Approvals. (2016). LAMIVUDINE. Retrieved from [Link]

  • LiverTox. (2020). Telbivudine. In Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Soudeyns, H., Yao, X. J., Gao, Q., Belleau, B., Kraus, J. L., Nguyen-Ba, N., Spira, B., & Wainberg, M. A. (1991). Anti-human immunodeficiency virus type 1 activity and in vitro toxicity of 2'-deoxy-3'-thiacytidine (BCH-189), a novel heterocyclic nucleoside analog. Antimicrobial Agents and Chemotherapy, 35(7), 1386–1390. [Link]

  • van Maarseveen, N. M., Wensing, A. M., de Jong, D., et al. (2011). Telbivudine exerts no antiviral activity against HIV-1 in vitro and in humans. Antiviral Therapy, 16(7), 1123-30. [Link]

  • Li, J., Wang, C., & Zhang, H. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078. [Link]

  • Eyer, F., Hottin, A., & Canard, B. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 667. [Link]

  • Kamzeeva, E. S., Kochetkov, S. N., & Tunitskaya, V. L. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(7), 6754. [Link]

  • Freeman, S., & Schinazi, R. F. (2019). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 23(7), 1368-1374. [Link]

  • The 42nd St. Gallen International Breast Cancer Conference. (2021). Breast Care, 16(Suppl. 1), 1-16. [Link]

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  • Lee, W. A., & He, G. X. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. Antiviral Chemistry and Chemotherapy, 26, 2040206618763525. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Boc-protected Aminocyclopentanol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in medicinal chemistry and chiral synthesis, the unambiguous characterization of stereoisomers is not merely an analytical exercise; it is a foundational requirement for developing safe and efficacious therapeutics. Diastereomers, with their distinct three-dimensional arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of spectroscopic methodologies for differentiating the diastereomers of tert-butoxycarbonyl (Boc)-protected aminocyclopentanol, a valuable chiral building block in drug development. We will explore the causal relationships between stereochemistry and spectroscopic output, supported by detailed experimental protocols and data interpretation frameworks.

The Analytical Imperative: Why Stereochemistry Matters

The cyclopentane ring, a common scaffold in natural products and pharmaceuticals, is conformationally flexible, existing in a dynamic equilibrium between 'envelope' and 'half-chair' forms.[1] This flexibility complicates stereochemical assignment. When substituted with functional groups, such as the amino and hydroxyl moieties in aminocyclopentanol, multiple diastereomers (e.g., cis and trans) are possible. The relative orientation of these groups dictates the molecule's overall shape, polarity, and hydrogen-bonding capabilities, which in turn governs its interaction with biological targets. Consequently, robust analytical methods are required to confirm the relative stereochemistry of these building blocks before their incorporation into complex drug candidates.

The Spectroscopic Toolkit for Diastereomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for assigning the relative stereochemistry of diastereomers.[2][3] Its strength lies in its ability to probe the precise electronic environment and spatial proximity of nuclei within a molecule.[4] This is complemented by Fourier-Transform Infrared (FTIR) Spectroscopy, which provides valuable information about functional groups and intramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method

The fundamental principle behind using NMR to distinguish diastereomers is that their different 3D structures result in distinct magnetic environments for their respective nuclei.[2] This leads to observable differences in chemical shifts (δ), spin-spin coupling constants (J), and through-space correlations measured by the Nuclear Overhauser Effect (NOE).[1][3]

The ¹H NMR spectrum provides the initial, and often most telling, evidence for diastereomeric differentiation. Key parameters to analyze are:

  • Chemical Shifts (δ): The protons attached to the carbons bearing the amino (H-C1) and hydroxyl (H-C2) groups are particularly diagnostic. In the trans isomer, where the substituents are on opposite faces of the ring, the steric environment differs significantly from the cis isomer, where they are on the same face. This leads to measurable differences in their chemical shifts. For example, the H-C1 proton in a trans isomer may be shifted downfield compared to its cis counterpart due to anisotropic effects from the neighboring substituent.

  • Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between H-C1 and H-C2 is governed by the dihedral angle between them, a relationship described by the Karplus equation.[5] In a cyclopentane system, the dihedral angle for a trans relationship (approaching ~120-180° depending on conformation) typically results in a larger coupling constant (e.g., 8-10 Hz) compared to a cis relationship (~0-60°), which yields a smaller coupling constant (e.g., 2-5 Hz). This difference is often a definitive indicator of relative stereochemistry.

While ¹H NMR is often more diagnostic, ¹³C NMR provides complementary data. The chemical shifts of the carbons attached to the substituents (C1 and C2) are sensitive to steric compression, known as the gamma-gauche effect. In the cis isomer, the proximity of the bulky Boc-amino and hydroxyl groups can cause steric hindrance, leading to an upfield shift (shielding) of the C1 and C2 signals compared to the less-hindered trans isomer.[3]

For complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is used to trace the spin systems within the cyclopentane ring and confirm the connectivity assignments made from the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining relative stereochemistry.[6][7] The NOE is a through-space phenomenon, where magnetization is transferred between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[8][9]

    • In the cis isomer , a strong NOE cross-peak will be observed between H-C1 and H-C2, as they are on the same face of the ring and therefore spatially proximate.

    • In the trans isomer , no significant NOE correlation will be seen between H-C1 and H-C2 due to their large spatial separation.

For small to medium-sized molecules like Boc-aminocyclopentanol (MW ≈ 201 g/mol ), a NOESY experiment is generally preferred.[10] A ROESY experiment can be an alternative, as the Rotating-frame Overhauser Effect (ROE) is always positive and can avoid the issue of zero or negative NOEs that can occur for molecules of a certain size.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of chemical bonds. While less definitive than NMR for stereochemistry, it can provide supporting evidence by detecting differences in intramolecular hydrogen bonding.[11][12][13]

In the cis isomer, the proximity of the -OH and -NH groups allows for the formation of a strong intramolecular hydrogen bond. This interaction weakens the O-H and N-H bonds, causing their stretching frequencies to shift to a lower wavenumber (a "red shift") and appear as a broader band compared to the trans isomer, where intramolecular hydrogen bonding is sterically impossible.[12][14] The trans isomer will primarily exhibit intermolecular hydrogen bonding at higher concentrations, characterized by sharper O-H and N-H stretching bands at higher wavenumbers.

Data Summary and Interpretation

The following table provides a hypothetical but representative comparison of the expected spectroscopic data for the cis and trans diastereomers of (1R,2R)-N-Boc-2-aminocyclopentanol.

Parameter (1R,2S)-cis-Isomer (1R,2R)-trans-Isomer Rationale for Difference
¹H NMR (H-C1) ~3.8 ppm~4.0 ppmDifferent anisotropic environment due to substituent orientation.
¹H NMR (H-C2) ~4.1 ppm~3.9 ppmDifferent anisotropic environment due to substituent orientation.
³J (H1-H2) 2–5 Hz8–10 HzDihedral angle dependence; cis protons are gauche, trans are closer to anti.
¹³C NMR (C1/C2) Upfield shiftedDownfield shiftedSteric compression (gamma-gauche effect) in the cis isomer.
NOESY Strong cross-peak between H1 & H2No cross-peak between H1 & H2Protons are spatially proximate (<5 Å) only in the cis isomer.
FTIR (O-H Stretch) Broad, ~3450 cm⁻¹Sharper, ~3600 cm⁻¹ (dilute)Intramolecular H-bonding in cis isomer weakens the O-H bond.

Visualizing the Analytical Workflow

The logical process for differentiating diastereomers using spectroscopy can be visualized as a clear workflow, from initial analysis to final structure confirmation.

G cluster_0 Spectroscopic Analysis Workflow A Obtain Sample of Boc-Aminocyclopentanol B Acquire 1D NMR Spectra (¹H and ¹³C) A->B C Analyze Chemical Shifts (δ) and Coupling Constants (³J) B->C D Tentative Assignment (cis vs. trans) C->D E Acquire 2D NOESY/ROESY Spectrum D->E For Ambiguity H Acquire FTIR Spectrum (Supporting Data) D->H F Identify Key Through-Space Correlations (H1-H2) E->F G Definitive Stereochemical Confirmation F->G I Analyze O-H/N-H Stretch Region for H-Bonding H->I I->G

Caption: Logical workflow for diastereomer differentiation.

A key element of this workflow is the analysis of NOESY data, which directly probes the 3D structure.

NOE_Comparison cluster_cis cis-Isomer cluster_trans trans-Isomer C1_c C1 C2_c C2 H1_c H1 H1_c->C1_c H2_c H2 H1_c->H2_c Strong NOE H2_c->C2_c NHBoc_c NHBoc NHBoc_c->C1_c OH_c OH OH_c->C2_c C1_t C1 C2_t C2 H1_t H1 H1_t->C1_t H2_t H2 H2_t->C2_t NHBoc_t NHBoc NHBoc_t->C1_t OH_t OH OH_t->C2_t label_no_noe No NOE

Caption: Key NOE correlation for diastereomer assignment.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable data.

Protocol 1: NMR Sample Preparation and 1D/2D Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the Boc-aminocyclopentanol diastereomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice does not obscure key signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • NOESY Acquisition:

    • Select a 2D NOESY pulse sequence. For small molecules, a mixing time (d8) of 500-800 ms is a good starting point.

    • Acquire the spectrum with a sufficient number of scans per increment to observe cross-peaks clearly. This can take several hours.

    • Process the data using appropriate window functions (e.g., squared sine-bell) in both dimensions and perform phase correction. Analyze for the presence or absence of a cross-peak between H-C1 and H-C2.

Protocol 2: FTIR Sample Preparation and Acquisition
  • Solution-Phase (for H-bonding study):

    • Prepare a dilute solution (~0.005 M) of the sample in a non-polar solvent that does not hydrogen bond, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

    • Use a liquid transmission cell with an appropriate path length (e.g., 1.0 mm).

    • Acquire a background spectrum of the pure solvent.

    • Acquire the sample spectrum and ratio it against the background.

  • Solid-Phase (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum. This method is faster but may be dominated by intermolecular interactions.

  • Analysis: Examine the region from 3700 cm⁻¹ to 3200 cm⁻¹ for the O-H and N-H stretching vibrations. Note the position, shape, and breadth of the bands.

Conclusion

The differentiation of Boc-protected aminocyclopentanol diastereomers is a critical task that is reliably achieved through a systematic spectroscopic approach. While FTIR can offer clues about intramolecular hydrogen bonding, NMR spectroscopy stands as the definitive technique. The combined analysis of ¹H chemical shifts, ³J coupling constants, and particularly the presence or absence of a key NOESY correlation between the protons on the substituted carbons, provides an unassailable framework for the assignment of relative stereochemistry. This multi-faceted analytical strategy ensures the stereochemical integrity of chiral building blocks, a non-negotiable requirement for success in modern drug discovery and development.

References

  • BenchChem. (2025). A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • Pescitelli, G., & Di Bari, L. (2014). NMR Spectroscopy of Stereoisomers. In Comprehensive Chirality (pp. 201-229). Elsevier.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. University of California, San Diego.
  • Elyashberg, M., & Williams, A. J. (2011). Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation (Ch. 4). The Royal Society of Chemistry.
  • Moser, A. (2025).
  • Reddit r/chemistry community. (2018). What is the difference between NOESY and ROESY for NMR?. Reddit.
  • Ohno, K., et al. (1994). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. Journal of Medicinal Chemistry, 37(14), 2153-2162.
  • Chemistry For Everyone. (2025). How Does FTIR Detect Hydrogen Bonds?. YouTube.
  • BenchChem. (2025). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers. BenchChem.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. BenchChem.
  • Smith, B. C. (1999).
  • Srilatha, M., et al. (2015). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica, 7(4), 98-104.
  • Raju, K., & Ramalingam, H. B. (2014). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Journal of Pharmaceutical Sciences and Research, 5(9), 3745-3750.

Sources

A Researcher's Guide to the Cost-Benefit Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, necessitating synthetic strategies that afford high stereochemical control.[1][2] Chiral auxiliaries and building blocks are foundational tools in this endeavor, guiding reactions towards the desired stereoisomer.[1][3][4] Among these, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate has emerged as a valuable synthon. This guide provides a comprehensive cost-benefit analysis of its use, offering a comparative perspective against viable alternatives and is grounded in experimental insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Chiral 1,2-Aminocyclopentanol Scaffolds

The trans-2-aminocyclopentanol moiety is a privileged scaffold in medicinal chemistry, appearing in the core structure of numerous biologically active molecules. Its rigid, cyclic nature and defined stereochemistry allow for precise positioning of functional groups, which is critical for specific interactions with biological targets. The hydroxyl and amino groups serve as versatile handles for further synthetic elaboration, making this scaffold a cornerstone in the development of enzyme inhibitors and receptor modulators.[5] The Boc-protected form, this compound, offers the advantage of a stable, yet readily cleavable, protecting group on the amine, facilitating multi-step synthetic sequences.[5][6]

Cost and Availability Landscape

A primary consideration in any synthetic campaign is the cost and accessibility of starting materials. This compound is a commercially available, albeit relatively high-cost, building block. A survey of chemical suppliers indicates a price point that can be a significant factor for large-scale synthesis.

Compound Typical Price (USD) Supplier Examples
tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate$200/250mg, $500/1gChemShuttle
tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate$163/500mg, $228/1g[7]A2B, Chemenu, Crysdot[7]
tert-Butyl (2-hydroxycyclopentyl)carbamate (racemic or unspecified stereochemistry)VariesBLD Pharm[8]

Note: Prices are subject to change and may vary between suppliers.

The cost of the enantiomerically pure starting material necessitates a careful evaluation of its synthetic utility against potentially more economical, yet more labor-intensive, alternatives.

Synthetic Strategies: Building Block vs. De Novo Synthesis

The decision to purchase a chiral building block or to synthesize it in-house is a critical juncture in process development. This section explores the trade-offs between these two approaches for accessing the desired chiral 1,2-aminocyclopentanol scaffold.

The Building Block Approach: Expediency at a Cost

The most direct route to incorporating the (1R,2R)-2-aminocyclopentanol moiety is to utilize the commercially available Boc-protected compound. This strategy offers significant advantages in terms of time and predictability, which are often paramount in the early stages of drug discovery.[1]

Experimental Workflow: Direct Utilization

G start This compound step1 Coupling Reaction (e.g., Esterification, Etherification) start->step1 step2 Further Functionalization step1->step2 step3 Boc-Deprotection (e.g., TFA, HCl) step2->step3 product Final Chiral Product step3->product

Caption: Direct utilization of the chiral building block.

This streamlined approach minimizes the number of synthetic steps and avoids the complexities of asymmetric synthesis and chiral resolution, thereby accelerating the synthesis of the target molecule.

De Novo Synthesis: A Cost-Effective but Challenging Alternative

For larger-scale campaigns or when cost is a primary driver, de novo synthesis of the chiral aminocyclopentanol becomes a more attractive option. Several strategies exist, each with its own set of challenges and benefits.

1. Asymmetric Aminohydroxylation

Sharpless asymmetric aminohydroxylation of cyclopentene offers a direct route to the desired 1,2-amino alcohol. This method can provide high enantioselectivity but often requires careful optimization of reaction conditions and ligands.

2. Chiral Resolution of a Racemic Mixture

A classical and often scalable approach involves the synthesis of racemic trans-2-aminocyclopentanol followed by resolution using a chiral acid. While conceptually straightforward, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, and the resolving agent can be expensive.

3. Enzymatic Kinetic Resolution

Biocatalysis presents a powerful and "greener" alternative for accessing enantiopure compounds.[9] Lipases can be used to selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-trans-2-(Boc-amino)cyclopentanol

Materials:

  • (±)-trans-2-(Boc-amino)cyclopentanol

  • Vinyl acetate

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a solution of (±)-trans-2-(Boc-amino)cyclopentanol (1.0 equiv) in anhydrous toluene, add vinyl acetate (1.5 equiv).

  • Add immobilized lipase (e.g., 10% w/w) to the reaction mixture.

  • Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (1R,2R)-trans-2-(Boc-amino)cyclopentyl acetate and the unreacted (1S,2S)-trans-2-(Boc-amino)cyclopentanol by column chromatography.

  • The acetate can be hydrolyzed back to the (1R,2R)-amino alcohol under basic conditions (e.g., K₂CO₃ in methanol).

G start Racemic trans-2-(Boc-amino)cyclopentanol step1 Enzymatic Acylation (Lipase, Vinyl Acetate) start->step1 separation Chromatographic Separation step1->separation product1 (1R,2R)-trans-2-(Boc-amino)cyclopentyl acetate separation->product1 product2 (1S,2S)-trans-2-(Boc-amino)cyclopentanol separation->product2 hydrolysis Hydrolysis product1->hydrolysis final_product (1R,2R)-trans-2-(Boc-amino)cyclopentanol hydrolysis->final_product

Caption: Enzymatic kinetic resolution workflow.

Comparative Analysis of Alternatives

The choice of synthetic strategy often involves a trade-off between cost, time, and scalability. Here, we compare the use of this compound with other common chiral auxiliaries and building blocks.

Method/Auxiliary Pros Cons Typical Application
This compound High enantiopurity, direct incorporation of a valuable scaffold.High cost.[7]Rapid synthesis of complex chiral molecules in discovery phases.
Evans Oxazolidinones High diastereoselectivity in alkylations and aldol reactions, well-established.[9]High cost, requires attachment and removal steps.[1][9]Asymmetric synthesis where high stereocontrol is critical.[9]
Pseudoephedrine Amides Good diastereoselectivity, relatively inexpensive.Regulatory hurdles, requires attachment and removal.[9]Cost-sensitive academic and small-scale synthesis.[9]
Biocatalytic Methods High enantioselectivity, environmentally friendly, potentially lower cost at scale.[9][10]Requires screening for suitable enzymes and optimization of conditions.Industrial-scale synthesis of chiral amines and alcohols.[10]

Conclusion and Recommendations

The cost-benefit analysis of using this compound is highly dependent on the specific context of the synthetic project.

  • For early-stage drug discovery and medicinal chemistry , where speed and access to a diverse range of analogs are critical, the direct use of this high-value building block is often justified. The upfront cost is offset by the significant reduction in development time and the reliability of incorporating the chiral scaffold.

  • For process development and large-scale manufacturing , the high cost of the pre-formed building block becomes a significant barrier. In this scenario, investing in the development of a de novo synthesis, particularly through a scalable and cost-effective method like enzymatic resolution or asymmetric catalysis, is the more prudent long-term strategy.

Ultimately, the decision rests on a careful evaluation of project timelines, budget constraints, and the available synthetic expertise. While the initial investment in this compound may seem substantial, its ability to expedite the synthesis of complex, enantiomerically pure molecules provides a compelling value proposition in the competitive landscape of modern drug development.

References

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  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
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  • National Institutes of Health. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. [Link]

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A Strategic Guide to Orthogonal Protection in the Synthesis of Boc-Protected Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the aminocyclopentanol scaffold is a privileged structure, forming the core of numerous biologically active natural products and pharmaceutical agents, including the potent antitumor compound Agelastatin A.[1][2] The synthesis of complex analogues for structure-activity relationship (SAR) studies invariably requires the differential manipulation of multiple functional groups. This guide provides an in-depth comparison of orthogonal protection strategies centered around the widely used tert-butyloxycarbonyl (Boc) group for the amine functionality on the cyclopentane ring. We will explore the causality behind strategic choices, present comparative data, and provide actionable experimental protocols to empower your synthetic campaigns.

The Central Role of the Boc Group: An Acid-Labile Mainstay

The Boc group is arguably the most common nitrogen-protecting group in non-peptide chemistry due to its broad stability and ease of removal under specific acidic conditions.[3] It is resistant to basic hydrolysis, catalytic hydrogenation, and many nucleophiles, making it an excellent foundation for orthogonal strategies.[4][5]

  • Protection: Typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[3]

  • Deprotection: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an alcohol or ether.[6]

The key to its utility in complex syntheses lies in its predictable, acid-triggered cleavage, which liberates the free amine while leaving other, differently protected functional groups intact. This forms the basis of orthogonality.[7]

Comparative Analysis of Key Orthogonal Partners for Boc

An orthogonal protecting group can be removed under conditions that do not affect the Boc group, and vice-versa.[7][8] The choice of an orthogonal partner is dictated by the overall synthetic route and the presence of other sensitive functionalities in the molecule.[5] We will compare the two most prevalent partners: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carbobenzyloxy (Cbz) group.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl) Cbz (Carbobenzyloxy)
Cleavage Condition Strong Acid (e.g., TFA, HCl)[6]Base (e.g., 20% Piperidine in DMF)[9][10]Catalytic Hydrogenolysis (H₂, Pd/C)[5][11]
Byproducts Isobutylene, CO₂[12]Dibenzofulvene-piperidine adduct[13]Toluene, CO₂[14]
Stability Stable to Base, Hydrogenolysis, mild acid[4]Stable to Acid, Hydrogenolysis[4]Stable to Acid, Base[5]
Key Advantage Robust, widely used, predictable.Very mild, base-mediated removal.Mild, neutral removal conditions.
Key Disadvantage Harsh acidic conditions; can generate reactive t-butyl cations.[12]Dibenzofulvene byproduct can cause side reactions.[13]Incompatible with reducible groups (alkenes, alkynes, some aromatics).[11]
Strategy in Action: Boc/Fmoc Orthogonality (Acid vs. Base)

The Boc/Fmoc pairing is a classic example of true orthogonality, exploiting the fundamental difference between acid and base lability.[9][15] This strategy is ideal for substrates that can tolerate both acidic and basic conditions but require selective deprotection at different stages. For instance, on a diaminocyclopentanol derivative, one amine can be protected as Boc and the other as Fmoc, allowing for independent functionalization.

Start Boc-NH-R-NH-Fmoc Base Treat with 20% Piperidine/DMF Start->Base Selective Fmoc Cleavage Intermediate Boc-NH-R-NH₂ Base->Intermediate Acid Treat with TFA/DCM Final H₂N-R-NH₂ Acid->Final Intermediate->Acid Boc Cleavage

Caption: Selective deprotection workflow for a Boc/Fmoc strategy.

Causality: This protocol uses a secondary amine base (piperidine) to induce an E1cB-type elimination of the fluorenyl group, a mechanism that does not affect the acid-labile Boc group.[9]

  • Dissolution: Dissolve the Boc/Fmoc-protected aminocyclopentanol derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF (5-10 eq of piperidine).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Purification: Co-evaporate the residue with toluene or another suitable solvent to remove residual piperidine. Purify the resulting Boc-protected amine by silica gel column chromatography to yield the desired product.

Strategy in Action: Boc/Cbz Orthogonality (Acid vs. Hydrogenolysis)

The Boc/Cbz pairing is another powerful orthogonal strategy, particularly useful when base-sensitive functional groups are present in the molecule.[5] The Cbz group is stable to the acidic conditions used to remove Boc and to the basic conditions that cleave Fmoc, but it is readily cleaved by catalytic hydrogenation.[5][11]

Causality: This selectivity stems from the unique susceptibility of the benzylic C-O bond in the Cbz group to hydrogenolysis. The catalyst (palladium on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) work in concert to reductively cleave this bond under neutral conditions, leaving the Boc group untouched.[11]

Start Boc-NH-R-NH-Cbz H2 Treat with H₂, Pd/C, MeOH Start->H2 Selective Cbz Cleavage Intermediate Boc-NH-R-NH₂ H2->Intermediate Acid Treat with TFA/DCM Final H₂N-R-NH₂ Acid->Final Intermediate->Acid Boc Cleavage

Caption: Selective deprotection workflow for a Boc/Cbz strategy.

  • Setup: To a solution of the Boc/Cbz-protected aminocyclopentanol derivative (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M), add palladium on carbon (10% w/w, ~5-10 mol% Pd).

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1 atm) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 2-12 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting Boc-protected amine is often pure enough for the next step, but can be purified by column chromatography if necessary.

Trustworthiness and Field-Proven Insights: Mitigating Side Reactions

A robust protocol is a self-validating one. Understanding potential side reactions is critical for success.

  • Boc Deprotection & Cation Scavengers: The cleavage of a Boc group generates a reactive tert-butyl cation.[12] This electrophile can alkylate nucleophilic residues in your molecule (e.g., tryptophan, methionine, or even the solvent). To prevent this, always include a cation scavenger in the deprotection mixture. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[6][12]

  • Fmoc Deprotection & Dibenzofulvene: The dibenzofulvene byproduct of Fmoc cleavage is an electrophile that can add to the newly liberated amine.[13] The use of piperidine as the base is strategic, as it rapidly traps the dibenzofulvene to form a stable, inactive adduct.[13]

  • Catalyst Poisoning in Cbz Deprotection: Sulfur-containing compounds can poison the palladium catalyst, inhibiting or halting the reaction. Ensure your substrate is free from thiol impurities.

Conclusion: A Decision-Making Framework

The selection of an orthogonal protection strategy is a critical decision point in any synthetic plan. This guide has compared the most common partners for the Boc group in the context of aminocyclopentanol synthesis. The Boc/Fmoc strategy offers true acid/base orthogonality, while the Boc/Cbz strategy provides an alternative for base-sensitive substrates, relying on the mild conditions of catalytic hydrogenolysis. By understanding the underlying mechanisms, potential side reactions, and appropriate experimental conditions, researchers can confidently and strategically navigate the synthesis of complex, high-value aminocyclopentanol derivatives.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ChemRxiv. (2023). Orthogonally protected diaminocyclopentenones as versatile synthons: Total synthesis of (±)-Agelastatin A. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. Retrieved from [Link]

  • ResearchGate. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • PubMed. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]

  • RSC Publishing. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Deprotection of Boc-Aminocyclopentanols: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, prized for its stability across a range of reaction conditions.[1][2] However, the seemingly routine step of its removal can present significant challenges, particularly in complex molecules such as aminocyclopentanols, where the interplay of stereochemistry and the presence of a hydroxyl group can influence reaction outcomes.

This guide provides an in-depth, comparative evaluation of common deprotection methods for Boc-aminocyclopentanols. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and highlighting potential pitfalls. The objective is to equip you with the knowledge to select and execute the optimal deprotection strategy for your specific aminocyclopentanol derivative, ensuring high yields and purity of your target compound.

The Landscape of Boc Deprotection: Key Considerations for Aminocyclopentanols

The decision of which Boc deprotection method to employ for an aminocyclopentanol substrate hinges on several factors:

  • Acid Sensitivity of the Substrate: The presence of other acid-labile functional groups will dictate the feasibility of traditional acidic deprotection methods.

  • Stereochemical Integrity: The potential for epimerization or other stereochemical changes during deprotection must be carefully considered, especially at chiral centers within the cyclopentane ring.

  • The Role of the Hydroxyl Group: The neighboring hydroxyl group can potentially participate in side reactions, such as rearrangement or elimination, particularly under harsh conditions.

  • Desired Salt Form: The choice of deprotection agent will determine the final salt form of the amine (e.g., hydrochloride, trifluoroacetate), which may be relevant for downstream applications.

  • Green Chemistry Principles: The environmental impact of reagents and solvents is an increasingly important consideration in modern synthetic chemistry.[3]

We will now explore the most prevalent deprotection strategies—acidic, thermal, and trimethylsilyl iodide (TMSI)-mediated—through the lens of these considerations.

Method 1: The Classic Approach - Acid-Catalyzed Deprotection

Acid-catalyzed cleavage is the most conventional and widely employed method for removing the Boc group.[4] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[5]

Mechanism of Acid-Catalyzed Boc Deprotection

BocNHR Boc-NH-R ProtonatedBoc Boc(=O+H)-NH-R BocNHR->ProtonatedBoc + H+ CarbamicAcid HOOC-NH-R ProtonatedBoc->CarbamicAcid - (CH3)3C+ Amine H3N+-R CarbamicAcid->Amine - CO2 tBu (CH3)3C+ Isobutylene H2C=C(CH3)2 tBu->Isobutylene - H+ BocNHR Boc-NH-R TransitionState [Transition State] BocNHR->TransitionState Heat (Δ) Amine H2N-R TransitionState->Amine CO2 CO2 TransitionState->CO2 Isobutylene H2C=C(CH3)2 TransitionState->Isobutylene BocNHR Boc-NH-R SilylCarbamate R-NH-COO-TMS BocNHR->SilylCarbamate + TMSI - (CH3)3C-I SilylatedAmine R-NH-TMS SilylCarbamate->SilylatedAmine - CO2 Amine H2N-R SilylatedAmine->Amine + H2O Start Start: Boc-Aminocyclopentanol Deprotection AcidSensitive Is the substrate sensitive to strong acids? Start->AcidSensitive ThermallyStable Is the substrate thermally stable? AcidSensitive->ThermallyStable Yes AcidicMethod Use Acidic Deprotection (TFA or HCl) AcidSensitive->AcidicMethod No ThermalMethod Consider Thermal Deprotection ThermallyStable->ThermalMethod Yes TMSIMethod Use TMSI-mediated Deprotection ThermallyStable->TMSIMethod No

Sources

Safety Operating Guide

Safe Disposal of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. As a Senior Application Scientist, my objective is to deliver a procedural framework grounded in scientific principles and regulatory standards, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating, emphasizing the causality behind each recommendation to foster a culture of safety and deep understanding in the laboratory.

Core Hazard Profile & Immediate Safety Considerations

This compound and its isomers are recognized as potential irritants. Before handling, it is crucial to understand its hazard profile to implement appropriate safety controls.

Hazard CategoryDescriptionGHS ClassificationPrimary Precaution
Skin Irritation Causes skin irritation upon direct contact.H315Wear nitrile or neoprene gloves and a lab coat.[1][2]
Eye Irritation Causes serious eye irritation.H319Use safety glasses with side shields or chemical goggles.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.H335Handle only in a well-ventilated area or chemical fume hood.[1][2]
Acute Oral Toxicity May be harmful if swallowed.H302Do not eat, drink, or smoke when handling.[2][3]
Incompatible Materials Reacts with strong oxidizing agents.N/AStore and dispose of away from strong oxidizers.[2][4]

The foundational principle of safe disposal begins with minimizing waste generation through careful planning and scaling of experiments.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal operations.

  • Hand Protection: Wear protective gloves, such as nitrile or neoprene rubber. Inspect gloves for integrity before each use.[4]

  • Eye and Face Protection: Wear safety glasses with side shields (meeting EN 166 or OSHA 29 CFR 1910.133 standards) or chemical safety goggles.[6]

  • Skin and Body Protection: A long-sleeved laboratory coat is required. Ensure clothing is buttoned to its full length.

  • Respiratory Protection: If dust or aerosols are likely to be generated and work cannot be conducted in a fume hood, use a NIOSH-approved respirator.

All contaminated PPE should be considered hazardous waste and disposed of accordingly.[5]

On-Site Waste Management: Collection & Segregation

Proper segregation and containment at the point of generation are critical to prevent unintended chemical reactions and ensure compliant disposal.[5]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. The container must be marked "Hazardous Waste."[5]

  • Labeling: The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date accumulation started.

  • Solid Waste Transfer:

    • For residual solids, carefully sweep or transfer the material into the designated hazardous waste container.

    • Avoid generating dust. If the material is a fine powder, this should be done inside a chemical fume hood.

  • Contaminated Materials:

    • Any items that have come into direct contact with the chemical, such as weigh boats, contaminated gloves, or paper towels used for cleanup, must be placed in the same solid hazardous waste container.

    • Contaminated sharps (needles, razor blades) must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[7]

  • Container Management:

    • Keep the waste container securely sealed when not in use.[1]

    • Store the container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][4]

    • Do not overfill the container.

Approved Disposal Pathways & Decision Workflow

Disposal of this compound must be conducted in accordance with federal, state, and local regulations.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][9]

Disposal Decision Workflow

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Regulatory Compliance & Consultation cluster_2 Step 3: Final Disposal Pathways start Waste Generation: This compound (Solid, Contaminated Labware) contain Containerize in a Labeled, Compatible, & Sealed Hazardous Waste Container start->contain Immediate Action consult Consult Institutional EHS & Local Regulations (e.g., EPA, State Agency) contain->consult incineration Primary Method: Transfer to a Licensed Hazardous Waste Disposal Facility for Incineration consult->incineration Standard Protocol treatment Alternative Pre-Treatment (if permitted): Chemical Degradation (e.g., Alkaline Hydrolysis) consult->treatment Facility-Specific Option

Caption: Disposal workflow for this compound.

Primary Disposal Method: Incineration

The most common and recommended method for final disposal is through a licensed hazardous waste management company.[7] This process, often referred to as a "lab pack," involves packaging the sealed waste container into a larger drum with other compatible chemicals for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration at high temperatures is an effective method for destroying the compound and rendering it non-hazardous.[5]

Alternative Disposal Method: Chemical Treatment (Hydrolysis)

Carbamates as a class of compounds are susceptible to hydrolysis, particularly under alkaline conditions, which breaks the carbamate linkage.[10] While not a final disposal method, facilities with the appropriate capabilities and permits may use alkaline hydrolysis as a pre-treatment step to degrade the compound before final disposal. This must be done in strict accordance with the facility's Chemical Hygiene Plan and local regulations.[11]

Emergency Procedures: Spill & Exposure Management

Immediate and correct response to a spill or exposure is vital.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated or perform cleanup within a fume hood.

  • Wear Appropriate PPE: Don the full PPE as described in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust.

  • Absorb and Collect: Place the spilled material and any cleanup materials (e.g., paper towels) into a designated, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

Regulatory Framework

The handling and disposal of laboratory chemicals in the United States are primarily governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers.[11]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste from "cradle to grave."[8] Carbamate-containing wastes are specifically addressed under these regulations.[12]

It is the responsibility of the waste generator—the laboratory—to ensure that all disposal activities comply with these federal regulations as well as any more stringent state and local rules.[8]

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). MedPro Disposal. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). Environmental Protection Agency. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. [Link]

  • EPA Modifies LDRs for Carbamates. (2011, June 13). Lion Technology. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]

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Personal protective equipment for handling tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

As a professional in the field of drug development and scientific research, your safety, and the integrity of your work, are paramount. This guide provides a detailed protocol for the safe handling and disposal of this compound, moving beyond a simple checklist to offer a deeper understanding of the "why" behind each procedural step. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available, the guidance herein is synthesized from data on closely related carbamate compounds and established laboratory safety principles.

Understanding the Risks: A Proactive Approach to Safety

This compound and structurally similar compounds are known to present several potential hazards.[1][2] Proactive awareness of these risks is the foundation of safe laboratory practice.

Primary Hazards:

  • Skin Irritation: Direct contact can lead to skin irritation.[1][2]

  • Serious Eye Irritation: The eyes are particularly vulnerable, and contact can cause serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[2]

A thorough risk assessment should always be conducted before beginning any new procedure involving this or any other chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for mitigating the risks associated with handling this compound.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in conjunction with safety glasses, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]Protects against splashes and airborne particles, which can cause serious eye irritation.[1][2] Standard safety glasses alone do not provide a sufficient seal against chemical splashes.
Hand Protection Nitrile or other appropriate chemical-resistant gloves.[4] Always inspect gloves for tears or punctures before use.Prevents direct skin contact, a primary route of exposure that can lead to skin irritation.[1][2] The use of unlined, chemical-resistant gloves is crucial as materials like cotton or leather can absorb chemicals, prolonging skin contact.[5]
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes or dust generation, consider a chemical-resistant apron or coveralls.[3]Minimizes the risk of skin contact and contamination of personal clothing.[3] Contaminated clothing should be removed promptly and washed before reuse.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood or if dust generation is likely. A P3 filter is recommended.[3]Protects against the inhalation of airborne particles that can cause respiratory tract irritation.[1][2] Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for ensuring safety and experimental reproducibility.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Work Area Preparation (Fume Hood, Clean Surface) gather_ppe Gather and Inspect PPE prep_area->gather_ppe don_ppe Don PPE (Lab Coat, Gloves, Eye Protection) gather_ppe->don_ppe weigh Weigh Compound (in fume hood) don_ppe->weigh Proceed to handling dissolve Dissolve/Use in Reaction weigh->dissolve handling_precautions Avoid Dust Generation and Inhalation dissolve->handling_precautions decontaminate Decontaminate Work Area handling_precautions->decontaminate After completion doff_ppe Doff PPE (Gloves First, then Goggles, then Coat) decontaminate->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

1. Preparation:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure the work surface is clean and uncluttered.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[3]

  • PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

2. Handling:

  • Weighing and Transferring: When weighing or transferring the solid material, do so in a manner that minimizes dust generation.[3]

  • In Solution: When the compound is in solution, be mindful of potential splashes.

  • Avoid Contact: At all times, avoid contact with eyes, skin, and clothing.[1] Do not breathe in dust or aerosols.[1]

3. Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by eye protection and then the lab coat.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.[3]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Paper, etc.) solid_container Designated Solid Waste Container solid_waste->solid_container liquid_waste Unused Compound & Solutions liquid_container Designated Liquid Waste Container liquid_waste->liquid_container label_waste Label Waste Containers Clearly solid_container->label_waste liquid_container->label_waste dispose_ehs Dispose via Institutional Environmental Health & Safety (EHS) label_waste->dispose_ehs

Caption: Waste disposal workflow for this compound.

1. Waste Collection:

  • Solid Waste: Place any contaminated disposable items, such as gloves, weigh paper, and absorbent pads, into a designated, sealed container for solid chemical waste.

  • Liquid Waste: Collect any unused material or solutions containing the compound in a clearly labeled, sealed container for liquid chemical waste. Do not pour chemical waste down the drain.[1]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[1] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • Personal protective equipment for handling Methyl carbam
  • Tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • Safety D
  • The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn.
  • Personal Protective Equipment for Working With Pesticides - MU Extension.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.